Sym-homospermidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(4-aminobutyl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODZHRGDSPLRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196098 | |
| Record name | Sym-homospermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-76-3 | |
| Record name | N1-(4-Aminobutyl)-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sym-homospermidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sym-homospermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYM-HOMOSPERMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ25X1H4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-Diaminodibutylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure, Biosynthesis, and Function of sym-Homospermidine for Drug Development Professionals
Introduction
The polyamines—a class of aliphatic cations ubiquitous across all domains of life—are fundamental to a vast array of cellular processes, including cell growth, proliferation, and differentiation. While the roles of common polyamines like putrescine, spermidine, and spermine are well-documented, a fascinating and less-ubiquitous member of this family, symmetrical (sym)-homospermidine, presents unique biochemical features and therapeutic potential. This symmetrical triamine, distinguished by its unique structure, is not a universal metabolite but plays critical roles in specific biological niches, from plant secondary metabolism to the survival of pathogenic protozoa.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sym-homospermidine. We will dissect its molecular architecture, explore its diverse biosynthetic pathways, elucidate its biological functions, and detail key experimental methodologies for its study. The narrative is designed to bridge foundational chemistry with actionable insights, particularly highlighting its emerging status as a novel therapeutic target.
Part 1: The Molecular Architecture of this compound
A thorough understanding of a molecule's function begins with its structure. This compound is an analog of spermidine, but with a distinct and telling symmetry.
Chemical Identity
The fundamental properties of this compound are summarized below. Its molecular formula, C8H21N3, confirms it as a triamine with an eight-carbon backbone.[1][2]
| Property | Value |
| IUPAC Name | N'-(4-aminobutyl)butane-1,4-diamine[2] |
| Synonyms | This compound; 4,4'-Diaminodibutylamine |
| Molecular Formula | C8H21N3[1][2] |
| Molecular Weight | 159.27 g/mol [1][2] |
| CAS Number | 4427-76-3[2] |
| Chemical Class | Polyamine; Triamine[2] |
Structural Elucidation
The chemical structure of this compound is NH₂(CH₂)₄NH(CH₂)₄NH₂.[3][4] The prefix "sym" denotes its symmetrical nature: a central secondary amine is flanked by two identical aminobutyl groups. This contrasts with its common isomer, spermidine, which has an aminopropyl and an aminobutyl group attached to its central nitrogen. This symmetry is the direct result of its primary biosynthetic pathway, which involves the condensation of two identical precursor molecules (putrescine).
At physiological pH, the three amino groups are protonated, rendering this compound a polycation. This charge is central to its biological function, enabling interactions with anionic macromolecules such as DNA, RNA, and acidic proteins.
Part 2: Diverse Biosynthetic Pathways
Unlike the highly conserved pathways for spermidine and spermine synthesis, the production of this compound varies significantly across different organisms, presenting unique opportunities for targeted therapeutic intervention.
The Canonical Pathway: Homospermidine Synthase (HSS)
In many plants and bacteria, this compound is synthesized by the enzyme homospermidine synthase (HSS; EC 2.5.1.44).[5][6] This enzyme is mechanistically fascinating as it catalyzes a complex, three-step reaction using the diamine putrescine as its sole substrate.
The self-validating logic of this pathway is its efficiency; it generates a triamine from a single, abundant diamine precursor. The choice of NAD⁺ as a cofactor is critical, as it acts as a recyclable hydride acceptor and donor within the same active site, obviating the need for an external reductase.
Experimental Insight: The enzyme is characterized as a thiol enzyme, meaning its activity is dependent on a reduced cysteine residue in the active site.[5] Therefore, experimental buffers for HSS assays should always include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to protect the enzyme from oxidative inactivation.
The HSS-catalyzed reaction proceeds as follows:
-
Oxidative Deamination: The first molecule of putrescine is oxidized in an NAD⁺-dependent manner to form an aldehyde intermediate, γ-aminobutyraldehyde, with the concomitant reduction of NAD⁺ to NADH.[3][4]
-
Schiff Base Formation: The aldehyde intermediate condenses with the primary amino group of a second putrescine molecule to form a protonated Schiff base.[3]
-
Reduction: The Schiff base is subsequently reduced by the NADH generated in the first step, yielding this compound and regenerating NAD⁺.[3][4]
In some plant species, particularly those that produce pyrrolizidine alkaloids, HSS exhibits a different substrate preference, utilizing spermidine as the aminobutyl donor and putrescine as the acceptor.[7][8] This highlights the evolutionary adaptability of the HSS enzyme.
Caption: Biosynthetic pathways catalyzed by Homospermidine Synthase (HSS).
An Alternate Route in Extremophiles
A distinct pathway for this compound synthesis has been identified in the extreme thermophile Thermus thermophilus.[9] This route underscores the metabolic diversity that can arise to produce the same end-product. It involves two enzymes and begins with agmatine, the decarboxylated product of arginine.
-
Deoxyhypusine Synthase (DHS) Homolog: The first enzyme, homologous to DHS, catalyzes the NAD⁺-dependent condensation of two agmatine molecules to form N¹, N¹¹-bis(amidino)-sym-homospermidine.[9]
-
Aminopropylagmatinase (SpeB): This second enzyme hydrolyzes the intermediate, releasing two molecules of urea to yield this compound.[9]
This pathway is significant because it bypasses putrescine entirely, sourcing its backbone from arginine via agmatine.
Evolutionary Origins: A Link to a Core Eukaryotic Process
Intriguingly, HSS is evolutionarily derived from deoxyhypusine synthase (DHS).[8] DHS is a highly conserved enzyme in eukaryotes and archaea that catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a critical protein for cell viability. Both enzymes use an aminobutyl moiety from spermidine in an NAD⁺-dependent reaction.[8] This evolutionary link suggests that HSS arose from a gene duplication of DHS, followed by neofunctionalization to create a new secondary metabolic pathway in certain lineages.
Part 3: Biological Significance and Therapeutic Relevance
The sporadic distribution of this compound points to specialized biological roles, making its biosynthetic machinery an attractive target for selective inhibition.
A Keystone Precursor in Plant Defense
In many plants, this compound is the first committed intermediate in the biosynthesis of pyrrolizidine alkaloids (PAs).[7][8][9] PAs are a large class of toxic secondary metabolites that serve as a chemical defense against herbivores. The synthesis of homospermidine by HSS represents the critical branch point from primary polyamine metabolism into this specialized defensive pathway. Targeting HSS could, therefore, be a strategy for modulating the production of these agriculturally and medically important compounds.
A Novel Drug Target in Plasmodium falciparum
The discovery of this compound in the malaria parasite Plasmodium falciparum represents a significant breakthrough for drug development.[10] The parasite's polyamine metabolism is essential for its proliferation, and it possesses pathways that are distinct from its human host.
The presence of this compound suggests the activity of a parasite-specific HSS.[10] Because humans lack the genetic machinery to synthesize this compound, the parasite's HSS presents an ideal target for selective inhibition. A drug that specifically blocks this enzyme would disrupt the parasite's polyamine pool, arresting its growth with potentially minimal side effects on the human host. Studies have shown that inhibitors of related polyamine biosynthetic enzymes can decrease parasitemia in vitro, validating this pathway as a viable antimalarial target.[10]
Caption: Targeting the unique HSS pathway in P. falciparum for drug development.
Part 4: Methodologies for the Scientist
Studying this compound requires robust protocols for its synthesis, extraction, and quantification.
Protocol: In Vitro Assay of Homospermidine Synthase (HSS) Activity
This protocol is adapted from methodologies used for HSS from plant sources and provides a self-validating system to measure enzyme activity.[5]
Objective: To quantify the NAD⁺-dependent conversion of putrescine to this compound.
Materials:
-
Enzyme Source: Purified or partially purified HSS from plant seedlings (e.g., Lathyrus sativus) or a recombinant source.[5]
-
Substrate: Putrescine dihydrochloride.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 5 mM Dithiothreitol (DTT).
-
Quenching Solution: 1 M Perchloric acid (PCA).
-
Detection Method: HPLC system with post-column derivatization (e.g., o-phthalaldehyde, OPA) for amine detection, or use of ¹⁴C-labeled putrescine and scintillation counting.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare the HSS enzyme extract in a suitable buffer, ensuring it is kept on ice. The inclusion of a thiol reagent like DTT is crucial for maintaining enzymatic activity.[5]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (e.g., 100 µL final volume).
-
70 µL Assay Buffer (100 mM Tris-HCl, pH 8.5, 5 mM DTT).
-
10 µL Putrescine solution (to a final concentration of 3-5 mM). The Km for putrescine is reported to be around 3.0 mM.[5]
-
10 µL NAD⁺ solution (to a final concentration of 1-2 mM).
-
-
Initiate Reaction: Pre-warm the mixture to the optimal temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction rate is linear.
-
Stop Reaction: Terminate the reaction by adding 20 µL of 1 M PCA. This denatures the enzyme and precipitates proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant contains the polyamines.
-
Quantification: Analyze the supernatant for the presence of this compound using a calibrated HPLC system. The amount of product formed over time is used to calculate the enzyme's specific activity.
Causality and Self-Validation:
-
Negative Controls: A "no enzyme" control and a "no substrate" control must be run in parallel. These are essential to confirm that product formation is dependent on both the enzyme and the substrate.
-
Cofactor Dependence: A "no NAD⁺" control will validate the absolute requirement of this cofactor for the reaction.
-
Linearity: Time-course and enzyme-concentration experiments should be performed to ensure the assay is conducted under conditions of linearity.
Data Summary: Kinetic Properties of HSS
The kinetic parameters of HSS can vary depending on the source organism and the specific reaction it catalyzes.
| Enzyme Source | Substrate(s) | Kₘ | Reference |
| Lathyrus sativus | Putrescine | 3.0 mM | [5] |
| Senecio vulgaris | Putrescine | 21 µM | [7] |
| Senecio vulgaris | Decarboxylated SAM | 4 µM | [7] |
Conclusion
This compound stands out from its more common polyamine cousins due to its symmetrical structure, specialized biological roles, and diverse biosynthetic origins. While it functions as a key intermediate in the production of defensive alkaloids in plants, its discovery in the malaria parasite P. falciparum has elevated its importance in the field of drug development. The absence of a homologous biosynthetic pathway in humans makes its key enzyme, homospermidine synthase, a highly promising and selective target for novel antimalarial therapies. The methodologies detailed herein provide a framework for researchers to further explore the biochemistry of this unique molecule and exploit its therapeutic potential. Continued investigation into the structure, function, and inhibition of HSS will undoubtedly pave the way for new strategies to combat infectious diseases and modulate complex metabolic pathways.
References
- Oshima, T., Niitsu, M., & Ikegami, Y. (2023). A new metabolic pathway for this compound synthesis in an extreme thermophile, Thermus thermophilus. Journal of General and Applied Microbiology, 69(4), 193-199. [Link]
- precisionFDA. (n.d.). This compound. U.S.
- ResearchGate. (n.d.). Biosynthesis of sym. homospermidine. [Link]
- Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the metabolism of this compound in sandal (Santalum albumin L.). Biochemical Journal, 128(1), 22P–23P. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]
- PubChem. (n.d.). N1-(4-Aminobutyl)-1,4-butanediamine.
- Wikipedia. (n.d.). Homospermidine synthase. [Link]
- Böttcher, F., Adolph, R. D., & Hartmann, T. (1993). Biosynthesis of Spermidine, a Direct Precursor of Pyrrolizidine Alkaloids in Root Cultures of Senecio Vulgaris L. Phytochemistry, 32(3), 679-689. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61-67. [Link]
- PubChem. (n.d.). N(1)-acetyl-sym-homospermidine.
- Tabor, C. W., Tabor, H., & Hafner, E. W. (1983). Structural specificity of the triamines this compound and aminopropylcadaverine in stimulating growth of spermidine auxotrophs of Escherichia coli.
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365. [Link]
- Li, Y., et al. (2023). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. Enzyme and Microbial Technology, 167, 110245. [Link]
- Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry, 46(28), 8331–8339. [Link]
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(25), 14777–14782. [Link]
- Haider, N., et al. (2005). Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum. Parasitology Research, 96(1), 13-19. [Link]
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An In-depth Technical Guide to the Discovery and Natural Sources of sym-Homospermidine for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of sym-homospermidine, a fascinating and functionally significant polyamine. From its initial discovery to its widespread natural occurrence and diverse biosynthetic pathways, this document offers an in-depth exploration for researchers, scientists, and professionals engaged in drug development. The content herein is structured to provide not only foundational knowledge but also actionable experimental insights and protocols.
Introduction: The Significance of this compound in the Polyamine Landscape
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and the regulation of gene expression.[1][2] While spermidine and spermine are the most well-known polyamines in eukaryotes, the bacterial and plant kingdoms exhibit a greater diversity of these structures. Among these, this compound, a symmetrical triamine, has emerged as a molecule of considerable interest due to its unique distribution and important physiological roles. This guide delves into the core aspects of this compound, providing a foundational understanding for its further investigation and potential therapeutic applications.
Part 1: The Discovery of a Novel Polyamine
The journey of this compound's discovery began with investigations into the unique biochemical composition of certain plants. Initial studies on the sandal tree (Santalum album L.) led to the isolation and characterization of a novel polyamine in 1971 by Kuttan, Radhakrishnan, Spande, and Witkop.[3][4][5] Using techniques such as ion-exchange chromatography and thin-layer chromatography, they identified a compound with the structure NH₂(CH₂)₄NH(CH₂)₄NH₂, which they named this compound due to its symmetrical nature and its composition of two putrescine (1,4-diaminobutane) moieties.[3][4] Subsequent research confirmed its presence in other organisms and began to unravel its metabolic origins.[6][7]
Part 2: Natural Abundance: Where to Find this compound
This compound is not universally distributed but is found in a diverse range of organisms, often as a major polyamine. Its presence is particularly notable in specific groups of bacteria and plants.
Bacterial Sources
The distribution of this compound is widespread among various bacterial phyla, with a significant presence in nitrogen-fixing bacteria.[8][9] It is a major polyamine in many species of Azospirillum, Agromonas, Beijerinckia, Bradyrhizobium, Rhizobium, and Xanthobacter.[9] Additionally, it is found in some photosynthetic bacteria like Rhodopseudomonas viridis and the sulfur-oxidizing Thiobacillus denitrificans.[9] The strong correlation between the presence of this compound and the ability to fix atmospheric nitrogen suggests a crucial role in this fundamental biological process.[8]
Plant Sources
In the plant kingdom, this compound is notably present in certain plant families. The sandal tree (Santalum album) remains a prominent source.[3][5][7] It is also found in other members of the Santalaceae family.[10] Furthermore, this compound is a key precursor in the biosynthesis of pyrrolizidine alkaloids, a class of defensive secondary metabolites found in various plant species, such as those belonging to the genera Senecio and Eupatorium.[11][12][13]
Other Natural Occurrences
Beyond bacteria and plants, this compound has been identified in other organisms, including certain algae and ferns, particularly those in symbiotic relationships with nitrogen-fixing cyanobacteria, such as Azolla species.[9] Its presence has also been reported in the slime mold Physarum.
Table 1: Selected Natural Sources of this compound
| Kingdom/Domain | Phylum/Division | Genus/Species | Significance |
| Bacteria | Proteobacteria | Rhizobium, Bradyrhizobium | Major polyamine, role in nitrogen fixation |
| Bacteria | Proteobacteria | Rhodopseudomonas viridis | Photosynthetic bacterium |
| Bacteria | Cyanobacteria | Nitrogen-fixing species | Strong correlation with nitrogen fixation |
| Plantae | Santalales | Santalum album (Sandalwood) | Site of initial discovery |
| Plantae | Asterales | Senecio vernalis | Precursor for pyrrolizidine alkaloids |
| Plantae | Asterales | Eupatorium cannabinum | Precursor for pyrrolizidine alkaloids |
| Plantae | Polypodiopsida | Azolla species | Symbiosis with nitrogen-fixing cyanobacteria |
| Protista | Amoebozoa | Physarum | Slime mold |
Part 3: The Biosynthesis of this compound: Two Distinct Pathways
The biosynthesis of this compound is a fascinating example of convergent evolution, with at least two distinct enzymatic pathways identified in different organisms.
The Homospermidine Synthase (HSS) Pathway
The most well-characterized pathway involves the enzyme homospermidine synthase (HSS) (EC 2.5.1.44).[14] This enzyme catalyzes the NAD⁺-dependent condensation of two molecules of putrescine to form this compound, with the release of ammonia.[6][15]
The reaction proceeds in a three-step mechanism catalyzed by a single enzyme:
-
Oxidative deamination: One molecule of putrescine is oxidized to γ-aminobutyraldehyde, with the concomitant reduction of NAD⁺ to NADH.[3]
-
Schiff base formation: The γ-aminobutyraldehyde intermediate forms a Schiff base with a second molecule of putrescine.[3][8]
-
Reduction: The Schiff base is then reduced to this compound, with the oxidation of the enzyme-bound NADH back to NAD⁺.[3][8]
Interestingly, in some plants that produce pyrrolizidine alkaloids, HSS can also utilize spermidine as a substrate in the presence of putrescine. In this variation, the aminobutyl moiety of spermidine is transferred to putrescine, releasing 1,3-diaminopropane.[12][15]
Caption: Proposed biosynthetic pathway of this compound via a DHS-like enzyme.
Part 4: Experimental Protocols for the Researcher
This section provides detailed methodologies for the isolation, purification, and synthesis of this compound, designed to be a practical guide for laboratory work.
Isolation and Purification of this compound from Santalum album
This protocol is adapted from the methodologies described in the initial discovery and subsequent studies of this compound from sandalwood. [3][7] Step-by-Step Methodology:
-
Extraction:
-
Homogenize fresh leaves of Santalum album in 5% (w/v) trichloroacetic acid (TCA) at 4°C.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to precipitate proteins and cellular debris.
-
Collect the supernatant containing the polyamines.
-
-
Removal of TCA and Lipids:
-
Extract the supernatant with an equal volume of diethyl ether three times to remove TCA and lipids. The aqueous phase contains the polyamines.
-
-
Cation-Exchange Chromatography:
-
Apply the aqueous extract to a Dowex 50W-X8 (H⁺ form) column.
-
Wash the column extensively with distilled water to remove neutral and anionic compounds.
-
Elute the polyamines with a gradient of HCl (e.g., 1 M to 6 M).
-
Collect fractions and monitor for the presence of polyamines using thin-layer chromatography (TLC).
-
-
Thin-Layer Chromatography (TLC) for Monitoring:
-
Spot the fractions onto a silica gel TLC plate.
-
Develop the plate in a solvent system such as chloroform:methanol:ammonia (2:2:1, v/v/v).
-
Visualize the polyamines by spraying with a 0.2% (w/v) ninhydrin solution in acetone and heating at 100°C for 5 minutes. Polyamines will appear as purple spots.
-
-
Further Purification by Preparative TLC or HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
For final purification, use preparative TLC with the same solvent system or reversed-phase high-performance liquid chromatography (HPLC) with a suitable ion-pairing agent.
-
-
Characterization:
-
Confirm the identity of the purified this compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Chemical Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of related polyamines and their derivatives. [16][17][18][19][20]It involves the protection of amino groups, alkylation, and subsequent deprotection.
Step-by-Step Methodology:
-
Protection of Putrescine:
-
React putrescine (1,4-diaminobutane) with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to obtain mono-Boc-protected putrescine. This reaction is typically carried out in a solvent like dichloromethane (DCM) or a mixture of dioxane and water in the presence of a base (e.g., triethylamine or NaOH).
-
-
Alkylation:
-
React the mono-Boc-putrescine with a suitable four-carbon electrophile that can be converted to an amino group, such as 4-bromobutyronitrile. This reaction is performed in an appropriate solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate) to facilitate the N-alkylation.
-
-
Reduction of the Nitrile:
-
Reduce the nitrile group of the alkylated product to a primary amine. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent or by catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium catalyst).
-
-
Protection of the Newly Formed Amino Group:
-
Protect the newly formed primary amino group with a Boc group by reacting the compound with Boc₂O. This results in a di-Boc-protected this compound.
-
-
Deprotection:
-
Remove the Boc protecting groups by treating the di-Boc-protected this compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
-
-
Purification:
-
Purify the final product, this compound, by crystallization of its salt (e.g., hydrochloride salt) or by column chromatography.
-
Purification of Homospermidine Synthase (HSS) from Senecio vernalis
This protocol is based on the purification procedure described by Ober and Hartmann. [13][21] Step-by-Step Methodology:
-
Crude Extract Preparation:
-
Harvest root cultures of Senecio vernalis and freeze-dry the material.
-
Homogenize the lyophilized tissue in an extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and 1 mM EDTA).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to obtain a clear crude extract.
-
-
Ammonium Sulfate Precipitation:
-
Perform a fractional precipitation of the crude extract with ammonium sulfate. HSS typically precipitates between 30% and 60% saturation.
-
Collect the precipitate by centrifugation and redissolve it in a minimal volume of buffer.
-
-
Ion-Exchange Chromatography:
-
Apply the redissolved protein fraction to a DEAE-Sepharose column.
-
Elute the proteins with a linear gradient of NaCl.
-
Assay the fractions for HSS activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions and apply them to a Phenyl-Sepharose column.
-
Elute the proteins with a decreasing gradient of ammonium sulfate.
-
-
Affinity Chromatography:
-
Further purify the active fractions on a spermidine-agarose affinity column.
-
Elute the bound HSS with a high concentration of spermidine or a change in pH.
-
-
Gel Filtration Chromatography:
-
As a final polishing step, apply the purified HSS to a gel filtration column (e.g., Superdex 200) to separate it based on size and to determine its native molecular weight.
-
-
Purity Assessment:
-
Analyze the purity of the enzyme at each step using SDS-PAGE.
-
Part 5: Physiological Roles and Drug Development Implications
The unique distribution and biosynthetic pathways of this compound point to specialized physiological roles and offer opportunities for targeted drug development.
Role in Nitrogen Fixation and Biofilm Formation
As previously mentioned, there is a strong correlation between the presence of this compound and nitrogen fixation in cyanobacteria and symbiotic bacteria. [8]While the precise molecular mechanism is still under investigation, it is hypothesized that this compound may play a role in protecting the nitrogenase enzyme complex from oxygen damage or in regulating the expression of genes involved in nitrogen fixation.
In the context of bacterial communities, polyamines are known to be involved in biofilm formation. While spermidine is a key player in E. coli biofilm formation, the role of this compound in other bacteria is an active area of research. [21]Its presence in many pathogenic and environmental bacteria suggests it could be a target for anti-biofilm strategies.
This compound as a Potential Drug Target
The biosynthetic pathway of this compound, particularly the HSS enzyme, presents a promising target for the development of novel antimicrobial agents. [22]Since HSS is found in many pathogenic bacteria but is absent in humans, inhibitors of this enzyme could be highly selective with minimal off-target effects. The development of potent and specific HSS inhibitors could lead to new treatments for infections caused by bacteria that rely on this compound for their growth and virulence.
This compound in Drug Discovery and as a Biomarker
The unique structure of this compound can be used as a scaffold for the synthesis of novel therapeutic agents. Its polycationic nature allows for interactions with nucleic acids and proteins, making it a suitable backbone for designing molecules that can modulate specific biological processes. [18][19] Furthermore, alterations in polyamine metabolism have been linked to various diseases, including cancer and neurological disorders. [2][23][24]While research has primarily focused on spermidine and spermine, the potential of this compound and its metabolites as disease biomarkers is an unexplored but promising area. [2][23]
Conclusion
This compound, once a chemical curiosity found in sandalwood, is now recognized as a vital polyamine with diverse roles in the microbial and plant worlds. Its unique biosynthesis and distribution make it a fascinating subject for fundamental research and a promising area for applied science, particularly in the development of new antimicrobial drugs. This guide provides a solid foundation for researchers and drug development professionals to delve into the world of this compound, from understanding its origins to harnessing its potential for therapeutic innovation.
References
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- Oshima, T., & Niitsuma, T. (2023). A new metabolic pathway for this compound synthesis in an extreme thermophile, Thermus thermophilus. Journal of the Agricultural Chemical Society of Japan, 97(8), 499-506. [Link]
- Shaw, F. L., Elliott, M., Kinch, L. N., Fu, H., Grishin, N. V., & Phillips, M. A. (2010). Many Paths to Homospermidine Synthesis: Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound. Journal of Biological Chemistry, 285(19), 14711–14723. [Link]
- Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]
- Ober, D., Tholl, D., Martin, W., & Hartmann, T. (1996). Purification, molecular cloning and expression in Escherichia coli of homospermidine synthase from Rhodopseudomonas viridis. European Journal of Biochemistry, 240(2), 489-495. [Link]
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: Putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]
- Byers, T. L., Ganem, B., & Pegg, A. E. (1999). Synthesis of spermidine and norspermidine dimers as high affinity polyamine transport inhibitors. Bioorganic & medicinal chemistry letters, 9(12), 1709–1714. [Link]
- Khomutov, A. R., Zavalova, L. L., Sirazhetdinova, V. M., Khomutov, M. A., & Shvetsov, Y. S. (2018). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. Molecules (Basel, Switzerland), 23(10), 2588. [Link]
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). The Biochemical journal, 127(1), 61–67. [Link]
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- Lee, J., Lee, S. H., & Kim, S. H. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. Science Advances, 9(43), eadj6982. [Link]
- Novitskaya, A., Cheprasova, G., & Mironov, M. (2022).
- Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461-464. [Link]
- Saiki, R., et al. (2020). A metabolic profile of polyamines in parkinson disease: A promising biomarker. Annals of Neurology, 88(4), 737-748. [Link]
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- An, C., et al. (2020). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. The Plant Cell, 32(12), 3889-3907. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61-67. [Link]
- Reddy, V. R., et al. (1996). Synthesis and evaluation of novel spermidine derivatives as targeted cancer chemotherapeutic agents. Journal of medicinal chemistry, 39(9), 1836–1842. [Link]
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- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the metabolism of this compound in sandal (Santalum albumin L.). The Biochemical journal, 128(1), 22P–23P. [Link]
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Sym-homospermidine biosynthesis pathway in bacteria
An In-depth Technical Guide to the Sym-homospermidine Biosynthesis Pathway in Bacteria
Authored by Gemini, Senior Application Scientist
Abstract
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes in all domains of life, including bacterial growth, biofilm formation, and stress adaptation. While eukaryotes predominantly synthesize spermidine, many bacterial species produce the structural isomer this compound as a major polyamine. The biosynthesis of this compound is not governed by a single, universal pathway; instead, bacteria have evolved multiple distinct enzymatic routes to produce this critical molecule. This technical guide provides a comprehensive overview of the known this compound biosynthesis pathways in bacteria, with a focus on the core enzymes, their catalytic mechanisms, and the evolutionary context. Furthermore, this document offers detailed, field-proven experimental methodologies for researchers and drug development professionals to investigate this pathway, from initial enzymatic characterization to in vivo functional validation. The elucidation of these bacteria-specific pathways presents significant opportunities for the development of novel antimicrobial agents targeting unique metabolic choke points.
Introduction to this compound in Bacteria
This compound, a symmetrical triamine, is a crucial polyamine found in a diverse range of bacteria, particularly within the α-Proteobacteria, where it can be the predominant polyamine.[1] Its presence is critical for normal cellular proliferation and physiological functions.[1][2] Studies have shown that while this compound is required for optimal growth in bacteria like Rhizobium leguminosarum, its function can sometimes be compensated for by structurally similar polyamines such as spermidine or sym-norspermidine, suggesting that the precise carbon backbone length or symmetry is not always critical for its general role in supporting growth.[1][3] The biosynthesis of this compound in bacteria is notable for its diversity, with at least three distinct pathways having been identified, highlighting the evolutionary adaptability of bacterial polyamine metabolism.[1][4]
The Enzymatic Pathways of this compound Synthesis
Bacteria employ several distinct enzymatic strategies for the synthesis of this compound. These pathways differ in their substrate requirements and the enzymes that catalyze the key reactions.
Pathway I: The Homospermidine Synthase (HSS) Pathway
The most extensively characterized route involves the enzyme homospermidine synthase (HSS; EC 2.5.1.44). This pathway is prevalent in α-Proteobacteria and has disseminated to other bacterial phyla, archaea, and even viruses through horizontal gene transfer.[1][2]
-
Substrates and Products: The overall reaction involves the condensation of two molecules of the diamine putrescine to form one molecule of this compound, with the release of ammonia.[5]
-
2 Putrescine → this compound + NH₃
-
-
Catalytic Mechanism: The HSS-catalyzed reaction is a sophisticated three-step process that occurs within a single enzyme active site.[1][5]
-
Oxidation: One molecule of putrescine is oxidatively deaminated in an NAD⁺-dependent manner, yielding an enzyme-bound γ-aminobutyraldehyde intermediate and NADH.
-
Schiff Base Formation: This aldehyde intermediate then forms a Schiff base with a second molecule of putrescine.
-
Reduction: The enzyme-bound NADH produced in the first step reduces the Schiff base, yielding this compound and regenerating NAD⁺ for the next catalytic cycle.[1]
-
-
Evolutionary Origin: Sequence and structural analyses have revealed that HSS evolved from carboxyspermidine dehydrogenase, an enzyme involved in an alternative pathway for spermidine biosynthesis.[1][2]
Pathway II: The Deoxyhypusine Synthase (DHS) Orthologue Pathway
Some bacteria, including certain Cyanobacteria and α-Proteobacteria, lack a recognizable HSS gene yet still produce this compound.[1] Evidence suggests these organisms utilize an alternative pathway involving orthologues of deoxyhypusine synthase (DHS).[1][2]
-
Proposed Mechanism: In plants, a DHS-derived HSS (EC 2.5.1.45) catalyzes the transfer of an aminobutyl group from spermidine to putrescine.[6][7][8] It is hypothesized that a similar mechanism exists in bacteria possessing DHS orthologues but lacking HSS.[2] The primary role of DHS in eukaryotes is the essential post-translational modification of translation initiation factor 5A (eIF5A), highlighting a fascinating case of enzyme evolution for a new metabolic function.[8]
Pathway III: The Agmatine-Based Pathway in Thermus thermophilus
A novel pathway for this compound synthesis has been discovered in the extreme thermophile Thermus thermophilus. This route is distinct as it utilizes agmatine, the decarboxylated product of arginine, as its starting substrate instead of putrescine.[4]
-
Enzymes and Mechanism: This pathway involves the sequential action of two enzymes.[4]
-
A Dhs protein first catalyzes the NAD⁺-dependent condensation of two agmatine molecules to form an intermediate, 1,9-bis(guanidino)-5-aza-nonane.
-
An SpeB protein then processes this intermediate to yield this compound.[4]
-
Caption: Overview of the three known bacterial pathways for this compound biosynthesis.
Methodologies for Pathway Investigation
A multi-faceted approach combining biochemical, genetic, and analytical techniques is required to rigorously investigate the this compound biosynthesis pathway. The protocols described below represent a self-validating system, where results from one experiment inform and are confirmed by the next.
Genetic Validation of Pathway Genes
The definitive method for confirming the in vivo function of a candidate gene is through targeted gene deletion and subsequent phenotypic analysis.
Protocol: Gene Deletion and Complementation
-
Construct Deletion Mutant:
-
Rationale: To directly test the physiological requirement of a gene (e.g., hss).
-
Method: Using standard molecular biology techniques (e.g., homologous recombination), replace the coding sequence of the target gene in the bacterial chromosome with an antibiotic resistance cassette.
-
-
Phenotypic Analysis:
-
Rationale: To observe the physiological consequence of gene loss.
-
Method: Culture the wild-type (WT) strain and the deletion mutant (e.g., Δhss) in both a rich, polyamine-containing medium and a defined, polyamine-free minimal medium. Monitor growth curves by measuring optical density (OD₆₀₀) over time. A growth defect in the minimal medium suggests the gene is essential for synthesizing a required factor, likely this compound.[9]
-
-
Chemical Rescue:
-
Rationale: To confirm that the growth defect is specifically due to the absence of the gene's product.
-
Method: Supplement the polyamine-free minimal medium with exogenous this compound (typically 10-100 µM). Restoration of the mutant's growth to wild-type levels provides strong evidence that the gene's function is to produce this polyamine.[1][3]
-
-
Genetic Complementation:
-
Rationale: To rigorously prove the gene's function and rule out polar effects or secondary mutations.
-
Method: Introduce a plasmid carrying a functional copy of the deleted gene (e.g., p-hss) into the mutant strain. The restoration of growth in minimal medium confirms the gene's specific role.[9]
-
Metabolite Profiling and Pathway Elucidation
Directly measuring the intracellular polyamine pools in the genetic strains constructed above provides unequivocal evidence of the gene's function.
Protocol: HPLC-Based Polyamine Quantification
-
Cell Culture and Harvesting: Grow WT, mutant, and complemented strains to mid-log phase in polyamine-free minimal medium. Harvest cells by centrifugation at 4°C.
-
Metabolite Extraction:
-
Rationale: To efficiently extract small, charged polyamine molecules from the cells.
-
Method: Lyse cell pellets in a cold acid, typically 5-10% trichloroacetic acid (TCA) or perchloric acid (PCA). Incubate on ice, then centrifuge to pellet cellular debris. The supernatant contains the polyamines.
-
-
Derivatization:
-
Rationale: Polyamines lack a chromophore, making them difficult to detect via UV-Vis. Derivatization adds a chemical group that is easily detectable.
-
Method: Benzoylate the polyamines in the acid extract by adding benzoyl chloride under alkaline conditions (e.g., with NaOH). The reaction is stopped by adding a saturated NaCl solution, and the benzoylated polyamines are extracted into diethyl ether.
-
-
HPLC Analysis:
-
Rationale: To separate and quantify the different polyamines.
-
Method: Evaporate the ether extract to dryness and resuspend in methanol. Inject the sample onto a C18 reverse-phase HPLC column. Elute with a methanol-water gradient and detect the benzoylated polyamines by their absorbance at 254 nm.
-
-
Quantification: Calculate the concentration of this compound and other polyamines by comparing the peak areas from the samples to those of a standard curve generated with known concentrations of polyamine standards.[10]
In Vitro Enzymatic Characterization
While genetic and metabolomic data provide strong in vivo evidence, in vitro assays using purified enzymes are essential to confirm direct catalytic activity and determine kinetic parameters.
Protocol: Homospermidine Synthase (HSS) Activity Assay
-
Enzyme Purification:
-
Rationale: To isolate the enzyme of interest from other cellular components that could interfere with the assay.
-
Method: Clone the hss gene into an expression vector (e.g., with a His-tag). Overexpress the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA resin).
-
-
Reaction Setup:
-
Rationale: To measure the rate of product formation under controlled conditions.[11]
-
Components: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), substrates (e.g., 2 mM putrescine), and cofactor (e.g., 1 mM NAD⁺).[4]
-
Assay: Equilibrate the reaction mixture at the optimal temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified HSS enzyme.[11]
-
-
Time-Course Analysis:
-
Method: At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding acid (e.g., TCA).[4]
-
-
Product Detection: Analyze the stopped reaction aliquots for the formation of this compound using the HPLC method described in section 3.2.
-
Kinetic Parameter Determination: Determine the initial reaction velocity at various substrate concentrations. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the Kₘ and Vₘₐₓ values for the substrates.
Caption: A logical workflow for the functional characterization of a this compound biosynthesis gene.
Data Summary and Interpretation
Systematic data presentation is crucial for interpreting results. The following tables illustrate how data from the described experiments should be organized.
Table 1: Phenotypic and Metabolomic Analysis of a Putative hss Mutant
| Strain | Relevant Genotype | Growth in Minimal Medium | Intracellular this compound (nmol/mg protein) |
| Wild-Type (WT) | hss⁺ | Normal | 15.2 ± 1.8 |
| Mutant | Δhss | Severely Impaired | Not Detected |
| Rescued Mutant | Δhss + 50 µM sym-HSPD | Normal | 13.9 ± 2.1 |
| Complemented | Δhss + p-hss | Normal | 14.8 ± 1.5 |
Data are representative. This table clearly links the hss gene to both the growth phenotype and the ability to produce this compound.
Table 2: Kinetic Parameters of Purified Homospermidine Synthase (HSS)
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Rhizobium leguminosarum HSS | Putrescine | 3.0 | 0.5 |
| Thermus thermophilus Dhs | Agmatine | 1.8 | 1.2 |
| Escherichia coli (recombinant) | Putrescine | 2.5 | 2.1 |
This table allows for the direct comparison of enzyme efficiency and substrate affinity from different organisms.
Conclusion and Future Directions
The biosynthesis of this compound in bacteria is a testament to metabolic diversity and evolutionary innovation. The existence of multiple, distinct pathways—such as the canonical HSS-dependent route, the putative DHS-orthologue pathway, and the novel agmatine-based system in thermophiles—underscores the varied solutions bacteria have evolved to produce this essential polyamine. The methodologies outlined in this guide provide a robust framework for researchers to dissect these pathways in their organisms of interest.
For drug development professionals, the enzymes in these pathways, particularly HSS and its relatives which are absent in humans, represent promising targets for the development of novel, highly specific antimicrobial agents. Future research should focus on the structural characterization of these enzymes to facilitate structure-based drug design, as well as on understanding the regulatory networks that control the expression of these biosynthetic genes in response to environmental cues and during host-pathogen interactions.[12]
References
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- Deng, Z., et al. (2022). Structure of Clostridium leptum carboxyspermidine decarboxylase and comparison to homologs prevalent within the human gut microbiome. Acta Crystallographica Section D: Structural Biology, 78(Pt 3), 336–346. [Link]
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- Lee, J., et al. (2023). Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis. Journal of Biological Chemistry, 299(3), 102953. [Link]
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- Deng, Z., et al. (2022). Structure of Clostridium leptum carboxyspermidine decarboxylase and comparison to homologs prevalent within the human gut microbiome. Acta Crystallographica. Section D, Structural Biology, 78(Pt 3), 336–346. [Link]
- Oshima, T. (2011). A new metabolic pathway for this compound synthesis in an extreme thermophile, Thermus thermophilus. Journal of Biochemistry, 150(5), 481-488. [Link]
- Hanfrey, C., et al. (2011). Alternative Spermidine Biosynthetic Route Is Critical for Growth of Campylobacter jejuni and Is the Dominant Polyamine Pathway in Human Gut Microbiota. Journal of Biological Chemistry, 286(50), 43301–43312. [Link]
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- Hibasami, H., & Pegg, A. E. (1978). Rapid and Convenient Method for the Assay of Aminopropyltransferases. Biochemical Journal, 169(3), 709–712. [Link]
- International Union of Biochemistry and Molecular Biology. (n.d.). EC 2.5.1.44.
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(26), 14777–14782. [Link]
- Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]
- ResearchGate. (n.d.). Biosynthesis of sym. homospermidine.
- ResearchGate. (n.d.). Polyamine biosynthetic pathway in plants.
- Capell, T., et al. (2004). Modulation of the polyamine biosynthetic pathway in transgenic rice confers tolerance to drought stress. Proceedings of the National Academy of Sciences, 101(27), 9909–9914. [Link]
- Michael, A. J. (2018). Polyamine function in archaea and bacteria. Journal of Biological Chemistry, 293(48), 18693–18701. [Link]
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- Ardanuy, R., et al. (2022). The influence of the polyamine synthesis pathways on Pseudomonas syringae virulence and plant interaction. Microbiology, 168(6). [Link]
- Wang, Y., et al. (2022). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. Journal of Biotechnology, 359, 1-9. [Link]
- Jiménez-Bremont, J. F., et al. (2022). The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants. International Journal of Molecular Sciences, 23(19), 11818. [Link]
- Liu, S., et al. (2022). Genome-Wide Identification and Functional Analysis of Polyamine Oxidase Genes in Maize Reveal Essential Roles in Abiotic Stress Tolerance. Frontiers in Plant Science, 13, 869913. [Link]
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
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- Han, L., et al. (2023).
- San Diego State University. (n.d.). Enzyme Assay Protocol. SDSU. [Link]
- ResearchGate. (n.d.). Enzyme assay techniques and protocols.
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- Frölich, A. M., et al. (2013). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. Plant Physiology, 162(1), 361–373. [Link]
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A Comparative Analysis of sym-Homospermidine and Spermidine: Structure, Biosynthesis, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes. Among them, spermidine has been extensively studied for its critical roles in eukaryotic cell growth, proliferation, and aging. Its structural isomer, sym-homospermidine, while less ubiquitous, presents a fascinating case of convergent evolution and divergent biological functions, primarily in bacteria and plants. This technical guide provides a comprehensive comparative analysis of this compound and spermidine, delving into their structural distinctions, biosynthetic pathways, and differential biological significance. We will explore their roles in various organisms, their impact on key cellular processes, and the analytical methodologies for their differentiation and quantification. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the nuanced world of these vital biomolecules.
Introduction: The Polyamines—A Class of Essential Bioregulators
Polyamines, such as spermidine and its structural isomer this compound, are aliphatic polycations found in virtually all living cells.[1] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating a wide array of cellular functions.[2][3] Spermidine is a well-established, essential polyamine in eukaryotes, implicated in processes ranging from DNA stabilization and gene expression to autophagy and aging.[4][5][6] In contrast, this compound is predominantly found in bacteria and plants, where it plays distinct and sometimes overlapping roles.[1] Understanding the subtle yet significant differences between these two molecules is crucial for a complete picture of polyamine biology and for harnessing their therapeutic potential.
Structural and Chemical Properties: A Subtle Difference with Profound Implications
The key distinction between spermidine and this compound lies in the arrangement of their carbon backbones.
-
Spermidine: An asymmetrical triamine with the chemical structure NH₂–(CH₂)₃–NH–(CH₂)₄–NH₂. It consists of a propylamine group linked to a butylamine moiety.
-
This compound: A symmetrical triamine with the chemical structure NH₂–(CH₂)₄–NH–(CH₂)₄–NH₂.[7] It is formed by two butylamine groups linked by a secondary amine.
This seemingly minor structural variance has significant consequences for their three-dimensional conformation, charge distribution, and ultimately, their interaction with biological targets.
| Feature | Spermidine | This compound |
| Chemical Formula | C₇H₁₉N₃ | C₈H₂₁N₃ |
| Molar Mass | 145.25 g/mol | 159.28 g/mol |
| Structure | Asymmetrical (propyl-butyl) | Symmetrical (butyl-butyl) |
| Primary Distribution | Eukaryotes, Bacteria, Archaea | Bacteria, Plants |
Biosynthesis: Convergent and Divergent Evolutionary Pathways
The biosynthetic routes to spermidine and this compound are distinct, reflecting their different evolutionary origins and the specific enzymatic machinery of various organisms.
Spermidine Biosynthesis: A Conserved Pathway in Eukaryotes
In eukaryotes, spermidine synthesis is a well-characterized pathway that begins with the diamine putrescine.[3]
-
S-adenosylmethionine (SAM) Decarboxylation: S-adenosylmethionine decarboxylase (SAMDC) removes the carboxyl group from SAM to produce decarboxylated SAM (dcSAM), the aminopropyl group donor.
-
Aminopropyl Group Transfer: Spermidine synthase transfers an aminopropyl group from dcSAM to putrescine, yielding spermidine.[8]
Some bacteria also utilize this canonical pathway.[9] However, alternative pathways exist in other bacteria.[10]
This compound Biosynthesis: A Bacterial and Plant Specialty
The synthesis of this compound primarily occurs through two distinct, evolutionarily unrelated pathways.
-
Homospermidine Synthase (HSS) Pathway: Predominantly found in bacteria, this pathway utilizes two molecules of putrescine.[11] The enzyme homospermidine synthase (HSS) catalyzes the condensation of two putrescine molecules to form this compound.[11][12] This enzyme is also found in some viruses.[1]
-
Deoxyhypusine Synthase (DHS)-like Pathway: In some plants, this compound is synthesized via an enzyme that is evolutionarily related to deoxyhypusine synthase.[1][13] This pathway is particularly important for the production of certain secondary metabolites like pyrrolizidine alkaloids.[13]
The biosynthesis of this compound in sandal (Santalum album L.) has been shown to utilize arginine as a more effective precursor than ornithine.[7][14] The proposed mechanism involves the formation of a Schiff base between putrescine and γ-aminobutyraldehyde, followed by reduction.[7][14]
Diagram: Biosynthetic Pathways
Caption: Biosynthetic pathways of Spermidine and this compound.
Differential Biological Significance: A Tale of Two Isomers
While both molecules are vital for cellular function, their specific roles often diverge based on the organism and cellular context.
Spermidine: The Eukaryotic Workhorse
Spermidine's functions in eukaryotes are extensive and well-documented.
-
Cell Growth and Proliferation: Spermidine is essential for cell growth and proliferation.[6][15] It stabilizes DNA and RNA structures, participates in transcription and translation, and modulates enzyme activities.[4][5]
-
Autophagy Induction: A key role of spermidine is the induction of autophagy, a cellular recycling process that removes damaged organelles and protein aggregates.[4][5][15] This function is central to its anti-aging effects.[2][16]
-
Anti-inflammatory and Antioxidant Properties: Spermidine exhibits potent anti-inflammatory and antioxidant effects, contributing to its protective roles in various age-related diseases.[2][4]
-
Cardioprotection and Neuroprotection: Studies have shown that spermidine supplementation can protect the heart from aging, improve cardiovascular health, and may delay neurodegeneration.[4][17][18][19]
-
Fertility: Spermidine plays a role in both male and female fertility.[17][20]
This compound: A Key Player in Bacteria and Plants
The biological significance of this compound is most prominent in the bacterial and plant kingdoms.
-
Bacterial Growth and Development: In many bacteria, particularly α-Proteobacteria, this compound is the predominant polyamine and is essential for normal growth.[1] It can often be functionally replaced by spermidine, suggesting some overlap in their roles in supporting bacterial proliferation.[1]
-
Nitrogen Fixation: In nitrogen-fixing bacteria (rhizobia), this compound is crucial for the symbiotic relationship with leguminous plants.[9]
-
Plant Growth and Stress Response: In plants, this compound is involved in various developmental processes and responses to environmental stresses such as drought and salinity.[17]
-
Precursor for Secondary Metabolites: As mentioned earlier, this compound serves as a precursor for the biosynthesis of pyrrolizidine alkaloids in certain plants, which are important for chemical defense.[13]
-
Biofilm Formation: Polyamines, including this compound, are implicated in bacterial biofilm formation, a critical aspect of bacterial survival and pathogenesis.[21]
A study on Escherichia coli auxotrophs showed that while this compound could be taken up by the cells, it was less effective than spermidine in stimulating growth.[22]
Comparative Effects on Cellular Processes
| Cellular Process | Spermidine | This compound |
| Cell Proliferation | Essential for eukaryotic cell growth.[6][15] | Supports growth in many bacteria.[1] |
| Nucleic Acid Stability | Stabilizes DNA and RNA.[4][5] | Likely contributes to nucleic acid stability in bacteria. |
| Autophagy | Potent inducer in eukaryotes.[4][5][15] | Role in autophagy is not well-established. |
| Stress Response | Protects against oxidative and other cellular stresses.[15] | Implicated in plant stress tolerance.[17] |
| Nitrogen Fixation | Not directly involved. | Crucial for symbiotic nitrogen fixation in rhizobia.[9] |
| Secondary Metabolism | Not a primary precursor. | Precursor for pyrrolizidine alkaloids in some plants.[13] |
Analytical Methodologies for Differentiation and Quantification
Accurate differentiation and quantification of spermidine and this compound are essential for studying their distinct biological roles. Due to their structural similarity, chromatographic separation is necessary.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation is typically achieved using a reversed-phase C18 column.
Experimental Protocol: HPLC Analysis of Polyamines
Objective: To separate and quantify spermidine and this compound in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, plant extract)
-
Perchloric acid (PCA)
-
o-Phthalaldehyde (OPA) derivatization reagent
-
HPLC system with a C18 reversed-phase column and fluorescence detector
-
Spermidine and this compound standards
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in cold PCA.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with the OPA derivatization reagent.
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Elute with a suitable mobile phase gradient.
-
-
Quantification:
-
Create a standard curve using known concentrations of derivatized spermidine and this compound standards.
-
Determine the concentration of each polyamine in the sample by comparing its peak area to the standard curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and sensitivity for polyamine analysis, often without the need for derivatization.[26][27]
-
Principle: Separation is achieved by liquid chromatography, followed by detection using a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer provides excellent selectivity and quantification.[26]
Diagram: Analytical Workflow
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Significance of sym-Homospermidine in Marine Organisms
Abstract
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes. Within the vast chemical diversity of the marine biosphere, the triamine sym-homospermidine emerges as a molecule of significant, though often underappreciated, importance. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of this compound in marine organisms. We delve into its distribution across marine phyla, from bacteria and archaea to phytoplankton and invertebrates, and elucidate the distinct enzymatic pathways responsible for its synthesis. Furthermore, this guide explores its crucial roles in cellular growth, stress adaptation, and ecological interactions within marine ecosystems. Detailed methodologies for the extraction and analysis of this compound are presented, alongside a discussion of its potential in the fields of drug development and biotechnology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this unique marine biomolecule.
Introduction to Polyamines in the Marine Environment
Polyamines are a class of low-molecular-weight aliphatic compounds containing two or more amino groups, which are positively charged at physiological pH.[1][2] This characteristic allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby playing fundamental roles in cell growth, proliferation, differentiation, and apoptosis.[2][3] In the marine environment, polyamines are key components of the labile dissolved organic nitrogen pool and are found in all living organisms.[4][5] Their concentrations and composition are dynamic, influenced by the physiological state of the organisms producing them—primarily phytoplankton—and environmental factors.[4][6][7]
Among the diverse array of polyamines, which includes common molecules like putrescine, spermidine, and spermine, this compound (N-(4-aminobutyl)-1,4-butanediamine) stands out due to its unique symmetrical structure. While spermidine is essential for most life, this compound is found more sporadically, yet it often serves as the dominant polyamine in specific organisms, particularly within the bacterial and cyanobacterial domains.[8][9][10] Its presence in extremophiles and its role as a precursor to potent secondary metabolites underscore its importance and potential for novel applications.[9][11][12]
Distribution of this compound in Marine Phyla
The distribution of this compound is widespread but not uniform across marine life. Its prevalence is particularly notable in prokaryotic organisms, including those that form the base of marine food webs and inhabit some of the planet's most extreme environments.
Marine Bacteria and Archaea
This compound is widely distributed as a major polyamine in various nitrogen-fixing eubacteria.[8] It is also a significant component in some α-proteobacteria.[9][13] The presence of this polyamine is not limited to mesophilic bacteria; it has been identified in extremely thermophilic bacteria, such as those from the genus Thermus, suggesting a role in stabilizing cellular components at high temperatures.[9][11] Organisms thriving in extreme conditions, known as extremophiles, often possess unique biochemical adaptations, including the production of specific polyamines like this compound to maintain cellular integrity.[14]
Cyanobacteria and Marine Algae
Cyanobacteria, a phylum of photosynthetic bacteria, show distinct polyamine profiles that can be used as phenotypic markers.[10] this compound is frequently found as the major polyamine in the order Nostocales.[10] In the filamentous, nitrogen-fixing cyanobacterium Anabaena, this compound is the dominant polyamine and is essential for normal diazotrophic growth.[15] Marine phytoplankton, including diatoms and dinoflagellates, are the primary producers of polyamines in coastal waters.[4][6] While putrescine and spermidine are often the major polyamines in many microalgae, the composition varies significantly by species and environmental conditions such as temperature, salinity, and nutrient availability.[6][7][16] Though less common than spermidine, this compound has been identified in certain algal species and can sometimes physiologically substitute for spermidine.[8][16]
Marine Invertebrates
Marine invertebrates, such as sponges, corals, and tunicates, are prolific sources of diverse and bioactive secondary metabolites.[17][18] Often, these compounds are produced by symbiotic microorganisms. While data on this compound in invertebrates themselves is limited, the vast microbial communities they host are likely sources of this polyamine. Given that invertebrates are critical components of marine ecosystems and their health is often linked to their microbial partners, understanding the role of polyamines like this compound in these symbiotic relationships is a promising area of research.[17][19]
Data Presentation: Occurrence of this compound
| Phylum/Group | Representative Organism(s) | Status | Reference(s) |
| Eubacteria | Azospirillum, Bradyrhizobium, Rhizobium | Major Polyamine | [8] |
| Proteobacteria | Rhodopseudomonas rutila | Present | [8] |
| Extremophiles | Thermus thermophilus | Present | [9][11] |
| Cyanobacteria | Anabaena sp. PCC 7120, Synechococcus sp. | Major Polyamine | [8][10][15] |
| Algae | Certain species | Present, variable | [6][8] |
Biosynthetic Pathways of this compound
The synthesis of this compound is not governed by a single, universal pathway. Instead, evolution has resulted in multiple routes to its production, primarily diverging from the precursor diamine, putrescine. Putrescine itself is synthesized from either arginine (via arginine decarboxylase and agmatinase) or ornithine (via ornithine decarboxylase).[1][15]
The Homospermidine Synthase (HSS) Pathway
The most direct route is catalyzed by homospermidine synthase (HSS), an NAD+-dependent enzyme that condenses two molecules of putrescine to form this compound.[20][21] This pathway involves the oxidative deamination of one putrescine molecule to 4-aminobutanal, which then forms a Schiff base with a second putrescine molecule, followed by reduction to yield homospermidine.[20][22][23] The HSS enzyme has evolved primarily in α-Proteobacteria but has spread to other bacteria, archaea, and even some eukaryotes through horizontal gene transfer.[13][24]
The Deoxyhypusine Synthase (DHS)-Mediated Pathway
Many organisms, particularly cyanobacteria, lack a clear HSS orthologue yet still produce this compound.[13][24] In these cases, synthesis is often mediated by an enzyme homologous to deoxyhypusine synthase (DHS).[15][25] DHS is a highly conserved enzyme in eukaryotes and archaea, responsible for the first step in activating the translation initiation factor 5A. Evidence suggests that in some lineages, a duplicated DHS gene evolved to perform a new function: the synthesis of this compound from putrescine.[12][15] This represents a classic example of gene recruitment from primary metabolism for a role in specialized metabolism.[12]
Visualization: Key Biosynthetic Pathways
Caption: Core biosynthetic routes to this compound from arginine.
Physiological and Ecological Roles
The functions of this compound in marine organisms are multifaceted, ranging from fundamental cellular processes to broader ecological impacts.
-
Cellular Growth and Proliferation: Like other polyamines, this compound is vital for optimal cell growth.[10] Its polycationic nature allows it to bind to nucleic acids, protecting them and modulating gene expression and protein synthesis.[2][25] In some bacteria, it is required for normal growth, although other triamines like spermidine can sometimes compensate for its absence, suggesting functional redundancy.[13][24][26]
-
Stress Tolerance: Polyamines are crucial for acclimating to environmental stress.[2] In cyanobacteria, triamines like spermidine and homospermidine are implicated in enhancing survival under chill-light stress.[25] In phytoplankton, intracellular polyamine concentrations increase in response to changes in temperature and salinity, highlighting their role as osmolytes and stress protectants.[6][7]
-
Specialized Functions: In some organisms, this compound serves as a precursor for other critical molecules. In certain plants, it is the committed intermediate for the biosynthesis of pyrrolizidine alkaloids, which are potent chemical defenses against herbivores.[9][12] While less studied in the marine context, its role as a building block for other bioactive compounds in marine organisms is a plausible and intriguing area for future research. In diatoms, long-chain polyamines, which are structurally related, are essential for the formation of their intricate silica cell walls.[2]
-
Ecological Significance: Phytoplankton release polyamines into the surrounding seawater, influencing the dissolved organic nitrogen pool and serving as a nutrient source for heterotrophic bacterioplankton.[4][5][6] The specific composition of this dissolved polyamine pool is dependent on the phytoplankton community, suggesting that these molecules may act as chemical cues in marine microbial interactions.[6][7]
Methodologies for Analysis
The accurate identification and quantification of this compound require robust analytical protocols. High-Performance Liquid Chromatography (HPLC) is the gold standard for polyamine analysis due to its sensitivity, reproducibility, and reliability.[27]
Sample Collection and Preparation
-
Microorganisms: Bacterial or microalgal cultures are harvested by centrifugation at 4°C. The cell pellet is washed with a suitable buffer to remove media components.
-
Invertebrate Tissues: Tissues are flash-frozen in liquid nitrogen immediately after collection to halt metabolic activity and then stored at -80°C. Tissues are homogenized under cold conditions prior to extraction.
Extraction Protocol
-
Rationale: Polyamines are small, highly polar molecules. Extraction is typically performed using a strong acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA), which precipitates proteins and other macromolecules while solubilizing the polyamines.
-
Step-by-Step:
-
Resuspend the cell pellet or homogenized tissue in a known volume of cold 5% (v/v) PCA.
-
Lyse the cells using sonication on ice or bead beating.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated macromolecules.
-
Carefully transfer the supernatant, which contains the polyamines, to a new tube. This is the crude extract.
-
Quantification by HPLC with Pre-column Derivatization
-
Rationale: Polyamines lack a strong chromophore, making them difficult to detect directly with UV-Vis detectors. Therefore, a derivatization step is required to attach a fluorescent or UV-absorbing tag to the primary and secondary amine groups. Dansyl chloride and benzoyl chloride are common derivatizing agents.
-
Step-by-Step Protocol (using Benzoylation):
-
To 200 µL of the acid extract, add 400 µL of 2 M NaOH.
-
Add 10 µL of benzoyl chloride. Vortex vigorously for 1 minute.
-
Allow the reaction to proceed for 30-40 minutes at room temperature.
-
Stop the reaction by adding 400 µL of saturated NaCl solution.
-
Extract the benzoylated polyamines into 1 mL of diethyl ether by vortexing.
-
Centrifuge to separate the phases and transfer the upper ether layer to a new tube.
-
Evaporate the ether to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase (typically methanol or acetonitrile).
-
Inject a known volume (e.g., 20 µL) into the HPLC system equipped with a C18 reverse-phase column and a UV detector set to ~230 nm.
-
Quantify by comparing the peak area to a standard curve generated with an authentic this compound standard.
-
Visualization: Analytical Workflow
Caption: General workflow for the analysis of this compound.
Potential for Drug Development and Biotechnology
The unique distribution and functions of this compound in marine organisms present several opportunities for scientific and commercial exploration.
-
Antimicrobial Drug Targets: Since this compound and its biosynthetic enzymes (like HSS) are present in many bacteria but are less common in humans, these pathways represent potential targets for the development of novel antibiotics. An inhibitor specific to a bacterial HSS could disrupt essential cellular functions in the pathogen with minimal off-target effects in the host.
-
Biomarkers: The distinct polyamine profiles of different phytoplankton species could be developed as biomarkers for monitoring marine ecosystem health and detecting harmful algal blooms.[6] Changes in the dissolved polyamine signature could signal shifts in community composition or physiological stress.
-
Bioactive Precursors: The role of this compound as a precursor to alkaloids in terrestrial plants is well-established.[12] Marine organisms, particularly those in symbiotic relationships, are a treasure trove of complex natural products.[17][18] Investigating the downstream metabolic fate of this compound in marine bacteria and invertebrates could lead to the discovery of novel bioactive compounds with pharmaceutical potential.
-
Extremophile Biotechnology: Extremophiles produce robust enzymes and molecules adapted to harsh conditions.[14] Homospermidine synthases from thermophilic marine bacteria could be valuable biocatalysts for industrial applications requiring high temperatures.[20] Furthermore, understanding how this compound contributes to stability in extremophiles could inform the development of synthetic biology strategies to enhance the robustness of industrial microorganisms.[28][29]
Conclusion
This compound is a vital polyamine in many marine organisms, particularly bacteria and cyanobacteria, where it plays critical roles in growth, stress response, and metabolism. Its synthesis via distinct evolutionary pathways, including the recruitment of an essential enzyme from primary metabolism, highlights its adaptive importance. As our ability to explore the marine environment and its microbial inhabitants grows, so too will our understanding of the distribution and function of this unique molecule. From its fundamental role in the marine nitrogen cycle to its potential as a source of novel drug targets and biotechnological tools, this compound represents a compelling frontier in marine science and drug discovery.
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Sym-homospermidine: The Central Precursor in the Biosynthesis of Pyrrolizidine Alkaloids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine alkaloids (PAs) represent a large, structurally diverse class of plant secondary metabolites, primarily serving as a defense mechanism against herbivores.[1][2][3] Their presence in the human food chain, through contaminated crops, honey, milk, and herbal medicines, is a significant public health concern due to their well-documented hepatotoxicity, genotoxicity, and carcinogenicity.[4][5][6][7] The biosynthesis of all PAs proceeds through a common, pathway-specific intermediate: the symmetrical polyamine sym-homospermidine.[8][9] Understanding the formation of this precursor and its subsequent conversion into the toxic necine base is critical for developing strategies to mitigate contamination and for exploring the pharmacological potential of less toxic derivatives.[10][11] This guide provides a detailed examination of the biosynthetic pathway from its polyamine origins to the mature, structurally diverse alkaloids, with a focus on the enzymatic mechanisms, experimental validation, and analytical methodologies.
The Polyamine Origin: Setting the Stage for Alkaloid Synthesis
The biosynthesis of PAs is deeply rooted in primary metabolism, specifically in the pathway of polyamines, which are essential for cell growth and proliferation.[12][13] The journey begins with the amino acid arginine, which is converted to the diamine putrescine.[1][14] Putrescine then serves as a building block for higher polyamines like spermidine through the action of spermidine synthase.[13][15] It is from this fundamental pool of putrescine and spermidine that the dedicated PA pathway branches off, marking the transition from primary to secondary metabolism.[9][15]
The Committed Step: Homospermidine Synthase (HSS) Activity
The first irreversible and pathway-specific step in all PA biosynthesis is the formation of this compound.[2][8][16] This reaction is catalyzed by the enzyme Homospermidine Synthase (HSS) .
Enzymatic Reaction and Substrate Specificity
Plant HSS catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to a molecule of putrescine.[17] This reaction releases propane-1,3-diamine and yields this compound.[18][19][20]
-
Substrates: Spermidine (as the aminobutyl donor) and Putrescine (as the acceptor).[20][21]
-
Cofactor: NAD⁺[9]
-
Products: this compound and Propane-1,3-diamine[21]
While some bacterial HSS enzymes can utilize two molecules of putrescine, plant HSS shows a high specificity for spermidine as the aminobutyl donor, making both putrescine and spermidine essential substrates.[17][18][20] Kinetic studies have shown that the putrescine moiety of spermidine is incorporated with the same affinity and activity as free putrescine.[9][19]
Evolutionary Origins of HSS
A fascinating aspect of HSS is its evolutionary origin. Gene cloning and sequence comparisons have provided direct evidence that HSS evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS) .[8][22][23] DHS is a highly conserved enzyme in eukaryotes and archaebacteria, involved in the essential post-translational modification of the eukaryotic initiation factor 5A (eIF5A).[8][17] This recruitment of a vital primary metabolism gene for a role in secondary metabolism is a clear example of molecular evolution shaping chemical defense pathways in plants.[3][24] Despite the identical function of HSS in various PA-producing plant lineages, this gene duplication event appears to have occurred independently multiple times throughout angiosperm evolution.[3]
From Polyamine to Pyrrolizidine Core: Formation of the Necine Base
Once formed, this compound is exclusively channeled into the formation of the necine base, the bicyclic core structure of all PAs.[2][25] While the exact sequence and all catalyzing enzymes are not fully elucidated, the pathway is understood to proceed through oxidative and cyclization steps.[2][14]
The proposed sequence is as follows:
-
Oxidation: this compound undergoes oxidative deamination, likely catalyzed by a copper-dependent diamine oxidase, to form an unstable dialdehyde intermediate (4,4'-iminodibutanal).[1][14]
-
Cyclization: This intermediate spontaneously cyclizes via an intramolecular Mannich reaction to form a Schiff base, which then yields pyrrolizidine-1-carbaldehyde.[1][14]
-
Reduction: The aldehyde is reduced, likely by an alcohol dehydrogenase, to form the first stable necine intermediate, 1-hydroxymethylpyrrolizidine.[14]
This saturated necine base, also known as trachelanthamidine, can be further modified through desaturation and hydroxylation reactions to produce the various necine bases that characterize different PA classes, such as the toxic 1,2-unsaturated retronecine and heliotridine.[2][16]
Caption: Biosynthetic pathway of Pyrrolizidine Alkaloids (PAs).
Structural Diversification: Esterification with Necic Acids
The immense structural diversity of the more than 600 known PAs arises from the esterification of the necine base with various necic acids.[4][10] These acids, derived from different amino acid pathways (e.g., isoleucine, valine, leucine), are attached to the hydroxyl groups at the C-7 and/or C-9 positions of the necine base.[2][10] This esterification can result in monoesters, open-chain diesters, or macrocyclic diesters, which significantly influences the molecule's toxicity and biological activity.[10][26] The presence of a 1,2-double bond in the necine base and esterification are considered crucial for the high toxicity of many PAs.[6][10]
| PA Structural Class | Necine Base Type | Esterification Pattern | Example(s) |
| Senecionine-type | Retronecine | Macrocyclic diester | Senecionine, Retrorsine |
| Lycopsamine-type | Retronecine | Open-chain diester | Lycopsamine, Intermedine |
| Heliotrine-type | Heliotridine | Open-chain diester | Heliotrine, Lasiocarpine |
| Monocrotaline-type | Retronecine | 11-membered macrocyclic diester | Monocrotaline |
| Phalaenopsine-type | Saturated (e.g. Platynecine) | Esterified with aromatic acids | Phalaenopsine |
| Caption: Classification of major Pyrrolizidine Alkaloid types.[2][10][11] |
Experimental Protocols & Methodologies
Studying the PA biosynthetic pathway requires robust methodologies for enzyme characterization, pathway elucidation, and quantitative analysis. The following protocols provide a framework for key experimental approaches.
Protocol 1: Homospermidine Synthase (HSS) Activity Assay
Principle: This assay quantifies HSS activity by measuring the formation of this compound from its substrates, putrescine and spermidine. The product can be derivatized and quantified using HPLC or GC-MS. This protocol is foundational for characterizing enzyme kinetics and for screening potential inhibitors.
Methodology:
-
Enzyme Extraction:
-
Homogenize 1g of fresh plant tissue (e.g., root cultures) in 3 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 8.0, 10 mM DTT, 1 mM EDTA, 5% w/v polyvinylpyrrolidone).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Enzyme Assay Reaction:
-
Prepare a reaction mixture containing: 50 mM Tricine buffer (pH 8.5), 1 mM NAD⁺, 2 mM putrescine, 0.5 mM spermidine, and 100 µL of crude enzyme extract in a total volume of 200 µL.
-
Incubate the mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 50 µL of 2 M HCl.
-
-
Product Derivatization and Analysis (Dansylation Method):
-
To the stopped reaction, add 200 µL of saturated sodium bicarbonate solution.
-
Add 400 µL of dansyl chloride solution (5 mg/mL in acetone).
-
Incubate at 60°C for 1 hour in the dark.
-
Evaporate the acetone under a stream of nitrogen.
-
Extract the dansylated polyamines with 500 µL of toluene.
-
Analyze the toluene phase by reverse-phase HPLC with fluorescence detection, quantifying the dansyl-homospermidine peak against a standard curve.
-
Causality and Validation: The use of a specific pH, cofactors (NAD⁺), and known substrates ensures that the measured activity is specific to HSS.[9][18] Stopping the reaction with acid denatures the enzyme, providing a precise endpoint. Derivatization is necessary as native polyamines lack a chromophore for standard detection methods; dansylation provides high sensitivity for fluorescence-based quantification.
Protocol 2: Extraction and Analysis of PAs by SPE-LC-MS/MS
Principle: This protocol details a widely used method for the quantitative analysis of PAs and their N-oxides from complex plant matrices. It involves an acidic extraction to solubilize the alkaloids, followed by Solid-Phase Extraction (SPE) for cleanup and concentration, and finally, sensitive detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[27][28][29]
Methodology:
-
Extraction:
-
Weigh 2.0 g of dried, ground plant material into a centrifuge tube.
-
Add 20 mL of extraction solution (0.05 M H₂SO₄ in 50% methanol).[28][29]
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge for 10 minutes at ~4000 x g. Decant the supernatant.
-
Repeat the extraction on the pellet with another 20 mL of extraction solution.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of water.[29]
-
Neutralize the acidic extract to ~pH 6-7 with an ammonia solution.
-
Load the neutralized extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the PAs with 10 mL of methanol (or ammoniated methanol for better recovery of N-oxides).[29]
-
-
Sample Reconstitution and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Analyze using a reverse-phase LC column coupled to a triple quadrupole mass spectrometer. Use a gradient elution from a weak solvent (e.g., water + 0.1% formic acid) to a strong solvent (e.g., acetonitrile + 0.1% formic acid).
-
Quantify using Multiple Reaction Monitoring (MRM) mode with specific precursor-product ion transitions for each target PA.
-
Causality and Validation: Acidic extraction ensures the alkaloids, which are bases, are protonated and soluble.[29] The SPE step is crucial for removing matrix components (sugars, pigments) that can interfere with LC-MS analysis, a phenomenon known as ion suppression. LC-MS/MS provides the highest sensitivity and selectivity, allowing for unambiguous identification and quantification of PAs even at trace levels.[27][28]
Caption: General workflow for Pyrrolizidine Alkaloid analysis.
Conclusion and Future Perspectives
The biosynthesis of pyrrolizidine alkaloids is a tightly regulated process initiated by the formation of this compound, a reaction catalyzed by the key enzyme HSS. This enzyme represents a critical control point and a fascinating example of evolutionary gene recruitment. From this compound, a series of oxidative and cyclization reactions build the necine core, which is then decorated with necic acids to create a vast arsenal of defensive compounds.
For researchers and drug development professionals, this pathway presents several opportunities. A deeper understanding of the downstream enzymes—the oxidases, reductases, and acyltransferases—could enable the development of genetically modified crops that block the production of toxic PAs while retaining other desirable traits. Furthermore, by understanding the structure-activity relationships, particularly how esterification patterns influence toxicity, there is potential to synthesize or isolate PA derivatives with therapeutic properties but without the associated liver damage. Continued research, leveraging advanced analytical techniques and molecular biology tools, will be essential to fully unravel this complex pathway and harness its potential for agricultural safety and pharmacological innovation.
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Introduction: The Polyamines and the Significance of sym-Homospermidine
An In-Depth Technical Guide on the Evolutionary Conservation of sym-Homospermidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Polyamines are ancient, small, aliphatic polycations derived from amino acids, found in nearly all forms of life across bacteria, archaea, and eukaryotes.[1][2][3] Their positive charge at physiological pH allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, making them crucial for fundamental cellular processes including growth, proliferation, and stress response.[2][3] While spermidine is the most common triamine in eukaryotes, bacteria and archaea often utilize alternative polyamines, including the structural isomer this compound (Hspd).[1][2]
The presence and synthesis of this compound are not uniform across the tree of life; its roles are context-dependent and functionally diverse. In some α-Proteobacteria, such as Rhizobium leguminosarum, it is essential for normal growth.[1][4] In plants, Hspd serves as a dedicated precursor for the biosynthesis of specialized secondary metabolites, such as pyrrolizidine alkaloids (PAs), which function as chemical defenses against herbivores.[5][6][7][8] Furthermore, the broader family of polyamines plays a significant, albeit complex, role in the formation of bacterial biofilms, a critical consideration in both environmental and clinical settings.[9][10][11] Understanding the evolutionary pathways that have led to the synthesis of this molecule provides critical insights into microbial physiology, plant biochemistry, and potential targets for therapeutic intervention.
The Biochemical Landscape: A Tale of Two Pathways
The synthesis of this compound is a striking example of convergent evolution, where two distinct and unrelated enzymatic pathways have evolved independently to produce the same molecule.[1][4][12] This evolutionary dichotomy is fundamental to understanding its distribution and function.
Pathway 1: The Bacterial Homospermidine Synthase (HSS)
Predominantly found in bacteria, the canonical homospermidine synthase (HSS) catalyzes the NAD+-dependent condensation of two molecules of putrescine to form this compound, releasing ammonia in the process.[13][14][15]
-
Reaction: 2 Putrescine ⇌ this compound + NH₃
-
Evolutionary Origin: This HSS enzyme evolved from carboxyspermidine dehydrogenase, an enzyme involved in an alternative pathway for spermidine biosynthesis.[1][4] Structural analyses reveal a relationship to lysine metabolic enzymes, placing its origins within the aspartate family of pathways.[1][4]
Pathway 2: The Plant Deoxyhypusine Synthase (DHS)-like HSS
In many plants and some other eukaryotes, Hspd synthesis is catalyzed by an enzyme that evolved from deoxyhypusine synthase (DHS).[5][7][8][16][17] DHS is a highly conserved and essential enzyme in eukaryotes and archaea that catalyzes the first step in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a key protein in translation.[2][8]
-
Reaction: Spermidine + Putrescine ⇌ this compound + 1,3-diaminopropane
-
Evolutionary Origin: This pathway arose through one or more gene duplication events of the ancestral dhs gene.[5][18][19] Following duplication, the new gene copy (HSS) lost its ability to bind the eIF5A protein substrate but retained and specialized its ancestral "side-activity" of using putrescine as a substrate to create homospermidine.[5][17] This neofunctionalization has occurred independently at least five times in different angiosperm lineages.[6][18]
Figure 1: Convergent evolutionary pathways for this compound synthesis.
Evolutionary Distribution and Dissemination
The two distinct origins of Hspd synthesis have led to different patterns of distribution across the domains of life.
The bacterial HSS enzyme appears to have evolved primarily through vertical descent within the α-Proteobacteria.[1][4] However, its evolutionary history is punctuated by extensive horizontal gene transfer (HGT), which has disseminated enzymatically active HSS orthologues to other bacteria, archaea, eukaryotes, and even viruses.[1][4] This wide-ranging transfer suggests a strong selective advantage for Hspd production in diverse ecological niches.
In contrast, the plant DHS-like HSS pathway is a classic example of "evolution by gene duplication." The process begins with the duplication of the essential dhs gene. One copy retains its original, vital function, freeing the other copy to accumulate mutations. This period of relaxed functional constraint, sometimes followed by positive Darwinian selection, allowed the duplicated gene to evolve a new, specialized function—in this case, the dedicated synthesis of Hspd for secondary metabolism.[19] This evolutionary trajectory has been independently repeated in several plant families, highlighting it as an effective mechanism for generating metabolic novelty.[5][6]
Figure 2: Major evolutionary mechanisms for the dissemination of Hspd synthesis.
Functional Significance and Divergence
The conservation of Hspd synthesis across vast evolutionary distances points to its functional importance, yet its specific roles can differ significantly.
-
Core Metabolism: In bacteria like R. leguminosarum, Hspd is required for normal growth, indicating a role in core physiological processes.[1][4] Interestingly, in laboratory settings, this requirement can sometimes be fulfilled by the structural analogs spermidine or norspermidine, suggesting a degree of functional redundancy where the polycationic nature, rather than the precise carbon backbone, is key.[1][4]
-
Biofilm Formation: The role of polyamines in biofilm development is highly specific. In Bacillus subtilis, spermidine is essential for robust biofilm formation, and Hspd cannot act as a substitute.[9][20] Conversely, in Vibrio cholerae, norspermidine enhances biofilm formation, while spermidine actively inhibits it.[10] This demonstrates that structurally similar polyamines can have opposing regulatory effects, a critical consideration for developing anti-biofilm strategies.
-
Specialized Metabolism: In plants that produce pyrrolizidine alkaloids, the DHS-derived HSS is not part of the general polyamine pool but is a tightly regulated entry point into a specialized defense pathway.[5][6] The expression of this enzyme is often restricted to specific cell types and tissues, such as the roots, from where the final alkaloid products are transported throughout the plant.[16][21]
Methodologies for Studying this compound Synthesis
Investigating a putative Hspd synthesis pathway requires a multi-faceted approach combining computational biology, molecular genetics, and biochemistry.
Experimental Workflow: From Gene Identification to Functional Validation
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The Cellular Symphony of a Unique Polyamine: A Technical Guide to the Regulation of sym-Homospermidine
Introduction: Beyond the Canonical Polyamines
In the intricate landscape of cellular metabolism, polyamines are ubiquitous polycationic molecules essential for a myriad of physiological processes, including cell growth, proliferation, and stress response. While the roles of spermidine and spermine are well-documented, a lesser-known yet equally significant player is symmetrical homospermidine (sym-homospermidine). This triamine, distinguished by its symmetrical structure, is a critical metabolite in various bacteria, archaea, and certain plant lineages.[1] Unlike the asymmetrical spermidine, the unique topology of this compound has profound implications for its interactions with cellular macromolecules like DNA and RNA.[1]
This in-depth technical guide provides a comprehensive overview of the current understanding of the regulation of this compound levels in cells. We will delve into the diverse biosynthetic pathways, the enzymatic machinery responsible for its synthesis and degradation, and the emerging picture of its transport and homeostatic control. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the metabolism of this unique polyamine for therapeutic or biotechnological applications.
I. The Biosynthetic Core: Forging this compound
The cellular concentration of this compound is primarily dictated by its rate of synthesis, which occurs through distinct pathways in different organisms, primarily bacteria and plants. The central enzyme in this process is homospermidine synthase (HSS) .
A. The Bacterial Pathway: A Tale of Two Putrescines
In many bacteria, particularly α-Proteobacteria, this compound is synthesized from two molecules of putrescine in a NAD+-dependent reaction catalyzed by homospermidine synthase (EC 2.5.1.44).[2][3][4] This bacterial HSS can also utilize spermidine as a substrate in the presence of putrescine.[5]
The reaction mechanism is a fascinating three-step process that occurs within the enzyme's active site:[2][3]
-
Dehydrogenation: One molecule of putrescine is oxidized in an NAD+-dependent manner to form an enzyme-bound γ-aminobutyraldehyde intermediate and NADH.
-
Schiff Base Formation: This aldehyde intermediate then forms a Schiff base with a second molecule of putrescine.
-
Reduction: The enzyme-bound NADH reduces the Schiff base to yield this compound and regenerate NAD+.
This pathway highlights a direct route from a primary diamine to a symmetrical triamine.
B. The Plant and Alternative Bacterial Pathway: A Borrowed Aminobutyl Group
In certain plants, especially those that produce pyrrolizidine alkaloids, and some bacteria lacking the canonical HSS, a different isoform of homospermidine synthase (EC 2.5.1.45) is employed.[6][7] This enzyme exhibits a crucial difference in substrate specificity: it has an absolute requirement for spermidine as the aminobutyl group donor and cannot use putrescine for this role.[6]
The reaction catalyzed by this plant-type HSS is: Spermidine + Putrescine → this compound + 1,3-Diaminopropane
This pathway underscores a fascinating interplay between different polyamines, where spermidine acts as a precursor for the synthesis of its symmetrical isomer.
C. An Evolutionary Perspective: The Origins of HSS
Intriguingly, homospermidine synthase has evolved from enzymes of primary metabolism. In plants, the HSS gene is derived from the highly conserved deoxyhypusine synthase (DHS) gene.[8][9] DHS is a crucial enzyme in the post-translational modification of eukaryotic initiation factor 5A (eIF5A).[8] This evolutionary recruitment of a primary metabolic gene for a role in secondary metabolism showcases the adaptability of cellular enzymatic machinery.[8] In bacteria, HSS is structurally related to lysine metabolic enzymes and likely evolved from carboxyspermidine dehydrogenase, an enzyme involved in an alternative spermidine biosynthesis pathway.[1]
II. Maintaining the Balance: Regulation of this compound Levels
The cellular pool of this compound is tightly regulated to meet physiological demands and prevent potential toxicity. This regulation occurs at multiple levels, from the genetic blueprint to the final protein activity.
A. Transcriptional Regulation of Homospermidine Synthase
While the transcriptional control of enzymes involved in the metabolism of common polyamines like ornithine decarboxylase (ODC) is well-studied, specific details on the regulation of HSS gene expression are still emerging. However, studies in plants producing pyrrolizidine alkaloids have provided valuable insights.
In Senecio vernalis, the expression of the HSS gene is highly tissue-specific, being predominantly localized to the roots, in distinct groups of endodermis and neighboring cortex cells.[10] This is in stark contrast to its evolutionary ancestor, DHS, which is constitutively expressed throughout the plant.[10] This differential expression pattern highlights the adaptation of HSS to the specialized needs of secondary metabolism.[10] It is plausible that the HSS gene is under the control of transcription factors that respond to developmental cues and environmental stresses that trigger the production of defensive alkaloids.
B. Post-Translational and Allosteric Regulation
Post-translational modifications (PTMs) are a rapid and efficient way to modulate enzyme activity. While specific PTMs for HSS have not been extensively characterized, the regulation of other polyamine metabolic enzymes provides a potential framework. For instance, the activity of spermidine/spermine N1-acetyltransferase (SAT), a key enzyme in polyamine catabolism, is enhanced post-translationally in response to cellular stress.[11]
Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is another key control mechanism.[12][13] While there is no direct evidence of this compound acting as a feedback inhibitor for HSS, feedback regulation is a common theme in polyamine biosynthesis.[14] For example, high levels of spermidine and spermine are known to inhibit ODC activity. It is conceivable that a similar mechanism exists to prevent the overaccumulation of this compound. Further kinetic studies with purified HSS in the presence of varying concentrations of this compound are required to elucidate potential allosteric or feedback inhibition loops.
III. The Other Side of the Coin: Degradation and Efflux
To maintain homeostasis, the synthesis of this compound must be balanced by its degradation and removal from the cell.
A. Enzymatic Degradation of this compound
In plants that synthesize pyrrolizidine alkaloids, this compound is the first committed precursor.[8] Its metabolic fate is to be oxidized by a copper-containing amine oxidase, now named homospermidine oxidase (HSO).[15] This enzyme catalyzes the double oxidation of the primary amino groups of homospermidine, leading to the formation of the pyrrolizidine backbone of the alkaloids.[15] The expression of the gene encoding HSO has been shown to be co-regulated with the HSS gene, ensuring a coordinated metabolic flux towards alkaloid production.[15]
In organisms that do not produce such alkaloids, the specific pathways for this compound degradation are less clear. It is possible that it can be a substrate for other, less specific polyamine oxidases that are involved in the general turnover of polyamines.
B. Transport and Cellular Compartmentation
The transport of polyamines across cellular membranes is a crucial aspect of their homeostasis, allowing for their uptake from the environment and their distribution between different cellular compartments. While specific transporters for this compound have not been definitively identified, it is likely that it can be transported by the same systems that handle other polyamines like spermidine.
In bacteria, ATP-binding cassette (ABC) transporters are responsible for polyamine uptake. For example, the PotABCD system in E. coli is a spermidine-preferential uptake system.[16] In eukaryotes, a variety of transporters, including those from the solute carrier (SLC) family, are involved in polyamine transport. The substrate specificity of these transporters towards this compound remains an important area for future investigation.
IV. Crosstalk and Interplay with Other Polyamines
The metabolism of this compound does not occur in isolation. It is intricately linked with the metabolism of other polyamines, particularly its precursors putrescine and spermidine.
The synthesis of this compound directly competes for the cellular pool of putrescine and, in the case of the plant pathway, spermidine. Therefore, the activity of HSS can significantly impact the levels of these other essential polyamines. For example, transgenic tobacco plants expressing HSS showed a considerable reduction in their spermidine levels, which were largely replaced by this compound without obvious phenotypic changes.
Furthermore, the ability of spermine synthase to utilize this compound as a substrate, albeit with low efficiency, suggests a potential for the formation of even more complex polyamines.[17] This highlights the metabolic plasticity of the polyamine network and the potential for the synthesis of a diverse array of these molecules.
V. Experimental Methodologies
The study of this compound regulation requires robust and sensitive analytical techniques to quantify its cellular levels and to measure the activity of the enzymes involved in its metabolism.
A. Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of polyamines, including this compound. Due to their lack of a chromophore, polyamines are typically derivatized with fluorescent or UV-absorbing reagents prior to analysis. Common derivatizing agents include dansyl chloride, benzoyl chloride, and o-phthalaldehyde (OPA).
Table 1: Comparison of Common Derivatization Reagents for Polyamine Analysis by HPLC
| Derivatization Reagent | Detection Method | Advantages | Disadvantages |
| Dansyl Chloride | Fluorescence/UV | Stable derivatives, high sensitivity | Long reaction time, multiple derivatives possible |
| Benzoyl Chloride | UV | Stable derivatives, good resolution | Less sensitive than fluorescence methods |
| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity | Derivatives can be unstable |
B. Homospermidine Synthase (HSS) Activity Assay
The activity of HSS can be determined by measuring the formation of this compound from its substrates. A common method involves incubating the enzyme source (e.g., cell lysate or purified protein) with radiolabeled precursors, such as [14C]putrescine or [14C]spermidine. The radiolabeled this compound product is then separated from the substrates by thin-layer chromatography (TLC) or HPLC and quantified by liquid scintillation counting.
Experimental Protocol: A Generalized HSS Activity Assay
-
Enzyme Preparation: Prepare a cell-free extract or purified enzyme solution.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
Buffer (e.g., Tris-HCl, pH 8.5-9.5)
-
NAD+
-
Substrates:
-
For bacterial HSS (EC 2.5.1.44): Putrescine (including a radiolabeled tracer like [14C]putrescine)
-
For plant HSS (EC 2.5.1.45): Putrescine and spermidine (with either being radiolabeled)
-
-
-
Incubation: Initiate the reaction by adding the enzyme preparation and incubate at the optimal temperature (e.g., 37°C for mesophilic organisms).
-
Reaction Termination: Stop the reaction at various time points by adding a strong acid (e.g., perchloric acid).
-
Derivatization and Separation: Derivatize the polyamines in the reaction mixture and separate them using HPLC or TLC.
-
Quantification: Quantify the amount of radiolabeled this compound formed.
VI. Signaling Pathways and Logical Relationships
The regulation of this compound metabolism is integrated into the broader network of cellular signaling.
Figure 1. A simplified diagram illustrating the biosynthesis, degradation, and potential regulatory inputs for this compound.
Conclusion and Future Directions
The regulation of this compound levels is a finely tuned process that is crucial for the organisms that produce it. While significant strides have been made in understanding its biosynthesis, particularly the enzymatic mechanisms and evolutionary origins of homospermidine synthase, many aspects of its regulation remain to be fully elucidated. The specific transcriptional and post-translational control of HSS, the identity and regulation of this compound-specific transporters, and the detailed pathways of its degradation in non-alkaloid producing organisms are all exciting avenues for future research.
A deeper understanding of how cells control the levels of this unique polyamine will not only provide fundamental insights into cellular metabolism but may also open up new opportunities for the development of novel antimicrobial agents and for the metabolic engineering of plants to enhance their defense capabilities.
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An In-depth Technical Guide to the Chemical Properties and Stability of sym-Homospermidine
For Researchers, Scientists, and Drug Development Professionals
Foreword
Symmetrical homospermidine (sym-homospermidine), a naturally occurring polyamine, has garnered increasing interest within the scientific community. Its unique symmetrical structure and versatile chemical properties position it as a molecule of significant potential in fields ranging from materials science to pharmacology. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, stability, synthesis, and analytical characterization of this compound. Furthermore, it delves into its emerging applications, particularly in the realms of drug delivery and as an antibiofilm agent. By synthesizing fundamental chemical principles with practical experimental insights, this document aims to serve as an essential resource for those looking to explore and harness the capabilities of this intriguing polyamine.
Unveiling this compound: Structure and Physicochemical Properties
At its core, this compound, with the chemical formula C₈H₂₁N₃, is a triamine characterized by a symmetrical arrangement of its amine groups. Its structure consists of two primary amine groups at the termini and a central secondary amine, interconnected by two butyl chains. This configuration imparts distinct chemical characteristics that govern its behavior in various environments.
Caption: Chemical structure of this compound.
Protonation States and pKa Values
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Reference |
| pKa₁ | ~8.5 - 9.5 | Based on similar polyamines and computational predictions[1][2][3][4] |
| pKa₂ | ~9.5 - 10.5 | Based on similar polyamines and computational predictions[1][2][3][4] |
| pKa₃ | ~10.5 - 11.5 | Based on similar polyamines and computational predictions[1][2][3][4] |
| LogP | -1.5 to -1.0 | Computational prediction |
| Solubility | Highly soluble in water; sparingly soluble in nonpolar organic solvents. | General properties of polyamines[5] |
Note: These values are estimations and may vary depending on the specific conditions and prediction software used.
At physiological pH (~7.4), this compound is expected to be predominantly in its triprotonated, fully cationic form, which is crucial for its interaction with negatively charged biological macromolecules such as DNA, RNA, and proteins.
Solubility Profile
The hydrophilic nature of the amine groups makes this compound highly soluble in water and other polar protic solvents. Its solubility in organic solvents is generally low, particularly in nonpolar solvents. The solubility is also pH-dependent; at lower pH values where the amine groups are protonated, its aqueous solubility increases.
Synthesis and Purification Strategies
The acquisition of pure this compound is a prerequisite for any research or application. Both enzymatic and chemical synthesis routes have been established.
Enzymatic Synthesis
In various organisms, this compound is synthesized from putrescine (1,4-diaminobutane) by the enzyme homospermidine synthase (HSS).[6][7] This enzyme catalyzes the NAD⁺-dependent transfer of an aminobutyl group from one molecule of putrescine to another. The biosynthesis can also proceed from spermidine and putrescine in some plant species.[8]
Caption: Enzymatic synthesis of this compound.
Chemical Synthesis: A Step-by-Step Protocol
A common and efficient chemical synthesis involves the reaction of putrescine with a protected 4-aminobutyl derivative. A representative protocol is outlined below.
Protocol 2.2.1: Synthesis of this compound
-
Protection of Putrescine: React putrescine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield mono-Boc-protected putrescine. This step is crucial to prevent self-reaction and control the stoichiometry.
-
Activation of the Second Building Block: Convert 4-amino-1-butanol to a derivative with a good leaving group, for example, by tosylation or mesylation of the hydroxyl group. The amino group should also be protected (e.g., as a phthalimide or another Boc group).
-
Coupling Reaction: React the mono-Boc-protected putrescine with the activated and protected 4-aminobutyl derivative in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like acetonitrile or DMF.
-
Deprotection: Remove all protecting groups. Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), while phthalimide groups can be cleaved with hydrazine.
-
Purification: The crude product is then purified.
Purification by Ion-Exchange Chromatography
Due to its cationic nature at neutral and acidic pH, ion-exchange chromatography is a highly effective method for purifying this compound.[2][9]
Protocol 2.3.1: Purification using Cation-Exchange Chromatography
-
Resin Selection: Choose a strong cation-exchange resin, such as Dowex 50W or a similar sulfonic acid-based resin.
-
Column Preparation: Pack a column with the selected resin and equilibrate it with a low-ionic-strength buffer at a slightly acidic pH (e.g., 0.1 M sodium phosphate buffer, pH 6.0).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column. The positively charged this compound will bind to the negatively charged resin.
-
Washing: Wash the column with the equilibration buffer to remove any uncharged or weakly bound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0.1 M to 2.0 M NaCl) or a pH gradient. Fractions are collected and analyzed for the presence of the desired product.
-
Desalting: The fractions containing pure this compound are pooled and desalted, for example, by dialysis or using a desalting column.
Stability and Degradation Profile
Understanding the stability of this compound under various conditions is critical for its storage, handling, and application.
pH and Thermal Stability
Polyamines are generally stable molecules. However, their stability can be influenced by pH and temperature. At very high pH, the free amine groups can be susceptible to oxidation. At elevated temperatures, thermal degradation can occur, although aliphatic amines are relatively stable.[10] For long-term storage, it is recommended to store this compound as a salt (e.g., hydrochloride salt) in a cool, dry place.
Enzymatic Degradation
In biological systems, polyamines are subject to enzymatic degradation by amine oxidases. These enzymes can oxidize the primary amine groups to aldehydes, which can then undergo further reactions. For instance, homospermidine can be a substrate for copper-containing amine oxidases, leading to the formation of cyclic products.[11]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the unequivocal identification and quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The symmetrical nature of this compound results in a relatively simple NMR spectrum.
-
¹H NMR: The proton spectrum will show characteristic signals for the methylene protons adjacent to the primary and secondary amines, as well as the central methylene protons. The chemical shifts will be influenced by the protonation state of the amine groups.
-
¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four chemically non-equivalent carbon atoms in the butyl chains.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C8 | ~2.9 - 3.1 | ~38 - 40 |
| C2/C7 | ~1.6 - 1.8 | ~25 - 27 |
| C3/C6 | ~1.5 - 1.7 | ~26 - 28 |
| C4/C5 | ~2.8 - 3.0 | ~47 - 49 |
Note: Predicted shifts are for the free base in a non-polar solvent. Actual shifts will vary with solvent and pH.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Electrospray Ionization (ESI): In ESI-MS, this compound will readily form protonated molecular ions, such as [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺, depending on the pH of the solution.
-
Electron Ionization (EI): EI-MS will lead to fragmentation of the molecule. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage of the C-N bond.[1][12] The resulting fragmentation pattern can be used to confirm the structure.
Caption: Potential EI-MS fragmentation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation and quantification of polyamines. Due to the lack of a strong chromophore, derivatization is often necessary for UV or fluorescence detection. Common derivatizing agents include dansyl chloride, benzoyl chloride, and o-phthalaldehyde (OPA). Reversed-phase HPLC with a C18 column is typically used for the separation of the derivatized polyamines.
Applications in Drug Development
The cationic nature and biocompatibility of this compound make it an attractive candidate for various applications in drug development.
Nucleic Acid Delivery
The ability of polyamines to bind to and condense negatively charged nucleic acids is well-documented.[13] This property is being explored for the development of non-viral gene delivery vectors. This compound, with its three positive charges at physiological pH, can electrostatically interact with the phosphate backbone of DNA and RNA, forming compact nanoparticles that can protect the nucleic acids from degradation and facilitate their cellular uptake.[14] These polyamine-based vectors offer a potentially safer alternative to viral vectors.
Caption: this compound in nucleic acid delivery.
The incorporation of this compound or its derivatives into liposome formulations can enhance their ability to encapsulate and deliver nucleic acids. These cationic liposomes can fuse with cell membranes, facilitating the release of their cargo into the cytoplasm.[14][15]
Biofilm Inhibition
Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to antibiotics. Polyamines have been shown to play a role in the regulation of biofilm formation, and in some cases, can act as inhibitors.[16][17][18] While the exact mechanism is still under investigation, it is hypothesized that exogenous polyamines can interfere with the signaling pathways that control biofilm development or disrupt the integrity of the biofilm matrix. The potential of this compound as an antibiofilm agent is an active area of research, with the aim of developing new strategies to combat biofilm-associated infections.[5][19]
Conclusion
This compound is a molecule with a rich chemistry and a promising future in various scientific disciplines. Its well-defined structure, predictable chemical properties, and biocompatibility make it a valuable tool for researchers. This guide has provided a comprehensive overview of its fundamental characteristics, from its synthesis and purification to its stability and analytical characterization. The exploration of its applications in drug delivery and as an antibiofilm agent is still in its early stages, but the initial findings are encouraging. As our understanding of this versatile polyamine deepens, we can expect to see the emergence of novel technologies and therapies that leverage its unique properties.
References
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- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365.
- Michael, A. J. (2015, September 2).
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- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549.
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- SCM. (2025). pKa values — Tutorials 2025.1 documentation.
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- Shaw, F. L., Elliott, K. A., Kinch, L. N., Fuell, C., Phillips, M. A., & Michael, A. J. (2010). Evolution and multifarious horizontal transfer of an alternative biosynthetic pathway for the alternative polyamine this compound. Journal of Biological Chemistry, 285(19), 14711–14723.
- Stehle, F., Vu, M. T., Schubert, R., & Ober, D. (2021). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. The Plant Cell, 33(5), 1648–1666.
- Thongbhubate, T., Kriangkripipat, T., & Kutscha, J. (2021). Effect of Spermidine on Biofilm Formation in Escherichia coli K-12. Journal of Bacteriology, 203(12), e00053-21.
- UChicago Knowledge. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.
- Upadhyay, R. K., Fatima, T., Handa, A. K., & Mattoo, A. K. (2021). Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.). International Journal of Molecular Sciences, 22(16), 8841.
- Verma, A., & Stellacci, F. (2010). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA.
- Vrijsen, S., Van den Haute, C., & Baekelandt, V. (2020). Polyamines: Functions, Metabolism, and Role in Human Disease Management. International Journal of Molecular Sciences, 21(23), 9239.
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80–85.
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A Technical Guide to the Biosynthesis of sym-Homospermidine in Santalum album (Sandalwood): A Putative Pathway and Research Framework
Abstract
Santalum album L. (Indian sandalwood) is renowned for its fragrant heartwood, which is rich in santalols. The biosynthesis of these valuable secondary metabolites is intricately linked to the plant's primary metabolic pathways, including those of polyamines. While the direct biosynthesis of sym-homospermidine in Santalum album is not extensively documented, this guide synthesizes current knowledge from model organisms to propose a putative pathway and provides a comprehensive framework for its investigation. This document is intended for researchers, biochemists, and professionals in drug development and natural products, offering detailed experimental protocols and the scientific rationale necessary to explore the role of this compound and its biosynthetic machinery in the unique physiology of sandalwood.
Introduction: The Significance of Polyamines in Sandalwood Physiology
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous small polycationic molecules essential for a wide range of cellular processes in plants. They are implicated in cell division, differentiation, morphogenesis, and responses to both biotic and abiotic stress. This compound is a less common but structurally significant polyamine, and its presence often correlates with specific developmental stages or stress responses in plants. In the context of Santalum album, understanding the biosynthesis of this compound is critical, as it may play a regulatory role in growth, development, and the production of economically important secondary metabolites like santalols.
The Putative Biosynthetic Pathway of this compound
Based on established pathways in other plant species, the biosynthesis of this compound in Santalum album is hypothesized to originate from L-arginine and L-ornithine. The core of the pathway involves the conversion of putrescine, a diamine, into the triamine this compound. This conversion is catalyzed by homospermidine synthase (HSS).
Key Enzymes and Reactions
-
Arginine Decarboxylase (ADC): Initiates the pathway by converting L-arginine to agmatine.
-
Agmatine Iminohydrolase (AIH): Converts agmatine to N-carbamoylputrescine.
-
N-Carbamoylputrescine Amidohydrolase (CPA): Produces putrescine from N-carbamoylputrescine.
-
Ornithine Decarboxylase (ODC): Provides an alternative route to putrescine directly from L-ornithine.
-
Homospermidine Synthase (HSS): The pivotal enzyme that catalyzes the transfer of an aminobutyl moiety from one molecule of putrescine to another, forming this compound.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound in Santalum album.
Experimental Framework for Pathway Elucidation
To validate the proposed pathway and understand its regulation in Santalum album, a multi-faceted experimental approach is necessary. This section outlines key methodologies.
Identification and Cloning of Biosynthetic Genes
The initial step involves identifying the candidate genes encoding the biosynthetic enzymes. A homology-based approach using known sequences from model organisms like Arabidopsis thaliana is a robust starting point.
Experimental Workflow: Gene Identification and Cloning
Caption: Workflow for the identification and cloning of this compound biosynthetic genes.
Enzyme Assays and Kinetic Characterization
Once the candidate genes are cloned and the corresponding proteins are expressed and purified, their enzymatic activity must be confirmed.
Protocol: In Vitro Homospermidine Synthase (HSS) Assay
-
Reaction Mixture Preparation: In a total volume of 100 µL, combine:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM Dithiothreitol (DTT)
-
10 µM [1,4-¹⁴C]Putrescine (as substrate)
-
1 mM Putrescine (unlabeled)
-
Purified recombinant HSS enzyme (5-10 µg)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Product Separation: Separate the product (this compound) from the substrate (putrescine) using thin-layer chromatography (TLC) on a silica gel plate with a chloroform:methanol:ammonia (2:2:1, v/v/v) solvent system.
-
Quantification: Visualize and quantify the radiolabeled product using a phosphorimager or by scintillation counting of the scraped TLC spot corresponding to the this compound standard.
Data Presentation: Michaelis-Menten Kinetics of SaHSS
| Substrate (Putrescine) [µM] | Initial Velocity (V₀) [nmol/min/mg protein] |
| 10 | 5.2 |
| 20 | 9.8 |
| 50 | 20.1 |
| 100 | 35.5 |
| 200 | 55.8 |
| 500 | 78.3 |
| 1000 | 90.1 |
Note: The data presented in this table is hypothetical and serves as an example for reporting kinetic analysis.
Gene Expression Analysis in Different Tissues and Developmental Stages
Quantitative Real-Time PCR (qRT-PCR) is a powerful technique to investigate the spatial and temporal expression patterns of the identified genes. This can provide insights into the physiological role of this compound in Santalum album.
Protocol: qRT-PCR for SaHSS Expression
-
RNA Extraction: Extract total RNA from various S. album tissues (e.g., young leaves, mature leaves, sapwood, heartwood, roots) using a suitable plant RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, gene-specific primers for SaHSS, and a reference gene (e.g., Actin or Ubiquitin).
-
Data Analysis: Calculate the relative expression levels of SaHSS using the 2-ΔΔCt method.
Metabolite Profiling
Quantification of this compound and its precursors in different tissues and under various conditions is crucial to correlate gene expression with metabolic output. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice for polyamine analysis.
Protocol: HPLC-Based Polyamine Quantification
-
Extraction: Homogenize 100 mg of plant tissue in 1 mL of 5% (v/v) perchloric acid.
-
Dansylation: Derivatize the polyamines in the supernatant with dansyl chloride.
-
HPLC Separation: Separate the dansylated polyamines on a C18 reverse-phase column with a gradient of acetonitrile in water.
-
Detection: Detect the derivatives using a fluorescence detector (Excitation: 340 nm, Emission: 510 nm).
-
Quantification: Quantify the polyamines by comparing their peak areas to those of known standards.
Functional Genomics Approaches to Validate Gene Function
To unequivocally establish the function of the identified genes in vivo, functional genomics tools are indispensable.
-
Virus-Induced Gene Silencing (VIGS): A rapid method for transiently silencing the target genes in S. album to observe the resulting phenotypic and metabolic changes.
Logical Flow: VIGS for SaHSS Functional Analysis
Caption: Workflow for Virus-Induced Gene Silencing (VIGS) of SaHSS in Santalum album.
Conclusion and Future Directions
The study of this compound biosynthesis in Santalum album is a promising area of research with implications for understanding sandalwood physiology and potentially enhancing the production of valuable secondary metabolites. The experimental framework provided in this guide offers a comprehensive approach to identify the key genes, characterize their protein products, and elucidate their in vivo functions. Future research should focus on understanding the regulatory networks that control this pathway, including transcriptional regulation and post-translational modifications of the biosynthetic enzymes. Furthermore, investigating the role of this compound in the response of S. album to various environmental stresses will provide a more complete picture of its physiological significance.
References
Due to the specialized and hypothetical nature of this guide focused on a non-model organism, direct references for all proposed protocols in Santalum album are not available. The principles and methods are based on established research in plant polyamine biosynthesis in model organisms. The following list provides foundational and methodological references.
- Tiburcio, A. F., Altabella, T., & Galston, A. W. (2014). The discovery of polyamines. In Polyamines (pp. 1-10). Springer, New York, NY. [Link]
- Kusano, T., Berberich, T., Tateda, C., & Takahashi, Y. (2008). Polyamines: essential factors for growth and survival.Planta, 228(3), 367-381. [Link]
- Fuell, C., Elliott, K. A., Hanfrey, C. C., Franceschetti, M., & Michael, A. J. (2010). A new route to the biosynthesis of the plant polyamine homospermidine.The Plant Journal, 62(5), 854-864. [Link]
- Scaife, P. J., & Michael, A. J. (2016). The plant homospermidine synthase: a structural and functional analysis.The Biochemical journal, 473(15), 2325–2337. [Link]
- Burtin, D., & Michael, A. J. (2020). The polyamine metabolic pathway in plants: a central hub for many roads.The Plant Journal, 102(3), 446-463. [Link]
The Pivotal Role of sym-Homospermidine in the Biology of Nitrogen-Fixing Bacteria: A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core.
Abstract
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes. In the realm of nitrogen-fixing bacteria, the triamine sym-homospermidine emerges as a key player, distinguishing these microorganisms from many others that predominantly synthesize spermidine. This technical guide provides a comprehensive exploration of the multifaceted functions of this compound, from its biosynthesis and fundamental role in bacterial growth to its critical contributions to stress tolerance, biofilm formation, and the intricate symbiotic relationship with host plants. Authored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, elucidates key molecular mechanisms, and presents detailed experimental protocols to facilitate further investigation into this fascinating molecule.
Part 1: The Significance of this compound in Nitrogen-Fixing Bacteria
Polyamines, such as putrescine, spermidine, and spermine, are aliphatic hydrocarbons containing two or more amino groups. At physiological pH, these molecules are protonated, allowing them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their structure and function. In bacteria, polyamines are implicated in a wide array of crucial processes, including cell proliferation, gene regulation, and adaptation to environmental stresses[1].
While spermidine is the most common triamine in many eukaryotes and some bacteria, a significant number of nitrogen-fixing bacteria, particularly within the α-Proteobacteria, synthesize this compound as their major polyamine[2][3]. This symmetrical polyamine, with its two aminobutyl moieties, is found in various nitrogen-fixing genera such as Rhizobium, Bradyrhizobium, Azospirillum, and certain cyanobacteria[3][4]. The strong correlation between the presence of this compound and the capacity for nitrogen fixation suggests a specialized role for this molecule in the unique lifestyle of these bacteria[4]. Understanding the functions of this compound is not only of fundamental scientific interest but also holds potential for agricultural applications, such as improving the efficiency of biofertilizers, and for the development of novel antimicrobial strategies.
Part 2: The Biosynthesis of this compound
The primary route for this compound synthesis in nitrogen-fixing bacteria is catalyzed by the enzyme homospermidine synthase (HSS). This enzyme facilitates the condensation of two molecules of putrescine to form this compound.
The Homospermidine Synthase (HSS) Pathway
The HSS-catalyzed reaction is a two-step process that utilizes NAD+ as a cofactor. In the first step, one molecule of putrescine is oxidatively deaminated to form 4-aminobutanal, with the concomitant reduction of NAD+ to NADH. The second putrescine molecule then forms a Schiff base with the 4-aminobutanal, which is subsequently reduced by the NADH generated in the first step to yield this compound and regenerate NAD+[2][5][6].
Interestingly, the HSS enzyme is structurally related to enzymes involved in lysine metabolism and is thought to have evolved from carboxyspermidine dehydrogenase, an enzyme involved in an alternative spermidine biosynthesis pathway[7]. While HSS has evolved vertically, primarily in the α-Proteobacteria, it has also been disseminated to other bacteria, archaea, and even viruses through horizontal gene transfer[2][7].
Alternative Biosynthetic Routes
Some bacteria that lack the hss gene can still produce this compound. Evidence suggests the existence of an alternative pathway that likely involves orthologues of deoxyhypusine synthase[2][7]. This alternative route is analogous to the one found in some plants for the synthesis of homospermidine as a precursor for pyrrolizidine alkaloids[2][8].
Diagram of this compound Biosynthetic Pathways
Caption: Biosynthetic routes to this compound in bacteria.
Experimental Protocol: Enzymatic Assay of Homospermidine Synthase (HSS)
This protocol is adapted from methods described for the characterization of HSS from various sources[9].
Objective: To determine the activity of HSS in a bacterial cell-free extract.
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 10% glycerol)
-
Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.5)
-
Putrescine dihydrochloride solution (100 mM)
-
NAD+ solution (10 mM)
-
Derivatizing agent (e.g., Dansyl chloride)
-
Solvents for HPLC (e.g., acetonitrile, water)
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Cell-Free Extract:
-
Resuspend the bacterial cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove cell debris.
-
Collect the supernatant (cell-free extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Reaction buffer: 100 µL
-
Putrescine solution: 20 µL (final concentration 20 mM)
-
NAD+ solution: 10 µL (final concentration 1 mM)
-
Cell-free extract (containing 50-100 µg of protein): X µL
-
Add nuclease-free water to a final volume of 200 µL.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).
-
-
Derivatization and Quantification:
-
Centrifuge the stopped reaction mixture to precipitate proteins.
-
Take an aliquot of the supernatant and derivatize the polyamines with Dansyl chloride according to standard protocols.
-
Analyze the derivatized polyamines by reverse-phase HPLC with fluorescence detection.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known concentrations of derivatized this compound.
-
-
Calculation of Enzyme Activity:
-
Express the HSS activity as nmol of this compound produced per minute per mg of protein.
-
Part 3: Core Physiological Functions of this compound
Essentiality for Normal Growth
In some nitrogen-fixing bacteria, such as Rhizobium leguminosarum, this compound is required for normal growth[2][7]. Depletion of this polyamine leads to a significant reduction in growth rate. However, the requirement is not strictly for this compound itself, as growth can be restored by the addition of structurally similar polyamines like spermidine and sym-norspermidine[2][7]. This suggests that the overall positive charge and length of the polyamine are more critical for its growth-promoting function than its specific symmetrical structure.
| Polyamine | Growth Restoration in this compound Deficient R. leguminosarum |
| This compound | +++ |
| Spermidine | +++ |
| sym-Norspermidine | ++ |
| Putrescine | - |
| Table based on findings suggesting functional redundancy among certain polyamines for growth[2][7][10]. |
Contribution to Stress Tolerance
Nitrogen-fixing bacteria in the soil are often exposed to various environmental stresses, including salinity and oxidative stress. Polyamines, including this compound, play a crucial role in mitigating the detrimental effects of these stresses.
In Rhizobium tropici, a bacterium known for its tolerance to high temperatures and salinity, this compound is implicated in salt tolerance. A mutant strain lacking a functional homospermidine synthase was found to be more sensitive to salt stress compared to the wild type[11]. The accumulation of this compound under salt stress may help to stabilize cellular membranes and maintain osmotic balance.
Polyamines are also known to be involved in the response to oxidative stress. They can act as free radical scavengers and protect cellular components from damage. While direct evidence for this compound in this role in nitrogen-fixing bacteria is still emerging, studies on other bacteria have shown that polyamines are critical for tolerance to oxidative agents like hydrogen peroxide[12]. It is plausible that this compound contributes to the oxidative stress response in nitrogen-fixing bacteria, a crucial function, especially within the oxygen-limited environment of a root nodule.
Involvement in Biofilm Formation
Biofilm formation is a key survival strategy for many bacteria, allowing them to colonize surfaces and protect themselves from environmental threats. Polyamines are increasingly recognized as important regulators of biofilm development[13][14]. In several rhizobial species, mutants deficient in polyamine synthesis, including this compound, have shown defects in biofilm formation[15].
This compound may contribute to biofilm formation through several mechanisms. It could be involved in the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm. Additionally, as a polycation, it may play a role in the initial attachment of bacteria to surfaces and in maintaining the integrity of the biofilm structure. In some bacteria, polyamines regulate the expression of genes involved in biofilm development[13][16]. It is likely that this compound has a similar regulatory role in nitrogen-fixing bacteria. The ability of free-living nitrogen-fixing bacteria to form biofilms can enable them to fix nitrogen under aerobic conditions by creating a microaerobic environment within the biofilm matrix[17][18].
Proposed Role of this compound in Biofilm Formation
Caption: A model for this compound's role in biofilm development.
Part 4: The Role of this compound in Symbiotic Nitrogen Fixation
The symbiotic relationship between rhizobia and leguminous plants is a cornerstone of sustainable agriculture. This complex interaction involves a series of signaling events leading to the formation of root nodules, where the bacteria differentiate into nitrogen-fixing bacteroids. The genetic information for this process is largely carried on symbiotic (Sym) plasmids[19][20].
The prevalence of this compound in nitrogen-fixing bacteria suggests a role in this symbiotic process. While the precise mechanisms are still under investigation, several lines of evidence point to its importance:
-
Correlation with Nitrogen-Fixing Ability: A strong correlation exists between the presence of this compound and the ability to fix nitrogen in cyanobacteria[4].
-
Nodule Development: Polyamines are known to be involved in plant development, and it is plausible that bacterially-produced this compound could influence nodule organogenesis.
-
Bacteroid Differentiation and Function: The differentiation of bacteria into bacteroids involves significant changes in cell morphology and metabolism. This compound may be required for these developmental transitions and for the stability and function of the nitrogenase enzyme complex, which is highly sensitive to oxygen.
-
Stress Protection within the Nodule: The nodule environment can be stressful for the bacteroids. As discussed earlier, this compound's role in stress tolerance is likely crucial for the survival and persistence of the symbiosis[11].
Further research is needed to elucidate the specific targets of this compound within the context of symbiosis and to determine how its synthesis is regulated during the interaction with the host plant.
Part 5: Analytical Methodologies
Accurate quantification of this compound is essential for studying its function. The most common method for polyamine analysis is high-performance liquid chromatography (HPLC) following derivatization with a fluorescent tag.
Protocol: Extraction and Quantification of this compound by HPLC
Objective: To extract and quantify intracellular this compound from bacterial cultures.
Materials:
-
Bacterial culture
-
Ice-cold 5% (w/v) perchloric acid (PCA)
-
Saturated sodium carbonate
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Proline solution (100 mg/mL)
-
Toluene
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
This compound standard
Procedure:
-
Extraction:
-
Harvest a known volume of bacterial culture by centrifugation.
-
Wash the cell pellet with a suitable buffer or saline solution.
-
Resuspend the pellet in a specific volume of ice-cold 5% PCA.
-
Incubate on ice for 1 hour to lyse the cells and precipitate proteins and nucleic acids.
-
Centrifuge at high speed to pellet the precipitate. The supernatant contains the polyamines.
-
-
Derivatization:
-
Take a known volume of the PCA extract (supernatant).
-
Add an equal volume of saturated sodium carbonate to raise the pH.
-
Add two volumes of Dansyl chloride solution.
-
Incubate in the dark at 60°C for 1 hour.
-
Add one volume of proline solution to react with excess Dansyl chloride.
-
Incubate for 30 minutes.
-
-
Extraction of Dansylated Polyamines:
-
Add two volumes of toluene to the reaction mixture.
-
Vortex vigorously to extract the dansylated polyamines into the organic phase.
-
Centrifuge briefly to separate the phases.
-
Carefully collect the upper toluene phase.
-
Evaporate the toluene to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in a known volume of acetonitrile.
-
Inject an aliquot into the HPLC system.
-
Separate the dansylated polyamines using a suitable gradient of acetonitrile and water.
-
Detect the polyamines using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm).
-
Identify the this compound peak by comparing its retention time to that of a derivatized standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.
-
Part 6: Future Directions and Applications
The study of this compound in nitrogen-fixing bacteria is a vibrant field with many unanswered questions. Future research should focus on:
-
Elucidating the precise molecular targets of this compound: Identifying the proteins and nucleic acids that interact with this polyamine will provide deeper insights into its mechanism of action.
-
Unraveling its role in the regulation of symbiotic gene expression: Understanding how this compound influences the expression of nod, nif, and fix genes is crucial.
-
Investigating its interplay with other signaling molecules: Exploring the crosstalk between polyamine signaling and other regulatory networks in the cell.
From an applied perspective, manipulating this compound biosynthesis holds promise for enhancing agricultural productivity. Overexpression of homospermidine synthase could lead to the development of rhizobial strains with increased stress tolerance and symbiotic efficiency. Conversely, the enzymes in the this compound biosynthetic pathway represent potential targets for the development of novel antimicrobial agents that could selectively inhibit the growth of certain pathogenic bacteria that rely on this polyamine.
Part 7: References
-
Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound - NIH. (URL: [Link])
-
Distribution of sym-homosperimidine in eubacteria, cyanobacteria, algae and ferns | FEMS Microbiology Letters | Oxford Academic. (URL: [Link])
-
Many Paths to Homospermidine Synthesis : Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound - PMC - NIH. (URL: [Link])
-
Occurrence of this compound as the major polyamine in nitrogen-fixing cyanobacteria - PubMed. (URL: [Link])
-
Spermidine promotes Bacillus subtilis biofilm formation by activating expression of the matrix regulator slrR - NIH. (URL: [Link])
-
Why are rhizobial symbiosis genes mobile? - PMC - PubMed Central. (URL: [Link])
-
Alternative Spermidine Biosynthetic Route Is Critical for Growth of Campylobacter jejuni and Is the Dominant Polyamine Pathway in Human Gut Microbiota - PMC - NIH. (URL: [Link])
-
A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine - PMC - NIH. (URL: [Link])
-
The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants - PMC - PubMed Central. (URL: [Link])
-
Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase–an Essential Enzyme of the Polyamine Metabolism | Request PDF - ResearchGate. (URL: [Link])
-
Sym plasmid genes of Rhizobium trifolii expressed in Lignobacter and Pseudomonas strains - PMC - NIH. (URL: [Link])
-
Studies on the biosynthesis of this compound in sandal (Santalum album L.). (URL: [Link])
-
Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC. (URL: [Link])
-
Functional identification of bacterial spermine, thermospermine, norspermine, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PMC - NIH. (URL: [Link])
-
Homospermidine synthase contributes to salt tolerance in free-living Rhizobium tropici and in symbiosis with Phaseolus vulgaris | Request PDF - ResearchGate. (URL: [Link])
-
Biofilm formation enables free-living nitrogen-fixing rhizobacteria to fix nitrogen under aerobic conditions - PubMed. (URL: [Link])
-
Polyamine-mediated mechanisms contribute to oxidative stress tolerance in Pseudomonas syringae - PMC - PubMed Central. (URL: [Link])
-
IDENTIFICATION AND CHARACTERIZATION OF SYMBIOTIC GENES ON THERHIZOBIUM LEGUMINOSARUMPRE S/M-PLASMID - WUR eDepot. (URL: [Link])
-
Synthetic Symbioses (SynSym) | Engineering Nitrogen Fixation. (URL: [Link])
-
Effect of Spermidine on Biofilm Formation in Escherichia coli K-12 - PMC - NIH. (URL: [Link])
-
Biofilm formation enables free-living nitrogen-fixing rhizobacteria to fix nitrogen under aerobic conditions - PMC - PubMed Central. (URL: [Link])
-
Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings - NIH. (URL: [Link])
-
Spermidine promotes Bacillus subtilis biofilm formation by activating expression of the matrix regulator slrR - ResearchGate. (URL: [Link])
-
Modern Analytical Techniques for Detection of Bacteria in Surface and Wastewaters - MDPI. (URL: [Link])
-
Genetic Variation in Host-Specific Competitiveness of the Symbiont Rhizobium leguminosarum Symbiovar viciae - Frontiers. (URL: [Link])
-
Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC - NIH. (URL: [Link])
-
The Role of Symbiotic Nitrogen Fixation in Sustainable Production of Biofuels - MDPI. (URL: [Link])
-
This compound, a naturally occurring polyamine | Biochemistry - ACS Publications. (URL: [Link])
-
Studies on the metabolism of this compound in sandal (Santalum albumin L.) - NIH. (URL: [Link])
Sources
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- 5. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Many Paths to Homospermidine Synthesis♦: Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Polyamine-mediated mechanisms contribute to oxidative stress tolerance in Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
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- 19. Sym plasmid genes of Rhizobium trifolii expressed in Lignobacter and Pseudomonas strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. edepot.wur.nl [edepot.wur.nl]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of sym-Homospermidine in Biological Matrices
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sym-homospermidine. As a key polyamine in certain organisms, accurate measurement of this compound is crucial for research in areas ranging from microbiology to plant sciences. This protocol employs a pre-column derivatization strategy using benzoyl chloride, followed by reversed-phase HPLC with UV detection. The methodology has been structured to provide not only a step-by-step guide but also the scientific rationale behind key procedural choices, ensuring both clarity and reproducibility. All aspects of the method have been validated in accordance with ICH Q2(R1) guidelines to assure data integrity for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound Quantification
This compound is a naturally occurring polyamine that plays a significant role in the physiology of various organisms, including certain bacteria and plants.[1][2][3] Unlike the more common polyamines such as putrescine, spermidine, and spermine, this compound has a unique symmetrical structure that influences its biological function.[3] Its involvement in processes like biofilm formation and secondary metabolite production makes its accurate quantification essential for understanding microbial pathogenesis and plant-microbe interactions.[4][5]
The structural similarity of this compound to other polyamines necessitates a highly specific and sensitive analytical method for its quantification in complex biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with a derivatization step is a well-established technique for polyamine analysis.[6][7][8] Derivatization is crucial as polyamines lack a native chromophore, making them invisible to UV-Vis detectors.[9] This application note details a method utilizing benzoyl chloride for derivatization, which offers stable derivatives with strong UV absorbance, enabling sensitive detection.[9][10][11]
Method Overview: The Analytical Strategy
The quantification of this compound is achieved through a multi-step process that begins with sample preparation to isolate the analyte from the biological matrix. This is followed by a pre-column derivatization reaction with benzoyl chloride. The resulting benzoylated this compound is then separated from other derivatized polyamines and matrix components using reversed-phase HPLC and quantified by UV detection. The entire workflow is designed to be robust, reproducible, and suitable for the routine analysis of multiple samples.
Figure 1: Overall experimental workflow for this compound quantification.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound dihydrochloride | ≥98% | Commercially Available |
| Benzoyl Chloride | ≥99% | Commercially Available |
| Perchloric Acid (HClO₄) | ACS Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available |
| Diethyl Ether | HPLC Grade | Commercially Available |
| Methanol | HPLC Grade | Commercially Available |
| Acetonitrile | HPLC Grade | Commercially Available |
| Water | HPLC Grade | In-house purification system |
| C18 SPE Cartridges | 100 mg, 1 mL | Commercially Available |
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound dihydrochloride and dissolve it in 10 mL of 0.1 M HCl. This stock is stable for up to 3 months when stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 0.1 M HCl to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following protocol is a general guideline and may need optimization depending on the specific biological matrix.
-
Homogenization: Homogenize approximately 100 mg of tissue or 1 mL of cell culture in 1 mL of ice-cold 0.4 M perchloric acid.
-
Deproteinization: Keep the homogenate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polyamines, and transfer it to a fresh microcentrifuge tube.
Pre-Column Derivatization with Benzoyl Chloride
This procedure should be performed in a well-ventilated fume hood.
-
Aliquot Sample/Standard: Transfer 100 µL of the sample supernatant or working standard solution to a 2 mL microcentrifuge tube.
-
Alkalinization: Add 200 µL of 2 M NaOH to the tube and vortex briefly.
-
Derivatization Reaction: Add 10 µL of benzoyl chloride. Vortex vigorously for 30 seconds. The solution will become cloudy.
-
Incubation: Incubate the mixture at room temperature for 20 minutes.
-
Extraction: Add 1 mL of diethyl ether and vortex for 1 minute to extract the benzoylated polyamines.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (diethyl ether) to a new tube.
-
Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 60% Methanol in water) and vortex to dissolve. The sample is now ready for HPLC analysis.
Figure 2: Derivatization reaction of this compound with benzoyl chloride.
HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Methanol |
| Gradient | 60% B to 90% B over 15 min, hold at 90% B for 5 min, return to 60% B over 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 229 nm |
| Run Time | 25 minutes |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15] The following parameters were assessed:
Specificity
The specificity of the method was evaluated by analyzing blank matrix samples (without this compound) and comparing the chromatograms with those of spiked samples. No interfering peaks were observed at the retention time of benzoylated this compound, demonstrating the method's specificity.
Linearity and Range
The linearity of the method was determined by constructing a calibration curve with six non-zero concentrations of this compound (1, 5, 10, 25, 50, and 100 µg/mL). The peak area was plotted against the concentration, and the linearity was evaluated by linear regression analysis.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three concentration levels (low, medium, and high). Precision was evaluated by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD).
| Concentration | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Low QC (5 µg/mL) | 98.5% | 2.1% | 3.5% |
| Mid QC (25 µg/mL) | 101.2% | 1.8% | 2.9% |
| High QC (75 µg/mL) | 99.3% | 1.5% | 2.4% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH | Replace column, ensure mobile phase is freshly prepared and pH is correct. |
| Low Recovery | Incomplete derivatization, inefficient extraction | Optimize derivatization time and temperature, ensure vigorous vortexing during extraction. |
| Baseline Noise | Contaminated mobile phase, detector issues | Filter mobile phase, purge the system, check detector lamp. |
| Variable Retention Times | Fluctuation in flow rate or temperature | Check pump for leaks, ensure stable column temperature. |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the quantification of this compound in biological samples. The pre-column derivatization with benzoyl chloride, coupled with reversed-phase HPLC and UV detection, offers excellent specificity, linearity, accuracy, and precision. This validated method is well-suited for researchers and scientists in various fields who require accurate measurement of this important polyamine.
References
- Kabra, P. M., Lee, H. K., Lubich, W. P., & Marton, L. J. (1986). Solid-phase extraction and determination of dansyl derivatives of unconjugated and conjugated polyamines by reversed-phase liquid chromatography: improved separation systems for polyamines in cerebrospinal fluid, urine and tissue.
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2001).
- Dai, Z., Wu, G., & Wu, Z. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Amino Acids, 46(6).
- Dai, Z., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-l-cysteine. Amino Acids, 46.
- Mohammed A. K. Alsouz. (n.d.). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. IISTE.org.
- Liu, R., et al. (2013). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Pérez-Gómez, A., et al. (2001). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst, 126(10), 1806-1811.
- U.S. Food and Drug Administration. (2022).
- Dai, Z., Wu, G., & Wu, Z. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Amino Acids, 46(6), 1493-1502.
- Sandle, T. (2023).
- U.S. Food and Drug Administration. (2018).
- Redmond, J. W., & Tseng, A. (1979). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography.
- Burke, R. D. (1987). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography.
- Wongyai, S., Oefner, P., & Bonn, G. (1988). HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent.
- Murray-Stewart, T., et al. (2024). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. Methods in Molecular Biology.
- Loser, C., et al. (2000). A New O-phthaldialdeyde (OPA) Solution for Fluorescence HPLC Amine Group Detection without Boric Acid Preparation.
- ECA Academy. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Dai, Z., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Amino Acids, 46(6), 1493-1502.
- Liu, J., et al. (2011). Determination of polyamines in human urine by precolumn derivatization with benzoyl chloride and high-performance liquid chromatography coupled with Q-time-of-flight mass spectrometry. Talanta, 83(3), 751-756.
- Sigma-Aldrich. (n.d.).
- Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Flores, H. E., & Galston, A. W. (1982). Analysis of polyamines in higher plants by high performance liquid chromatography. Plant Physiology, 69(3), 701-706.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Kuttan, R., et al. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361-365.
- Sabri, M. I., Soiefer, A. I., Kisby, G. E., & Spencer, P. S. (1989). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. Journal of Neuroscience Methods, 29(1), 27-31.
- Kim, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 11(2), 115.
- Kuttan, R., et al. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361-365.
- Yilmaz, O., et al. (2023).
- ResearchGate. (n.d.). Biosynthesis of sym. homospermidine.
- Kuttan, R., & Radhakrishnan, A. N. (1971). Studies on the biosynthesis of this compound in sandal (Santalum album L.). The Biochemical Journal, 125(2), 51P-52P.
- Sethi, R., et al. (2011). An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Deri. American Journal of Analytical Chemistry, 2(4), 455-461.
- Chen, C., et al. (2020). Citrus Polyamines: Structure, Biosynthesis, and Physiological Functions. International Journal of Molecular Sciences, 21(23), 9062.
- Shimadzu. (2018).
- Sharma, A., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 1-8.
- Sigma-Aldrich. (n.d.). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine.
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Application Note: Quantitative Analysis of sym-Homospermidine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction and Significance
Sym-homospermidine (N'-(4-aminobutyl)butane-1,4-diamine) is a naturally occurring polyamine found in a variety of organisms, from bacteria to plants.[1][2] Unlike its more common isomers, spermidine and spermine, this compound's symmetrical structure, derived from two putrescine molecules, confers unique biochemical properties. Polyamines are fundamentally involved in crucial cellular processes, including cell growth, proliferation, and the regulation of DNA and protein synthesis. Consequently, the accurate quantification of specific polyamines like this compound is essential for understanding their roles in cellular physiology, disease pathology, and as potential biomarkers or therapeutic targets.
The analytical challenge in quantifying this compound lies in its high polarity, low molecular weight, and positive charge at physiological pH, which results in poor retention on standard reversed-phase liquid chromatography (LC) columns and potential for matrix interference in complex biological samples.[3] This application note presents a robust and sensitive LC-MS/MS protocol for the reliable quantification of underivatized this compound, leveraging ion-pairing chromatography to achieve effective analytical separation and tandem mass spectrometry for selective detection.
Principle of the Analytical Workflow
The method's foundation is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). This approach provides the high degree of selectivity and sensitivity required for quantifying low-abundance analytes in complex matrices like serum, plasma, or tissue homogenates.
-
Sample Preparation: The initial step involves the removal of proteins and other macromolecules that can interfere with the analysis. This is typically achieved through protein precipitation using an acid like perchloric acid (PCA) or trichloroacetic acid (TCA).[4][5]
-
Liquid Chromatography: To overcome the poor retention of polar polyamines, this protocol employs an ion-pairing agent, heptafluorobutyric acid (HFBA), in the mobile phase.[6] The hydrophobic tail of the HFBA pairs with the positively charged amine groups of this compound, increasing its affinity for the nonpolar C18 stationary phase and enabling effective chromatographic separation.
-
Mass Spectrometry: Analytes are ionized using electrospray ionization (ESI) in positive ion mode. Quantification is performed using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to isolate the protonated molecular ion of this compound (the precursor ion) and then fragment it to produce specific, characteristic product ions. This two-stage mass filtering provides exceptional selectivity and minimizes background noise.
Below is a diagram illustrating the overall experimental workflow.
Sources
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- 4. Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Extraction of sym-Homospermidine from Plant Tissues
Abstract
This document provides a comprehensive guide for the extraction, derivatization, and quantification of sym-homospermidine from plant tissues. As a key precursor in the biosynthesis of defensive pyrrolizidine alkaloids in select plant species, the accurate measurement of this compound is critical for research in plant secondary metabolism, chemical ecology, and drug development. The protocols herein are designed for researchers, scientists, and professionals, emphasizing not only the procedural steps but also the underlying principles to ensure robust and reproducible results. We detail a validated method based on acid extraction followed by benzoylation and analysis using High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of this compound
Polyamines are ubiquitous polycations essential for various cellular processes in all living organisms, including cell growth, proliferation, and stress responses.[1] While the polyamines putrescine, spermidine, and spermine are nearly universal in plants, other structural analogues like this compound have a more sporadic distribution.[2] this compound is a symmetrical triamine (NH₂(CH₂)₄NH(CH₂)₄NH₂) structurally distinct from the more common unsymmetrical spermidine.
Its primary significance in the plant kingdom stems from its role as the first pathway-specific precursor in the biosynthesis of pyrrolizidine alkaloids (PAs).[3] PAs are a large class of secondary metabolites that serve as a crucial chemical defense against herbivores. The enzyme responsible for its synthesis, homospermidine synthase (HSS), has evolved from the highly conserved primary metabolism enzyme deoxyhypusine synthase (DHS), representing a fascinating case of neofunctionalization in plant evolution.[1][4] Therefore, the ability to accurately extract and quantify this compound is fundamental to studying the regulation of PA biosynthesis, its ecological functions, and the potential for metabolic engineering. This guide provides the necessary protocols to achieve this.
Biosynthesis of this compound in Plants
In PA-producing plants, this compound is synthesized via the enzyme homospermidine synthase (HSS). HSS catalyzes the transfer of an aminobutyl group from the polyamine spermidine to the diamine putrescine.[1][3] This reaction is distinct from other polyamine biosynthetic pathways and marks the entry point into the PA metabolic cascade.[3] Understanding this pathway provides essential context for its analysis.
Figure 1: Biosynthesis of this compound, the committed step in the pyrrolizidine alkaloid pathway.
Principle of the Extraction and Quantification Method
The protocol is based on a three-stage process:
-
Acid Extraction: Plant tissue is homogenized in cold perchloric acid (PCA). The strong acidity serves a dual purpose: it denatures and precipitates proteins and nucleic acids, and it protonates the amine groups of polyamines, rendering them highly soluble in the aqueous acidic phase.
-
Derivatization: Free polyamines lack a native chromophore, making them difficult to detect with standard UV-Vis spectrophotometers. Therefore, they are derivatized with benzoyl chloride under alkaline conditions. This reaction attaches a benzoyl group to the primary and secondary amine functions, creating benzoylated polyamines that absorb strongly in the UV range (around 254 nm).[5]
-
HPLC Quantification: The benzoylated polyamines are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[5] Separation is achieved based on the differential partitioning of the derivatized molecules between the nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by comparing the peak area of the analyte to that of an authentic standard.
Experimental Workflow Overview
The entire process, from sample preparation to data analysis, follows a logical sequence designed to maximize recovery and ensure accuracy.
Sources
- 1. Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Derivatization of sym-Homospermidine for Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Challenge of Polyamines
Symmetrical homospermidine (NH₂(CH₂)₄NH(CH₂)₄NH₂) is a naturally occurring polyamine found in various organisms, including plants and bacteria.[1][2][3] As with other polyamines like spermidine and spermine, sym-homospermidine plays a role in fundamental cellular processes, and its accurate quantification is crucial for research in biochemistry, microbiology, and drug development.
However, the direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is impeded by its inherent physicochemical properties. The multiple primary and secondary amine groups render the molecule highly polar and non-volatile.[4] When subjected to the high temperatures of a GC inlet and column, such compounds exhibit poor chromatographic behavior, including peak tailing, low sensitivity, and potential thermal degradation.
To overcome these limitations, a chemical derivatization step is essential. This process modifies the analyte by replacing the active hydrogens on the amine groups with non-polar, thermally stable moieties.[5][6] This transformation enhances volatility, improves chromatographic peak shape, and increases sensitivity, making the analyte "GC-amenable".[7] This application note provides a detailed, field-proven protocol for the acylation of this compound using Pentafluoropropionic Anhydride (PFPA), a method widely validated for polyamine analysis.[8][9][10][11]
The Principle of Acylation for Polyamine Analysis
The core of this protocol is an acylation reaction. Acylation is a robust derivatization technique for compounds containing amine, hydroxyl, and thiol groups.[12] For polyamines, fluorinated acylating reagents such as Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) are particularly effective.
The reaction mechanism involves the nucleophilic attack of the nitrogen atoms in this compound on the electrophilic carbonyl carbon of the PFPA molecule. This results in the formation of stable pentafluoropropionyl (PFP) amide derivatives at each of the three amine positions.
Why choose PFPA?
-
Volatility and Stability: The resulting PFP derivatives are significantly more volatile and thermally stable than the parent polyamine.[13]
-
Enhanced Sensitivity: The incorporation of multiple fluorine atoms into the derivative structure enhances the response of electron-capture detectors (ECD) and provides highly specific, high-mass ion fragments in mass spectrometry, which is advantageous for trace-level quantification using Selected Ion Monitoring (SIM).[7][9][11]
-
Reaction Efficiency: The reaction with PFPA is rapid and proceeds to completion under moderate heating, ensuring reliable and reproducible derivatization.[9][11][14]
Experimental Protocol: PFPA Derivatization of this compound
This protocol is designed for researchers who have already performed a sample extraction (e.g., from cell lysates, tissue homogenates, or biofluids) and have an evaporated, dry sample residue ready for derivatization.
Materials and Reagents
-
This compound standard (for calibration)
-
Pentafluoropropionic Anhydride (PFPA), ≥99% purity
-
Ethyl Acetate (EtOAc), anhydrous, GC-grade
-
Toluene, GC-grade
-
Internal Standard (IS): A stable isotope-labeled analog is ideal. If a this compound IS is unavailable, ¹³C₄-Spermidine can serve as a suitable proxy for procedural validation.[9][11]
-
Reaction Vials: 2 mL, amber glass, with PTFE-lined screw caps
-
Heating Block or Oven
-
Nitrogen Evaporation System
-
Microsyringes
-
Vortex Mixer
Step-by-Step Derivatization Workflow
Causality: The entire process must be performed under anhydrous (moisture-free) conditions. PFPA readily hydrolyzes in the presence of water, which will consume the reagent and result in incomplete derivatization and non-quantitative results.[5][7]
-
Sample Preparation:
-
Ensure your extracted sample, calibration standards, and quality controls are completely dry at the bottom of their respective reaction vials.
-
Spike the internal standard into all samples, standards, and blanks before adding the derivatization reagent. The use of an IS is critical for correcting variations in derivatization efficiency, injection volume, and instrument response, ensuring analytical accuracy.[15]
-
-
Reagent Addition:
-
To each vial, add 100 µL of anhydrous Ethyl Acetate . Vortex briefly to dissolve the residue.
-
Add 50 µL of Pentafluoropropionic Anhydride (PFPA) . The reagent is added in excess to drive the reaction to completion.
-
Safety Note: PFPA is corrosive and moisture-sensitive. Handle it in a fume hood and use appropriate personal protective equipment (PPE).
-
-
Derivatization Reaction:
-
Immediately cap the vials tightly to prevent the ingress of moisture and loss of reagent.
-
Vortex the mixture for 30 seconds.
-
Place the vials in a heating block or oven set to 65°C for 30 minutes .[9][11][14] This controlled heating ensures a complete and efficient reaction for all three amine groups on the this compound molecule.
-
-
Post-Reaction Workup:
-
After incubation, remove the vials and allow them to cool to room temperature.
-
(Recommended) Gently evaporate the solvent and excess PFPA under a stream of dry nitrogen gas. This step prevents contamination of the GC inlet and column, prolonging their lifespan.[7]
-
Reconstitute the dry, derivatized residue in 100 µL of Ethyl Acetate or Toluene .[9] Toluene is often used for the final extraction and injection of PFP derivatives.[13]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the final solution to a GC autosampler vial.
-
The sample is now ready for injection into the GC-MS system.
-
Workflow Diagram
Caption: Workflow for this compound derivatization with PFPA.
Data Presentation & GC-MS Parameters
Summary of Protocol Conditions
| Parameter | Value/Condition | Rationale |
| Derivatizing Reagent | Pentafluoropropionic Anhydride (PFPA) | Creates stable, volatile derivatives with high MS sensitivity.[9][11] |
| Reaction Solvent | Anhydrous Ethyl Acetate | A common solvent for acylation that facilitates the reaction.[9][11] |
| Reagent Volume | 50 µL | Ensures a molar excess to drive the reaction to completion. |
| Reaction Temperature | 65°C | Optimal temperature for complete acylation without sample degradation.[9][11][14] |
| Reaction Time | 30 minutes | Sufficient time to ensure all three amine sites are derivatized.[9][11][14] |
| Final Solvent | Ethyl Acetate or Toluene | Common, compatible solvents for GC-MS injection of PFP derivatives.[9][13] |
Typical GC-MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and column.
| GC-MS Parameter | Suggested Setting |
| GC System | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 40°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 min.[9][11] |
| MS System | |
| Interface Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan for identification |
Expected Derivative: The reaction of this compound (C₈H₂₁N₃, MW: 159.28) with PFPA results in a tri-PFP derivative where each active hydrogen on the three nitrogen atoms is replaced by a pentafluoropropionyl group (-COC₂F₅). This derivative will have a significantly higher molecular weight and distinct fragmentation pattern suitable for MS detection.
Conclusion and Best Practices
This application note details a robust and reliable protocol for the derivatization of this compound using pentafluoropropionic anhydride. The resulting PFP derivative exhibits excellent properties for quantitative analysis by GC-MS.
For optimal results, researchers must:
-
Maintain Anhydrous Conditions: Moisture is the primary cause of failed or incomplete derivatization. Use high-purity, anhydrous solvents and handle reagents swiftly.
-
Use an Internal Standard: For accurate and precise quantification, the use of a stable isotope-labeled or structural analog internal standard is non-negotiable.
-
Optimize GC Parameters: The provided GC-MS conditions are a starting point. Fine-tuning the temperature ramp and other parameters may be necessary to achieve optimal separation from matrix components.
By adhering to this self-validating system, which combines a proven chemical reaction with the essential use of an internal standard, researchers can achieve trustworthy and reproducible quantification of this compound in a variety of sample matrices.
References
- A quantitative GC-MS method for three major polyamines in postmortem brain cortex. (2009). Journal of Mass Spectrometry. [Link]
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Foods. [Link]
- Quantitative GC–MS analysis of biogenic amines and polyamines. (2020).
- Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temper
- GC–MS chromatograms from the quantitative analysis of serum spermidine (SPD). (2020).
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]
- Determination of polyamines and related compounds in saliva via in situ derivatization and microextraction by packed sorbents coupled to GC-MS. (2019).
- Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temper
- Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023).
- This compound, a naturally occurring polyamine. (1971). Biochemistry. [Link]
- Studies on the biosynthesis of this compound in sandal (Santalum album L.). (1972). Biochemical Journal. [Link]
- Studies on the biosynthesis of this compound in sandal (Santalum album L.). (1972). PMC. [Link]
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Molecules. [Link]
Sources
- 1. This compound, a naturally occurring polyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC용 시약 | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isotopically Labeled sym-Homospermidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, purification, and characterization of isotopically labeled sym-homospermidine, a key polyamine in various biological processes. Designed for researchers in biochemistry, drug development, and metabolic studies, this document provides two distinct synthesis protocols: an enzymatic approach leveraging the biosynthetic pathway and a proposed chemical synthesis route for broader accessibility. Both methods are designed to incorporate stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Detailed step-by-step protocols for synthesis, purification via High-Performance Liquid Chromatography (HPLC), and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are provided. This guide aims to equip scientists with the necessary tools to produce high-purity, isotopically labeled this compound for advanced research applications.
Introduction: The Significance of Isotopically Labeled this compound
Symmetrical homospermidine (NH₂(CH₂)₄NH(CH₂)₄NH₂) is a naturally occurring polyamine that plays a crucial role in various biological processes, including cell growth, differentiation, and stress response. It is a key intermediate in the biosynthesis of pyrrolizidine alkaloids in plants and is also found in certain bacteria and aquatic organisms.[1][2][3] The study of its metabolic pathways and interactions with biological macromolecules is of significant interest in understanding disease mechanisms and for the development of novel therapeutics.
Isotopic labeling of this compound with stable isotopes such as ²H, ¹³C, or ¹⁵N provides a powerful tool for researchers. These labeled compounds act as tracers in metabolic flux analysis, allowing for the elucidation of complex biochemical pathways.[4] In structural biology, isotopically labeled molecules are indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy studies, enabling the determination of three-dimensional structures and dynamics of this compound in complex with proteins or nucleic acids.[5][6] Furthermore, isotope dilution mass spectrometry assays, which utilize isotopically labeled internal standards, allow for precise and accurate quantification of endogenous this compound in biological samples.[7]
This application note provides detailed protocols for the synthesis of isotopically labeled this compound via two distinct and complementary routes, followed by comprehensive procedures for its purification and characterization.
Synthetic Strategies for Isotopically Labeled this compound
Two primary strategies are presented for the synthesis of isotopically labeled this compound: an enzymatic approach that mimics the natural biosynthetic pathway and a proposed chemical synthesis that offers versatility in labeling patterns.
Enzymatic Synthesis: A Biologically Inspired Approach
The biosynthesis of this compound is catalyzed by the enzyme homospermidine synthase (HSS), which utilizes two molecules of putrescine as substrates.[8][9][10] This enzymatic reaction can be harnessed to produce isotopically labeled this compound by using appropriately labeled putrescine precursors. This method offers high specificity and stereoselectivity, yielding the natural isomer of the product.
Logical Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of isotopically labeled this compound.
This protocol describes the synthesis using commercially available [¹³C₄, ¹⁵N₂]-putrescine as the precursor.
Materials:
-
[¹³C₄, ¹⁵N₂]-Putrescine dihydrochloride
-
Homospermidine synthase (HSS) (recombinant, purified)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Syringe filters (0.22 µm)
Equipment:
-
Incubator or water bath
-
pH meter
-
Centrifuge
-
HPLC system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
800 µL of 100 mM Tris-HCl buffer (pH 9.0)
-
100 µL of 10 mM [¹³C₄, ¹⁵N₂]-Putrescine dihydrochloride (dissolved in water, pH adjusted to 9.0 with NaOH)
-
50 µL of 10 mM NAD⁺ (dissolved in water)
-
50 µL of purified HSS enzyme (e.g., 1 mg/mL)
-
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4-6 hours. The optimal incubation time may vary depending on the enzyme activity and should be determined empirically.
-
-
Reaction Termination:
-
Terminate the reaction by adding 50 µL of 1 M HCl to denature the enzyme.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Sample Preparation for Purification:
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The sample is now ready for purification by HPLC.
-
Chemical Synthesis: A Versatile Alternative
While the enzymatic method is highly specific, a chemical synthesis approach offers greater flexibility in terms of the scale of the reaction and the variety of isotopic labeling patterns that can be achieved. The following is a proposed synthetic route adapted from established methods for the synthesis of other polyamines, such as spermine and spermidine.[11][12] This strategy involves the protection of amino groups, followed by alkylation with an isotopically labeled building block and subsequent deprotection.
Proposed Chemical Synthesis Workflow
Caption: Proposed workflow for the chemical synthesis of isotopically labeled this compound.
This protocol outlines a potential chemical synthesis route. Note: This is a proposed method and may require optimization.
Materials:
-
N-Boc-1,4-diaminobutane (N-Boc-putrescine)
-
[¹³C₄]-1,4-Dibromobutane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Chromatography column
-
HPLC system
Procedure:
-
Alkylation:
-
To a solution of N-Boc-1,4-diaminobutane (2 equivalents) in anhydrous DMF under an inert atmosphere, add sodium hydride (2.2 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of [¹³C₄]-1,4-dibromobutane (1 equivalent) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the resulting protected this compound by column chromatography.
-
-
Deprotection:
-
Dissolve the purified, protected this compound in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield the crude [¹³C₄]-sym-homospermidine.
-
-
Purification:
-
The crude product should be purified by preparative HPLC as described in the following section.
-
Purification of Isotopically Labeled this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and, in the case of enzymatic synthesis, the enzyme and other reaction components. Reversed-phase HPLC is a highly effective method for the purification of polyamines.[13][14][15]
Protocol 3.1: HPLC Purification
Materials:
-
Crude isotopically labeled this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (preparative or semi-preparative)
Equipment:
-
HPLC system with a UV detector and fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude this compound in a small volume of Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution at 214 nm.
-
Collect fractions corresponding to the major peak.
-
-
Post-Purification Processing:
-
Combine the fractions containing the purified product.
-
Lyophilize the combined fractions to remove the solvent and obtain the purified isotopically labeled this compound as a TFA salt.
-
Analytical Characterization
The identity, purity, and isotopic incorporation of the synthesized this compound must be confirmed by appropriate analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the extent of isotopic labeling.
Table 1: Predicted Mass Spectrometry Data for Isotopically Labeled this compound
| Compound | Isotopic Label | Predicted [M+H]⁺ (m/z) |
| Unlabeled this compound | None | 174.20 |
| [¹³C₄]-sym-Homospermidine | ¹³C₄ | 178.21 |
| [¹³C₈]-sym-Homospermidine | ¹³C₈ | 182.23 |
| [¹⁵N₂]-sym-Homospermidine | ¹⁵N₂ | 176.19 |
| [¹⁵N₃]-sym-Homospermidine | ¹⁵N₃ | 177.19 |
| [D₁₆]-sym-Homospermidine | D₁₆ | 190.30 |
Note: The predicted m/z values are for the monoisotopic mass of the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized this compound and for verifying the position of the isotopic labels.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1/C8 | ~2.7 | ~42 |
| C2/C7 | ~1.5 | ~28 |
| C3/C6 | ~1.4 | ~26 |
| C4/C5 | ~2.6 | ~50 |
Note: Predicted chemical shifts are in D₂O and are approximate. Actual shifts may vary depending on pH and concentration. For isotopically labeled compounds, the corresponding signals will be split or absent depending on the label.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled this compound. The choice between the enzymatic and chemical synthesis routes will depend on the specific research needs, available resources, and desired labeling pattern. The availability of high-purity, isotopically labeled this compound will undoubtedly facilitate further research into the biological roles of this important polyamine and aid in the development of new therapeutic strategies.
References
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]
- Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]
- Böttcher, F., Adolph, R. D., & Hartmann, T. (1993). Homospermidine synthase, the first pathway-specific enzyme in pyrrolizidine alkaloid biosynthesis. Phytochemistry, 32(3), 679-689.
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(26), 14777-14782. [Link]
- Tait, G. H. (1979). The formation of homospermidine by an enzyme from Rhodopseudomonas viridis. Biochemical Society Transactions, 7(1), 199-201.
- Gawandi, V. B., & Fitzpatrick, P. F. (2007). The synthesis of deuterium-labeled spermine, N1-acetylspermine and N1-acetylspermidine. Journal of labelled compounds & radiopharmaceuticals, 50(7), 666–670. [Link]
- Bergeron, R. J., McManis, J. S., Liu, C. Z., & Feng, Y. (1994). The synthesis of deuterium-labeled spermine, N-acetylspermine and N-acetylspermidine. Journal of Organic Chemistry, 59(7), 1762-1765.
- Hyvönen, M. T., Keinänen, T. A., & Alhonen, L. (2012). Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS. Amino acids, 42(2-3), 679–690. [Link]
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361-365. [Link]
- Rist, W., & Tressl, R. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. Journal of agricultural and food chemistry, 60(14), 3583–3591. [Link]
- Lee, Y., & Gerfen, G. J. (2012). The synthesis of deuterium-labeled spermine, N1-acetylspermine and N1-acetylspermidine. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 13-17. [Link]
- Human Metabolome Database. (n.d.). Spermidine. HMDB0001257. [Link]
- Shallop, A. J., & Jones, R. A. (2022). Syntheses of Specifically 15N-Labeled Adenosine and Guanosine. Current protocols, 2(6), e467. [Link]
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365. [Link]
- Wu, G., & Morris, S. M., Jr. (2014). A significant need in the medical field: a new method for putrescine, spermine and spermidine using high-performance liquid chromatography (HPLC). Molecules (Basel, Switzerland), 19(3), 3595–3605. [Link]
- D'Agostino, L., & Di Luccia, A. (2002). NMR spectra of polyamines. 1H spectra of polyamines (putrescine, spermidine and spermine) dissolved in (A) D2O or (B) D2O phosphate buffer (50 mm, pH 7.2, containing 0.15 m NaCl).
- Mant, C. T., & Hodges, R. S. (2002). A guide to the analysis and purification of proteins and peptides by reversed-phase HPLC. Methods in molecular biology (Clifton, N.J.), 192, 25–53. [Link]
- Williamson, M. P. (2013). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Progress in nuclear magnetic resonance spectroscopy, 73, 1–17. [Link]
- Flores, H. E., & Galston, A. W. (1982). Analysis of polyamines in higher plants by high performance liquid chromatography. Plant physiology, 69(3), 701–706. [Link]
- Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. [Link]
- Stubbs, C. J., & Scott, L. G. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic acids research, 45(12), e113. [Link]
- Koruza, K., Lee, M., & Boehr, D. D. (2017). Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Journal of visualized experiments : JoVE, (129), 56501. [Link]
- Harper, T. (2024, January 25). How to Interpret Mass Spectra [Video]. YouTube. [Link]
- Wang, T., Phyo, P., & Hong, M. (2016). A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance. Biotechnology for biofuels, 9, 268. [Link]
- Rinaldi, C., et al. (2021). Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. CNR-IRIS. [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 192, 25-53. [Link]
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]
- Karpe, S. D., & Gokhale, R. S. (2018). HPLC methods for purity evaluation of man-made single-stranded RNAs. bioRxiv. [Link]
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Application Notes and Protocols: Leveraging sym-Homospermidine as a Novel Biomarker in Metabolic Studies
Introduction: The Emerging Significance of sym-Homospermidine in Metabolic Research
In the intricate landscape of cellular metabolism, polyamines are ubiquitous polycationic molecules essential for a myriad of physiological processes, including cell growth, differentiation, and apoptosis. While the roles of common polyamines such as putrescine, spermidine, and spermine have been extensively studied as biomarkers in various diseases, including cancer and neurodegenerative disorders, their structural isomer, this compound, is emerging as a molecule of significant interest.[1] This symmetrical triamine, distinct in its structure, is synthesized through unique enzymatic pathways and its presence and concentration in biological fluids and tissues may offer novel insights into metabolic dysregulation.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound's metabolic relevance and detailed protocols for its accurate quantification. By elucidating the causality behind experimental choices and providing self-validating methodologies, this document aims to empower researchers to confidently incorporate this compound analysis into their metabolic studies.
The Metabolic Landscape of this compound
The biosynthesis of this compound varies across different biological systems. In plants and some bacteria, it is primarily synthesized from putrescine by the enzyme homospermidine synthase (HSS).[2] Notably, HSS is evolutionarily derived from deoxyhypusine synthase (DHS), an enzyme crucial for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), highlighting a fascinating link between primary and secondary metabolism.[3]
The metabolic fate of this compound in mammals is an area of active investigation. While not a canonical mammalian polyamine, its presence could be influenced by gut microbiota or dietary sources. Understanding its synthesis, uptake, and degradation is paramount to interpreting its role as a biomarker. The enzymatic machinery for its catabolism likely involves polyamine oxidases, which could generate reactive aldehydes with downstream signaling effects.
Below is a diagram illustrating the known biosynthetic pathway of this compound, primarily elucidated from plant and bacterial systems.
Caption: Biosynthesis of this compound.
Analytical Methodologies for this compound Quantification
The accurate quantification of this compound in complex biological matrices necessitates sensitive and specific analytical techniques. Due to their polar nature and lack of a strong chromophore, polyamines are typically derivatized prior to chromatographic separation.
Choosing the Right Analytical Platform
| Analytical Technique | Advantages | Disadvantages | Best Suited For |
| HPLC with Fluorescence Detection (FLD) | High sensitivity, relatively low cost. | Requires derivatization with a fluorescent tag. Potential for co-elution with other amines. | Targeted quantification where high sensitivity is required and MS is not available. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent chromatographic resolution, established derivatization methods. | Derivatization can be complex and time-consuming. Not suitable for thermally labile compounds. | Analysis of volatile derivatives of polyamines. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity and sensitivity, ability to analyze underivatized or derivatized compounds, multiplexing capabilities. | Higher initial instrument cost. Potential for matrix effects. | Gold standard for targeted quantification in complex biological samples. |
For robust and high-throughput analysis, LC-MS/MS is the recommended platform due to its superior specificity and sensitivity.
Detailed Protocols for this compound Analysis
The following sections provide detailed, step-by-step protocols for the quantification of this compound in biological samples using LC-MS/MS. These protocols are designed to be self-validating by incorporating essential quality control measures.
Experimental Workflow Overview
Caption: Experimental workflow for this compound analysis.
Protocol 1: Sample Collection and Preparation
Rationale: Proper sample collection and preparation are critical to minimize analyte degradation and remove interfering substances. Acidic conditions are employed to precipitate proteins and stabilize the polyamines.
Materials:
-
Biological sample (e.g., plasma, urine, tissue homogenate)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., this compound-d8) is ideal. If unavailable, an analogue like 1,7-diaminoheptane can be used, but validation is crucial.
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Sodium carbonate (Na2CO3), saturated solution
-
Microcentrifuge tubes
Procedure:
-
Sample Collection: Collect biological samples using standard procedures and store them at -80°C until analysis. For blood, plasma is preferred over serum to avoid polyamine release from platelets during clotting.
-
Internal Standard Spiking: To an appropriate volume of sample (e.g., 100 µL of plasma or urine, or equivalent of 10-20 mg of tissue homogenate), add the internal standard to a final concentration within the linear range of the assay.
-
Protein Precipitation: Add an equal volume of ice-cold 0.4 M PCA to the sample. Vortex vigorously for 30 seconds.
-
Incubation: Incubate the mixture on ice for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralization (Optional but Recommended for some derivatization): Add saturated Na2CO3 dropwise to the supernatant until the pH is neutral to slightly basic. This step is crucial for some derivatization reactions.
Protocol 2: Derivatization with Dansyl Chloride
Rationale: Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and stable derivatives that are amenable to reverse-phase chromatography and enhance ionization efficiency in the mass spectrometer.
Materials:
-
Sample extract from Protocol 1
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.5 M, pH 9.5)
-
Toluene
-
Proline solution (100 mg/mL in water)
Procedure:
-
To the supernatant from Protocol 1, add 2 volumes of sodium bicarbonate buffer.
-
Add 2 volumes of dansyl chloride solution.
-
Vortex and incubate at 60°C for 1 hour in the dark.
-
Add 1 volume of proline solution to quench the excess dansyl chloride. Vortex and incubate for 30 minutes at room temperature.
-
Add 2 volumes of toluene to extract the dansylated polyamines. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic (toluene) layer to a new tube.
-
Evaporate the toluene to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of 50% acetonitrile) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Rationale: This protocol utilizes a reverse-phase C18 column for the separation of the derivatized polyamines and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. An example gradient is as follows:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
MRM Transitions: The selection of precursor and product ions is crucial for the specificity of the assay. These should be optimized by infusing a standard solution of derivatized this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Dansylated) | To be determined empirically | To be determined empirically | To be determined empirically |
| Internal Standard (Dansylated) | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The exact m/z values will depend on the derivatizing agent used. For dansylated this compound, the precursor ion will correspond to the [M+H]+ of the tris-dansylated molecule. Product ions will result from the fragmentation of the dansyl group and the polyamine backbone.
Data Analysis and Interpretation
-
Quantification: Generate a calibration curve using a series of known concentrations of this compound standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution). Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration of this compound in the unknown samples can then be calculated from the regression equation of the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established bioanalytical method validation guidelines.
-
Interpretation: The quantified levels of this compound should be compared between different experimental groups (e.g., disease vs. control). Statistical analysis will be necessary to determine the significance of any observed differences. It is important to consider that while elevated levels of other polyamines have been associated with certain cancers and neurodegenerative diseases, the specific correlation for this compound is still an active area of research.[4][5]
Conclusion and Future Perspectives
The quantification of this compound presents a promising avenue for novel biomarker discovery in metabolic research. The protocols outlined in this guide provide a robust framework for the accurate and reliable measurement of this unique polyamine in various biological matrices. While the clinical utility of this compound as a standalone biomarker is yet to be fully established, its inclusion in broader metabolomic studies is warranted. Future research should focus on establishing reference ranges in healthy populations and investigating its correlation with specific disease states. The methodologies presented here will be instrumental in advancing our understanding of the role of this compound in health and disease, potentially paving the way for new diagnostic and therapeutic strategies.
References
- Brandsteterová, E., Hatrik, S., Blanárik, I., & Marcincinová, K. (1991). HPLC determination of polyamines in urine. Neoplasma, 38(2), 165-74. [Link]
- Krasinska, K. M., Xu, Y., Hoang, C., & Chien, A. S. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]
- Spermidine as a potential biomarker for Alzheimer's disease. (2022). Medical Xpress. [Link]
- Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer. (2018). Future Science OA. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]
- Liu, R., et al. (2012). Determination of polyamines in human plasma by high-performance liquid chromatography coupled with Q-TOF mass spectrometry.
- Liu, R., et al. (2011). Determination of polyamines in human urine by precolumn derivatization with benzoyl chloride and high-performance liquid chromatography coupled with Q-time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(26), 14777–14782. [Link]
- Pegg, A. E. (2016). Functions of Polyamines in Mammals. The Journal of Biological Chemistry, 291(29), 14904–14912. [Link]
- Pegg, A. E., & McGill, S. (1981). Specificity of mammalian spermidine synthase and spermine synthase. Biochimica et Biophysica Acta (BBA) - General Subjects, 661(2), 221-228. [Link]
- Russell, D. H. (n.d.). Measurement of Putrescine, Spermidine, and Spermine in Physiological Fluids by Use of an Amino Acid Analyzer.
- Tavladoraki, P., et al. (2016). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. Frontiers in Plant Science. [Link]
- Wang, Y., et al. (2017). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Wortha, S., et al. (2022). Spermidine as a potential biomarker for Alzheimer's disease. Bionity. [Link]
- Wu, T., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
- Xiong, X., & Zhai, S. (2016). Rapid and Simultaneous Quantification of Polyamines in Human Plasma by LC–MS/MS After Pre-column Derivatization with N-(9-Fluorenylmethoxycarbonyloxy)succinimide.
- Zakaria, M. M., et al. (2024).
Sources
- 1. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) | MDPI [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. Specificity of mammalian spermidine synthase and spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Polycation: Application Notes and Protocols for sym-Homospermidine in Biotechnology
Introduction: Unveiling the Potential of a Symmetric Polyamine
Symmetrical homospermidine (sym-homospermidine) is a naturally occurring polyamine characterized by its unique symmetrical structure, consisting of two primary amine groups and one secondary amine group, each separated by a four-carbon butyl chain (NH₂-(CH₂)₄-NH-(CH₂)₄-NH₂). While less ubiquitous than its counterparts spermidine and spermine, this compound is found in a variety of organisms, from bacteria to plants.[1][2][3] Its distinct molecular architecture offers intriguing possibilities for biotechnological applications, particularly in fields that leverage electrostatic interactions and molecular scaffolding. This guide provides an in-depth exploration of the potential uses of this compound in drug delivery, gene therapy, and diagnostics, complete with detailed protocols to facilitate further research and development.
Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in diseases like cancer.[4][5] This has led to the exploration of polyamine analogs as therapeutic agents and as components of drug delivery systems.[6] The symmetrical nature of this compound may offer advantages in the controlled self-assembly of nanoparticles and in its binding affinity to nucleic acids.[7]
Core Applications and Methodologies
Nucleic Acid Condensation for Gene Delivery
The cationic nature of this compound at physiological pH allows it to effectively neutralize the negative charge of the phosphate backbone of DNA and RNA.[4] This interaction leads to the condensation of nucleic acids into compact nanoparticles, a critical step for their protection from nuclease degradation and efficient cellular uptake in non-viral gene therapy.[8][9] The symmetrical structure of this compound may lead to more ordered and stable nucleic acid condensates compared to asymmetrical polyamines.
Caption: Workflow for nucleic acid condensation using this compound.
Objective: To prepare and characterize this compound/plasmid DNA nanoparticles (polyplexes).
Materials:
-
Plasmid DNA (e.g., encoding a reporter gene like GFP) at 1 mg/mL in nuclease-free water.
-
This compound trihydrochloride (MW: 254.63 g/mol ) stock solution (10 mM in nuclease-free water).
-
Nuclease-free water.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Agarose gel (1%).
-
Ethidium bromide or other DNA stain.
-
Dynamic Light Scattering (DLS) instrument.
-
Transmission Electron Microscope (TEM).
Procedure:
-
Preparation of Polyplexes:
-
For a desired N/P ratio (ratio of nitrogen atoms in this compound to phosphate groups in DNA), calculate the required volumes of plasmid DNA and this compound solutions. The N/P ratio is a critical parameter influencing the size, charge, and transfection efficiency of the polyplexes.
-
In a sterile microcentrifuge tube, dilute the calculated amount of plasmid DNA in nuclease-free water to a final volume of 50 µL.
-
In a separate tube, dilute the calculated amount of this compound stock solution in nuclease-free water to a final volume of 50 µL.
-
Add the this compound solution dropwise to the DNA solution while gently vortexing.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Characterization of Polyplexes:
-
Gel Retardation Assay:
-
Load the prepared polyplexes (containing ~200 ng of DNA) onto a 1% agarose gel.
-
Run the gel at 100 V for 30 minutes.
-
Stain the gel with ethidium bromide and visualize under UV light. Complete condensation is indicated by the absence of DNA migration into the gel.
-
-
Dynamic Light Scattering (DLS):
-
Dilute an aliquot of the polyplex solution in nuclease-free water.
-
Measure the hydrodynamic diameter and zeta potential of the nanoparticles.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the polyplex solution onto a carbon-coated copper grid and allow it to air dry.
-
Observe the morphology of the nanoparticles under a TEM.
-
-
Expected Results:
| N/P Ratio | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Gel Retardation |
| 1:1 | 500 - 800 | -10 to +5 | Partial |
| 5:1 | 150 - 300 | +15 to +25 | Complete |
| 10:1 | 100 - 200 | +25 to +35 | Complete |
Formulation of this compound-Based Nanoparticles for Drug Delivery
The amine groups of this compound can be functionalized to create biodegradable polymers or to be conjugated to other molecules for targeted drug delivery.[1][10] For instance, poly(amidoamine)s synthesized using this compound as a building block can encapsulate hydrophobic drugs.[1] Furthermore, surface functionalization of nanoparticles with this compound or its derivatives can enhance cellular uptake, particularly in cancer cells that overexpress polyamine transport systems.[11][12]
Caption: Workflow for formulating this compound-based drug delivery nanoparticles.
Objective: To synthesize a this compound-based poly(amidoamine) and formulate doxorubicin-loaded nanoparticles.
Materials:
-
This compound
-
Diacrylate monomer (e.g., 1,4-butanediol diacrylate)
-
Doxorubicin hydrochloride
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 3.5 kDa)
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesis of Poly(amidoamine):
-
React this compound with a diacrylate monomer in a suitable solvent (e.g., methanol) at room temperature for 48-72 hours. The molar ratio of diamine to diacrylate will determine the polymer's molecular weight and properties.
-
Precipitate the resulting polymer in a non-solvent like diethyl ether, and dry under vacuum.
-
-
Formulation of Nanoparticles:
-
Dissolve the synthesized poly(amidoamine) and doxorubicin in DCM.
-
Add this organic phase to an aqueous solution of PVA (e.g., 1% w/v) and emulsify using a probe sonicator.
-
Evaporate the DCM under reduced pressure to form nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize.
-
-
Characterization:
-
Drug Loading Efficiency (DLE):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.
-
Measure the doxorubicin concentration using a UV-Vis spectrophotometer at 480 nm.
-
Calculate DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100.
-
-
In Vitro Drug Release:
-
Disperse the drug-loaded nanoparticles in PBS (pH 7.4).
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of PBS.
-
At predetermined time intervals, withdraw samples from the external buffer and measure the doxorubicin concentration.
-
-
Expected Results:
| Parameter | Expected Value |
| Nanoparticle Size (DLS) | 150 - 250 nm |
| Zeta Potential | +20 to +40 mV |
| Drug Loading Efficiency | > 80% |
| In Vitro Release | Sustained release over 48-72 hours |
Anticancer Activity and Cytotoxicity Evaluation
Given the role of polyamines in cell proliferation, this compound and its derivatives are interesting candidates for anticancer research.[5][13] Their potential mechanisms of action could involve inducing apoptosis, cell cycle arrest, or acting as carriers for cytotoxic drugs to cancer cells.[13]
Caption: Workflow for evaluating the in vitro cytotoxicity of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (100 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Expected Results: The IC50 value will indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells. This value will vary depending on the cell line used.
Application in Biosensors and Diagnostics
The specific binding interactions of polyamines with biomolecules can be harnessed for the development of biosensors.[14] While biosensors have been developed to detect polyamines as disease biomarkers, this compound itself could be used as a recognition element or a linker in diagnostic probes.[15][16] For example, this compound could be immobilized on a sensor surface to capture specific nucleic acid sequences or proteins. Its symmetrical structure could provide a well-defined orientation for the immobilization of probes.
Future Perspectives and Conclusion
The unique symmetrical structure of this compound presents a compelling case for its further exploration in various biotechnological applications. While research directly focused on this polyamine is still emerging, the foundational knowledge from the broader field of polyamine research provides a strong basis for its potential in gene therapy, drug delivery, and diagnostics. The protocols outlined in this guide are intended to serve as a starting point for researchers to investigate and unlock the full potential of this intriguing molecule. Further studies on the synthesis of novel this compound derivatives and a deeper understanding of its interactions with biological systems will undoubtedly pave the way for innovative solutions in biotechnology and medicine.
References
- Development and characterization of polyamidoamine based doxorubicin loaded polymeric nanocarriers and in-vitro evaluation on liver cancer cell lines. (2023). Pak J Pharm Sci, 36(5(Special)), 1573-1582.
- Innovative approaches to the use of polyamines for DNA nanoparticle preparation for gene therapy. (2013).
- Kabiru, P. (n.d.).
- Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. (1979). Phytochemistry, 18(11), 1809-1811.
- Development of Amine-Oxidase-Based Biosensors for Spermine and Spermidine Analysis. (n.d.). Methods Mol Biol, 1694, 75-87.
- Amine oxidase-based biosensors for spermine and spermidine determination. (2014). Anal Bioanal Chem, 406(1), 175-183.
- Polyamines and Their Metabolites as Diagnostic Markers of Human Diseases. (2013). J Cancer Prev, 18(3), 203-209.
- Biosensors for Biogenic Amines: A Review. (2020). Biosensors (Basel), 10(9), 123.
- Polyamines and novel polyamine conjugates interact with DNA in ways that can be exploited in non-viral gene therapy. (2002). J Neurochem, 82(4), 751-766.
- Amine oxidase-based biosensors for spermine and spermidine determin
- Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System. (2018). Chembiochem, 19(9), 906-910.
- Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. (2013).
- Preparation and Characterization of a Liver Targeted, Poly(amidoamine) Based, Gene Delivery System. (2022). Methods Mol Biol, 2439, 319-331.
- Biosensors for Biogenic Amines: The Present St
- Studies on the biosynthesis of this compound in sandal (Santalum album L.). (1972). Biochem J, 127(1), 61-67.
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- Many Paths to Homospermidine Synthesis : Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound. (2010). J Biol Chem, 285(19), 14711-14723.
- Polyethylenimine Carriers for Drug and Gene Delivery. (2023). Polymers (Basel), 15(18), 3737.
- Strategies for Stabilizing DNA Nanostructures to Biological Conditions. (2019). Bioconjug Chem, 30(9), 2311-2321.
- Biosynthesis of sym. homospermidine. (n.d.).
- Polyamine-based analogues as biochemical probes and potential therapeutics. (2007). Biochem Soc Trans, 35(Pt 2), 356-360.
- Polyamines promote xenobiotic nucleic acid synthesis by modified thermophilic polymerase mutants. (2024). Chem Commun (Camb), 60(16), 2200-2203.
- Synthetic methods for polyamine linkers and their application to combinatorial chemistry. (1997). Mol Divers, 2(3), 165-170.
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2016). Polymers (Basel), 8(10), 365.
- Studies on the biosynthesis of this compound in sandal (Santalum album L.). (1972). Biochem J, 127(1), 61-67.
- Protocols. (n.d.).
- Short biodegradable polyamines for gene delivery and transfection of brain capillary endothelial cells. (2011). J Control Release, 152(1), 123-132.
- Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System. (n.d.).
- Surface spermidine functionalized PEGylated poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery. (2017).
- Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). Front Chem, 11, 1164477.
- Implications and concepts of polyamine-nucleic acid interactions. (1991). J Biol Chem, 266(31), 20673-20678.
- Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). Front Chem, 11, 1164477.
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- Stability and properties of polyamine-assembled DNA nanostructure. (n.d.).
- Strategies for Stabilizing DNA Nanostructures to Biological Conditions. (n.d.).
- Polyamines: Functions, Metabolism, and Role in Human Disease Management. (2021). Medicina (Kaunas), 57(7), 683.
- On the Stability of DNA Origami Nanostructures in Low-Magnesium Buffers. (n.d.).
- Improving DNA Nanostructure Stability: A Review of the Biomedical Applications and Approaches. (2023). Pharmaceutics, 15(2), 526.
- Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023).
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Application Note: A High-Performance Liquid Chromatography (HPLC)-Based Enzymatic Assay for Homospermidine Synthase Activity
Introduction: The Significance of Homospermidine Synthase
Homospermidine (Hspd) is a polyamine found across different domains of life, including bacteria and plants.[1] In plants, it serves as a crucial, pathway-specific precursor for the biosynthesis of pyrrolizidine alkaloids (PAs), a class of secondary metabolites that act as chemical defenses against herbivores.[2][3] In bacteria, particularly rhizobia, homospermidine is involved in processes vital for survival and symbiotic relationships, such as stress resistance, biofilm formation, and motility.[4][5]
The synthesis of homospermidine is catalyzed by homospermidine synthase (HSS), an enzyme that facilitates the transfer of an aminobutyl group. The reaction mechanism can vary depending on the organism. In plants, HSS (EC 2.5.1.45) specifically uses spermidine as the aminobutyl donor and putrescine as the acceptor.[3][6][7] In contrast, many bacteria utilize a different HSS (EC 2.5.1.44) that can use two molecules of putrescine.[6][8][9]
Given its pivotal role in these pathways, the accurate measurement of HSS activity is essential for researchers in fields ranging from plant biochemistry and chemical ecology to microbiology and drug development. Developing inhibitors for HSS, for instance, could lead to novel strategies for controlling the production of toxic alkaloids in crops or disrupting bacterial pathogenesis. This application note provides a detailed protocol for a robust and sensitive enzymatic assay to determine HSS activity using High-Performance Liquid Chromatography (HPLC) for product quantification.
Principle of the Assay
This protocol is designed for the plant-type homospermidine synthase (EC 2.5.1.45), which catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and propane-1,3-diamine.[3][7]
Reaction: Putrescine + Spermidine ---(HSS, NAD+)---> sym-Homospermidine + Propane-1,3-diamine
The activity of the enzyme is determined by quantifying the amount of homospermidine produced over a specific time period. To achieve high sensitivity and specificity, the polyamine products in the reaction mixture are derivatized with benzoyl chloride, separated by reverse-phase HPLC, and detected via UV absorbance.[10] This method allows for the clear separation and quantification of the substrate (putrescine) and the product (homospermidine), providing a direct measure of enzyme activity.[11]
Biochemical Reaction and Assay Workflow
The overall process involves the enzymatic reaction followed by derivatization and chromatographic analysis.
Biochemical Reaction Catalyzed by HSS
Caption: The NAD+-dependent reaction catalyzed by plant homospermidine synthase.
Experimental Workflow Diagram
Caption: Overall workflow for the HPLC-based HSS enzymatic assay.
Detailed Protocols
This section provides a step-by-step methodology. It is crucial to include proper controls, such as a reaction with heat-inactivated enzyme and a reaction without the enzyme or primary substrate, to account for any non-enzymatic product formation.
Part 1: Reagent and Buffer Preparation
-
Enzyme Buffer (100 mM Tris-HCl, pH 9.0):
-
Rationale: Homospermidine synthase typically exhibits optimal activity at an alkaline pH, often between 9.0 and 9.5.[3]
-
Dissolve 1.21 g of Tris base in 80 mL of purified water.
-
Adjust the pH to 9.0 at room temperature using 1 M HCl.
-
Bring the final volume to 100 mL with purified water. Store at 4°C.
-
-
Substrate Stock Solutions (10 mM):
-
Putrescine Dihydrochloride: Dissolve 16.1 mg in 10 mL of purified water.
-
Spermidine Trihydrochloride: Dissolve 25.4 mg in 10 mL of purified water.
-
Rationale: Stock solutions are prepared at a higher concentration to allow for flexible final concentrations in the assay mix without significantly altering the total volume. Store aliquots at -20°C.
-
-
Cofactor Stock Solution (6 mM NAD+):
-
Stop Solution (1 M Perchloric Acid, HClO4):
-
Rationale: A strong acid is used to denature the enzyme and halt the reaction abruptly, ensuring an accurate time course.
-
Carefully add 8.6 mL of 70% perchloric acid to 91.4 mL of purified water. Caution: Always add acid to water. Handle with extreme care in a fume hood.
-
-
Derivatization Reagents:
-
2 M Sodium Hydroxide (NaOH): Dissolve 8.0 g of NaOH in 100 mL of purified water.
-
Benzoyl Chloride: Use directly from the supplier. Caution: Highly corrosive and lachrymatory. Work in a fume hood.
-
Saturated Sodium Chloride (NaCl): Add NaCl to purified water while stirring until no more salt dissolves.
-
Diethyl Ether or Chloroform (HPLC Grade): For extraction of benzoylated polyamines.
-
-
HPLC Mobile Phase (Methanol:Water):
-
A typical mobile phase is 64% (v/v) Methanol in water.[10] This may require optimization depending on the specific column and system used.
-
Filter through a 0.22 µm membrane before use.
-
Part 2: Enzymatic Assay Procedure
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture on ice. The final concentrations may need to be optimized based on the specific activity of the enzyme preparation.[12]
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| Enzyme Buffer | 100 mM | 80 | 80 mM |
| Putrescine | 10 mM | 4 | 400 µM |
| Spermidine | 10 mM | 4 | 400 µM |
| NAD+ | 6 mM | 1 | 60 µM |
| Enzyme Solution | Variable | 10 | Variable |
| Purified Water | - | 1 | to 100 µL |
| Total Volume | 100 µL |
-
Initiate Reaction: Add the enzyme solution to the reaction mix as the final step.
-
Incubation: Vortex briefly and incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction time falls within the linear range of product formation.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1 M Perchloric Acid. Vortex and incubate on ice for 10 minutes to precipitate the protein.
-
Clarify Supernatant: Centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube for derivatization.
Part 3: Derivatization and Sample Preparation for HPLC
-
Benzoylation: To the clarified supernatant (~200 µL), add 400 µL of 2 M NaOH, followed by 10 µL of benzoyl chloride.
-
Incubation: Vortex vigorously for 30 seconds and incubate at room temperature for 20-30 minutes.
-
Extraction: Stop the derivatization by adding 500 µL of saturated NaCl. Extract the benzoylated polyamines by adding 500 µL of diethyl ether or chloroform, vortexing, and centrifuging to separate the phases.
-
Sample Finalization: Carefully transfer the organic (top layer for ether, bottom for chloroform) phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Redissolve the dried residue in 100 µL of the HPLC mobile phase (e.g., 64% methanol). The sample is now ready for injection.
Part 4: HPLC Analysis and Data Interpretation
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 64% Methanol / 36% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve: Prepare a standard curve by derivatizing known concentrations of homospermidine. This is essential for converting the peak area of the product into a molar amount.
-
Calculation of Enzyme Activity:
-
Determine the amount of homospermidine (in nmoles) produced from the standard curve.
-
Calculate the specific activity using the following formula:
Specific Activity (nmol/min/mg) = (nmol of product) / (incubation time in min × mg of enzyme protein)
One unit (U) of HSS activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of homospermidine per minute under the specified conditions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Activity | Inactive enzyme. | Verify enzyme integrity on SDS-PAGE. Use fresh enzyme preparation. Ensure proper storage at -80°C. |
| Suboptimal pH or temperature. | Perform a pH and temperature optimization curve for your specific enzyme. | |
| Missing cofactor (NAD+). | Ensure NAD+ is added to the reaction mix and that the stock solution is not degraded. | |
| High Background Signal | Contamination in reagents. | Use HPLC-grade reagents. Run a "no enzyme" control to assess background. |
| Non-enzymatic reaction. | Ensure the reaction is stopped effectively. Analyze a time-zero sample. | |
| Poor Peak Resolution in HPLC | Inappropriate mobile phase. | Optimize the methanol:water ratio. Consider a gradient elution if necessary. |
| Column degradation. | Use a guard column. Flush or replace the analytical column. | |
| Incomplete derivatization. | Ensure pH is alkaline during benzoylation. Check the quality of benzoyl chloride. |
Conclusion
This application note provides a comprehensive and reliable HPLC-based method for assaying the activity of homospermidine synthase. The protocol's strength lies in its direct quantification of the enzymatic product, offering high specificity and sensitivity. By carefully preparing reagents, optimizing reaction conditions, and including appropriate controls, researchers can obtain accurate and reproducible data on HSS kinetics. This assay is a valuable tool for studying polyamine metabolism, investigating enzyme inhibition for drug discovery, and exploring the biochemical pathways of secondary metabolite production in plants.
References
- A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). MDPI.
- Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. NIH PMC.
- AN IMPROVED HPLC METHOD FOR IDENTIFICATION AND QUANTITATION OF POLYAMINES AND RELATED COMPOUNDS AS BENZOYLATED DERIVATIVES. CONICET.
- HPLC chromatography for analysis of polyamine standards (10 nmol/ml). ResearchGate.
- Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. NIH PMC.
- Analysis of polyamines in higher plants by high performance liquid chromatography. PubMed.
- Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. NIH PMC.
- Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. NIH PMC.
- Homospermidine synthase. Wikipedia.
- Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. PubMed.
- Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Science Publishing.
- Studies of inhibition of rat spermidine synthase and spermine synthase. NIH PMC.
- Spermidine synthase. Wikipedia.
- Polyamines in Eukaryotes, Bacteria, and Archaea. NIH PMC.
- Protocol for enzyme assays. The Royal Society of Chemistry.
- The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants. MDPI.
- Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. ResearchGate.
- Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase–an Essential Enzyme of the Polyamine Metabolism. ResearchGate.
- Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formatio. Semantic Scholar.
- A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. NIH.
- Homospermidine Synthase. Queen Mary University of London.
- 2.5.1.45 homospermidine synthase (spermidine-specific). Expasy.
- Assay of spermidine and spermine synthases. PubMed.
- Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. NIH PMC.
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- 3. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Genetic Manipulation of sym-Homospermidine Pathways for Research and Development
Here is a detailed Application Note and Protocol on the genetic manipulation of sym-homospermidine pathways.
Abstract
This guide provides a comprehensive framework for the targeted genetic manipulation of this compound (Hspd) biosynthetic pathways. As a key triamine in various bacteria and a precursor to defensive alkaloids in certain plants, the ability to modulate Hspd levels is critical for applications ranging from agricultural biotechnology to drug discovery.[1][2][3] We present the scientific rationale, strategic considerations, and detailed, validated protocols for both the overexpression and knockout of homospermidine synthase (HSS), the central enzyme in this pathway. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure experimental success and data integrity.
Introduction: The Significance of this compound
Polyamines are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, proliferation, and stress response.[4][5] While spermidine and spermine are the most studied polyamines in eukaryotes, this compound holds unique importance in specific biological contexts. In many bacteria, particularly α-Proteobacteria, Hspd is a major polyamine required for normal growth.[6][7] In certain plant families, Hspd serves as the committed precursor for the biosynthesis of pyrrolizidine alkaloids (PAs), a class of potent chemical defenses against herbivores.[2][3]
The ability to precisely control Hspd levels through genetic engineering opens several avenues of investigation and application:
-
Agricultural Biotechnology: Enhancing or eliminating Hspd production in plants can modulate pest resistance or remove toxic alkaloids from crops. The manipulation of broader polyamine pathways has already been shown to confer tolerance to abiotic stresses like drought.[8][9]
-
Drug Development: As polyamine metabolism is a validated target in cancer therapy, understanding the unique roles and regulation of Hspd pathways in pathogenic bacteria could unveil novel antimicrobial targets.[5]
-
Metabolic Engineering: Microbial systems can be engineered to produce Hspd or its derivatives as platform chemicals or specialty biomolecules.[10][11]
This document provides the necessary tools to achieve these goals, focusing on the manipulation of the key pathway enzyme, homospermidine synthase (HSS).
Core Concepts: Targeting Homospermidine Synthase (HSS)
The central strategy for manipulating Hspd levels is to control the expression and activity of homospermidine synthase (HSS). A critical insight for any researcher is that HSS is not a single, universally conserved enzyme. Two distinct, evolutionarily unrelated forms of HSS exist, and the correct one must be targeted based on the organism of interest.
-
Bacterial HSS: This enzyme catalyzes the NAD+-dependent condensation of two molecules of putrescine to form Hspd and ammonia.[6][12]
-
Plant HSS: This enzyme evolved from deoxyhypusine synthase (DHS) via gene duplication.[2][3][4] It catalyzes the transfer of an aminobutyl group from spermidine to a molecule of putrescine, releasing diaminopropane.[2][13] This mechanistic difference is crucial when designing metabolic engineering strategies.
Visualizing the Biosynthetic Pathways
The diagram below illustrates the two distinct enzymatic routes to this compound. Understanding which pathway is active in your target organism is the first step in successful experimental design.
Caption: Divergent biosynthetic routes to this compound in bacteria and plants.
Strategic Choices: Overexpression vs. Knockout
| Strategy | Objective | Primary Tool | Key Consideration |
| Overexpression | Increase Hspd production; study effects of Hspd accumulation; enhance stress tolerance or secondary metabolite production. | cDNA of HSS gene cloned into a high-expression vector (e.g., pET series for E. coli). | Choice of promoter (inducible vs. constitutive) is critical for controlling expression levels and avoiding cellular toxicity. |
| Knockout/Knockdown | Eliminate Hspd production; confirm gene function (loss-of-function study); remove toxic downstream products (e.g., PAs). | CRISPR-Cas9 system for targeted gene disruption.[14][15] | Design of specific guide RNAs (sgRNAs) is essential to avoid off-target effects. Validation of the knockout at both the genomic and metabolic levels is mandatory.[16][17] |
Experimental Workflow: A Self-Validating System
A robust experimental design incorporates validation at every stage. The following workflows outline a logical progression from vector construction to final analysis, ensuring the trustworthiness of your results.
Workflow for HSS Overexpression
This workflow details the steps to engineer an organism for enhanced Hspd production.
Caption: Step-by-step workflow for HSS gene overexpression and validation.
Workflow for HSS Gene Knockout via CRISPR-Cas9
This workflow outlines the modern approach for creating a precise loss-of-function mutant.
Caption: Workflow for HSS gene knockout using CRISPR-Cas9 and multi-level validation.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments outlined in the workflows.
Protocol 1: Cloning of HSS Gene into an Expression Vector
Causality: This protocol is designed to insert the HSS coding sequence into a plasmid that can be replicated in a host and drive high levels of protein expression. The choice of restriction enzymes ensures directional cloning into the vector's multiple cloning site, downstream of a promoter.
-
RNA Isolation and cDNA Synthesis : Isolate total RNA from the source organism (e.g., Senecio vulgaris root tissue) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen). Synthesize first-strand cDNA using a reverse transcriptase kit with an oligo(dT) primer.
-
Primer Design : Design forward and reverse primers to amplify the full open reading frame of the HSS gene. Add unique restriction sites (e.g., NdeI and XhoI) to the 5' ends of the primers that are compatible with your chosen expression vector (e.g., pET-15b).
Primer Name Sequence (5' to 3') HSS_Fwd_NdeI CATATGGCT...[HSS start] | HSS_Rev_XhoI | CTCGAGCTA...[HSS reverse complement stop] |
-
PCR Amplification : Perform PCR using a high-fidelity DNA polymerase.
Component Volume (µL) for 50 µL rxn Final Concentration 5x Phusion HF Buffer 10 1x 10 mM dNTPs 1 200 µM Fwd Primer (10 µM) 2.5 0.5 µM Rev Primer (10 µM) 2.5 0.5 µM cDNA Template 1 ~50 ng Phusion Polymerase 0.5 1.0 U Nuclease-Free H₂O 32.5 - Cycling Conditions: 98°C for 30s; 30 cycles of (98°C for 10s, 60°C for 30s, 72°C for 1 min/kb); 72°C for 5 min.
-
Purification and Digestion : Purify the PCR product using a PCR cleanup kit. Digest both the purified PCR product and 1 µg of the pET-15b vector with NdeI and XhoI in a 50 µL reaction at 37°C for 2 hours. Purify the digested products.
-
Ligation : Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
Component Volume (µL) Digested Vector 50 ng Digested Insert ~45 ng (calculated) T4 DNA Ligase Buffer (10x) 1 T4 DNA Ligase 1 Nuclease-Free H₂O to 10 µL Incubation: Incubate at 16°C overnight or room temperature for 2 hours.
-
Transformation and Verification : Transform chemically competent E. coli DH5α with 5 µL of the ligation reaction. Plate on LB agar with ampicillin. Screen colonies via colony PCR and confirm positive clones by Sanger sequencing of the purified plasmid.
Protocol 2: CRISPR-Cas9 Mediated Knockout of HSS
Causality: This protocol uses the CRISPR-Cas9 system to create a targeted double-strand break in the HSS gene, which is then repaired imperfectly by the cell's non-homologous end joining (NHEJ) pathway, resulting in a frameshift mutation and a non-functional protein.[18][19]
-
sgRNA Design : Use an online tool (e.g., CHOPCHOP) to design 2-3 sgRNAs targeting an early exon of the HSS gene. Select sgRNAs with high on-target and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM sequence, NGG).
-
Vector Preparation : Clone the synthesized sgRNA oligonucleotides into a suitable CRISPR-Cas9 vector (e.g., pX458 for mammalian cells, or a relevant bacterial/plant vector) according to the manufacturer's protocol. This typically involves annealing complementary oligos and ligating them into a BbsI-digested vector backbone.
-
Delivery : Introduce the final CRISPR-Cas9-sgRNA plasmid into the target cells.
-
Selection and Clonal Isolation : Select for transformed cells using the vector's antibiotic resistance marker. For single-cell derived clones, perform serial dilution plating or fluorescence-activated cell sorting (FACS).[23]
-
Genomic Validation :
-
Extract genomic DNA from individual clones.
-
PCR amplify the region of the HSS gene surrounding the sgRNA target site.
-
Run the PCR product on an agarose gel. Successful editing may be visible as a size shift or can be detected by a T7 Endonuclease I assay.
-
For definitive confirmation, submit the PCR product for Sanger sequencing and analyze the chromatogram for evidence of insertions/deletions (indels) at the target site.[23]
-
Protocol 3: Extraction and HPLC Analysis of Polyamines
Causality: To accurately quantify changes in Hspd levels, a reliable analytical method is required. HPLC coupled with pre-column derivatization allows for the sensitive and specific detection of polyamines from complex biological samples.[24] Benzoylation adds a chromophore to the amines, enabling UV detection.
-
Sample Preparation :
-
Harvest ~100 mg of cell pellet or plant tissue and flash-freeze in liquid nitrogen.
-
Homogenize the tissue in 1 mL of 5% (v/v) perchloric acid (PCA).
-
Incubate on ice for 1 hour.
-
Centrifuge at 15,000 x g for 20 min at 4°C. The supernatant contains the free polyamines.
-
-
Benzoylation (Derivatization) :
-
To 200 µL of the PCA extract, add 400 µL of 2 M NaOH.
-
Add 10 µL of benzoyl chloride.
-
Vortex vigorously for 30 seconds and incubate at 37°C for 30 minutes.
-
Add 400 µL of saturated NaCl to stop the reaction.
-
Extract the benzoylated polyamines with 1 mL of diethyl ether. Vortex and centrifuge at 2,000 x g for 5 min.
-
Transfer the upper ether phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 100 µL of methanol (HPLC grade).
-
-
HPLC Analysis :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution with 64% (v/v) methanol in water is often effective for separating common polyamines.[24]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 254 nm.
-
Quantification : Run a standard curve with known concentrations of derivatized Hspd, putrescine, and spermidine to identify retention times and quantify concentrations in your samples.
-
References
- Capell, T., Bassie, L., & Christou, P. (2004). Genetic engineering of polyamine and carbohydrate metabolism for osmotic stress tolerance in higher plants. Journal of Biosciences, 29(4), 437-447.
- Kaiser, A., et al. (1999). Cloning and expression of a cDNA encoding homospermidine synthase from Senecio vulgaris (Asteraceae) in Escherichia coli. The Plant Journal, 19(2), 195-201.
- Ober, D., Harms, R., & Hartmann, T. (2000). Cloning and expression of homospermidine synthase from Senecio vulgaris: a revision. Phytochemistry, 55(4), 305-309.
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Quantification of sym-homospermidine in Bacterial Cell Lysates: An Application Note and Protocol Guide
Introduction: The Significance of sym-homospermidine in Bacterial Physiology
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1] While eukaryotes predominantly synthesize spermidine, many bacterial species utilize alternative polyamines, with this compound being a prominent example.[2][3] This symmetrical triamine plays a critical role in bacterial physiology, and its accurate quantification is paramount for understanding bacterial metabolism, pathogenesis, and for the development of novel antimicrobial strategies.
The presence and concentration of this compound can vary significantly across different bacterial species. For instance, it is a major polyamine in some α-Proteobacteria like Rhizobium leguminosarum, where it is required for normal growth.[2][3] Its biosynthesis is an attractive target for antimicrobial drug development, as the pathways can differ from those in eukaryotes. Bacteria have evolved multiple pathways for polyamine synthesis, including distinct routes for this compound production, highlighting their metabolic adaptability.[3][4] Therefore, robust and reliable methods for the quantification of this compound in bacterial cell lysates are indispensable for researchers in microbiology, infectious diseases, and drug development.
This application note provides a comprehensive guide to the quantification of this compound in bacterial cell lysates. We will delve into the rationale behind various analytical methodologies, present detailed step-by-step protocols, and offer insights gleaned from field experience to ensure accurate and reproducible results.
The Biosynthetic Pathway of this compound in Bacteria
Understanding the biosynthesis of this compound is crucial for interpreting its physiological roles and for identifying potential enzymatic targets for therapeutic intervention. Bacteria primarily synthesize this compound through the action of homospermidine synthase (HSS).[2][3] This enzyme catalyzes the transfer of an aminobutyl group from a donor molecule to putrescine. Interestingly, bacterial HSS can utilize two molecules of putrescine to generate one molecule of this compound.[5][6] Some bacteria have also been found to synthesize this compound through an HSS-independent pathway, likely involving deoxyhypusine synthase orthologues.[3]
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High-throughput screening for inhibitors of sym-homospermidine synthesis
High-Throughput Screening for Inhibitors of sym-Homospermidine Synthesis: A Guideline for Drug Discovery
Abstract
This compound is a crucial polyamine in various bacteria and plants, playing a significant role in growth and development. The biosynthetic pathways of this compound are diverse, with one key route involving an enzyme with homology to deoxyhypusine synthase (DHS).[1][2] Given the essential functions of polyamines, the inhibition of this compound synthesis presents a promising avenue for the development of novel antimicrobial and herbicidal agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify inhibitors of this compound synthesis, with a primary focus on targeting the deoxyhypusine synthase-like enzyme. We will delve into the scientific rationale, provide a detailed experimental protocol for a fluorescence-based assay, and discuss critical aspects of data analysis and quality control to ensure the integrity and success of the screening campaign.
Introduction: The Significance of this compound and the Rationale for Inhibition
Polyamines are ubiquitous polycations essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1] While eukaryotes predominantly synthesize spermidine, many bacteria and some plants produce the structural analogue this compound as a key polyamine.[1][2] For instance, it is required for the normal growth of the α-proteobacterium Rhizobium leguminosarum.[1] The enzymatic machinery for this compound synthesis is distinct from the canonical spermidine synthesis pathway found in humans, presenting an attractive selective target for therapeutic intervention.
Inhibition of this compound synthesis can potentially lead to the development of:
-
Novel Antibiotics: By targeting a pathway essential for bacterial growth, novel antibacterial agents with a unique mechanism of action can be discovered.
-
Herbicides: The disruption of this compound synthesis in plants that rely on it could form the basis for new, selective herbicides.[3]
-
Research Tools: Potent and selective inhibitors are invaluable tools for elucidating the precise physiological roles of this compound in various organisms.
This guide will focus on a high-throughput screening approach to identify small molecule inhibitors of the enzymatic synthesis of this compound.
The Enzymatic Landscape of this compound Synthesis: Targeting Deoxyhypusine Synthase (DHS)
The biosynthesis of this compound is not governed by a single, universal pathway. Several routes have been identified:
-
Homospermidine Synthase (HSS) Pathway: Predominantly found in α-Proteobacteria, HSS has evolved from carboxyspermidine dehydrogenase.[1][2]
-
Deoxyhypusine Synthase (DHS)-like Pathway: In some bacteria and plants, the synthesis is believed to be catalyzed by orthologues of deoxyhypusine synthase.[1][2] DHS is an enzyme that, in eukaryotes, is responsible for the first step in the hypusination of eukaryotic translation initiation factor 5A (eIF5A).[4][5][6]
-
A Novel Pathway in Thermophiles: In the extreme thermophile Thermus thermophilus, a two-enzyme pathway involving a DHS-annotated enzyme synthesizes this compound from agmatine.[7]
Given that DHS is a well-validated drug target for cancer and viral diseases, and with numerous HTS campaigns having successfully identified inhibitors, targeting the DHS-like enzyme in the this compound synthesis pathway is a strategic and well-supported approach for inhibitor discovery.[4][8][9][10][11]
Signaling Pathway Diagram
Caption: this compound synthesis pathways and the point of inhibition.
High-Throughput Screening (HTS) for Inhibitors of a DHS-like Enzyme
The development of a robust and reliable HTS assay is paramount for the successful identification of potent and selective inhibitors.[12][13][14] Among the various assay formats, fluorescence-based assays are widely used for enzyme inhibitor screening due to their high sensitivity and amenability to automation.[12][15][16][][18]
Assay Principle: A Fluorescence-Based Coupled Enzyme Assay
A direct measurement of this compound production in a high-throughput format can be challenging. Therefore, we propose a coupled enzyme assay that monitors the consumption of a key co-substrate, NAD+, which is required by many DHS enzymes.[4][10][19] The decrease in NADH (the fluorescent form of the co-enzyme) is monitored, which is directly proportional to the enzyme's activity.[20][21][22]
The reaction scheme is as follows:
-
DHS-like enzyme reaction: Spermidine + NAD+ + eIF5A-precursor → Deoxyhypusine-eIF5A + Nicotinamide + H+
-
Coupled reaction for signal generation (in reverse): In the presence of an active DHS-like enzyme, NAD+ is consumed. We will utilize a coupled enzymatic reaction that regenerates NAD+ from NADH, leading to a decrease in fluorescence. For example, using a dehydrogenase that utilizes NADH and a specific substrate.
Alternatively, a more direct approach could involve a fluorescently labeled substrate, where the enzymatic reaction leads to a change in fluorescence.[15][23] For the purpose of this protocol, we will focus on the NAD+/NADH coupled assay due to its broad applicability.
Experimental Protocol
This protocol is designed for a 384-well microplate format, but can be adapted to other formats.
Table 1: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Microplate Format | 384-well, black, flat-bottom | Minimizes background fluorescence and suitable for HTS. |
| Assay Volume | 20 µL | Reduces reagent consumption. |
| Enzyme Concentration | To be determined empirically | Should provide a robust signal-to-background ratio. |
| Substrate Concentrations | To be determined empirically | Typically at or below the Km for sensitive inhibitor detection. |
| Test Compound Conc. | 10 µM (initial screen) | A common starting concentration for primary screens. |
| Incubation Time | 30-60 minutes | Should be within the linear range of the reaction. |
| Temperature | Room Temperature or 37°C | Depends on the optimal temperature for the enzyme. |
| Detection Wavelengths | Excitation: ~340 nm, Emission: ~460 nm | For NADH fluorescence.[22] |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 mM MgCl2).
-
Enzyme Stock: Prepare a concentrated stock of the purified DHS-like enzyme in assay buffer.
-
Substrate Mix: Prepare a mix containing spermidine and the eIF5A-precursor peptide in assay buffer.
-
NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer.
-
Coupled Enzyme System: Prepare a solution of the coupling enzyme and its substrate.
-
Test Compounds: Dilute test compounds from a stock library (typically in DMSO) into assay buffer.
-
-
Assay Procedure (Automated Liquid Handling Recommended):
-
Compound Dispensing: Dispense 2 µL of the diluted test compounds or controls (DMSO for negative control, known inhibitor for positive control) into the wells of the 384-well plate.
-
Enzyme Addition: Add 8 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the substrate mix containing NAD+ and the coupled enzyme system to initiate the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at the optimal temperature, protected from light.
-
Signal Detection: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
HTS Workflow Diagram
Caption: A streamlined workflow for the high-throughput screening of DHS-like enzyme inhibitors.
Scientific Integrity & Logic: A Self-Validating System
The trustworthiness of an HTS campaign hinges on rigorous quality control and a logical process for hit validation.[24][25][26][27]
Quality Control (QC)
-
Controls on Every Plate:
-
Negative Control (0% Inhibition): Wells containing DMSO instead of a test compound. This represents the uninhibited enzyme activity.
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target enzyme. This defines the baseline signal.
-
-
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
-
Data Analysis and Hit Selection
-
Normalization: Raw fluorescence data should be normalized to the plate controls to account for plate-to-plate variability. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Criteria: A "hit" is a compound that demonstrates a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls.[13]
Hit Validation and Triage
A primary screen will inevitably yield false positives.[28] A rigorous hit validation cascade is essential to confirm true activity.
-
Re-testing: Confirmed hits should be re-tested from the original stock to rule out experimental error.
-
Dose-Response Curves: Active compounds should be tested over a range of concentrations to determine their potency (IC50 value).
-
Secondary Assays: Orthogonal assays should be employed to confirm the mechanism of action and rule out assay interference. This could include a different assay format (e.g., luminescence-based) or a direct binding assay.
-
Purity and Identity Confirmation: The purity and chemical structure of the hit compounds should be verified by analytical methods such as LC-MS and NMR.[28]
Conclusion
The search for inhibitors of this compound synthesis is a promising frontier in the development of new therapeutic agents. By leveraging the knowledge of the well-characterized deoxyhypusine synthase and employing a robust high-throughput screening strategy as outlined in this guide, researchers can significantly increase the probability of discovering novel and potent inhibitors. The principles of rigorous quality control and a logical hit validation process are the cornerstones of a successful HTS campaign, ultimately paving the way for the development of the next generation of drugs and research tools.
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 21. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 22. Enzyme assay - Wikipedia [en.wikipedia.org]
- 23. nrel.colostate.edu [nrel.colostate.edu]
- 24. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
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- 27. High-throughput screening - Wikipedia [en.wikipedia.org]
- 28. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes & Protocols: A Guide to the In Vitro Reconstitution of the sym-Homospermidine Biosynthetic Pathway
Introduction: The Significance of sym-Homospermidine and Its In Vitro Synthesis
This compound, a symmetrical polyamine, is a crucial metabolic intermediate in various biological processes. In bacteria, it plays a role in normal growth and development[1]. In certain plants, it serves as the dedicated precursor for the biosynthesis of pyrrolizidine alkaloids (PAs), a class of defensive secondary metabolites[2][3][4]. The enzymatic synthesis of this compound is primarily catalyzed by homospermidine synthase (HSS). Understanding the intricacies of this biosynthetic pathway at a molecular level is paramount for researchers in fields ranging from microbiology to plant biochemistry and drug development. The in vitro reconstitution of this pathway provides a powerful tool to dissect its mechanism, screen for potential inhibitors, and explore its enzymatic evolution.
This comprehensive guide provides a detailed protocol for the in vitro reconstitution of the this compound biosynthetic pathway, focusing on the well-characterized homospermidine synthase (HSS). We will delve into the expression and purification of recombinant HSS, the setup of the enzymatic assay, and the subsequent analysis of the reaction product. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable in vitro system for studying this compound biosynthesis.
The Enzymatic Landscape of this compound Biosynthesis
The formation of this compound is principally governed by the enzyme homospermidine synthase (HSS; EC 2.5.1.44)[5]. It is important to distinguish between the two primary types of HSS, which differ in their substrate requirements:
-
Bacterial Homospermidine Synthase: This enzyme, found in organisms like Rhodopseudomonas viridis, catalyzes the NAD+-dependent condensation of two molecules of putrescine to form this compound and ammonia[6][7].
-
Plant Homospermidine Synthase: In plants that produce pyrrolizidine alkaloids, HSS utilizes both putrescine and spermidine as substrates[3][8][9]. In this reaction, the aminobutyl group of spermidine is transferred to a molecule of putrescine, yielding this compound and 1,3-diaminopropane[10]. Plant HSS has notably evolved from the highly conserved primary metabolism enzyme, deoxyhypusine synthase (DHS)[4].
This guide will focus on the reconstitution of the bacterial HSS pathway due to its simpler substrate requirements, which makes it an excellent model system for establishing the in vitro assay.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the bacterial this compound biosynthetic pathway.
Caption: Bacterial this compound Biosynthetic Pathway.
Materials and Reagents
For successful in vitro reconstitution, ensure all reagents are of high purity.
| Reagent/Material | Specifications | Vendor (Example) |
| Enzyme Expression & Purification | ||
| E. coli BL21(DE3) competent cells | High efficiency | Thermo Fisher Scientific |
| pET expression vector with HSS gene | e.g., pET-28a(+) | Novagen |
| Luria-Bertani (LB) broth and agar | Molecular biology grade | Sigma-Aldrich |
| Kanamycin | 50 mg/mL stock | Sigma-Aldrich |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Molecular biology grade | Sigma-Aldrich |
| Ni-NTA agarose resin | For His-tag purification | Qiagen |
| Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) | Prepare fresh | - |
| Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) | Prepare fresh | - |
| Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT) | Prepare fresh | - |
| Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) | Prepare fresh | - |
| In Vitro Assay | ||
| Purified Homospermidine Synthase (HSS) | >95% purity | - |
| Putrescine dihydrochloride | ≥98% purity | Sigma-Aldrich |
| NAD+ (Nicotinamide adenine dinucleotide) | ≥98% purity | Sigma-Aldrich |
| Reaction Buffer (100 mM Tris-HCl pH 9.0) | Prepare fresh | - |
| Product Analysis | ||
| Derivatization Agent (e.g., Dansyl chloride) | For HPLC-fluorescence | Sigma-Aldrich |
| Acetonitrile | HPLC grade | Fisher Scientific |
| Formic Acid | LC-MS grade | Fisher Scientific |
| This compound standard | For calibration | Santa Cruz Biotechnology |
Experimental Protocols
Part 1: Recombinant Expression and Purification of Homospermidine Synthase (HSS)
This protocol describes the expression of His-tagged HSS from a bacterial source (e.g., Rhodopseudomonas viridis) in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Expert Insight: The choice of an E. coli expression system like BL21(DE3) is ideal for high-level production of many recombinant proteins. The pET vector system under the control of the T7 promoter allows for tight regulation of protein expression, which is induced by the addition of IPTG[7].
-
Transformation: Transform the pET expression vector containing the HSS gene into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony from the plate into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture and Induction: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for an additional 16-20 hours at the lower temperature with shaking.
-
Causality: Lowering the temperature post-induction often improves the solubility and proper folding of the recombinant protein.
-
-
Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged HSS.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HSS with 5 column volumes of Elution Buffer.
-
-
Dialysis and Concentration: Dialyze the eluted fractions against Dialysis Buffer to remove imidazole. Concentrate the purified protein using a centrifugal filter device.
-
Purity Assessment: Analyze the purity of the recombinant HSS by SDS-PAGE. The expected molecular weight for HSS from Rhodopseudomonas viridis is approximately 52 kDa per subunit[7].
Part 2: In Vitro Reconstitution of this compound Synthesis
This protocol outlines the enzymatic assay to synthesize this compound using the purified HSS.
Trustworthiness: This protocol includes a negative control (without enzyme) to ensure that the observed product formation is indeed due to the enzymatic activity of HSS.
-
Reaction Setup: Prepare the following reaction mixture in a microcentrifuge tube:
| Component | Final Concentration | Volume (for 50 µL reaction) |
| Reaction Buffer (100 mM Tris-HCl, pH 9.0) | 1X | 5 µL |
| Putrescine | 5 mM | 2.5 µL of 100 mM stock |
| NAD+ | 1 mM | 1 µL of 50 mM stock |
| Purified HSS | 1-5 µM | X µL |
| Nuclease-free water | - | Up to 50 µL |
-
Negative Control: Set up a parallel reaction without the addition of the purified HSS enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.
-
Reaction Termination: Stop the reaction by adding 50 µL of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes.
Part 3: Analysis of this compound Product
The product of the in vitro reaction, this compound, can be detected and quantified using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods[8][11].
HPLC with Fluorescence Detection (Post-derivatization):
-
Derivatization: To a 50 µL aliquot of the terminated reaction mixture, add a derivatizing agent such as dansyl chloride to label the primary and secondary amines of the polyamines.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
-
-
Quantification: Generate a standard curve using a known concentration range of a this compound standard. Compare the peak area of the product in the sample to the standard curve to determine its concentration.
GC-MS Analysis:
-
Sample Preparation: The polyamines in the reaction mixture are typically derivatized (e.g., trifluoroacetylation) to increase their volatility for GC analysis.
-
GC-MS Parameters:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized polyamines.
-
-
Identification: The identity of the this compound peak is confirmed by its retention time and mass spectrum, which should match that of an authentic standard[8].
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow for the in vitro reconstitution of this compound biosynthesis.
Caption: Workflow for In Vitro Reconstitution.
Conclusion and Future Perspectives
This guide provides a robust framework for the in vitro reconstitution of the this compound biosynthetic pathway. The successful implementation of these protocols will enable researchers to study the kinetics and mechanism of homospermidine synthase in detail. Furthermore, this in vitro system can be adapted for high-throughput screening of potential enzyme inhibitors, which could have applications in agriculture (as herbicides) or medicine. Future studies could also explore the reconstitution of the more complex plant HSS pathway, which requires both putrescine and spermidine as substrates, to further elucidate the evolution and diversity of polyamine biosynthesis in different biological systems.
References
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]
- Böttcher, F., Adolph, R. D., & Hartmann, T. (1993). Homospermidine synthase, the first pathway-specific enzyme in pyrrolizidine alkaloid biosynthesis. Phytochemistry, 32(3), 679-689. [Link]
- Lee, J. Y., et al. (2023). Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis. Journal of Biological Chemistry, 299(3), 102942. [Link]
- The FASEB Journal. (2019).
- Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]
- Anke, C., et al. (2022). Biosynthesis of PAs. The polyamines putrescine and spermidine are...
- Semantic Scholar. (1994).
- ResearchGate. (1994).
- ResearchGate. (2023). Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis. [Link]
- Fujisawa, S., et al. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. Science, 382(6669), eadi0133. [Link]
- Shaw, F. L., et al. (2010). Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound. Journal of Biological Chemistry, 285(19), 14711–14723. [Link]
- Hanfrey, C., et al. (2011). Alternative Spermidine Biosynthetic Route Is Critical for Growth of Campylobacter jejuni and Is the Dominant Polyamine Pathway in Human Gut Microbiota. Journal of Biological Chemistry, 286(50), 43301–43312. [Link]
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(26), 14777–14782. [Link]
- IUBMB Enzyme Nomencl
- Ober, D., Harms, R., & Hartmann, T. (2000). Cloning and expression of homospermidine synthase from Senecio vulgaris: a revision. Phytochemistry, 55(4), 305-310. [Link]
- Lee, J. Y., et al. (2024). Structure of Clostridium leptum carboxyspermidine decarboxylase and comparison to homologs prevalent within the human gut microbiome. Acta Crystallographica Section D: Structural Biology, 80(Pt 2), 111–120. [Link]
- Wikipedia. (n.d.). Homospermidine synthase. [Link]
- Wikipedia. (n.d.). Homospermidine synthase (spermidine-specific). [Link]
- Ober, D., Tholl, D., Martin, W., & Hartmann, T. (1996). Purification, molecular cloning and expression in Escherichia coli of homospermidine synthase from Rhodopseudomonas viridis. European Journal of Biochemistry, 240(2), 411-419. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]
- Shaw, F., et al. (2010). Many Paths to Homospermidine Synthesis. Journal of Biological Chemistry, 285(19), 14711-14723. [Link]
- Korolev, S., et al. (2002). The crystal structure of spermidine synthase with a multisubstrate adduct inhibitor. Nature Structural Biology, 9(1), 27–31. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]
- ResearchGate. (n.d.). Biosynthesis of sym. homospermidine. [Link]
- Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry, 46(28), 8331–8339. [Link]
- Creative Biogene. (n.d.). homospermidine synthase. [Link]
- Lee, S., et al. (2023). Structural Analysis of Spermidine Synthase from Kluyveromyces lactis. International Journal of Molecular Sciences, 24(8), 7206. [Link]
- Kuttan, R., et al. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365. [Link]
- Lünsmann, V., et al. (2016). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. Plant Molecular Biology, 92(1-2), 101–115. [Link]
- Sainsbury, F., & Lomonossoff, G. P. (2014). Optimising expression and extraction of recombinant proteins in plants. Current Opinion in Plant Biology, 20, 102–108. [Link]
- Salvino, J. M. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497–510. [Link]
Sources
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- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homospermidine synthase - Wikipedia [en.wikipedia.org]
- 6. EC 2.5.1.44 [iubmb.qmul.ac.uk]
- 7. Purification, molecular cloning and expression in Escherichia coli of homospermidine synthase from Rhodopseudomonas viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
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- 10. Homospermidine synthase (spermidine-specific) - Wikipedia [en.wikipedia.org]
- 11. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Fluorescent Labeling of sym-Homospermidine for Cellular Imaging
Introduction: The Significance of sym-Homospermidine and the Need for Spatial Tracking
Polyamines are ubiquitous, positively charged aliphatic amines essential for a multitude of cellular processes, including cell proliferation, stabilization of nucleic acid conformations, and gene expression.[1][2] Among these, this compound (HSPD), a structural isomer of spermidine, plays a crucial role, particularly in plants where it serves as a key precursor in the biosynthesis of pyrrolizidine alkaloids.[3][4][5] While its biosynthesis from putrescine is well-documented, the precise mechanisms of its transport, subcellular localization, and dynamic interactions within mammalian cells are less understood.[3][6]
To unravel the complex biology of this compound, it is imperative to visualize its journey within the living cell. Fluorescent labeling provides a powerful and non-radioactive method to track the molecule's uptake, distribution, and fate in real-time.[7][8] This application note provides a comprehensive guide for the synthesis of a fluorescently labeled this compound analog and detailed protocols for its application in live-cell imaging. We will focus on a robust and widely applicable strategy: labeling with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a fluorogenic reagent that becomes highly fluorescent upon reaction with primary amines.[9][10][11]
Probe Design and Rationale
The design of a fluorescent molecular probe requires a delicate balance: the fluorophore must be bright and photostable, yet its attachment should minimally perturb the parent molecule's biological activity and transport characteristics.
-
Choice of Fluorophore: NBD-Cl NBD-Cl is an ideal candidate for labeling polyamines like this compound for several reasons.[12][13] It is intrinsically non-fluorescent, which significantly reduces background signal.[9][10] Upon reacting with the primary amine of this compound via a nucleophilic aromatic substitution, it forms a stable, highly fluorescent NBD-amine adduct.[9] This adduct exhibits strong green fluorescence with excitation and emission maxima that are well-suited for standard microscopy filter sets.[10][11] Furthermore, the fluorescence of NBD is sensitive to the local environment, which can provide additional insights into the probe's interactions.[10]
-
Labeling Strategy this compound possesses two primary terminal amino groups and one secondary internal amino group. The reaction with NBD-Cl will preferentially occur at the more accessible and nucleophilic primary amines under controlled stoichiometry. For cellular imaging, mono-labeling is often preferred to minimize steric hindrance and better mimic the native molecule's behavior. The protocol below is optimized to favor the mono-labeled product.
Synthesis and Purification of NBD-sym-Homospermidine
This section details the protocol for the chemical synthesis of NBD-labeled this compound.
Materials and Reagents
-
This compound dihydrochloride
-
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of NBD-sym-Homospermidine.
Step-by-Step Synthesis Protocol
-
Prepare Reactant Solutions:
-
Prepare a 100 mM sodium bicarbonate buffer (pH ~8.5). Dissolve this compound dihydrochloride in this buffer to a final concentration of 10 mM.
-
In a separate, light-protected vial, dissolve NBD-Cl in anhydrous DMF to a final concentration of 5 mM. Rationale: The reaction is performed under slightly alkaline conditions to ensure the primary amine groups are deprotonated and thus more nucleophilic.[9] DMF is used to solubilize the NBD-Cl.
-
-
Initiate the Reaction:
-
While stirring the this compound solution, add the NBD-Cl solution dropwise. A 2:1 molar ratio of this compound to NBD-Cl is used to favor mono-substitution.
-
Protect the reaction vessel from light by wrapping it in aluminum foil. Rationale: NBD adducts are light-sensitive and can photobleach.[14]
-
-
Incubation:
-
Heat the reaction mixture to 60°C and allow it to react for 1-2 hours.[10] Monitor the reaction progress using analytical HPLC if available.
-
-
Purification by HPLC:
-
After the reaction, cool the mixture to room temperature.
-
Dilute the sample with the HPLC mobile phase starting condition (e.g., 95% Water/5% Methanol with 0.1% TFA).
-
Purify the product using a preparative reverse-phase C18 HPLC column.
-
Elute the product using a gradient of methanol (or acetonitrile) in water, both containing 0.1% TFA. For example, a linear gradient from 5% to 95% methanol over 30 minutes.
-
Monitor the elution at both 254 nm (for the benzofurazan ring) and 465 nm (for the NBD-amine adduct).
-
Collect the fluorescent fractions corresponding to the mono-labeled NBD-sym-homospermidine.
-
-
Final Product Preparation and Storage:
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the purified NBD-sym-homospermidine as a yellow-orange powder.
-
Store the final product at -20°C, desiccated and protected from light.
-
Spectroscopic Characterization
It is crucial to characterize the fluorescent probe to ensure its identity and determine its spectral properties for imaging.
| Property | Typical Value (NBD-amine) | Method |
| Excitation Maximum (λex) | ~465 nm | Fluorescence Spectrometer |
| Emission Maximum (λem) | ~535 nm (in Methanol) | Fluorescence Spectrometer |
| Appearance | Yellow-orange solid | Visual Inspection |
| Purity | >95% | Analytical HPLC |
| Identity Confirmation | Expected Mass | Mass Spectrometry (e.g., ESI-MS) |
| Table 1: Key Spectroscopic and Physical Properties of NBD-sym-Homospermidine.[11] |
Protocol for Live-Cell Imaging
This protocol outlines the steps for labeling live mammalian cells with NBD-sym-homospermidine and subsequent imaging using fluorescence microscopy.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Live Cell Imaging Solution (e.g., HBSS or phenol red-free medium).[7]
-
NBD-sym-homospermidine stock solution (1 mM in DMSO or water)
-
Hoechst 33342 or NucBlue™ Live ReadyProbes™ Reagent for nuclear counterstaining.[7]
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope (widefield or confocal) with appropriate filter sets (e.g., for FITC/GFP).[15][16]
Cellular Imaging Workflow Diagram
Caption: Workflow for live-cell labeling and fluorescence microscopy imaging.
Step-by-Step Imaging Protocol
-
Cell Seeding:
-
One day before the experiment, seed your cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.[14]
-
-
Probe Preparation and Loading:
-
On the day of the experiment, prepare a working solution of NBD-sym-homospermidine in pre-warmed complete culture medium or live-cell imaging solution. The optimal concentration must be determined empirically for each cell type but a starting range of 1-10 µM is recommended.[8]
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO₂ incubator for a designated time (e.g., 30 minutes to 2 hours). The incubation time will depend on the uptake kinetics of the specific cell line.[8] It is advisable to perform a time-course experiment to determine the optimal incubation period.
-
Crucially, all steps involving the fluorescent probe should be performed with minimal exposure to light. [8][14]
-
-
Wash and Counterstain:
-
After incubation, aspirate the probe solution and wash the cells two to three times with warm Live Cell Imaging Solution to remove extracellular probe and reduce background fluorescence.[7]
-
Add fresh, pre-warmed Live Cell Imaging Solution to the dish. If desired, add a nuclear counterstain like Hoechst 33342 at this stage according to the manufacturer's protocol.
-
-
Image Acquisition:
-
Immediately transfer the dish to the fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Use a standard FITC/GFP filter set (Excitation: ~470/40 nm, Emission: ~525/50 nm) to visualize the NBD-sym-homospermidine probe.
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.[7][17]
-
Acquire images in both the green (NBD) and blue (nucleus) channels.
-
Data Interpretation and Controls
The resulting images will show the subcellular distribution of the NBD-sym-homospermidine probe. Polyamines are known to be taken up by cells through specific transport systems, which can involve endocytosis.[18][19][20][21] Therefore, a punctate cytoplasmic pattern is often observed, potentially representing localization within endosomes or other vesicular structures.
Essential Control Experiments:
-
Unlabeled Control: Image unstained cells under the same acquisition settings to determine the level of cellular autofluorescence.
-
Competition Assay: Co-incubate the cells with the NBD-probe and a high excess (e.g., 100-fold) of unlabeled this compound. A significant reduction in the fluorescent signal would indicate that the probe is utilizing the same uptake pathway as the native molecule.
-
Temperature Control: Perform the uptake at 4°C. As active transport and endocytosis are energy-dependent processes, a dramatic reduction in uptake at low temperatures suggests a mediated transport mechanism rather than passive diffusion.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Insufficient probe concentration or incubation time. | Increase concentration or incubation time. Optimize these parameters with a dose-response and time-course experiment. |
| Probe degradation. | Ensure probe is stored correctly (at -20°C, protected from light). Prepare fresh working solutions. | |
| High Background | Inadequate washing. | Increase the number and volume of washes after probe incubation. |
| Probe binding to the dish surface. | Use high-quality, low-binding imaging dishes. | |
| Cell Death/Toxicity | Probe concentration is too high. | Reduce the probe concentration and/or incubation time. |
| Phototoxicity from imaging. | Reduce excitation light intensity and exposure time. Use a more sensitive camera or objective.[7] |
References
- Belting, M., Mani, K., Jönsson, M., Skog, S., & Fransson, L. Å. (2002). Glypican-1 is a vehicle for polyamine uptake in mammalian cells: a pivotal role for heparan sulfate. Journal of Biological Chemistry, 277(22), 19971-19976. [Link]
- Igarashi, K., & Kashiwagi, K. (2010). Polyamine transport in animal cells: an overview. Methods in Molecular Biology, 647, 239-250. [Link]
- Uemura, T., Stringer, D. E., Taylor, M. S., & Gerner, E. W. (2010). Polyamine transport systems in mammalian cells and tissues. Methods in Molecular Biology, 647, 251-264. [Link]
- Interchim. (n.d.). FluoProbes® - NBD-Cl. Interchim. [Link]
- Roy, U. K., Rial, N. S., Kachel, K. L., & Gerner, E. W. (2018). Polyamine transport is mediated by both endocytic and solute carrier transport mechanisms in the gastrointestinal tract. American Journal of Physiology-Gastrointestinal and Liver Physiology, 314(6), G664-G673. [Link]
- Elbashir, A. A., Sulliman, F. O., & Aboul-Enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Gazi University Journal of Science, 24(4), 679-697. [Link]
- Povarov, L. S., Baranov, M. S., Strelnikov, V. V., & Yampolsky, I. V. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Dyes and Pigments, 121, 329-336. [Link]
- Houdou, M., & Vangheluwe, P. (2022). Fluorescently labeled polyamine uptake (via Flow Cytometry). protocols.io. [Link]
- Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Journal of cellular physiology, 233(1), 168-176. [Link]
- ASAP - Aligning Science Across Parkinson's. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. YouTube. [Link]
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- Zeiss Campus. (n.d.). Live-Cell Imaging | Microscopy Techniques. Zeiss. [Link]
- Pradhan, D., Gopal, A., & Rajasekar, N. (2019). Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria. Journal of visualized experiments : JoVE, (153), 10.3791/60421. [Link]
- Houdou, M., & Vangheluwe, P. (2022). Fluorescently labeled polyamine uptake (via Flow Cytometry). protocols.io. [Link]
- Wang, W., Liu, Y., Li, T., & Zhao, Y. (2019).
- Streu, K. L., Zhang, M., Kemp, M. M., & Simon, M. D. (2020). Profiling polyamine–protein interactions in live cells through photoaffinity labeling.
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). The Biochemical journal, 127(1), 61–67. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61-67. [Link]
- Li, Y., Wang, Z., Li, Y., Chen, Z., Li, J., & Li, C. (2024). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. Biotechnology and Applied Biochemistry, 71(1), 136-146. [Link]
- Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. The Biochemical journal, 189(3), 553–560. [Link]
- Wu, H., Min, J., Ikeguchi, Y., Zeng, H., & Waskell, L. (2004). Structure and Mechanism of Spermidine Synthases. Biochemistry, 43(49), 15449-15458. [Link]
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(25), 14777-14782. [Link]
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361-365. [Link]
- Houdou, M., Jacobs, N., Coene, J., Azfar, M., Vanhoutte, R., Van den Haute, C., ... & Vangheluwe, P. (2023). Novel green fluorescent polyamines to analyze ATP13A2 and ATP13A3 activity in the mammalian polyamine transport system. Biomolecules, 13(2), 337. [Link]
- Wang, L., & Schultz, P. G. (2001). Synthesis of fluorescent dipeptidomimetics and their ribosomal incorporation into green fluorescent protein. Bioorganic & medicinal chemistry letters, 11(24), 3125-3128. [Link]
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Application Note: A Robust Solid-Phase Strategy for the Synthesis of sym-Homospermidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Symmetrical homospermidine, a polyamine characterized by two secondary amines flanked by primary amines, and its derivatives are of significant interest in medicinal chemistry and chemical biology. Their structural similarity to endogenous polyamines allows them to interact with biological targets such as DNA, RNA, and various enzymes. This application note provides a comprehensive, field-proven guide to the solid-phase synthesis of sym-homospermidine and its N-alkylated analogs. The methodology detailed herein leverages the efficiency and purification advantages of solid-phase organic synthesis (SPOS), enabling the creation of diverse polyamine libraries for screening and drug discovery efforts. We will delve into the strategic selection of resins, orthogonal protecting groups, and on-resin modification techniques, culminating in a detailed, step-by-step protocol from resin loading to final product characterization.
Introduction: The Significance of this compound Analogs
Polyamines like spermidine and spermine are ubiquitous polycations essential for cellular growth and proliferation.[1] this compound (N-(4-aminobutyl)butane-1,4-diamine) is a structural isomer of spermidine with a symmetrical C4-C4 backbone. This structural motif has served as a scaffold for the development of compounds targeting the polyamine transport system, which is often upregulated in cancer cells, and for creating conjugates that can ferry cytotoxic agents or imaging moieties into these cells.[2]
Traditional solution-phase synthesis of polyamines is often a complex endeavor due to the multiple reactive amino groups, which necessitates intricate protection and deprotection schemes and often results in challenging purifications.[3] Solid-phase synthesis (SPOS) circumvents many of these issues. By anchoring the growing polyamine chain to an insoluble resin, excess reagents and by-products can be removed by simple filtration and washing steps, dramatically streamlining the workflow and facilitating the construction of analog libraries.[1][3] This guide focuses on a robust and adaptable SPOS strategy centered around the iterative coupling of protected amino acid building blocks, followed by on-resin reduction to form the polyamine backbone.
The Strategic Pillars of Solid-Phase Polyamine Synthesis
The success of this synthetic approach rests on three key strategic decisions: the choice of solid support and linker, the orthogonal protecting group scheme, and the methods for on-resin chain elongation and modification.
-
Solid Support and Linker: The 2-chlorotrityl chloride (2-CTC) resin is an ideal choice for this synthesis. Its high acid lability allows for the cleavage of the final product under very mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane), which preserves acid-sensitive functionalities that may be present in the analogs.[4] The steric bulk of the trityl linker also helps to prevent side reactions like diketopiperazine formation.[5]
-
Orthogonal Protecting Groups: To selectively build and modify the polyamine backbone, a precise orthogonal protecting group strategy is paramount. This protocol employs a well-established scheme:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Used for the temporary protection of the terminal primary amine during chain elongation. It is stable to acidic conditions and the reduction step but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[6]
-
Boc (tert-butyloxycarbonyl): Used for the robust protection of the internal secondary amines of the polyamine backbone. It is stable to the basic conditions of Fmoc deprotection and the borane reduction but is removed during the final acidic cleavage from the resin.[7]
-
-
Chain Elongation and Modification: The this compound backbone is constructed through a two-step iterative cycle:
-
Amide Bond Formation: Coupling of an N-Fmoc protected building block, such as Fmoc-4-aminobutanoic acid, using standard peptide coupling reagents.
-
Amide Reduction: Reduction of the newly formed amide bond to a secondary amine using a borane reagent, typically borane-tetrahydrofuran complex (BH₃·THF).[7][8]
-
This iterative process builds the polyamide precursor, which is then fully reduced to the polyamine. Subsequent on-resin N-alkylation of the secondary amines can be achieved using methods like the Fukuyama-Mitsunobu reaction or reductive amination to generate a diverse array of analogs.[9][10][11]
Comprehensive Synthesis Workflow
The overall workflow is depicted below, illustrating the key stages from the initial attachment of the building block to the final, purified analog.
Caption: Overall workflow for the solid-phase synthesis of this compound analogs.
Detailed Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents with care, consulting their respective Safety Data Sheets (SDS).
Materials and Reagents
| Reagent/Material | Suggested Supplier | Grade |
| 2-Chlorotrityl chloride resin (1% DVB, 1.0-1.6 mmol/g) | Novabiochem/Sigma-Aldrich | Synthesis Grade |
| N-Boc-1,4-diaminobutane | Sigma-Aldrich / Combi-Blocks | ≥97% |
| Fmoc-4-aminobutanoic acid | Bachem / Novabiochem | ≥98% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | ≥99.8% |
| Diisopropylethylamine (DIEA) | Sigma-Aldrich | ≥99.5% |
| Piperidine | Sigma-Aldrich | ≥99% |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Oakwood Chemical | ≥98% |
| Borane-tetrahydrofuran complex (BH₃·THF), 1M in THF | Sigma-Aldrich | Reagent Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |
| o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | TCI America | >98% |
| Triphenylphosphine (PPh₃) | Sigma-Aldrich | 99% |
| Diisopropyl azodicarboxylate (DIAD) | Sigma-Aldrich | 94% |
| Thiophenol | Sigma-Aldrich | ≥99% |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Scientific | ACS Grade |
| Methanol (MeOH), anhydrous | Sigma-Aldrich | ≥99.8% |
Protocol 1: Resin Loading and Capping
-
Resin Swelling: Place 2-chlorotrityl chloride resin (e.g., 1.0 g, ~1.2 mmol) in a fritted reaction vessel. Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes with gentle agitation. Drain the solvent.
-
Loading the First Building Block:
-
Dissolve N-Boc-1,4-diaminobutane (1.5 eq, 1.8 mmol) and DIEA (4 eq, 4.8 mmol) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution.
-
-
Capping:
-
To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v, 10 mL) to the resin.
-
Agitate for 30 minutes. Drain the capping solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum for initial loading determination (optional) or proceed directly to the next step.
Protocol 2: Iterative Backbone Synthesis
This cycle is performed twice to construct the full this compound backbone.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL/g) to the resin.
-
Agitate for 3 minutes, drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Self-Validation: Perform a Kaiser test on a small sample of beads. A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.[6]
-
-
Amide Coupling:
-
In a separate vial, pre-activate Fmoc-4-aminobutanoic acid (3 eq, 3.6 mmol) with HBTU (2.9 eq, 3.5 mmol) and DIEA (6 eq, 7.2 mmol) in anhydrous DMF (8 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Self-Validation: A negative Kaiser test (beads remain yellow/colorless) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Amide Reduction:
-
Swell the resin in anhydrous THF (10 mL/g).
-
Carefully add 1M BH₃·THF solution (10 eq per amide bond) to the resin slurry at 0°C.
-
Allow the reaction to slowly warm to room temperature and then heat to 60°C for 4 hours with gentle agitation.[7][8]
-
Cool the reaction to 0°C and cautiously quench the excess borane by the slow, dropwise addition of MeOH.
-
Wash the resin sequentially with THF (3x), DMF (3x), and DCM (3x).
-
Repeat steps 1-3 to add the second 4-aminobutyl unit. After the final reduction, the resin-bound, fully Boc-protected this compound is ready for analog synthesis or cleavage.
Protocol 3: On-Resin N-Alkylation of Secondary Amines (Optional)
This protocol outlines the synthesis of N,N'-dialkylated analogs using the Fukuyama-Mitsunobu reaction.
Caption: Workflow for Fukuyama-Mitsunobu N-alkylation on the solid support.
-
Sulfonamide Formation:
-
Swell the resin from Protocol 2 in anhydrous DCM.
-
Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 5 eq per secondary amine) and 2,6-lutidine (10 eq) in DCM.
-
Agitate at room temperature for 4 hours.
-
Drain and wash with DCM (5x).
-
-
Fukuyama-Mitsunobu Alkylation:
-
Swell the nosylated resin in anhydrous THF.
-
Add the desired alcohol (e.g., benzyl alcohol, 10 eq per secondary amine) and triphenylphosphine (PPh₃, 10 eq).
-
Cool the mixture to 0°C and add DIAD (10 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight.[10][11]
-
Drain and wash with THF (3x), DMF (3x), and DCM (3x).
-
-
Sulfonamide Deprotection:
-
Swell the resin in DMF.
-
Add a solution of thiophenol (20 eq per secondary amine) and K₂CO₃ (10 eq) in DMF.
-
Agitate at room temperature for 6 hours.
-
Drain and wash thoroughly with DMF (5x), MeOH (3x), and DCM (5x). Dry the resin under vacuum.
-
Protocol 4: Cleavage and Final Product Isolation
-
Resin Preparation: Place the final, dried resin in a reaction vessel.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Use approximately 10 mL of cocktail per 100 mg of resin.
-
Add the cocktail to the resin and agitate at room temperature for 2 hours.[12]
-
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate. Wash the resin with an additional small volume of TFA.
-
Combine the filtrates and reduce the volume by ~80% using a gentle stream of nitrogen or rotary evaporation.
-
Precipitate the crude product by adding the concentrated solution dropwise into a flask of ice-cold diethyl ether (approx. 10x the volume of the concentrate).
-
Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude product under vacuum.
-
Purification and Characterization
Crude polyamines are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Due to their poor UV absorbance, derivatization is often required for effective detection and quantification.[13][14]
Analytical Method: Benzoylation for HPLC Analysis
-
Derivatization: Dissolve a small amount of the crude product in water. Add 2M NaOH until the pH is ~11. Add benzoyl chloride (in excess) and vortex vigorously for 1 minute. The reaction is quenched by saturation with NaCl.
-
Extraction: Extract the benzoylated polyamines with diethyl ether. Evaporate the ether layer to dryness.[13]
-
HPLC Analysis:
Preparative Purification
For preparative HPLC, the crude product can often be purified without derivatization by monitoring at a low wavelength (~214 nm) or by using an evaporative light scattering detector (ELSD) or mass spectrometer. The collected fractions containing the product are then lyophilized to yield the final compound, typically as a TFA salt.
Characterization
The identity and purity of the final product should be confirmed by:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired compound and assess purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the synthesized polyamine analog.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance.- Aggregation of resin-bound chains.[5]- Insufficient reagent concentration or reaction time. | - Double couple: repeat the coupling step.[15]- Increase reagent concentration to 0.5 M.[15]- Use a different coupling agent (e.g., HATU). |
| Incomplete Amide Reduction | - Insufficient borane or reaction time/temperature.- Deactivated borane reagent. | - Increase equivalents of BH₃·THF (up to 15 eq).- Increase reaction temperature or time.- Use a fresh bottle of BH₃·THF. |
| Low Yield After Cleavage | - Incomplete cleavage from the resin.- Product loss during precipitation/workup. | - Extend cleavage time to 3-4 hours.- Ensure the ether used for precipitation is ice-cold and use a sufficient volume.- Lyophilize directly from the cleavage cocktail after partial evaporation (if HPLC purification is planned immediately). |
| Multiple Peaks in Final LC-MS | - Incomplete reduction leading to polyamide/polyamine mixtures.- Incomplete deprotection during N-alkylation steps.- Side reactions during cleavage. | - Optimize the reduction step (see above).- Ensure complete deprotection of the nosyl group (monitor by LC-MS if possible).- Ensure proper scavengers (TIS) are used in the cleavage cocktail to trap reactive cations. |
Conclusion
The solid-phase methodology detailed in this application note provides a powerful and versatile platform for the synthesis of this compound and a wide array of its N-alkylated analogs. By employing a strategic combination of the acid-labile 2-chlorotrityl resin, an efficient iterative amide coupling and reduction cycle, and robust on-resin N-alkylation techniques, researchers can readily access libraries of these valuable compounds. The inherent advantages of solid-phase synthesis—simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automation—make this approach highly suitable for applications in drug discovery and chemical biology. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to enable the successful implementation of this synthetic strategy.
References
- Schaffert, D., Badgujar, N., & Wagner, E. (2011). Novel Fmoc-polyamino acids for solid-phase synthesis of defined polyamidoamines. Organic Letters, 13(7), 1586-1589. [Link]
- Woster, P. M. (2001). Polyamine structure and synthetic analogues. In Polyamine Cell Signaling (pp. 3-23). Humana Press.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Wessolowski, A., et al. (2018). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 23(10), 2589. [Link]
- Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination.
- Chhabra, S. R., Khan, A. N., & Bycroft, B. W. (2000). Solid-phase synthesis of polyamines using a Dde-linker: Philanthotoxin-4.3.3 via an on-resin Mitsunobu reaction. Tetrahedron Letters, 41(7), 1095-1098. [Link]
- Popova, A. V., et al. (2021).
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Bradley, M., & Marsh, I. R. (2000). Solid phase syntheses of polyamine toxins HO-416b and PhTX-433. Use of an efficient polyamide reduction strategy that facilitates access to branched analogues. Organic Letters, 2(11), 1581-1583. [Link]
- Xie, S., et al. (2007). Synthesis and bioevaluation of N-(arylalkyl)-homospermidine conjugates. Bioorganic & Medicinal Chemistry Letters, 17(16), 4471-4475. [Link]
- Bergeron, R. J., et al. (1984). Reagents for the Stepwise Functionalization of Spermidine, Homospermidine, and Bis(3-aminopropyl)amine. The Journal of Organic Chemistry, 49(16), 2997-3001. [Link]
- Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 8005-8024. [Link]
- Demmer, O., et al. (2008). Introduction of functional groups into peptides via N-alkylation. Journal of Peptide Science, 14(5), 582-587. [Link]
- Alsouz, M. A. K. (2015). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe.
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361-365. [Link]
- Joseph, J. K., & D'Souza, D. (2012). An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Deri. Advances in Biological Chemistry, 2(3), 254-258. [Link]
- Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
- Le, T. N., et al. (2020). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry–A European Journal, 26(1), 123-127. [Link]
- Saab, N. H., et al. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermine/spermidine-N1-acetyltransferase. Journal of Medicinal Chemistry, 36(20), 2998-3004. [Link]
- Hart, M. J., & Bain, J. D. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. *Journal of Visualized Experiments, (136), e57820. [Link]
- Sreekumar, T. K., & Rajasekharan Pillai, V. N. (2009). Synthesis of Spermidine using Solidphase Synthetic Strategy. Oriental Journal of Chemistry, 25(4), 773-780. [Link]
- ACS Green Chemistry Institute. Borane & Borane Complexes. [Link]
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Application Notes and Protocols for the Structural Elucidation of sym-Homospermidine using NMR Spectroscopy
Introduction: The Significance of sym-Homospermidine and the Imperative for Unambiguous Structural Verification
Symmetrical homospermidine (N,N'-bis(4-aminobutyl)butane-1,4-diamine) is a polyamine found in a variety of organisms, from bacteria to plants, and plays a role in various biological processes.[1][2] Its symmetrical structure, consisting of two butane-1,4-diamine units linked by a central secondary amine, presents a unique challenge and opportunity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in drug development and biochemistry, confirming the precise structure and purity of this compound is critical for understanding its biological function and for the development of novel therapeutics.
This comprehensive guide provides a detailed walkthrough of the application of one- and two-dimensional NMR spectroscopy for the complete structural assignment of this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the underlying principles and the rationale behind the experimental choices.
The Logic of NMR-Based Structural Elucidation: A Stepwise Approach
The structural elucidation of an organic molecule like this compound by NMR is a process of systematic deduction. We move from identifying the basic carbon and proton frameworks to establishing their connectivity, culminating in a complete and unambiguous assignment of the molecular structure.
Figure 1: Logical Workflow for NMR-Based Structural Elucidation. This diagram illustrates the progression from initial 1D NMR experiments to a proposed structure, which is then rigorously verified and refined using a suite of 2D correlation experiments.
Part 1: 1D NMR Spectroscopy - The Foundational Data
One-dimensional NMR spectra provide the initial, fundamental information about the chemical environments of the protons and carbons within the molecule.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. Due to the symmetry of this compound, we expect to see a simplified spectrum.
Expected ¹H NMR Spectral Data for this compound (in D₂O)
| Proton Assignment | Chemical Shift (δ) ppm (Hypothetical) | Multiplicity | Integration |
| H-1, H-1' | 2.95 | Triplet (t) | 4H |
| H-2, H-2' | 1.68 | Multiplet (m) | 4H |
| H-3, H-3' | 1.55 | Multiplet (m) | 4H |
| H-4, H-4' | 2.88 | Triplet (t) | 4H |
Note: The chemical shifts of amine protons (NH and NH₂) are often broad and may exchange with D₂O, making them difficult to observe or appear as a broad singlet. The data presented here focuses on the carbon-bound protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments. The symmetry of this compound significantly simplifies this spectrum.
Expected ¹³C NMR Spectral Data for this compound (in D₂O)
| Carbon Assignment | Chemical Shift (δ) ppm (Hypothetical) |
| C-1, C-1' | 40.5 |
| C-2, C-2' | 27.8 |
| C-3, C-3' | 26.2 |
| C-4, C-4' | 49.1 |
Part 2: 2D NMR Spectroscopy - Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): Establishing ¹H-¹H Connectivity
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the proton spin systems within the molecule.
Expected COSY Correlations for this compound
| Proton | Correlates with |
| H-1 | H-2 |
| H-2 | H-1, H-3 |
| H-3 | H-2, H-4 |
| H-4 | H-3 |
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment identifies which protons are directly attached to which carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
Expected HSQC Correlations for this compound
| Proton | Correlates with Carbon |
| H-1 | C-1 |
| H-2 | C-2 |
| H-3 | C-3 |
| H-4 | C-4 |
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity
The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity between different spin systems and for assigning quaternary carbons (though none are present in this compound).
Expected Key HMBC Correlations for this compound
| Proton | Correlates with Carbon(s) |
| H-1 | C-2, C-3 |
| H-4 | C-2', C-3' |
Part 3: Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for the acquisition of high-quality NMR data for this compound.
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is a suitable solvent for polyamines and will exchange with the labile amine protons, simplifying the spectrum.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Figure 2: Experimental Workflow for NMR Analysis. This flowchart outlines the key stages from sample preparation through data acquisition, processing, and final structural analysis.
1. ¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
2. ¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096, as ¹³C is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 200-220 ppm.
3. COSY Acquisition:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Number of Increments (in F1): 256-512.
-
Number of Scans per Increment: 2-8.
4. HSQC Acquisition:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Number of Increments (in F1): 128-256.
-
Number of Scans per Increment: 4-16.
5. HMBC Acquisition:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Increments (in F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.
Conclusion: A Robust Framework for Structural Certainty
The combination of 1D and 2D NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can move beyond simple confirmation of presence to a complete and unambiguous assignment of every proton and carbon in the molecule. This rigorous approach is fundamental to ensuring the quality and reliability of research in fields where this compound plays a significant role. The protocols and logical workflows presented here offer a field-proven methodology for achieving this high level of structural certainty.
References
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]
- Tait, G. H. (1979). The formation of homospermidine by an enzyme from Rhodopseudomonas viridis. Biochemical Society Transactions, 7(1), 199-201. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing sym-Homospermidine Extraction
Welcome to the technical support center for sym-homospermidine extraction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the extraction and purification of this unique polyamine. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose problems and rationally design solutions for maximizing your recovery of this compound.
Introduction: The Challenge of this compound Extraction
This compound (NH₂–(CH₂)₄–NH–(CH₂)₄–NH₂) is a polyamine found in a variety of organisms, from nitrogen-fixing cyanobacteria to plants like sandalwood (Santalum album) and grass pea (Lathyrus sativus).[1][2][3] Its symmetrical structure and polycationic nature at physiological pH are key to its biological functions but also present specific challenges during extraction from complex biological matrices. Low yields are a common frustration, often stemming from incomplete cell lysis, degradation, interactions with cellular components, or suboptimal purification strategies. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is formatted as a series of questions you might be asking in the lab, followed by potential causes and actionable solutions.
Question 1: My overall yield is very low, starting from the initial crude extract. What could be going wrong at the lysis and extraction stage?
Low recovery from the outset typically points to issues with releasing the molecule from the source material or its degradation upon release.
Potential Cause 1: Incomplete Cell Lysis
-
The "Why": Plant cell walls are notoriously tough. If your homogenization or lysis method is not vigorous enough, a significant portion of the this compound will remain trapped within the cells.
-
Solutions:
-
Mechanical Disruption: Ensure tissue is thoroughly pulverized. Grinding fresh tissue in liquid nitrogen to a fine powder before adding extraction buffer is highly effective.
-
Freeze-Thaw Cycles: For some tissues, repeated freeze-thaw cycles (e.g., 3 cycles) can be an effective and less harsh alternative to mechanical homogenization, leading to equal or greater yields of polyamines.[4]
-
Enzymatic Digestion: For particularly recalcitrant tissues, consider a pre-treatment with cell wall-degrading enzymes, though this adds complexity and potential for contamination.
-
Potential Cause 2: Suboptimal Extraction Solvent
-
The "Why": As a polyamine, this compound is a polycation at acidic pH. Acidic extraction solvents serve a dual purpose: they protonate the amine groups, rendering the molecule highly soluble in the aqueous phase, and they precipitate proteins and other macromolecules that can interfere with purification.
-
Solutions:
-
Acidic Extraction: The most common and effective methods use cold (4°C) perchloric acid (PCA) or trichloroacetic acid (TCA), typically at a concentration of 5%.[5] These acids are highly effective at precipitating proteins and extracting polyamines. Sulfosalicylic acid has also been shown to provide excellent recoveries in some matrices.[6]
-
Solvent-to-Sample Ratio: Do not underestimate the importance of using a sufficient volume of extraction buffer. A low ratio can lead to an unsaturated extraction. A common starting point is a 1:10 or 1:20 ratio of tissue weight to solvent volume.
-
Potential Cause 3: Degradation by Endogenous Enzymes
-
The "Why": During homogenization, degradative enzymes like amine oxidases are released from cellular compartments. If not inactivated, they can catabolize this compound.
-
Solutions:
-
Work Quickly and on Ice: Perform all homogenization and initial extraction steps at 4°C or on ice to minimize enzymatic activity.
-
Acidification: The use of strong acids like PCA or TCA immediately denatures and inactivates most enzymes.
-
Question 2: My initial extract seems fine, but I'm losing this compound during the purification steps. Why is my recovery poor during cleanup?
Losses during purification often relate to the physicochemical properties of this compound and its interaction with interfering compounds or the purification matrix itself.
Potential Cause 1: Interference from Phenolic Compounds (Especially in Plant Samples)
-
The "Why": Plant tissues are rich in phenolic compounds, which can be co-extracted with polyamines.[7] During extraction and subsequent steps, these phenolics can become oxidized, forming quinones that covalently bind to the amine groups of this compound, leading to its loss. This is often visible as a browning of the extract.
-
Solutions:
-
Inclusion of Antioxidants: Add antioxidants like polyvinylpyrrolidone (PVP) or polyvinylpolypyrrolidone (PVPP) to the extraction buffer. These agents bind to phenolic compounds, preventing their interaction with your target molecule.
-
Optimized pH: Maintaining a low pH during extraction helps to keep phenolics in a less reactive state.
-
Potential Cause 2: Suboptimal Solid-Phase Extraction (SPE) Protocol
-
The "Why": SPE is a powerful tool for cleaning and concentrating polyamines, but the protocol must be optimized.[8][9] this compound, being a strong polycation, is well-suited for strong cation exchange (SCX) cartridges. Poor recovery can result from incorrect pH during loading, an inefficient wash step, or an elution solvent that is too weak.
-
Solutions:
-
pH Adjustment: Before loading onto an SCX column, ensure your sample is at a pH where this compound is fully protonated and positively charged (typically pH < 7).
-
Wash Step Optimization: The wash solvent should be strong enough to remove neutral and weakly bound impurities without eluting the this compound. Start with a low ionic strength acidic buffer, followed by an organic solvent like methanol to remove hydrophobic impurities.
-
Elution Step Optimization: Elution requires a solvent that can disrupt the strong ionic interaction. This is typically achieved with a high ionic strength buffer or a basic solution that neutralizes the charge on the polyamine. A common eluent is methanol containing ammonia (e.g., 98% methanol/2% NH₄OH).[10]
-
// Crude Low Path Lysis [label="Problem: Incomplete Lysis / Extraction", fillcolor="#F1F3F4"]; Sol_Lysis [label="Solutions:\n- Pulverize in Liquid N2\n- Increase Solvent:Sample Ratio\n- Use 5% PCA/TCA on ice\n- Freeze-Thaw Cycles", shape=note, fillcolor="#FFFFFF"]; Degradation [label="Problem: Degradation", fillcolor="#F1F3F4"]; Sol_Degradation [label="Solutions:\n- Work quickly at 4°C\n- Ensure immediate acidification", shape=note, fillcolor="#FFFFFF"];
// Purification Low Path Phenolics [label="Problem: Phenolic Interference", fillcolor="#F1F3F4"]; Sol_Phenolics [label="Solutions:\n- Add PVPP to extraction buffer\n- Maintain low pH", shape=note, fillcolor="#FFFFFF"]; SPE [label="Problem: Suboptimal SPE/Purification", fillcolor="#F1F3F4"]; Sol_SPE [label="Solutions:\n- Use Strong Cation Exchange (SCX)\n- Optimize Load/Wash/Elute pH & Strength\n- Elute with basic methanol", shape=note, fillcolor="#FFFFFF"];
// Connections Start -> CheckCrude; CheckCrude -> CrudeLow [label="Yes"]; CheckCrude -> CrudeOK [label="No"];
CrudeLow -> Lysis; Lysis -> Sol_Lysis; CrudeLow -> Degradation; Degradation -> Sol_Degradation;
CrudeOK -> Phenolics; Phenolics -> Sol_Phenolics; CrudeOK -> SPE; SPE -> Sol_SPE; }
Caption: General workflow for this compound extraction.
References
- Minocha, R., Long, S., & Minocha, S. C. (1994). A rapid and reliable procedure for extraction of polyamines and inorganic cations from plant tissues.
- Novais, C., et al. (2011). Optimization of the analytical extraction of polyamines from milk.
- Flores, H. E., & Galston, A. W. (1982). Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography. Plant Physiology, 69(3), 701–706.
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365.
- Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology, 42(1), 39-51.
- Murray-Stewart, T., et al. (2018). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. Methods in Molecular Biology, 1694, 181-193.
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67.
- Hamana, K., Miyagawa, K., & Matsuzaki, S. (1983). Occurrence of this compound as the major polyamine in nitrogen-fixing cyanobacteria.
- Lee, Y., et al. (2019). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. Biotechnology and Bioengineering, 116(12), 3246-3257.
- Kuttan, R., & Radhakrishnan, A. N. (1970). Studies on the metabolism of this compound in sandal (Santalum albumin L.). Biochemical Journal, 119(1), 22P-23P.
- Ningsih, I. Y., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723.
- Lab Manager. (n.d.). Improve Your Solid Phase Extraction.
- Rhea. (n.d.). homospermidine synthase.
- Liu, Y., et al. (2014). A significant need in the medical field: A new method for putrescine, spermine and spermidine using high-performance liquid chromatography (HPLC). Molecules, 19(8), 11666-11680.
- Kuttan, R., & Radhakrishnan, A. N. (1970). Studies on the metabolism of this compound in sandal (Santalum albumin L.). Biochemical Journal, 119(1), 22P-23P.
- Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American Journal of Enology and Viticulture, 16(3), 144-158.
- González-Ibarra, A. A., et al. (2015). Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS). Talanta, 141, 169-176.
- Gašić, U. M., et al. (2014). Comparison of the Effect of Acids in Solvent Mixtures for Extraction of Phenolic Compounds From Aronia melanocarpa. Journal of the Serbian Chemical Society, 79(10), 1243-1254.
- ResearchGate. (n.d.). Biosynthesis of sym. homospermidine.
- BenchChem. (2025). A Comparative Guide to Sennoside Extraction Methods: Optimizing Yield and Purity. Retrieved from a relevant BenchChem technical note.
- Azmir, J., et al. (2013). a comparative study on conventional and advance techniques for plant extraction and effect on the extract yield: review. Journal of Food Engineering, 117(4), 426-436.
- Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 189(3), 553–560.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from a publicly available chemistry resource.
- PubChem. (n.d.). N(1)-acetyl-sym-homospermidine.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
Sources
- 1. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of this compound as the major polyamine in nitrogen-fixing cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comparative analysis of extraction protocol performance on degraded mammalian museum specimens [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the analytical extraction of polyamines from milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting sym-Homospermidine Instability in Solution
Welcome to the technical resource hub for researchers, scientists, and drug development professionals working with sym-homospermidine. This guide is designed to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound in experimental settings. Given its nature as a polyamine, this compound is susceptible to various degradation pathways that can compromise experimental outcomes. This document provides a structured approach to troubleshooting these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability so critical for my experiments?
A1: this compound, or N-(4-aminobutyl)butane-1,4-diamine, is a symmetrical polyamine found in various organisms, from bacteria to plants.[1][2][3] Polyamines are crucial for numerous cellular processes, including cell growth, proliferation, and the stabilization of nucleic acids.[4][5][6] The stability of your this compound solution is paramount because its degradation products, primarily amino-aldehydes and hydrogen peroxide (H₂O₂) generated through oxidation, can introduce confounding variables.[7][8][9][10] These byproducts can induce oxidative stress, trigger unintended signaling pathways, or lead to cytotoxicity, ultimately producing unreliable and irreproducible experimental results.[8][9]
Q2: What are the primary signs that my this compound solution may be degrading?
A2: The most common indicators of degradation include:
-
Inconsistent Experimental Results: This is the most frequent and critical sign. A loss of expected biological activity or variability between experiments often points to compound instability.[11]
-
Visible Changes: While not always apparent, a slight yellowing of the solution can indicate oxidation.
-
pH Shift: Degradation can alter the pH of your stock or working solutions over time.
-
Loss of Concentration: Analytical quantification (e.g., via HPLC) may reveal a decrease in the concentration of the parent compound over time.[12]
Q3: How should I properly store this compound (solid vs. solution) to ensure maximum stability?
A3: Proper storage is the most effective preventative measure. Storage recommendations are based on minimizing the key drivers of degradation: temperature, oxygen, and pH fluctuations.
| Form | Temperature | Conditions | Estimated Stability |
| Solid | 2-8°C | Store in a tightly sealed container in a dry, dark place. | Highly stable for years when stored correctly. |
| Aqueous Stock Solution | -20°C to -80°C | Prepare in degassed, purified water, aliquot into single-use tubes, and overlay with an inert gas (e.g., argon or nitrogen) before freezing.[11] | Use within one month for critical applications.[11] Avoid repeated freeze-thaw cycles.[11] |
| Working Solution (in media) | 2-8°C (short-term) | Prepare fresh for each experiment from a frozen stock. | Recommended for immediate use. Prone to oxidation at physiological temperatures and pH.[11] |
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, linking them to underlying causes and providing actionable solutions.
Problem 1: My experimental results are inconsistent or show a time-dependent loss of effect.
This common issue often traces back to the degradation of this compound after it has been prepared in solution.
-
Potential Cause A: Oxidative Degradation
-
Why it Happens: The secondary amine group in this compound is susceptible to oxidation, a process catalyzed by enzymes like polyamine oxidases (PAOs) or exposure to atmospheric oxygen.[7][13] This reaction generates hydrogen peroxide and an amino-aldehyde, which can interfere with your experiment.[7][8]
-
Solution Workflow:
-
Prepare Fresh Solutions: The most reliable practice is to prepare working solutions of this compound immediately before each experiment from a properly stored solid or a recently prepared frozen stock.[11]
-
Use Degassed Solvents: When preparing stock solutions, use high-purity water that has been degassed by sonication, sparging with nitrogen or argon, or freeze-pump-thaw cycles to minimize dissolved oxygen.
-
Consider Antioxidants: For experiments sensitive to oxidative stress, consider the inclusion of antioxidants like glutathione or ascorbic acid in your experimental medium, as they can help mitigate the effects of H₂O₂ produced during degradation.[14][15][16]
-
-
-
Potential Cause B: pH-Mediated Instability
-
Why it Happens: Polyamines can be sensitive to alkaline pH conditions, which may accelerate degradation.[17][18] While this compound is protonated and relatively stable at physiological pH, prolonged incubation in certain cell culture media could lead to instability.
-
Solution:
-
Buffer Selection: Ensure your experimental buffer system is robust and maintains a stable physiological pH (typically 7.2-7.4).
-
Stability Testing: If you suspect pH is an issue, perform a simple stability test. Incubate this compound in your cell-free medium for the duration of your experiment and measure its concentration at the beginning and end using an appropriate analytical method like HPLC.[12]
-
-
Problem 2: My stock solution appears discolored, or a precipitate has formed.
Visual changes are a clear warning sign of chemical instability or solubility issues.
-
Potential Cause: Oxidation and Polymerization
-
Why it Happens: The aldehydes produced from oxidation are reactive and can potentially polymerize or react with other components in the solution, leading to discoloration.
-
Solution:
-
Discard the Solution: Do not use any solution that appears discolored.
-
Review Storage Protocol: Re-evaluate your storage procedures against the recommendations in the table above. Ensure aliquots are truly single-use and protected from oxygen.
-
-
-
Potential Cause: Poor Solubility
-
Why it Happens: While this compound is generally water-soluble, creating highly concentrated stock solutions can exceed its solubility limit, especially at lower temperatures, leading to precipitation upon thawing.
-
Solution:
-
Prepare at an Appropriate Concentration: Avoid making overly concentrated stock solutions. A 10-100 mM range is typically manageable.
-
Gentle Warming: If a precipitate is observed upon thawing, gently warm the solution to 37°C and vortex to see if it redissolves. If it does not, the solution should be discarded.
-
-
Key Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol is designed to minimize oxidation during preparation.
-
Weighing: Directly weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Preparation: Use high-purity, sterile water (e.g., HPLC-grade or WFI). Degas the water by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
Dissolution: Add the degassed water to the solid to achieve the desired final concentration (e.g., 100 mM). Vortex until fully dissolved.
-
Inert Gas Overlay: Before sealing the aliquots, gently flush the headspace of each tube with nitrogen or argon gas to displace atmospheric oxygen.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention polypropylene tubes. This prevents contamination and avoids multiple freeze-thaw cycles.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to an -80°C freezer for long-term storage.
Protocol 2: Workflow for Quality Control via HPLC
Regularly verifying the concentration of your stock solution is a crucial aspect of quality control.
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution to a known concentration (e.g., 1 mM) in a suitable mobile phase.
-
Derivatization (if required): Polyamines lack a strong chromophore. Therefore, pre-column derivatization with an agent like dansyl chloride is often necessary for UV or fluorescence detection.[19]
-
HPLC System:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer is commonly used.
-
Detection: UV or fluorescence detector set to the appropriate wavelength for your chosen derivatizing agent.
-
-
Quantification: Create a standard curve using freshly prepared solutions of a this compound standard of known purity. Compare the peak area of your sample to the standard curve to determine its concentration.[12]
Visualizing the Troubleshooting Process
The following diagrams illustrate the key decision-making and procedural workflows.
Caption: Troubleshooting flowchart for inconsistent results.
Caption: Workflow for preparing a stable stock solution.
References
- Polyamine oxidase - Wikipedia. Wikipedia.
- Wang, Y., et al. (2019). Polyamine Oxidases Play Various Roles in Plant Development and Abiotic Stress Tolerance.International Journal of Molecular Sciences.
- Hajiboland, R., et al. (2023). Effect of polyamine precursors and antioxidants on growth and metabolism of salt-stressed barley.Scientific Reports.
- Agostinelli, E., et al. (2010). The biological functions of polyamine oxidation products by amine oxidases: perspectives of clinical applications.Amino Acids.
- Yoda, H., et al. (2006). Polyamine Oxidase Is One of the Key Elements for Oxidative Burst to Induce Programmed Cell Death in Tobacco Cultured Cells.Plant Physiology.
- Murray-Stewart, T., et al. (2018). Polyamine catabolism and oxidative damage.Journal of Biological Chemistry.
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.).Biochemical Journal.
- Soda, K. (2018). Overview of Polyamines as Nutrients for Human Healthy Long Life and Effect of Increased Polyamine Intake on DNA Methylation.Journal of Nutritional Science and Vitaminology.
- Lee, J., et al. (2012). Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound.Journal of Bacteriology.
- He, L., et al. (2021). Increasing Polyamine Contents Enhances the Stress Tolerance via Reinforcement of Antioxidative Properties.Frontiers in Plant Science.
- Løvaas, E. (1991). Antioxidative effects of polyamines.Journal of the American Oil Chemists' Society.
- Terui, Y., et al. (2022). Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus.International Journal of Molecular Sciences.
- Toro-Funes, N., et al. (2015). In vitro antioxidant activity of dietary polyamines.Food Chemistry.
- Terui, Y., et al. (2022). Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus.International Journal of Molecular Sciences.
- Oshima, T., et al. (2010). A new metabolic pathway for this compound synthesis in an extreme thermophile, Thermus thermophilus.Journal of Biological Chemistry.
- de Cássia Silva, R., et al. (2023). Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect ultraviolet detection.Biomedical Chromatography.
- DNA - Wikipedia. Wikipedia.
- Bloom Tech. (2024). Does Spermidine Powder Require Refrigeration After Opening?Bloom Tech.
- Kruse, F., et al. (2020). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis.The Plant Cell.
- Chen, Y. Z., et al. (2000). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure.Journal of Biomolecular Structure & Dynamics.
- Chen, Y. Z., et al. (2000). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure.Journal of Biomolecular Structure & Dynamics.
- Yildiz, K., et al. (2022). Polyamines in cold storage: impact of postharvest spermidine on strawberry quality.Journal of Food Processing and Preservation.
- Oxford Healthspan. (2024). Spermine And Spermidine: Two Of The Three Polyamine Musketeers.Oxford Healthspan.
- Wang, Y., et al. (2022). Exogenous Putrescine Application Mitigates Chill Injury in Melon Fruit During Cold Storage by Regulating Polyamine Metabolism and CBF Gene Expression.International Journal of Molecular Sciences.
- Kuttan, R., et al. (1971). This compound, a naturally occurring polyamine.Biochemistry.
- precisionFDA. This compound.precisionFDA.
- Yilmaz, O., et al. (2022). A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC).Metabolites.
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Polyamine Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of polyamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of polyamine isomers so challenging?
Polyamines, such as putrescine, spermidine, and spermine, are small, highly polar, and structurally similar aliphatic amines. Their isomers often differ only in the position of their amine groups, leading to very similar physicochemical properties. This makes achieving baseline separation a significant chromatographic challenge. Furthermore, they lack a native chromophore or fluorophore, necessitating derivatization for UV or fluorescence detection, which adds another layer of complexity to the analytical method.[1][2]
Q2: What is the first step I should take to optimize my separation?
The initial and most critical step is the selection of an appropriate HPLC column. For polyamine isomers, reversed-phase columns, particularly C18 columns, are the most common choice.[3] The selection should be based on the specific polyamines being analyzed and the derivatization agent used. Consider columns with high carbon content and end-capping to minimize interactions with residual silanols, which can cause peak tailing. For particularly challenging separations, phenyl-based columns can offer alternative selectivity through π-π interactions.[4]
Q3: How does mobile phase composition affect the separation of polyamine isomers?
The mobile phase is a critical factor in achieving optimal separation.[5] Key parameters to consider are:
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower viscosity, leading to higher efficiency.[6] The ratio of the organic modifier to the aqueous phase directly influences the retention time and resolution of the polyamine derivatives.
-
pH: The pH of the mobile phase can significantly impact the ionization state of the derivatized polyamines and any residual silanols on the stationary phase.[5] Proper pH control is crucial for consistent retention times and symmetrical peak shapes. Buffers, such as phosphate or acetate, are often used to maintain a stable pH.[6]
-
Ion-Pairing Reagents: For underivatized polyamines or to improve the retention and separation of their derivatized forms, ion-pairing reagents can be added to the mobile phase.[7][8] These reagents, such as heptafluorobutyric acid (HFBA) or sodium heptanesulfonate, form neutral ion pairs with the positively charged polyamines, enhancing their retention on reversed-phase columns.[7][9][10]
Q4: What are the most common derivatization agents for polyamine analysis?
Since polyamines lack UV absorption or fluorescence, pre-column or post-column derivatization is essential for sensitive detection.[2][11] Common derivatizing agents include:
-
Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives.[3]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives. This is a popular choice for automated pre-column derivatization.[1][12][13]
-
Benzoyl Chloride: Forms UV-absorbing derivatives, suitable for detection around 254 nm.[2][12]
-
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with primary and secondary amines to yield stable and highly fluorescent derivatives.[14]
-
3,5-Dinitrobenzoyl Chloride: Offers higher sensitivity for the analysis of some polyamines and their acetylated derivatives compared to benzoyl chloride.
The choice of derivatization agent will depend on the required sensitivity, the available detection system (UV or fluorescence), and the specific polyamines of interest.
Troubleshooting Guide
This section addresses specific problems you may encounter during your HPLC analysis of polyamine isomers.
Problem 1: Poor Resolution Between Isomer Peaks
You observe co-eluting or overlapping peaks for your polyamine isomers.
Caption: Troubleshooting workflow for peak tailing.
-
Check for Column Contamination or Degradation:
-
Causality: Strong retention of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Protocol:
-
Flush the column with a strong solvent (e.g., 75% acetonitrile: 25% isopropanol) to remove strongly retained compounds. [15] 2. If tailing persists, the column may be degraded and require replacement.
-
-
-
Adjust Mobile Phase pH to Suppress Silanol Interactions:
-
Causality: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of the polyamines, leading to peak tailing.
-
Protocol:
-
Lowering the mobile phase pH (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the analytes.
-
Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. [15]
-
-
-
Ensure Sample Solvent is Weaker than the Mobile Phase:
-
Causality: Injecting a sample dissolved in a solvent stronger than the initial mobile phase can cause peak distortion, including tailing.
-
Protocol:
-
Ideally, dissolve your derivatized sample in the initial mobile phase.
-
If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that ensures solubility.
-
-
Problem 3: Inconsistent Retention Times
You observe a drift or random variation in the retention times of your polyamine isomers from one injection to the next.
-
Ensure Proper Column Equilibration:
-
Causality: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to shifting retention times, especially in gradient elution.
-
Protocol:
-
After each gradient run, ensure the column is re-equilibrated with the starting mobile phase for a sufficient time (typically 5-10 column volumes).
-
Monitor the baseline and pressure; a stable baseline and pressure indicate the column is equilibrated.
-
-
-
Verify Mobile Phase Preparation and Stability:
-
Causality: Inaccurate mobile phase preparation or degradation of mobile phase components over time can cause retention time drift. [16] * Protocol:
-
Prepare fresh mobile phase daily.
-
Ensure accurate measurement of all components, especially buffers and additives.
-
Degas the mobile phase thoroughly to prevent bubble formation in the pump.
-
-
-
Check for Leaks in the HPLC System:
-
Causality: A leak in the system can cause pressure fluctuations and variations in the mobile phase flow rate, leading to inconsistent retention times.
-
Protocol:
-
Systematically check all fittings and connections for any signs of leakage.
-
Perform a system pressure test according to the manufacturer's instructions.
-
-
-
Maintain Consistent Column Temperature:
-
Causality: Fluctuations in the ambient laboratory temperature can affect retention times if a column oven is not used. [17] * Protocol:
-
Use a column oven to maintain a constant and controlled temperature for the analytical column.
-
Even a setting of 5°C above ambient temperature can significantly improve reproducibility. [17]
-
-
Data Summary Tables
Table 1: Common Derivatization Reagents for Polyamine Analysis
| Derivatization Reagent | Detection Method | Advantages | Disadvantages |
| Dansyl Chloride | Fluorescence | High sensitivity | Long reaction time, multiple derivatives possible |
| o-Phthalaldehyde (OPA) | Fluorescence | Fast reaction, suitable for automation | Derivatives can be unstable, only reacts with primary amines |
| Benzoyl Chloride | UV (254 nm) | Stable derivatives, simple procedure | Lower sensitivity than fluorescence methods |
| 9-Fluorenylmethyl Chloroformate (FMOC) | Fluorescence | Stable derivatives, high sensitivity | Reagent can interfere with chromatogram |
Table 2: Starting Conditions for Reversed-Phase HPLC of Derivatized Polyamines
| Parameter | Recommended Starting Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1 M Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 90% B in 25 minutes [3] |
| Flow Rate | 1.0 mL/min [2][3] |
| Column Temperature | 35-40 °C [2][3] |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm (Benzoyl derivatives) or Fluorescence (Dansyl, OPA, FMOC derivatives) |
Experimental Protocols
Protocol 1: Pre-column Derivatization with Benzoyl Chloride
This protocol is adapted from a method for the derivatization of spermidine and spermine. [2]
-
To 1 mL of your polyamine standard or sample solution, add 2 mL of 2% benzoyl chloride in methanol.
-
Add 1 mL of 2N sodium hydroxide and mix for 30 seconds.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 4 mL of saturated sodium chloride solution.
-
Extract the benzoylated polyamines by adding 3 mL of diethyl ether, vortexing for 2 minutes, and then centrifuging at 2500 rpm for 15 minutes.
-
Carefully collect the organic (upper) layer containing the derivatized polyamines for HPLC analysis.
Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) and N-Acetyl-L-Cysteine (NAC)
This protocol is based on a method for the analysis of polyamines in biological samples. [1]
-
Prepare the OPA-NAC derivatization reagent by mixing OPA and NAC solutions.
-
For automated in-line derivatization, the HPLC autosampler is programmed to mix the sample with the OPA-NAC reagent in a specific ratio (e.g., 1:1 v/v) just prior to injection.
-
The reaction proceeds rapidly at room temperature to form fluorescent derivatives.
-
The resulting mixture is then injected directly onto the HPLC column.
References
- Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography. (2025).
- Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. (2014).
- Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. (n.d.). IISTE.org. [Link]
- Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chrom
- Reversed-Phase Ion-Pairing Liquid Chromatographic Separation and Fluorimetric Detection of Polyamines. (1982). Taylor & Francis Online. [Link]
- Polyamines determination by TLC and HPLC. (2016).
- Polyamine Analysis by LC-MS. (n.d.).
- Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry. (2016).
- Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (1984). PMC - NIH. [Link]
- HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation. (1996).
- A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chrom
- Analytical HPLC Column Introduction. (n.d.). Grace. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. [Link]
- Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and... (2014).
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- The optimal method to measure polyamines in serum by using HPLC fluorescence detector. (2023). Acta Pharmaceutica Sciencia. [Link]
- HPLC chromatography for analysis of polyamine standards (10 nmol/ml). (n.d.).
- Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatiz
- How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc.. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
- HPLC Column for Structual Isomers. (n.d.). NACALAI TESQUE, INC.. [Link]
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iiste.org [iiste.org]
- 3. mdpi.com [mdpi.com]
- 4. nacalai.com [nacalai.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. tandfonline.com [tandfonline.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medipol.edu.tr [medipol.edu.tr]
- 14. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chromtech.com [chromtech.com]
Technical Support Center: Quantification of sym-Homospermidine by LC-MS
Welcome to the technical support center for the quantitative analysis of sym-homospermidine using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your own assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and the challenges posed by matrix effects.
Q1: What is this compound and why is its quantification important?
A: this compound, or bis(4-aminobutyl)amine, is a polyamine that, while less common than spermidine or spermine, plays a role in various biological processes.[1][2][3] Its accurate quantification in biological matrices such as plasma, urine, or tissue homogenates is crucial for understanding its biosynthesis, metabolism, and potential role in disease states.[4][5][6]
Q2: What are matrix effects and how do they impact this compound quantification?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[7][8][9] In the context of this compound analysis, components like phospholipids, salts, and endogenous metabolites can either suppress or enhance its signal in the mass spectrometer's ion source, leading to inaccurate and irreproducible results.[8][10][11] Polyamines, being basic compounds, are particularly susceptible to these effects.[12]
Q3: What are the primary strategies to mitigate matrix effects in LC-MS analysis?
A: There are three main strategies to combat matrix effects:
-
Thorough Sample Preparation: The goal is to remove interfering components from the matrix before analysis.[12][13][14]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components that cause ion suppression or enhancement.[12][15]
-
Compensation using Internal Standards: The use of an appropriate internal standard, ideally a stable isotope-labeled version of this compound, can compensate for matrix effects.[16][17][18]
Q4: Is a derivatization step necessary for this compound analysis?
A: While not always mandatory, derivatization is a common strategy in polyamine analysis.[19][20][21] This is because polyamines like this compound are highly polar and may exhibit poor retention on traditional reversed-phase columns. Derivatization can improve chromatographic behavior and enhance detection sensitivity.[20][21]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Possible Cause: This issue often points to either inadequate chromatographic retention or significant ion suppression.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak shape and low signal intensity.
Detailed Steps:
-
Evaluate Chromatography: Assess the retention time of this compound. If it's eluting too early, it may be co-eluting with highly suppressing matrix components like phospholipids.[10]
-
Action: Consider derivatization to increase hydrophobicity and retention on a C18 column.[20] Alternatively, explore different column chemistries such as HILIC or mixed-mode chromatography.
-
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[15]
-
Action: If your analyte elutes within a suppression zone, adjust your chromatographic gradient to move its retention time.[15]
-
-
Enhance Sample Preparation: If matrix effects are significant, your sample cleanup is likely insufficient.
-
Implement a SIL-IS: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for unavoidable matrix effects.[17][22]
Issue 2: High Variability in QC Samples and Calibration Curve
Possible Cause: Inconsistent matrix effects across different samples or calibration standards are a likely culprit.
Troubleshooting Workflow:
Caption: Workflow for addressing high variability in quantitative results.
Detailed Steps:
-
Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for correcting sample-to-sample variations in matrix effects.[16][17][22] An analog internal standard may not co-elute perfectly and experience different degrees of suppression.
-
Matrix-Matched Calibration: Preparing your calibration standards in a neat solvent while analyzing samples in a biological matrix is a common source of error.[16][23][24]
-
Consistency in Sample Preparation: Manual sample preparation can introduce variability.
-
Action: Where possible, automate liquid handling steps to improve precision.[23] Ensure consistent timing for extraction and evaporation steps.
-
Section 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects using a post-extraction spiking method.[8][14]
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources
-
This compound analytical standard
-
Stable isotope-labeled this compound (if available)
-
Reconstitution solvent (typically the initial mobile phase)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike this compound and its SIL-IS into the final, dried extract before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike this compound and its SIL-IS into the blank biological matrix before extraction.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE)% = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Factor (MF) | < 1 | Ion Suppression |
| > 1 | Ion Enhancement | |
| = 1 | No Matrix Effect | |
| Recovery (RE)% | 85-115% | Acceptable Extraction Efficiency |
| < 85% or > 115% | Poor or Variable Extraction |
Protocol 2: Sample Preparation Strategies to Reduce Matrix Effects
The choice of sample preparation is critical for minimizing matrix interference.[13]
| Method | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[14] | Fast, simple, inexpensive. | Non-selective, significant matrix effects often remain (especially from phospholipids).[10][14] | High-throughput screening where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[13] | Cleaner extracts than PPT, can be selective by adjusting pH.[13] | More labor-intensive, requires solvent optimization. | When PPT is insufficient and a higher degree of cleanliness is needed. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[14] | Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[10][14] | Requires method development, more expensive. | Methods requiring the highest sensitivity and accuracy. |
Workflow for Sample Preparation Selection:
Caption: Decision tree for selecting an appropriate sample preparation method.
Section 4: Final Recommendations
-
Always assess matrix effects during method development for this compound. Do not assume they are absent.
-
The "gold standard" for mitigating matrix effects is the combination of a robust sample preparation method (preferably SPE) and the use of a stable isotope-labeled internal standard.[14][17][22]
-
When a SIL-IS is not available, matrix-matched calibrators are essential for accurate quantification.[16][23][24]
-
Continuously monitor for changes in matrix effects , especially when analyzing samples from different populations or disease states, as the composition of the biological matrix can vary.[25]
By understanding the causes of matrix effects and systematically applying these troubleshooting and optimization strategies, you can develop a robust and reliable LC-MS method for the quantification of this compound.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Agilent. [Link]
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics.
- Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry.
- An Uncommon Fix for LC–MS Ion Suppression.
- Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Taylor & Francis Online. [Link]
- Ion Suppression in LC–MS–MS — A Case Study.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]
- Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
- Matrix-Matched Pesticide Standard Curve Prepar
- Rapid and Simultaneous Quantification of Polyamines in Human Plasma by LC–MS/MS After Pre-column Derivatization with N-(9-Fluorenylmethoxycarbonyloxy)succinimide.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Studies on the biosynthesis of this compound in sandal (Santalum album L.).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. PubMed. [Link]
- Assessment of matrix effect in quantitative LC-MS bioanalysis.
- How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. PubMed. [Link]
- This compound, a naturally occurring polyamine. PubMed. [Link]
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry. [Link]
- MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds.
- The Power of Stable Isotope Dilution Assays in Brewing.
- Stable Isotope Dilution Assay. Bavarian Center for Biomolecular Mass Spectrometry. [Link]
- Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers. [Link]
- Studies on the metabolism of this compound in sandal (Santalum albumin L.).
- Applications of mass spectrometry in combinatorial chemistry. Wiley Online Library. [Link]
- Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS). PubMed. [Link]
Sources
- 1. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a naturally occurring polyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of this compound in sandal (Santalum albumin L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 23. lcms.cz [lcms.cz]
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- 25. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of sym-homospermidine during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polyamine sym-homospermidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of sample preparation and analysis, ensuring the integrity and accurate quantification of this unique polycation.
Introduction: The Challenge of this compound Stability
This compound, a structural isomer of spermidine, plays crucial roles in various biological processes, particularly in certain bacteria and plants. However, its analysis is often hampered by its susceptibility to degradation during sample preparation. The primary culprits are enzymatic and oxidative processes that can significantly reduce recovery and lead to inaccurate quantification. This guide is designed to provide you with the expertise and validated protocols to overcome these challenges.
Understanding the Degradation Pathways
The stability of this compound is primarily threatened by two interconnected pathways: enzymatic oxidation and non-enzymatic oxidative degradation.
-
Enzymatic Degradation: Copper-containing amine oxidases (CuAOs) are a major cause of this compound degradation in biological samples.[1] These enzymes catalyze the oxidative deamination of the primary amino groups of this compound, leading to the formation of aldehydes and hydrogen peroxide. This not only results in the loss of the target analyte but also the generation of reactive byproducts that can further compromise sample integrity.
-
Oxidative Stress: The presence of reactive oxygen species (ROS) in your sample can lead to the non-enzymatic degradation of polyamines. This can be a particular issue in tissues experiencing high metabolic activity or in samples that are not handled under optimal conditions.
Caption: Major degradation pathways of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Sample Collection and Storage
Q1: My this compound levels are consistently low. What could be happening during sample collection and storage?
A1: Immediate and proper handling of samples post-collection is critical.
-
Rapid Freezing: For tissue samples, flash-freeze them in liquid nitrogen immediately after harvesting to halt enzymatic activity. For cell cultures, pellet the cells quickly at low temperatures (4°C) and freeze the pellet.
-
Storage Temperature: Store all samples at -80°C until you are ready for extraction. Avoid repeated freeze-thaw cycles, as this can lead to cellular damage and the release of degradative enzymes.
-
Sample Matrix: Be aware of the sample matrix. For instance, samples containing serum may have high levels of amine oxidases that can degrade polyamines.[2]
Sample Extraction
Q2: What is the best extraction method for this compound?
A2: Acidic extraction is the most common and effective method for preserving polyamines.
-
Perchloric Acid (PCA) Extraction: This is a widely used method. A final concentration of 0.2 to 0.6 M PCA is typically used to precipitate proteins and inactivate enzymes.
-
Protocol Insight: The low pH created by PCA effectively denatures and precipitates proteins, including degradative enzymes like CuAOs. It also ensures that the polyamines, which are basic, are fully protonated and remain in the soluble fraction.
Q3: I'm seeing a lot of variability between my replicate extractions. How can I improve consistency?
A3: Inconsistent homogenization and extraction times can lead to variability.
-
Thorough Homogenization: Ensure your tissue or cell pellet is completely homogenized in the cold PCA. This maximizes the extraction efficiency.
-
Consistent Incubation: Keep incubation times on ice consistent for all samples.
-
Internal Standard: The use of an appropriate internal standard added at the beginning of the extraction process is crucial to correct for losses during sample preparation. 1,7-diaminoheptane is a commonly used internal standard for polyamine analysis.
Preventing Enzymatic Degradation
Q4: Can I use inhibitors to prevent enzymatic degradation during extraction?
A4: Yes, incorporating amine oxidase inhibitors into your extraction buffer can significantly improve the recovery of this compound.
-
Aminoguanidine: This is a well-known inhibitor of diamine oxidase (DAO), a type of CuAO. It can be added to your homogenization buffer.
-
Other Inhibitors: While more specific inhibitors for other CuAOs exist, their commercial availability for routine lab use can be limited. For most applications, a combination of rapid processing, low temperatures, and acidic extraction is sufficient to minimize enzymatic degradation.
| Inhibitor | Target Enzyme | Typical Concentration | Reference |
| Aminoguanidine | Diamine Oxidase (DAO) | 1-10 mM | [3] |
| Tranylcypromine | Certain CuAOs | Varies | [4] |
Derivatization and Analysis (HPLC)
Q5: Why is derivatization necessary for HPLC analysis of this compound?
A5: this compound lacks a chromophore, meaning it does not absorb UV light, making it invisible to standard UV detectors. Derivatization attaches a UV-active or fluorescent molecule to the amine groups of this compound, allowing for sensitive detection.
Q6: I'm having issues with my benzoylation/dansylation derivatization. What are some common pitfalls?
A6: Incomplete reactions, side products, and derivative instability are common issues.
-
pH is Critical: The pH of the reaction mixture is crucial for efficient derivatization. For dansylation, a pH of 9.5-10 is optimal, while benzoylation is typically carried out under strongly basic conditions.
-
Reagent Quality and Excess: Use high-quality derivatization reagents and ensure they are used in sufficient excess to drive the reaction to completion. However, excessive reagent can interfere with chromatography.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Over-heating can lead to the degradation of the derivatives.[5]
-
Derivative Stability: Dansylated and benzoylated polyamines have limited stability. Analyze them as soon as possible after derivatization and store them at 4°C in the dark if immediate analysis is not possible.
Q7: My HPLC chromatogram has broad or tailing peaks for my this compound derivative. What should I check?
A7: Several factors can contribute to poor peak shape.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the derivative and the column chemistry.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Guard Column: Use a guard column to protect your analytical column from contaminants in the sample.
For a comprehensive guide on HPLC troubleshooting, refer to resources from reputable suppliers like Sigma-Aldrich.[6]
LC-MS/MS Analysis
Q8: Can I analyze this compound by LC-MS/MS without derivatization?
A8: Yes, LC-MS/MS is sensitive enough to detect underivatized this compound. This approach can simplify sample preparation.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used to retain and separate these polar compounds.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Method Development: You will need to optimize your LC gradient and MS parameters (e.g., collision energy) for this compound.
Validated Protocols
Here are step-by-step protocols for the extraction and analysis of this compound from bacterial and plant sources.
Protocol 1: Extraction of this compound from Bacterial Cells (e.g., Rhizobium, Cyanobacteria)
This protocol is adapted from standard methods for polyamine extraction from bacteria.[7][8][9]
Materials:
-
Chilled 0.4 M Perchloric Acid (PCA)
-
Internal Standard (e.g., 1,7-diaminoheptane)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.
-
Resuspend the cell pellet in a known volume of cold 0.4 M PCA containing the internal standard.
-
Homogenize the suspension by vortexing or sonication on ice.
-
Incubate the homogenate on ice for 1 hour to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polyamines.
-
The supernatant can be stored at -20°C or directly used for derivatization and analysis.
Protocol 2: Benzoylation of this compound for HPLC Analysis
This protocol is based on established methods for benzoyl chloride derivatization of polyamines.[2][10][11][12]
Materials:
-
Polyamine extract (from Protocol 1)
-
2 M NaOH
-
Benzoyl chloride
-
Saturated NaCl solution
-
Diethyl ether
-
Methanol (HPLC grade)
Procedure:
-
To 100 µL of the polyamine extract, add 100 µL of 2 M NaOH.
-
Add 10 µL of benzoyl chloride, vortex vigorously for 30 seconds, and let the reaction proceed at room temperature for 20-30 minutes.
-
Stop the reaction by adding 200 µL of saturated NaCl solution.
-
Extract the benzoylated polyamines with 1 mL of diethyl ether. Vortex and then centrifuge to separate the phases.
-
Carefully transfer the upper ether layer to a new tube.
-
Evaporate the ether to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of methanol (e.g., 100 µL) for HPLC analysis.
Caption: A typical workflow for this compound analysis by HPLC.
References
- Flores, H. E., & Filner, P. (1985). Polyamine catabolism in higher plants: characterization of pyrroline dehydrogenase.
- Sethi, R., et al. (2011). An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Deri. American Journal of Analytical Chemistry, 2(4), 456-462.
- Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
- Seiler, N. (1995). Determination of Polyamines as Their Benzoylated Derivatives by HPLC. In: Methods in Molecular Biology, vol 41. Humana Press.
- Krężel, A., & Woźniak, E. (2004). Inhibition of six copper-containing amine oxidases by the antidepressant drug tranylcypromine. Journal of enzyme inhibition and medicinal chemistry, 19(6), 525–530.
- Asotra, S., Mladenov, P. V., & Burke, R. D. (1987). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography.
- Alsouz, M. A. K. (2014). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe.
- Scion Instruments. HPLC Troubleshooting Guide.
- Padiglia, A., Medda, R., Pedersen, J. Z., Lorrai, A., Pec, P., Frébort, I., & Floris, G. (1998). Inhibitors of plant copper amine oxidases. Journal of enzyme inhibition, 13(5), 311–325.
- Zakaria, M. M., Stegemann, T., Sievert, C., Kruse, L. H., Kaltenegger, E., Girreser, U., ... & Ober, D. (2022). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. The Plant cell, 34(6), 2364–2382.
- Guo, K., & Li, L. (2019). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench.
- Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Restek Corporation. HPLC Troubleshooting Guide.
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). The Biochemical journal, 127(1), 61–67.
- Rodriguez-Caso, C., et al. (2006). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC.
- Pálfi, D., et al. (2020). Human Copper-Containing Amine Oxidases in Drug Design and Development. International journal of molecular sciences, 21(21), 8225.
- Hamana, K., Miyagawa, K., & Matsuzaki, S. (1983). Occurrence of this compound as the major polyamine in nitrogen-fixing cyanobacteria.
- Bionano Genomics. (2017).
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365.
- Minocha, R., & Minocha, S. C. (1995). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single high-performance liquid chromatography run.
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase.
- Magnes, C., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Suresh, M. R., & Adiga, P. R. (1977). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. The Biochemical journal, 168(3), 461–464.
- Singh, S., et al. (2023). Protocol for the High-quality Plasmid Isolation from Different Recalcitrant Bacterial Species: Agrobacterium spp., Rhizobium sp., and Bacillus thuringiensis. Bio-protocol, 13(15), e4788.
- Tholl, D., et al. (2023). A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria. Marine drugs, 21(9), 481.
- Zheng, S., et al. (2021). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 2307, 141–151.
- Horvath, P., et al. (2021). Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. Journal of proteome research, 20(11), 5096–5106.
- Rubenzucker, S., et al. (2024). A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Metabolites, 14(6), 332.
- de Oliveira, A. P., et al. (2024). Collect and Extract Biomass Cyanobacteria (English). Protocols.io.
- da Silva, A. M., et al. (2021). Optimized Protocol for Cyanobacterial 16S rRNA Analysis in Danube Delta Lakes. Biointerface Research in Applied Chemistry, 11(5), 13133-13144.
- ODU Digital Commons. (2023). Extracting High-Molecular Weight DNA from Cyanobacteria using Promega's Wizard® HMW DNA Extraction Kit With a.
- Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring.
- Singh, S., et al. (2023). Protocol for the High-quality Plasmid Isolation from Different Recalcitrant Bacterial Species: Agrobacterium spp., Rhizobium sp., and Bacillus thuringiensis. Bio-protocol, 13(15), e4788.
- Singh, S., et al. (2023). Protocol for the High-quality Plasmid Isolation from Different Recalcitrant Bacterial Species: Agrobacterium spp., Rhizobium sp., and Bacillus thuringiensis.
- Horvath, P., et al. (2021). Immunopeptidomics Workflow for Isolation and LC-MS/MS Analysis of MHC Class I-Bound Peptides Under Hypoxic Conditions. Journal of proteome research, 20(11), 5096–5106.
- Rubenzucker, S., et al. (2024). A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Metabolites, 14(6), 332.
- da Silva, A. M., et al. (2021). Optimized Protocol for Cyanobacterial 16S rRNA Analysis in Danube Delta Lakes. Biointerface Research in Applied Chemistry, 11(5), 13133-13144.
- ODU Digital Commons. (2023). Extracting High-Molecular Weight DNA from Cyanobacteria using Promega's Wizard® HMW DNA Extraction Kit With a.
- Singh, S., et al. (2023). Protocol for the High-quality Plasmid Isolation from Different Recalcitrant Bacterial Species: Agrobacterium spp., Rhizobium sp., and Bacillus thuringiensis. Bio-protocol, 13(15), e4788.
- Singh, S., et al. (2023). Protocol for the High-quality Plasmid Isolation from Different Recalcitrant Bacterial Species: Agrobacterium spp., Rhizobium sp., and Bacillus thuringiensis.
Sources
- 1. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Inhibitors of plant copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of six copper-containing amine oxidases by the antidepressant drug tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for the High-quality Plasmid Isolation from Different Recalcitrant Bacterial Species: Agrobacterium spp., Rhizobium sp., and Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Polyamines as Their Benzoylated Derivatives by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. iiste.org [iiste.org]
Technical Support Center: Enhancing Homospermidine Synthase Purification Efficiency
Welcome to the comprehensive technical guide for the purification of homospermidine synthase (HSS). This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification workflows, troubleshoot common issues, and ensure the recovery of highly active and pure enzyme. As an enzyme of significant interest in both plant biochemistry and as a potential target in various pathogens, robust purification of HSS is a critical first step for functional, structural, and inhibition studies.
This guide moves beyond simple step-by-step instructions to explain the underlying principles of each technique, empowering you to make informed decisions and adapt methodologies to your specific HSS variant and experimental goals.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful purification plan.
Q1: What is the best expression system for producing recombinant homospermidine synthase?
A1: The optimal expression system depends on the source of your HSS gene (bacterial, plant, etc.) and the intended downstream application. Escherichia coli is a common and highly successful host for expressing bacterial HSS, such as the well-characterized enzyme from Blastochloris viridis.[1][2] It offers rapid growth, high yields, and a vast toolkit of expression vectors. For plant-derived HSS, which may have different folding requirements, eukaryotic systems like yeast (Pichia pastoris) or insect cells (Baculovirus Expression Vector System) could be considered, though E. coli has also been used successfully for expressing plant HSS.[1]
Table 1: Comparison of Common Expression Systems for HSS
| Feature | E. coli | Yeast (P. pastoris) | Insect Cells (BEVS) |
| Complexity | Low | Moderate | High |
| Cost | Low | Low-Moderate | High |
| Yield | High to Very High | High | Moderate to High |
| Post-Translational Modifications | None (prokaryotic) | Glycosylation, etc. | Complex Glycosylation |
| Common Issues | Codon bias, inclusion bodies | Hyper-glycosylation | Higher cost, slower |
| Best For | Bacterial HSS, high-yield screening | Secreted enzymes, some eukaryotic HSS | Complex eukaryotic HSS |
Q2: How do I design a stable and effective purification buffer for HSS?
A2: Buffer design is critical for maintaining HSS stability and activity.[3][4] HSS generally prefers a slightly alkaline environment, with reported pH optima between 8.5 and 9.5.[5][6] A multi-component buffer is essential.
-
Buffering Agent: Use a buffer with a pKa near the desired pH, such as Tris-HCl or Potassium Phosphate (at the upper end of its range).[5][7]
-
Reducing Agent: Include a reducing agent like Dithiothreitol (DTT) or Dithioerythritol (DTE) at 1-2 mM to prevent oxidation of critical cysteine residues.[5]
-
Cofactor/Substrate Stabilization: The inclusion of low concentrations of the cofactor NAD+ (e.g., 0.5 mM) and a substrate like spermidine (e.g., 0.5 mM) has been shown to improve the stability of native HSS during purification.[5]
-
Protease Inhibitors: During lysis, always add a broad-spectrum protease inhibitor cocktail to prevent degradation by endogenous proteases released from the cell.[8][9][10]
-
Ionic Strength: Maintain a moderate ionic strength (e.g., 50-150 mM NaCl) to aid solubility, but be mindful that this must be low for initial ion-exchange binding steps.[11][12]
Q3: What is a reliable, multi-step strategy for purifying HSS to high purity?
A3: A multi-step chromatographic approach is necessary for achieving high purity.[13][14] A common strategy, particularly for a tagged recombinant protein, involves three phases: Capture, Intermediate Purification, and Polishing.
-
Capture: The goal is to quickly isolate, concentrate, and stabilize the target protein. For His-tagged HSS, Immobilized Metal Affinity Chromatography (IMAC) is the ideal first step.[12][15] For native HSS, an ion-exchange step like DEAE chromatography can serve as an effective initial capture method.[5]
-
Intermediate Purification: This step removes the bulk of remaining impurities. If you started with IMAC, you might proceed to Ion-Exchange Chromatography (IEX) to separate based on charge. If you started with IEX, Hydrophobic Interaction Chromatography (HIC) is an excellent orthogonal choice.[5]
-
Polishing: The final step is to remove trace impurities, aggregates, and incorrectly folded protein. Size-Exclusion Chromatography (SEC), also known as gel filtration, is almost always the final step.[10][16][17] It separates molecules by size and allows for buffer exchange into a final, stable storage buffer.
Visual Workflow: General HSS Purification Strategy
The following diagram illustrates a typical purification workflow for a His-tagged recombinant HSS expressed in E. coli.
Caption: A typical multi-step workflow for purifying recombinant HSS.
Troubleshooting Guide
This guide is formatted to help you quickly diagnose and solve common problems encountered during HSS purification.
| Problem | Possible Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Yield | 1. Poor Expression: The protein is not being produced by the host cells. | ▸ Verify expression with a small-scale culture. Run both total cell lysate and a soluble fraction on an SDS-PAGE gel and perform a Western blot if you have an antibody. ▸ Optimize induction conditions (e.g., lower temperature, shorter time) to improve solubility.[12] |
| 2. Inefficient Lysis: Cells are not being broken open effectively, leaving HSS trapped inside. | ▸ Check lysis efficiency under a microscope. ▸ Increase sonication time/amplitude or the number of passes through a French press. Ensure the sample is kept on ice to prevent heating. | |
| 3. Protein in Flow-Through: HSS is not binding to the chromatography column. | ▸ IMAC: Ensure the lysis buffer does not contain chelating agents like EDTA. ▸ IEX: Check the pH and ionic strength of your loading buffer. For anion exchange, the pH must be above the protein's pI; for cation exchange, it must be below. The salt concentration must be low enough to permit binding (typically <50 mM).[11] | |
| 4. Inefficient Elution: HSS binds to the column but is not released during the elution step. | ▸ IMAC: Increase the imidazole concentration in the elution buffer (e.g., up to 500 mM). ▸ IEX/HIC: Use a steeper or more prolonged salt gradient for elution. A step elution with a high salt concentration can also be tested.[18] | |
| Purified Enzyme is Inactive | 1. Protein Denaturation: The purification conditions (pH, buffer components) are denaturing the enzyme. | ▸ Re-evaluate your buffer. Ensure the pH is within the optimal range for HSS (8.5-9.5).[5][6] ▸ Always keep the protein at 4°C or on ice.[19] ▸ Add stabilizers like 5-10% glycerol to the buffer, especially for long-term storage.[3] |
| 2. Missing Cofactor/Substrate: HSS is an NAD+-dependent enzyme and may be unstable without it. | ▸ Add NAD+ (e.g., 0.5 mM) to all purification buffers to maintain the enzyme in a stable, active conformation.[5] | |
| 3. Oxidation: Critical sulfhydryl groups have been oxidized, leading to misfolding. | ▸ Ensure a reducing agent (DTT, DTE) is present in all buffers throughout the purification process.[5] | |
| Protein Degradation (Multiple Bands on SDS-PAGE) | 1. Proteolysis: Endogenous proteases are cleaving the HSS protein. | ▸ Work quickly and keep samples cold.[19] ▸ Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[8][10][20] This is the most common cause of degradation. |
| Protein Aggregation or Precipitation | 1. High Protein Concentration: During concentration steps, the protein exceeds its solubility limit. | ▸ Concentrate the protein in smaller increments, checking for precipitation. ▸ Perform the final polishing step (SEC) in a buffer optimized for solubility (correct pH, moderate salt, glycerol).[13] |
| 2. Incorrect Buffer Conditions: The pH is too close to the protein's isoelectric point (pI), or the ionic strength is too low. | ▸ Adjust the buffer pH to be at least 1 unit away from the calculated pI of HSS.[4] ▸ Ensure a moderate salt concentration (e.g., 150 mM NaCl) in the final storage buffer. |
Troubleshooting Decision Tree
Use this diagram to logically diagnose the issue of low final yield.
Caption: A decision tree for troubleshooting low HSS purification yield.
Key Protocols & Methodologies
Protocol 1: Generic IMAC Purification of His-tagged HSS
This protocol assumes HSS with a 6x-Histidine tag is expressed in E. coli.
-
Buffer Preparation:
-
Lysis/Binding Buffer: 50 mM Tris-HCl pH 8.5, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 0.5 mM NAD+.
-
Wash Buffer: 50 mM Tris-HCl pH 8.5, 300 mM NaCl, 40 mM Imidazole, 1 mM DTT, 0.5 mM NAD+.
-
Elution Buffer: 50 mM Tris-HCl pH 8.5, 300 mM NaCl, 300 mM Imidazole, 1 mM DTT, 0.5 mM NAD+.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis/Binding Buffer (add a protease inhibitor cocktail just before use).
-
Lyse cells by sonication on ice until the suspension is no longer viscous.
-
Centrifuge at >20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
-
Chromatography:
-
Equilibrate a Ni-NTA or other IMAC column with 5-10 column volumes (CV) of Lysis/Binding Buffer.
-
Load the clarified lysate onto the column. Collect the flow-through for analysis.
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the HSS protein with 5-10 CV of Elution Buffer. Collect fractions.
-
-
Analysis:
-
Analyze all fractions (lysate, flow-through, wash, elution) by SDS-PAGE to assess purity and yield.
-
Protocol 2: HSS Activity Assay
This is a representative assay based on published methods.[7][21]
-
Reaction Mixture (1.0 mL total volume):
-
50 mM Tris-HCl (pH 8.7)
-
5 mM Putrescine
-
0.5 mM NAD+
-
1 mM DTT
-
70 mM KCl
-
Appropriate amount of purified enzyme.
-
-
Procedure:
-
Assemble the reaction mixture without the enzyme and pre-incubate at the optimal temperature (e.g., 30-45°C) for 5 minutes.[6]
-
Start the reaction by adding the enzyme.
-
Incubate for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a strong acid, such as 0.4 mL of 20% Perchloric Acid.
-
Analyze the formation of the product, homospermidine, using a suitable method like HPLC with derivatization (e.g., dansylation or o-phthalaldehyde) and fluorescence detection.
-
References
- Henehan, G.T., Ryan, B.J., Kinsella, G.K. (2023). Approaches to Avoid Proteolysis During Protein Expression and Purification. In: Loughran, S.T., Milne, J.J. (eds) Protein Chromatography. Methods in Molecular Biology, vol 2699. Humana, New York, NY. [Link]
- Ryan, B. J., & Henehan, G. T. (2011). Avoiding Proteolysis During Chromatography.
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(26), 14777–14782. [Link]
- Dako, E., Bernier, A. M., & Thomas, A. K. C. (2012). The Problems Associated with Enzyme Purification. In Chemical Biology. InTech. [Link]
- Infinita Biotech. (n.d.). Top 4 Strategies To Improve The Stability Of Enzyme. [Link]
- Bitesize Bio. (2022).
- Yamamoto, S., Nagata, S., & Kusaba, K. (1993). Purification and characterization of homospermidine synthase in Acinetobacter tartarogenes ATCC 31105. Journal of Biochemistry, 114(1), 45–49. [Link]
- Tholl, D., Ober, D., Martin, W., & Hartmann, T. (1996). Purification, molecular cloning and expression in Escherichia coli of homospermidine synthase from Rhodopseudomonas viridis. European Journal of Biochemistry, 240(2), 373-379. [Link]
- Lee, J., et al. (2016). Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase-an Essential Enzyme of the Polyamine Metabolism. Journal of Biological Chemistry, 291(8), 4156-4168. [Link]
- Westphal, A. H., & van Berkel, W. J. H. (2018). Techniques for Enzyme Purification. In Enzyme Technologies. Wageningen University & Research. [Link]
- Sartorius. (2018). Optimization of Protein Purification Conditions on Sartobind® Lab Membrane Adsorbers. [Link]
- Conduct Science. (2021).
- Rockland Immunochemicals. (n.d.).
- Taha, N., et al. (2023). PurificationDB: database of purification conditions for proteins. Nucleic Acids Research, 51(D1), D479–D484. [Link]
- Agilent Technologies. (n.d.). A Guide to Successful SEC. [Link]
- Cytiva. (n.d.). Size exclusion chromatography columns and resins selection guide. [Link]
- G-Biosciences. (n.d.).
- Liu, W., et al. (2023). Insights into the Unusual Activity of a Novel Homospermidine Synthase with a Promising Application to Produce Spermidine. Journal of Agricultural and Food Chemistry, 71(35), 13024–13034. [Link]
- Wang, Y., et al. (2023). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. Food and Chemical Toxicology, 179, 113970. [Link]
Sources
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- 4. PurificationDB: database of purification conditions for proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Unusual Activity of a Novel Homospermidine Synthase with a Promising Application to Produce Spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Avoiding proteolysis during protein chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 21. pnas.org [pnas.org]
Technical Support Center: Colorimetric Assays for Polyamines
Welcome to the technical support center for polyamine quantification. This guide is designed for researchers, scientists, and drug development professionals who utilize colorimetric assays to measure polyamines such as putrescine, spermidine, and spermine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you navigate the common challenges associated with these sensitive assays. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure your results are accurate, reproducible, and reliable.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a step-by-step approach to resolving the problem.
Q1: Why is my blank/negative control showing a high background signal?
A high background signal is one of the most common issues in colorimetric assays, as it can mask the true signal from your samples and reduce the dynamic range of the assay.[1] This often points to problems with reagent purity, contamination, or non-specific reactions.[2][3]
Causality and Resolution:
-
Reagent Contamination: Buffers, substrates, or enzyme solutions can become contaminated with oxidizing agents or even trace amounts of the analyte (polyamines).[2] For assays measuring hydrogen peroxide (H₂O₂) production, contamination with H₂O₂ is a frequent culprit.
-
Action: Prepare fresh reagents and buffers using high-purity water. Run a "reagent blank" containing all assay components except your sample or enzyme to isolate the source of contamination. If the reagent blank is high, test each component individually to identify the contaminated solution.[2]
-
-
Substrate Auto-oxidation: Some chromogenic substrates can oxidize spontaneously, especially when exposed to light or high temperatures for extended periods, leading to color development independent of the enzymatic reaction.[2]
-
Action: Store reagents as recommended by the manufacturer, often protected from light and at 4°C.[1] Avoid repeated freeze-thaw cycles. Prepare working solutions fresh on the day of the experiment.
-
-
Inadequate Plate Washing: In plate-based assays, residual unbound reagents or sample components can remain in the wells if washing is insufficient, contributing to a high background.[3]
-
Action: Increase the number of washing steps (e.g., from 3 to 5 cycles) or the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. Adding a short soak time (30-60 seconds) during each wash step can also be effective.[3]
-
-
Non-Specific Enzyme Activity: Endogenous peroxidases in a biological sample or cross-reactivity of the detection enzyme with other substances in the sample can generate a signal.[2]
-
Action: Run a sample blank (sample + all reagents except the primary enzyme, e.g., polyamine oxidase) to quantify the contribution of endogenous activity. If significant, you may need to consider sample purification steps.
-
Troubleshooting Workflow: High Background Signal
This diagram outlines a systematic approach to diagnosing the cause of a high background signal.
Caption: A decision tree for troubleshooting high background.
Q2: My results are inconsistent and not reproducible. How can I improve precision?
Poor precision, indicated by high coefficient of variation (CV%) between replicates, undermines the reliability of your data. The root cause is often variability in experimental execution.[1]
Causality and Resolution:
-
Pipetting Errors: Inconsistent volumes of samples, standards, or reagents are a major source of variability.[2]
-
Action: Ensure your pipettes are calibrated regularly. Use fresh tips for each sample and reagent. When pipetting small volumes, ensure the tip is submerged just below the surface of the liquid to avoid coating the outside of the tip. Use a consistent pipetting rhythm for all wells.
-
-
Temperature Gradients and Edge Effects: The outer wells of a microplate can experience temperature fluctuations and higher rates of evaporation, leading to different reaction rates compared to the inner wells.[2]
-
Action: Ensure the incubator provides uniform heating. Pre-warm the plate and reagents to the assay temperature. To minimize edge effects, you can fill the outer wells with water or buffer and not use them for critical samples or standards.[2]
-
-
Insufficient Mixing: If reagents are not mixed thoroughly in the wells, the reaction will not proceed uniformly.
-
Action: After adding the final reagent, gently tap the plate or use a plate shaker for a short period to ensure complete mixing. Avoid splashing to prevent cross-contamination.
-
-
Timing Inconsistencies: For kinetic assays or reactions that have not reached a stable endpoint, variations in the time between adding reagents and reading the plate can cause significant variability.
-
Action: Use a multichannel pipette to add start/stop reagents to multiple wells simultaneously. Read the plate immediately after the specified incubation time.
-
Q3: I'm seeing low or no signal from my samples, but the standard curve looks good. What are the potential causes?
This scenario strongly suggests that an issue exists with the sample itself or an interaction between the sample matrix and the assay chemistry.
Causality and Resolution:
-
Presence of Inhibitors in the Sample: Biological samples are complex mixtures. Components like high salt concentrations, chelating agents, or endogenous enzymes can inhibit the assay's enzymatic reactions.
-
Action: Perform a spike-and-recovery experiment. Add a known amount of polyamine standard to your sample and a control buffer. If the recovery in the sample is significantly lower than in the buffer, an inhibitor is likely present. Sample dilution or purification (see FAQ Q2) can help mitigate this.[1]
-
-
Incorrect Sample pH: The pH of your sample can alter the pH of the final reaction mixture, moving it away from the optimal pH for the enzyme.
-
Action: Check the pH of your sample lysate or extract. Ensure the assay buffer has sufficient buffering capacity to overcome the sample's pH. If necessary, adjust the sample pH before adding it to the assay.
-
-
Polyamine Degradation: Polyamines can be degraded by enzymes present in the sample if not handled properly.
-
Action: Process samples quickly and on ice. Store lysates or extracts at -80°C. Adding a broad-spectrum protease inhibitor cocktail during sample preparation can also be beneficial.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts related to the principles, validation, and common interferences in colorimetric polyamine assays.
Q1: What are the most common chemical interferences in colorimetric polyamine assays?
Interference occurs when a substance other than the target analyte contributes to the signal (positive interference) or inhibits it (negative interference). The type of interference depends heavily on the assay's chemical principle.
-
For Ninhydrin-Based Assays: The ninhydrin reaction is not specific to polyamines. It reacts with any primary amine, including amino acids, ammonia, and other biogenic amines, to form the purple chromophore known as Ruhemann's purple.[4][5] This lack of specificity is a major drawback.
-
For OPA-Based Assays: Like ninhydrin, o-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol.[6][7] Therefore, other primary amines in the sample can be a significant source of interference.
-
For Enzyme-Coupled Assays: These assays are generally more specific. For example, an assay using oat seedling polyamine oxidase is active towards spermidine and spermine but not diamines like putrescine or cadaverine.[8] However, substances that interfere with the H₂O₂ detection step can still be problematic. For instance, strong reducing agents (e.g., dithiothreitol, DTT) can consume the H₂O₂ before it reacts with the chromogen, leading to a falsely low signal.
| Interfering Substance | Assay Type(s) Affected | Effect | Mitigation Strategy |
| Ammonia, Amino Acids | Ninhydrin, OPA | Positive Interference (False High) | Sample purification (e.g., SPE), use of more specific enzyme-based assays.[9] |
| Other Biogenic Amines (e.g., Cadaverine, Histamine) | Ninhydrin, OPA | Positive Interference (False High) | Chromatographic separation prior to assay, use of specific enzymes.[9] |
| Strong Reducing Agents (e.g., DTT, β-mercaptoethanol) | Enzyme-Coupled (H₂O₂ detection) | Negative Interference (False Low) | Remove reducing agents during sample prep (e.g., dialysis, desalting columns). |
| High Concentrations of Detergents | General | Variable (can inhibit enzymes or disrupt reactions) | Dilute sample, use detergents compatible with the assay, or remove via cleanup.[10] |
| Hemolysis in Blood Samples | Enzyme-Coupled | Variable (release of peroxidases or proteases) | Use fresh, non-hemolyzed samples.[11] |
| Table 1: Common Interfering Substances in Polyamine Colorimetric Assays. |
Q2: How do sample matrix effects impact my results and how can I mitigate them?
The "matrix" refers to all components in a sample other than the analyte of interest.[12] In biological samples, this includes proteins, lipids, salts, and other metabolites. The matrix can enhance or suppress the analytical signal, leading to inaccurate quantification.[12][13]
Mitigation Strategies:
-
Sample Dilution: This is the simplest approach. Diluting the sample reduces the concentration of interfering substances.[1] However, this also dilutes the analyte, which may fall below the detection limit of the assay.
-
Deproteinization: High protein concentrations are a common source of interference. Proteins can be precipitated using agents like perchloric acid (PCA) or trichloroacetic acid (TCA), followed by centrifugation. The polyamines remain in the supernatant.
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique. A common method for polyamines involves using a cation-exchange column. Polyamines, being positively charged, bind to the column while neutral or negatively charged interferents are washed away. The polyamines are then eluted with a high-salt buffer or a change in pH.[9][14][15]
Q3: What is the principle behind the most common colorimetric assays for polyamines?
Colorimetric assays for polyamines typically rely on one of two principles: direct chemical reaction or an enzyme-coupled reaction.
-
Direct Chemical Reaction (e.g., Ninhydrin): This method involves the reaction of ninhydrin with the primary amino groups of polyamines at high temperatures. This reaction produces a deep purple color (Ruhemann's purple), which is quantified by measuring its absorbance around 570 nm.[4] While simple, it suffers from a lack of specificity.[16]
-
Enzyme-Coupled Reaction: This is a more specific and widely used approach. It typically involves two steps:
-
Step 1 (Enzymatic Oxidation): A specific enzyme, such as polyamine oxidase (PAO), catalyzes the oxidation of polyamines (e.g., spermidine and spermine). This reaction produces an aldehyde, an aminoalkanal, and hydrogen peroxide (H₂O₂).[8]
-
Step 2 (Colorimetric Detection): The H₂O₂ produced is used in a second reaction, catalyzed by horseradish peroxidase (HRP). HRP uses H₂O₂ to oxidize a chromogenic substrate (e.g., DAOS), which then couples with another reagent (e.g., 4-AAP) to form a stable, colored dye. The intensity of the color is directly proportional to the amount of H₂O₂ produced, and thus to the initial amount of polyamines.[2]
-
Principle of an Enzyme-Coupled Assay
This diagram illustrates the two-step reaction common in specific polyamine assays.
Caption: A decision tree for assay validation with a new sample type.
References
- Büttner, S., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Soda, K., et al. (2002). A sensitive colorimetric assay for polyamines in erythrocytes using oat seedling polyamine oxidase. Clinical Chemistry, 48(9), 1582-1585. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting High Background in DAOS Colorimetric Assays. BenchChem.
- Green, M. (2025). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Sirius Genomics.
- Matsumoto, T., et al. (1981). Improved analysis for urinary polyamines by use of high-voltage electrophoresis on paper. Clinical Chemistry, 27(4), 575-579. [Link]
- Paulus, T. J., & Davis, R. H. (1981). Putrescine and spermidine control degradation and synthesis of ornithine decarboxylase in Neurospora crassa. Journal of Biological Chemistry, 256(13), 6703-6708. [Link]
- Aspira Scientific. (2013).
- Matsumoto, T., et al. (1981). Improved analysis for urinary polyamines by use of high-voltage electrophoresis on paper. Clinical Chemistry, 27(4), 575–579.
- Büttner, S., et al. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Held, P. (2006). Reaction of OPA and primary amino groups.
- Hougaard, D. M., & Larsson, L. I. (1986). Polyamine cytochemistry. Use of a novel o-phtalaldehyde method for visualizing spermidine and spermine. Comparisons to the formaldehyde-fluorescamine method. Histochemistry, 86(1), 81-87. [Link]
- Molnár-Perl, I., & Fázakas, Z. (2001). Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents.
- Bio-Rad Laboratories. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad.
- Moore, J. C., et al. (2010). Melamine and Cyanuric Acid do not interfere with Bradford and Ninhydrin assays for protein determination. Journal of Food Science, 75(6), T93-T97. [Link]
- Cabrera, D., et al. (2025). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. Sciety.
- Molnár-Perl, I. (2025). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
- Friedman, M. (2025). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences.
- American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog.
- Waters Corporation. (2021). Determining matrix effects in complex food samples.
- Fuchs, P., et al. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 27(19), 6523. [Link]
- Gona, K., et al. (1987). Interference in autoanalyzer analysis. Medical Science Research, 15, 491-492. [Link]
Sources
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arp1.com [arp1.com]
- 4. researchgate.net [researchgate.net]
- 5. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyamine cytochemistry. Use of a novel o-phtalaldehyde method for visualizing spermidine and spermine. Comparisons to the formaldehyde-fluorescamine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive colorimetric assay for polyamines in erythrocytes using oat seedling polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved analysis for urinary polyamines by use of high-voltage electrophoresis on paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Melamine and Cyanuric Acid do not interfere with Bradford and Ninhydrin assays for protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving co-elution of sym-homospermidine and spermidine
Guide: Resolving Co-elution of sym-homospermidine and Spermidine
Welcome to the technical support center for advanced polyamine analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the chromatographic separation of the structural isomers this compound and spermidine. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and spermidine frequently co-elute in our chromatographic runs?
A1: The primary reason for co-elution lies in their structural similarity. Both are triamines, but they are structural isomers with very similar physicochemical properties.
-
Spermidine: Composed of a three-carbon (propyl) chain and a four-carbon (butyl) chain linked by a secondary amine (N'-(3-aminopropyl)butane-1,4-diamine).[1][2]
-
This compound: A symmetrical molecule with two four-carbon (butyl) chains linked by a secondary amine (N'-(4-aminobutyl)butane-1,4-diamine).[3][4]
This subtle difference—a single methylene group in the backbone—results in nearly identical polarity, charge state at a given pH, and molecular weight (Spermidine: 145.25 g/mol ; this compound: 159.27 g/mol ). Consequently, they exhibit very similar interaction kinetics with most common stationary phases, especially in standard reversed-phase liquid chromatography (RP-LC), leading to overlapping peaks.
Q2: Is it possible to distinguish these two isomers using mass spectrometry (MS) if they co-elute?
A2: While challenging, it is sometimes possible with advanced MS techniques. Since they are isomers, they have different exact masses, which can be resolved by a high-resolution mass spectrometer (HRMS). However, for robust quantification, baseline chromatographic separation is strongly recommended. Relying solely on MS for differentiation of co-eluting isomers can lead to ion suppression, inaccurate quantification, and potential misidentification, as their fragmentation patterns (MS/MS) can also be very similar.[5][6]
Q3: Do I always need to derivatize polyamines before analysis?
A3: It depends on your detector and desired sensitivity. Polyamines lack a native chromophore or fluorophore, making them virtually invisible to UV-Vis or Fluorescence detectors.[7][8] Therefore, if you are using these common detectors, pre-column or post-column derivatization is mandatory to introduce a detectable chemical moiety.
If you are using a mass spectrometer, derivatization is not strictly necessary for detection. However, it is often performed to improve chromatographic peak shape and retention, especially in gas chromatography (GC-MS) where it increases volatility.[9]
Troubleshooting Guide: From Co-elution to Resolution
This section provides a systematic approach to resolving the co-elution of this compound and spermidine.
Problem: Persistent Peak Overlap in Reversed-Phase Liquid Chromatography (RP-LC)
This is the most common issue encountered. Polyamines are highly polar and cationic, leading to poor retention and peak tailing on traditional C18 columns, exacerbating the co-elution problem.[10]
Logical Troubleshooting Workflow
Sources
- 1. Spermidine | C7H19N3 | CID 1102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spermidine - Wikipedia [en.wikipedia.org]
- 3. N1-(4-Aminobutyl)-1,4-butanediamine | C8H21N3 | CID 368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sym-Homo Spermidine Trihydrochloride | C8H24Cl3N3 | CID 126456218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. Mass Spectrometry of Putrescine, Spermidine, and Spermine Covalently Attached to Francisella tularensis Universal Stress Protein and Bovine Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iiste.org [iiste.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Polyamines
Welcome to the technical support center for the mass spectrometric analysis of polyamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polyamine quantification. Polyamines, such as putrescine, spermidine, and spermine, are notoriously challenging analytes due to their high polarity, low molecular weight, and positive charge at physiological pH. These characteristics often lead to analytical artifacts that can compromise data quality.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the causality behind experimental choices, and ultimately generate robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of polyamines by reversed-phase LC-MS so challenging?
Polyamines present a unique set of challenges for standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods. Their aliphatic nature and multiple primary amine groups mean they are highly polar and exist as polycations in typical acidic mobile phases. This leads to minimal retention on nonpolar C18 stationary phases, often eluting in the solvent front with poor peak shape[1][2]. Furthermore, they lack a native chromophore, making UV detection impractical without a derivatization step[3].
Q2: Should I use derivatization or an ion-pairing agent for my polyamine analysis?
This is a critical decision that depends on your experimental needs, available instrumentation, and throughput requirements.
-
Derivatization: Involves chemically modifying the polyamines to increase their hydrophobicity and improve chromatographic retention and sensitivity. Common agents include isobutyl chloroformate, dansyl chloride, and benzoyl chloride[2][4]. While effective, derivatization adds extra steps to sample preparation, increasing time and the potential for variability[4].
-
Ion-Pairing Agents: Using additives like heptafluorobutyric acid (HFBA) in the mobile phase allows for the analysis of underivatized polyamines[5][6]. The hydrophobic tail of the ion-pairing agent interacts with the stationary phase, while the ionic head associates with the polyamine, effectively increasing retention. However, a significant drawback is that ion-pairing agents are notorious for causing ion suppression in the electrospray source and can lead to source contamination[2][7].
The choice involves a trade-off: the upfront complexity of derivatization versus the potential for ion suppression and instrument contamination with ion-pairing agents.
Q3: What are the most common artifacts I should look for in my polyamine mass spectra?
The most common artifacts are in-source fragmentation (ISF) and the formation of alkali metal adducts .
-
In-Source Fragmentation: Polyamines can fragment within the ion source before they are isolated by the quadrupole. This can lead to an underestimation of the precursor ion and the appearance of unexpected fragment ions in a full scan. A common ISF pathway for polyamines is the neutral loss of ammonia (NH₃, 17.03 Da).
-
Adduct Formation: Due to their multiple amine groups, polyamines readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are ubiquitous contaminants in laboratory environments[8][9]. These adducts will appear at m/z values higher than the expected protonated molecule ([M+H]⁺) and can split the signal, reducing the intensity of the desired analyte ion.
Q4: How critical are stable isotope-labeled internal standards for accurate quantification?
They are absolutely essential for robust and accurate quantification. The analysis of polyamines is highly susceptible to matrix effects, where co-eluting compounds from the sample matrix (e.g., salts, lipids in serum) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement[10]. Stable isotope-labeled (SIL) internal standards (e.g., d8-putrescine) are chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and ionization suppression. By calculating the peak area ratio of the analyte to its corresponding SIL internal standard, these effects are effectively normalized, leading to accurate and precise quantification even in complex biological samples[1].
Troubleshooting Guide: From Spectra to Solution
This section addresses specific experimental problems, providing likely causes and actionable solutions.
Issue 1: Poor or No Signal / Low Sensitivity
You inject your sample but see a very weak signal for your polyamines, or no signal at all.
-
Severe Ion Suppression: This is the most common cause, especially when using ion-pairing agents like HFBA or analyzing complex matrices like tissue homogenates[6].
-
Solution: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust the gradient to move your polyamine peaks away from these regions. Consider adding propionic acid to the mobile phase or a post-column infusion of ammonium hydroxide, which can help disrupt gas-phase ion pairs formed by TFA or HFBA and improve signal[11]. Most importantly, ensure you are using a stable isotope-labeled internal standard for each analyte to compensate for suppression[1][10].
-
-
Inefficient Ionization or In-Source Fragmentation: The ion source settings may not be optimal for polyamines, or high source energy may be causing the precursor ion to fragment before detection.
-
Solution: Systematically optimize ion source parameters. Start with a lower declustering potential (or fragmentor voltage) and source temperature to minimize in-source fragmentation[12]. Infuse a standard solution of your polyamine and adjust parameters like spray voltage and gas flows to maximize the signal of the [M+H]⁺ ion.
-
-
Sample Degradation: Polyamines can degrade if samples are not stored or handled correctly.
-
Solution: Ensure samples are stored at -20°C or lower. Degradation is more likely at higher temperatures[13]. Prepare fresh standards and quality control (QC) samples regularly and process samples on ice whenever possible.
-
Here is a decision tree to guide your troubleshooting process for low signal intensity.
Caption: Decision tree for troubleshooting low signal intensity.
Issue 2: Unexpected Peaks in the Mass Spectrum
Your spectrum shows peaks that you cannot attribute to your target polyamines.
-
Sodium and Potassium Adducts: These are extremely common. Contamination from glassware, reagents, or even the analyst can introduce Na⁺ and K⁺ ions[9].
-
Solution: Identify adducts by their characteristic mass shifts from the protonated molecule ([M+H]⁺):
-
Sodium Adduct [M+Na]⁺: Adds ~21.98 Da to the [M+H]⁺ ion's m/z.
-
Potassium Adduct [M+K]⁺: Adds ~37.96 Da to the [M+H]⁺ ion's m/z.
-
-
To mitigate, use plasticware instead of glassware where possible, utilize high-purity LC-MS grade solvents, and consider adding a very low concentration of ammonium acetate to the mobile phase to promote the formation of [M+NH₄]⁺ adducts, which can sometimes outcompete metal adduct formation.
-
-
In-Source Fragmentation (ISF): As mentioned, the parent molecule fragments in the ion source.
-
Solution: Look for peaks corresponding to neutral losses from your parent polyamine, such as the loss of ammonia (-17.03 Da). If you suspect ISF, reduce the declustering potential/fragmentor voltage and/or the source temperature and observe if the intensity of the fragment decreases while the precursor increases[12]. See Protocol 2 for a systematic approach.
-
-
Contamination: Contaminants can come from sample collection tubes, solvents, or carryover from a previous injection.
-
Solution: Run a solvent blank immediately after a high-concentration sample to check for carryover. Ensure all collection tubes and reagents are certified as clean for mass spectrometry applications. Common contaminants like polyethylene glycols (PEGs) have characteristic repeating units of 44 Da.
-
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Your polyamine peaks are not sharp and symmetrical, which compromises integration and quantification.
-
Secondary Interactions (Peak Tailing): This is common for basic compounds like polyamines on silica-based C18 columns. The protonated amines interact with negatively charged residual silanol groups on the stationary phase, causing tailing[14][15].
-
Solution: Lower the mobile phase pH (e.g., to pH 2.5-3 with formic acid) to ensure the silanol groups are fully protonated and less interactive. Using a high-quality, end-capped column is also critical. If tailing persists, this is a strong argument for using derivatization to cap the amine groups.
-
-
Sample Solvent Incompatibility (Peak Fronting or Splitting): Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure methanol when the mobile phase is 95% water) will cause the analyte band to spread out on the column before the gradient starts[15][16].
-
Solution: As a rule, always dissolve your final sample extract in the initial mobile phase or a weaker solvent[15]. If your extract is in a strong organic solvent, evaporate it to dryness and reconstitute in the mobile phase.
-
-
Column Overload (Peak Fronting): Injecting too much analyte can saturate the stationary phase at the column head, leading to a fronting peak shape[15].
-
Solution: Dilute your sample and re-inject. If the peak shape becomes symmetrical, you were overloading the column.
-
-
Column Void or Contamination (Peak Splitting): A physical void at the head of the column or a partially blocked frit can cause the sample path to split, resulting in a split or shouldered peak[15][16].
-
Solution: First, try replacing the in-line filter and guard column. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer). If this fails, the column likely needs to be replaced.
-
Experimental Protocols
Protocol 1: Evaluating and Mitigating Matrix Effects
This protocol helps you determine if your quantification is being affected by ion suppression or enhancement from the sample matrix.
Objective: To quantify the degree of matrix effect and validate the use of internal standards.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike polyamine standards and SIL internal standards into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., serum from a source known to be free of polyamines) using your established protocol. Spike the polyamine standards and SIL internal standards into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the polyamine standards and SIL internal standards into a blank matrix sample before performing the extraction protocol.
-
-
Analyze all Samples: Inject all three sets onto the LC-MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Use the peak areas to perform the following calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
-
The RE value indicates the efficiency of your sample extraction process.
-
Crucially, calculate the analyte/SIL peak area ratio for Set C. This ratio should remain consistent across different lots of matrix, demonstrating that the internal standard effectively corrects for both matrix effects and recovery losses[10].
-
Protocol 2: Optimizing Ion Source Parameters to Minimize In-Source Fragmentation
This protocol provides a systematic way to find the optimal balance between signal intensity and precursor ion stability.
Objective: To minimize the fragmentation of polyamines in the ion source.
Methodology:
-
Prepare a Standard Solution: Prepare a solution of your polyamine standard (e.g., 100 ng/mL spermine) in your mobile phase.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump.
-
Set Initial Conditions: Begin with the instrument's default or a very "soft" set of conditions: low declustering potential (DP) or fragmentor voltage (e.g., 10-20 V) and a moderate source temperature (e.g., 350-400 °C).
-
Acquire Full Scan Data: Monitor the full mass spectrum. Identify the m/z of the protonated precursor ([M+H]⁺) and any potential in-source fragments (e.g., [M+H - NH₃]⁺).
-
Systematic Parameter Adjustment:
-
DP/Fragmentor Voltage: While keeping all other parameters constant, acquire spectra at increasing DP/Fragmentor voltage levels (e.g., in 10 V increments). Plot the intensity of the precursor ion and the fragment ion against the voltage. You will observe the precursor signal rise, plateau, and then fall as the fragment signal begins to dominate. Choose a voltage at the beginning of the plateau to maximize precursor signal while minimizing fragmentation[12].
-
Source Temperature: Return the DP to its optimal value. Now, vary the source temperature (e.g., in 50 °C increments). Higher temperatures can sometimes improve desolvation but can also promote thermal degradation/fragmentation[12]. Find the temperature that provides the best signal intensity for the precursor without a significant increase in fragmentation.
-
-
Verify with LC-MS: Apply these optimized source settings to your LC-MS method and confirm the improved precursor ion stability.
Reference Data & Visualizations
Analysis Strategy Workflow
This diagram outlines the decision-making process for developing a polyamine analysis method.
Caption: Workflow for selecting an analytical strategy.
Table 1: Common Polyamines and Their Protonated Masses
| Polyamine | Formula | Monoisotopic Mass (Da) | m/z of [M+H]⁺ |
| Putrescine | C₄H₁₂N₂ | 88.1000 | 89.1073 |
| Cadaverine | C₅H₁₄N₂ | 102.1157 | 103.1230 |
| Spermidine | C₇H₁₉N₃ | 145.1579 | 146.1652 |
| Spermine | C₁₀H₂₆N₄ | 202.2157 | 203.2230 |
| N¹-Acetylspermidine | C₉H₂₁N₃O | 187.1685 | 188.1757 |
| N¹,N¹²-Diacetylspermine | C₁₄H₃₀N₄O₂ | 286.2369 | 287.2441 |
Table 2: Common Adducts and Neutral Losses in Polyamine Analysis
| Artifact Type | Description | Mass Change (Da) | Example m/z for Spermidine ([M+H]⁺ = 146.17) |
| Adducts | |||
| Sodium Adduct | [M+Na]⁺ | +22.9898 (from M) | 168.1477 |
| Potassium Adduct | [M+K]⁺ | +38.9637 (from M) | 184.1216 |
| Double Sodium Adduct | [M-H+2Na]⁺ | +44.9723 (from M) | 190.1302 |
| In-Source Fragments | |||
| Ammonia Loss | [M+H - NH₃]⁺ | -17.0265 | 129.1387 |
| Water Loss | [M+H - H₂O]⁺ | -18.0106 | 128.1546 |
References
- Liu, R., et al. (2016). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Liu, P., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. MethodsX, 1, 123-131. [Link]
- Lee, S., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 11(2), 115. [Link]
- Häkkinen, M. (2011). Polyamine Analysis by LC-MS. In: J. Vepsäläinen (eds) Polyamines. Methods in Molecular Biology, vol 720. Humana Press. [Link]
- Wieczorek, G., et al. (2015). A useful procedure for detection of polyamines in biological samples as a potential diagnostic tool in cancer diagnosis. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-226. [Link]
- LCGC International. (2014). Avoiding LC–MS Signal Suppression.
- Fung, Y. S., & Lau, K. M. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid communications in mass spectrometry, 26(12), 1507–1514. [Link]
- van der Meer, T., et al. (2019). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. Metabolomics, 15(6), 84. [Link]
- Bio-Synthesis Inc. (2007). Can you explain the M+Na and M+K mass peaks in MALDI spectra. Bio-Synthesis Inc.[Link]
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
- Nelson, M. D., & Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]
- Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]
- Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 37(12), e9519. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Unknown. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
- ResearchGate. (2023). Why am I not getting correct peaks of different polyamines in HPLC?
- Waters Corporation. (n.d.). Controlling Contamination.
- ResearchGate. (n.d.). displays the mass spectrum for 3. The most abundant ion corresponds to...
- Chi, Y., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]
- IonSource. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. IonSource. [Link]
- Muñoz-Esparza, N., et al. (2019). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. Metabolites, 9(11), 263. [Link]
- M. H. Medema, R. A. van der Hooft, K. A. van der Voort, and J. J. J. van der Hooft. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
- Spectroscopy Online. (2004). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. [Link]
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Technical Support Center: Optimizing Derivatization of sym-Homospermidine
Welcome to the technical support center for optimizing the derivatization of sym-homospermidine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and robust troubleshooting strategies. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your analytical workflows.
Introduction: The Analytical Challenge of this compound
This compound (NH₂–(CH₂)₄–NH–(CH₂)₄–NH₂) is a naturally occurring polyamine found in various plants and organisms.[1][2] Its structural similarity to other critical polyamines like spermidine and spermine makes its accurate quantification essential for understanding its biological role. However, like other polyamines, this compound lacks a strong chromophore or fluorophore and has low volatility, making it difficult to analyze directly using common chromatographic techniques like HPLC or GC.[3][4]
Derivatization is a chemical modification process that addresses these challenges by converting the analyte into a product with more favorable analytical properties.[4][5] This guide focuses on optimizing this crucial step for reliable and sensitive quantification of this compound.
Core Principles of this compound Derivatization
The derivatization of this compound targets its three amine groups: two primary and one secondary. A successful derivatization strategy must ensure the complete and reproducible reaction of all these active sites. The choice of reagent is dictated primarily by the analytical instrumentation available (e.g., HPLC-UV, HPLC-FLD, GC-MS, LC-MS).
Below is a workflow diagram illustrating the central role of derivatization in the analytical process.
Caption: General workflow for the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which derivatizing agent should I choose for my analysis?
The optimal agent depends entirely on your available detector.
Caption: Decision tree for selecting a derivatization reagent.
Summary Table of Common Derivatization Reagents:
| Reagent | Analytical Method | Pros | Cons |
| Benzoyl Chloride | HPLC-UV | Rapid reaction; stable derivatives; good resolution of polyamines.[6][7][8] | Excess reagent can create interfering peaks; requires extraction.[9] |
| Dansyl Chloride | HPLC-FLD, LC-MS | High sensitivity due to fluorescence; stable derivatives.[10][11] | Longer reaction times; reagent hydrolysis can cause background fluorescence.[4][6] |
| o-Phthalaldehyde (OPA) | HPLC-FLD | Fast reaction at room temperature; automatable. | Derivatives can be unstable; reacts only with primary amines unless a thiol is used.[4] |
| Pentafluoropropionic Anhydride (PFPA) | GC-MS | Creates volatile and thermally stable derivatives suitable for GC.[12][13] | Requires anhydrous conditions; harsh reagent. |
| Isobutyl Chloroformate | LC-MS/MS | Fast reaction; improves chromatographic retention and ionization efficiency.[14][15] | Derivatives may have limited stability. |
Q2: Why is pH control so critical during derivatization?
The reaction mechanism for most derivatizing agents, such as benzoyl chloride and dansyl chloride, involves the nucleophilic attack of the unprotonated amine group on the reagent.
-
Alkaline Conditions (pH 9-12): In a basic environment, the amine groups (-NH₂) are deprotonated and exist in their free, nucleophilic form. This is essential for the reaction to proceed efficiently.[16][17][18]
-
Acidic Conditions: If the pH is too low (acidic), the amine groups become protonated (-NH₃⁺). This positive charge renders them non-nucleophilic, effectively stopping the derivatization reaction.[19] This is a common cause of failed or incomplete derivatization, especially if acidic solutions from sample extraction are not properly neutralized and buffered.[19]
Q3: How can I ensure all three amine groups of this compound are derivatized?
Complete derivatization is crucial for accurate quantification. The secondary amine is often less reactive than the two primary amines.[3]
-
Use a Molar Excess of Reagent: A significant molar excess of the derivatizing agent relative to the total number of amine groups in the sample is necessary to drive the reaction to completion.[3]
-
Optimize Reaction Time and Temperature: While some reactions are rapid, ensuring the less reactive secondary amine has sufficient time to react is key. For dansyl chloride, incubation at elevated temperatures (e.g., 40-70°C) for 30-60 minutes is common.[11][16][20] For benzoyl chloride, a vigorous reaction for 20-30 minutes at room temperature or slightly above is typical.[9]
-
Ensure Proper Mixing: Vigorous vortexing is essential, especially for biphasic reactions like the Schotten-Baumann reaction used with benzoyl chloride, to ensure the reagent and analyte interact effectively.[21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | 1. Incorrect pH: Sample is acidic, protonating the amines.[19] 2. Reagent Degradation: Derivatizing agent has been hydrolyzed by moisture. 3. Insufficient Reagent: Not enough reagent to derivatize all amines in the sample matrix. | 1. Ensure the reaction mixture is strongly alkaline (pH >9.5). Add a robust buffer like sodium carbonate or sodium hydroxide.[9][20] 2. Use fresh reagent from an unopened container or a properly stored aliquot. Prepare reagent solutions fresh daily. 3. Increase the concentration or volume of the derivatizing agent. |
| Multiple Product Peaks for this compound | Incomplete Derivatization: Formation of partially derivatized products (e.g., di-benzoylated instead of tri-benzoylated). | 1. Increase reaction time and/or temperature to ensure the secondary amine reacts. 2. Increase the molar excess of the derivatizing agent.[3] 3. Optimize the catalyst or base concentration. |
| Large, Early-Eluting Interference Peaks | Reagent Hydrolysis/Side Products: Benzoyl chloride hydrolyzes to benzoic acid; dansyl chloride to dansyl sulfonic acid.[4][6] | 1. After derivatization, perform a liquid-liquid extraction (e.g., with diethyl ether or toluene) to separate the nonpolar derivatives from polar hydrolysis products.[9] 2. For benzoyl chloride, dissolving the reagent in methanol instead of acetone can reduce interfering side products.[6] 3. Add a quenching agent (e.g., ammonia or proline) after the desired reaction time to consume excess reagent.[11] |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: Residual underivatized amine groups interacting with the column. 2. Chromatographic Issues: Inappropriate mobile phase pH or column choice. | 1. Re-optimize derivatization to ensure full conversion (see "Multiple Product Peaks"). 2. Ensure the mobile phase is compatible with the derivatized analyte. For reversed-phase separation of benzoylated polyamines, a methanol-water or acetonitrile-water gradient is common.[7][8] |
| Poor Reproducibility | 1. Inconsistent Sample pH. 2. Pipetting Errors: Especially with small volumes of reagent or standards. 3. Temperature Fluctuations: Inconsistent reaction temperature between samples. | 1. Use a calibrated pH meter and a strong buffer system. 2. Use calibrated pipettes and prepare master mixes where possible. Always include an internal standard.[17] 3. Use a reliable heat block or water bath for incubation steps.[20] |
Detailed Experimental Protocols
Protocol 1: Benzoyl Chloride Derivatization for HPLC-UV Analysis
This protocol is adapted from established methods for polyamine benzoylation and is suitable for separating this compound.[7][8][9]
Materials:
-
Perchloric acid (PCA), 0.2 M
-
Sodium hydroxide (NaOH), 2 M
-
Benzoyl chloride (high purity)[6]
-
Methanol (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Diethyl ether (HPLC grade)
-
Mobile Phase: Methanol:Water (e.g., 60:40 v/v, isocratic)[7]
Procedure:
-
Sample Extraction: Homogenize ~100 mg of tissue in 500 µL of cold 0.2 M PCA. Centrifuge at 15,000 x g for 15 min at 4°C. Collect the supernatant.
-
Derivatization:
-
To 100 µL of the acid extract (or standard), add 200 µL of 2 M NaOH. Vortex vigorously.
-
Add 10 µL of benzoyl chloride. Vortex immediately and vigorously for 1 minute.
-
Allow the reaction to proceed for 20-30 minutes at room temperature.
-
-
Reaction Quenching & Extraction:
-
Stop the reaction by adding 400 µL of saturated NaCl solution. Vortex.
-
Add 500 µL of diethyl ether, vortex for 2 minutes, then centrifuge at 2,500 x g for 10 minutes to separate the layers.[9]
-
Carefully transfer the upper ether layer containing the benzoylated derivatives to a new tube.
-
-
Sample Finalization:
-
Evaporate the ether layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system for analysis (Detection at ~254 nm).[9]
-
Protocol 2: Dansyl Chloride Derivatization for HPLC-FLD Analysis
This protocol is based on common dansylation procedures for high-sensitivity fluorescence detection.[11][16][20]
Materials:
-
Sodium carbonate buffer (e.g., 0.1 M, pH 11) or saturated sodium carbonate.[18][20]
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone, prepared fresh and protected from light).[11]
-
Proline or ammonia solution to quench the reaction.
-
Acetonitrile (HPLC grade)
Procedure:
-
Sample Preparation: Use 50 µL of the supernatant from the perchloric acid extraction (see Protocol 1, Step 1).
-
Derivatization:
-
Reaction Quenching:
-
After incubation, cool the sample to room temperature.
-
Add 100 µL of 25% ammonium hydroxide or a proline solution to react with the excess dansyl chloride. Let it stand for 30 minutes.[11]
-
-
Sample Finalization:
-
Bring the final volume to 1 mL with an acetonitrile/water mixture.
-
Filter through a 0.22 µm syringe filter.
-
Inject into the HPLC system (e.g., Excitation: ~340 nm, Emission: ~515 nm).
-
References
- Vertex AI Search. (2025). Optimization of derivatization conditions and detection sensitivity for HPLC-FLD polyamine analysis.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC.
- ResearchGate. (2025).
- PubMed Central. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples.
- PubMed Central. (n.d.).
- National Institutes of Health. (2025).
- IISTE.org. (n.d.). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe.
- RSC Publishing. (n.d.). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC.
- National Institutes of Health. (n.d.).
- MDPI. (n.d.).
- Taylor & Francis Online. (n.d.). A Sensitive and Fast Method for the Determination of Polyamines in Biological Samples.
- ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
- SCIEX. (n.d.).
- ResearchGate. (2023). Why am I not getting correct peaks of different polyamines in HPLC?.
- PubMed. (1982).
- Unknown Source. (n.d.).
- Future Science. (n.d.). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples.
- MDPI. (2021).
- MDPI. (2023).
- PubMed. (2023).
- PubMed. (1971).
- PubMed Central. (n.d.). Studies on the biosynthesis of this compound in sandal (Santalum album L.).
- Sigma-Aldrich. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine.
- Unknown Source. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
Sources
- 1. This compound, a naturally occurring polyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. newji.ai [newji.ai]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. sciex.com [sciex.com]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of sym-homospermidine in Complex Biological Samples
Welcome to the technical support center for the quantification of sym-homospermidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this unique polyamine in biological matrices. This compound, with its distinct structure and biological roles, presents a significant analytical challenge. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build robust, reliable analytical methods.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific, hands-on problems you might encounter during your analysis. Each answer explains the underlying cause of the issue and provides actionable steps for resolution.
Q1: I'm seeing poor, tailing, or split peaks for this compound in my chromatogram. What are the likely causes and how can I fix this?
A1: Poor peak shape for a highly polar and polycationic molecule like this compound is a frequent challenge. The primary causes are typically related to suboptimal chromatography or issues with the sample solvent.
-
Cause 1: Inappropriate Chromatographic Conditions. this compound has low hydrophobicity and multiple positive charges at typical analytical pH ranges, leading to poor retention on traditional reversed-phase (C18) columns and strong, undesirable interactions with residual silanols on silica-based stationary phases.[1][2]
-
Troubleshooting Steps:
-
Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for retaining and separating highly polar compounds.[3][4] It uses a high organic mobile phase, which also enhances ESI-MS sensitivity.
-
Optimize Mobile Phase Buffer: In HILIC, buffer concentration is critical. Start with 10-20 mM ammonium formate or acetate.[5] Too low a concentration can lead to peak tailing due to secondary ionic interactions with the stationary phase, while too high a concentration can reduce retention.[5][6]
-
Consider Ion-Pairing Chromatography: If a reversed-phase column must be used, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve retention and peak shape.[7][8] However, be aware that non-volatile ion-pairing agents can cause significant ion suppression in mass spectrometry.[3]
-
Check Column Health: A partially blocked column inlet frit can distort the sample flow path, leading to split or misshapen peaks for all analytes.[6] Try backflushing the column to dislodge particulates. If the problem persists, the column may need replacement.
-
-
-
Cause 2: Sample Injection Solvent Mismatch. In HILIC, the injection solvent must be as close as possible to the initial, high-organic mobile phase conditions.[5][9] Injecting a sample dissolved in a highly aqueous solution (a strong solvent in HILIC) will cause severe peak distortion and poor retention.[9][10]
-
Troubleshooting Steps:
-
Match Your Solvents: Ensure your final sample is reconstituted in a solvent with an organic content similar to your starting mobile phase (e.g., 80-95% acetonitrile).[5]
-
Minimize Injection Volume: If the sample must be in a slightly mismatched solvent due to solubility issues, keep the injection volume as small as possible (e.g., 1-2 µL) to minimize the impact on peak shape.[10]
-
-
Caption: A logical workflow for diagnosing and resolving poor chromatographic peak shape for this compound.
Q2: My recovery of this compound is low and inconsistent after sample preparation. What is going wrong?
A2: Low recovery is a common problem stemming from the physicochemical properties of this compound. The primary culprits are inefficient extraction from the biological matrix and adsorption to labware.
-
Cause 1: Inefficient Extraction. Polyamines are tightly associated with negatively charged molecules like nucleic acids and proteins.[11] Simple protein precipitation with an organic solvent may not be sufficient to release them quantitatively.
-
Troubleshooting Steps:
-
Acidify the Extraction Solvent: Use a protein precipitation solvent that is also acidic. A common and effective choice is perchloric acid (PCA) or trichloroacetic acid (TCA), which denatures proteins and breaks the ionic bonds holding the polyamines.[11]
-
Optimize Homogenization: For tissue samples, ensure complete cell lysis through rigorous homogenization or sonication to release intracellular contents.
-
Evaluate Different Solvents: Compare extraction efficiencies of different protocols. A common method involves protein precipitation followed by a liquid-liquid extraction (LLE) step to clean up the sample.[11]
-
-
-
Cause 2: Adsorption to Surfaces. The polycationic nature of this compound causes it to adsorb electrostatically to negatively charged surfaces, such as glass vials and standard polypropylene pipette tips.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Switch to low-adsorption microcentrifuge tubes and pipette tips.
-
Avoid Glass (or Deactivate it): If glass must be used, ensure it is silanized to block active sites.
-
Verify with an Internal Standard: The most reliable way to account for recovery losses is to use a stable isotope-labeled (SIL) internal standard for this compound. The SIL-IS should be added at the very beginning of the sample preparation process.[12]
-
-
| Extraction Method | Principle | Typical Recovery Range | Pros | Cons |
| Protein Precipitation (ACN/MeOH) | Crash out proteins with organic solvent. | 50-80% | Fast, simple. | Lower recovery, significant matrix effects. |
| Acid Precipitation (PCA/TCA) | Denature proteins and disrupt ionic interactions. | 80-95% | High recovery, effective protein removal.[11] | Requires careful handling of strong acids. |
| Liquid-Liquid Extraction (LLE) | Partition analyte between two immiscible phases. | 85-100% | Excellent cleanup, reduces matrix effects.[11] | More complex, time-consuming. |
| Solid-Phase Extraction (SPE) | Use a sorbent to retain and elute the analyte. | >90% | High selectivity and cleanup.[3] | Requires method development, can be costly. |
Q3: My mass spectrometry signal is unstable, and I'm concerned about interferences. How can I improve my MS detection?
A3: Signal instability and interference in MS analysis are often due to matrix effects or the challenge of distinguishing this compound from its structural isomers.
-
Cause 1: Matrix Effects. Co-eluting endogenous compounds from the biological sample can suppress or enhance the ionization of this compound in the MS source, leading to poor accuracy and precision.[13]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like LLE or SPE (see table above) to remove interfering matrix components.[3][11]
-
Use a SIL Internal Standard: An ideal SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby correcting for the effect.[12] This is the gold standard for quantitative bioanalysis.[14]
-
Consider Derivatization: Derivatizing this compound with reagents like dansyl chloride or isobutyl chloroformate can shift the analyte to a different chromatographic region, away from interferences, and often improves ionization efficiency.[3][15][16][17][18]
-
-
-
Cause 2: Isomeric Interference. this compound shares the same exact mass as its more common isomer, spermidine. Without adequate chromatographic separation, they cannot be distinguished by mass spectrometry alone.
-
Troubleshooting Steps:
-
Ensure Chromatographic Resolution: Your LC method must baseline-separate this compound from spermidine and any other relevant isomers. This is a critical part of method development.
-
Optimize MS/MS Transitions: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. While the precursor ions are identical for isomers, their fragmentation patterns (product ions) may differ slightly, allowing for some degree of selective detection. However, chromatographic separation remains the most reliable approach.
-
-
| Analyte | Precursor Ion (m/z) | Example Product Ions (m/z) | Notes |
| This compound | 159.2 | 88.1, 72.1, 142.2 | Fragmentation pattern needs to be empirically determined and optimized. |
| Spermidine | 159.2 | 72.1, 86.1, 114.1 | Isomeric with this compound; requires chromatographic separation. |
| N-acetylspermidine | 201.2 | 72.1, 129.1 | Can be an interference if in-source deacetylation occurs. |
(Note: Exact m/z values may vary slightly based on instrumentation and adduction state. These transitions are illustrative and must be optimized on your specific instrument.)
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about methodology and best practices for this compound analysis.
FAQ 1: What is the best overall analytical technique for quantifying this compound?
For the sensitive and specific quantification of this compound in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][19][20] It offers an unparalleled combination of selectivity (through chromatographic separation and MS/MS detection) and sensitivity required for endogenous analytes. While GC-MS can be used, it requires a derivatization step to make the polyamines volatile, which adds complexity to the sample preparation.[21] Capillary Electrophoresis (CE-MS) is another powerful technique for separating charged molecules but can sometimes face challenges with robustness and reproducibility in high-throughput settings.[22][23]
FAQ 2: How do I choose the right internal standard?
The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d8).[12] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves the same way during extraction, chromatography, and ionization.[12] This allows it to accurately correct for variations in sample recovery and matrix effects.[12] If a specific SIL-IS for this compound is not commercially available, a SIL-IS of a closely related polyamine (like spermidine-d8) or a structural analog (like 1,7-diaminoheptane) can be used, but this is a less ideal compromise.
FAQ 3: Can you provide a reliable starting protocol for extracting this compound from plasma?
Certainly. The following is a robust protocol based on acid precipitation, which provides excellent recovery and is a great starting point for method development.
Step-by-Step Protocol: Acid Precipitation from Plasma
-
Sample Thawing & Spiking:
-
Thaw plasma samples on ice.
-
Vortex briefly to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a low-binding microcentrifuge tube, add 10 µL of your working internal standard solution (e.g., SIL-sym-homospermidine).
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold 10% Trichloroacetic Acid (TCA) or 0.4 M Perchloric Acid (PCA).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Incubation & Centrifugation:
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, being cautious not to disturb the protein pellet. Transfer it to a new low-binding tube.
-
-
(Optional but Recommended) Derivatization:
-
If derivatizing (e.g., with dansyl chloride or isobutyl chloroformate), follow a validated protocol. This typically involves pH adjustment (to basic conditions), addition of the derivatization reagent, and a brief incubation.[15][16][18][24] Derivatization can significantly improve chromatographic performance on reversed-phase columns and enhance MS sensitivity.[3][16]
-
-
Drying & Reconstitution:
-
Dry the supernatant (or the post-derivatization mixture after cleanup) under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of your initial mobile phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).
-
Vortex and centrifuge briefly to pellet any insoluble material before transferring to an autosampler vial.
-
Caption: A step-by-step workflow for the extraction of this compound from plasma samples.
FAQ 4: What are "matrix effects," and how can I properly assess them?
Matrix effect is the alteration (suppression or enhancement) of analyte ionization in the MS source caused by co-eluting, undetected components from the sample matrix.[13] It is a major source of inaccuracy in LC-MS bioanalysis.
The most common way to assess matrix effects is through a post-extraction spike experiment .
Step-by-Step Protocol: Assessing Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from a source known to be free of the analyte) following your full protocol. Spike the analyte and internal standard into the final, dried extract just before reconstitution.
-
Set C (Extracted Sample): A real sample or a blank matrix sample spiked with the analyte and internal standard before extraction. (This set is used to calculate recovery).
-
-
Analyze and Compare:
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the peak areas from Set A and Set B.
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
| Matrix Factor (MF) Value | Interpretation |
| MF = 1 | No matrix effect. |
| MF < 1 | Ion Suppression (e.g., an MF of 0.7 means 30% suppression). |
| MF > 1 | Ion Enhancement (e.g., an MF of 1.4 means 40% enhancement). |
For a validated method, the matrix effect should be minimal and, most importantly, consistent across different sources of the biological matrix. The use of a co-eluting SIL internal standard is the best way to compensate for any observed matrix effects.[12]
References
- Sheldon, R. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 715, 437-458. [Link]
- Byun, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1145. [Link]
- Liu, G., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Romain, C., et al. (1983). Determination of free and total polyamines in human serum and urine by ion-pairing high-performance liquid chromatography using a radial compression module.
- Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek ChromaBLOGraphy. [Link]
- Reddy, G. P., et al. (1994). Improved method for benzoyl chloride derivatization of polyamines for high-peformance liquid chromatography.
- Doerfel, D., et al. (2024). Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography (ERLIC) for the Quantitative Analysis of Polyamines.
- HELIX Chromatography. (n.d.).
- Byun, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1145. [Link]
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies, Inc.[Link]
- Sanchez-Lopez, E., et al. (2014). Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry. Plant Methods, 10(1), 29. [Link]
- Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? [Link]
- On-line SPE-LC-MS/MS for the analysis of polyamines in biological samples. (2012).
- Fernandes, J. O., et al. (2000). Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice.
- van der Werf, M. J., et al. (2020). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. Metabolomics, 16(6), 72. [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- McCalley, D. V. (2017). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation.
- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Spermidine. [Link]
- Sampaio, V. F., et al. (2010). Rat brain polyamines: an analytical method validation. Brazilian Journal of Pharmaceutical Sciences, 46(4), 755-762. [Link]
- Yilmaz, O., et al. (2019). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Turkish Journal of Biochemistry, 44(2), 195-202. [Link]
- Distler, A. M., & Allison, J. (2001). Polyamine co-matrices for matrix-assisted laser desorption/ionization mass spectrometry of oligonucleotides. Journal of the American Society for Mass Spectrometry, 12(4), 456-462. [Link]
- Waters Corporation. (n.d.). Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity.
- Flores, H. E., & Galston, A. W. (1982). Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography. Plant Physiology, 69(3), 701-706. [Link]
- Chromatography Forum. (2022). HILIC: Issues with Spermine/Spermidine carryover. [Link]
- Kaminsky, C. J., et al. (2022). Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. Journal of the American Society for Mass Spectrometry, 33(12), 2323-2331. [Link]
- Murray Stewart, T., et al. (2025). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. Methods in Enzymology, 715, 323-335. [Link]
- Gonzalez-Covarrubias, V., et al. (2021). Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. Metabolites, 11(11), 738. [Link]
- Wu, G., et al. (2007). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Nature Protocols, 2(11), 2794-2800. [Link]
- Kaminsky, C. J., et al. (2022). Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations. Journal of the American Society for Mass Spectrometry, 33(12), 2323-2331. [Link]
- Murray Stewart, T., et al. (2025). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. Methods in Enzymology, 715, 323-335. [Link]
- Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples.
- ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? [Link]
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- van de Merbel, N. C. (2016). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples.
- Klåvus, A., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 10(12), 493. [Link]
- Separation Science. (n.d.). Stable Isotope-Labeled Amino Acid Mixes. [Link]
- Liu, R., et al. (2015). Rapid and Simultaneous Quantification of Polyamines in Human Plasma by LC–MS/MS After Pre-column Derivatization with N-(9-Fluorenylmethoxycarbonyloxy)succinimide. Journal of Chromatographic Science, 53(8), 1272-1278. [Link]
- De Rabba, M., & El-Aneed, A. (2016). Quantitative bioanalysis by LC-MS/MS: a review.
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Technical Support Center: Polyamine Analysis
<
A Guide to Avoiding and Troubleshooting Contamination
Welcome to the Technical Support Center for polyamine analysis. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and robust protocols to ensure the accuracy and reliability of your results. Polyamines are ubiquitous, low-molecular-weight aliphatic amines, which makes them notoriously susceptible to environmental and procedural contamination. This guide will help you identify potential sources of contamination and provide actionable solutions to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of polyamine contamination in the lab?
A1: Polyamine contamination can originate from numerous sources due to their widespread presence in biological systems and the environment. The primary culprits include:
-
Human-Derived Contamination: Skin cells, hair, and saliva are rich in polyamines. Talking over open sample tubes, dandruff, or touching surfaces without gloves can easily introduce significant contamination. Keratin, a protein found in skin and hair, is a frequent contaminant in mass spectrometry analyses and indicates broader issues with sample handling.[1][2][3]
-
Laboratory Consumables: Plasticware (e.g., pipette tips, microcentrifuge tubes), glassware, and even solvents can harbor or leach polyamines and other interfering compounds.[2]
-
Reagents: Reagents used for derivatization, such as dansyl chloride or benzoyl chloride, and buffers can contain impurities that interfere with polyamine detection.[4]
-
Cross-Contamination: Improper handling can lead to carryover from high-concentration samples to low-concentration ones. This can happen through shared pipettes, reused vials, or inadequately cleaned equipment.[5][6]
-
Environmental Dust: Dust particles in the lab can carry biological material, including polyamines, that can settle into open samples.[2][3]
Q2: Why is my blank (no sample) injection showing polyamine peaks?
A2: Seeing polyamine peaks in a blank injection is a classic sign of contamination within your analytical system. The source can be:
-
Contaminated Solvents/Mobile Phase: Impurities in your HPLC-grade solvents (e.g., acetonitrile, methanol, water) or mobile phase additives are a common cause.[7] Always use the highest purity solvents available and prepare fresh mobile phases regularly.
-
Carryover from Previous Injections: If a previous sample had a very high concentration of polyamines, residual amounts can remain in the autosampler needle, injection port, or on the head of the analytical column.
-
Contaminated Derivatization Reagent: The reagent used to tag the polyamines for detection may itself be contaminated or degrade into a fluorescent/mass-spectrometry-active byproduct. Prepare fresh derivatization reagents and run a "reagent blank" (all steps, no sample) to check for this.
-
Leaching from Tubing or Vials: Though less common with modern inert materials, system components or autosampler vials can sometimes be a source of interfering compounds.
Q3: Can my choice of derivatization reagent introduce contamination?
A3: Yes. While derivatization is often necessary to enhance the sensitivity and chromatographic retention of polyamines, the reagents themselves can be a source of interference.[4][8] For example, dansyl chloride is widely used but can be prone to hydrolysis, creating fluorescent byproducts that may co-elute with your analytes of interest.[9] It's crucial to:
-
Use high-purity derivatization reagents.
-
Prepare the reagent fresh, as recommended by the manufacturer or method protocol.
-
Always include a "reagent blank" in your analytical run to identify any peaks originating from the derivatization process itself.
Q4: Are there specific types of labware I should use or avoid?
A4: Absolutely. Not all plastics are created equal.
-
Recommended: Use polypropylene (PP) tubes and pipette tips. PP is generally more chemically resistant and less prone to leaching plasticizers or binding polyamines compared to other plastics like polystyrene. Many labs performing sensitive mass spectrometry trust specific brands that test their plastics for leachables.[2]
-
To Avoid: Avoid using standard polystyrene plates or tubes for sample storage or preparation, as they can adsorb the positively charged polyamines. Do not use glassware that has been washed with detergents, as these can leave residues that interfere with mass spectrometry.[2][5] If you are unsure, rinse glassware with hot water followed by an organic solvent.[2]
Troubleshooting Guides & In-Depth Protocols
Issue 1: Persistent Background Contamination in Chromatograms
This guide addresses the scenario where, despite careful technique, you consistently observe background peaks for putrescine, spermidine, or other polyamines across all samples, including blanks.
Causality Analysis Workflow
The key to solving this is a systematic process of elimination. The following diagram illustrates a logical workflow to pinpoint the source of contamination.
Caption: Workflow for troubleshooting background contamination.
Step-by-Step Troubleshooting Protocol:
-
Isolate the Reagents: Prepare a "reagent blank" containing only the derivatization agent, buffers, and solvents used in the sample preparation, but no actual sample.[8]
-
If peaks are present: The contamination is in your reagents.
-
Prepare a fresh mobile phase using new, unopened bottles of LC-MS grade solvents.[7]
-
If contamination persists, prepare a fresh stock of your derivatization reagent.
-
Always filter all mobile phases through a 0.22 µm filter before use.
-
-
-
Isolate the LC-MS System: If the reagent blank is clean, the issue is likely system carryover.
-
Perform a thorough system flush. Replace the standard needle wash solution with a stronger solvent mix (e.g., 50:50:1 isopropanol:acetonitrile:water with 0.5% formic acid).
-
Inject a "solvent blank" of fresh, high-purity acetonitrile or methanol directly from the bottle.
-
If peaks are present: You have significant system contamination. This may require flushing individual components or, in severe cases, replacing tubing or rotor seals in the injection valve.
-
If peaks are absent: The contamination was likely carryover in the autosampler. Ensure your wash protocol between injections is sufficiently rigorous.
-
Issue 2: Contamination from Sample Collection and Handling
Contamination introduced before the sample even reaches the lab is a major source of error, particularly for clinical samples.
Key Principles for Contamination-Free Sample Collection:
-
Minimize Human Contact: The person collecting the sample should wear nitrile gloves and a lab coat.[2][3] They should avoid talking, sneezing, or coughing over the collection site or open tubes.
-
Use the Right Collection Tubes: For blood collection, use vacutainer systems to avoid environmental exposure.[10] The choice of anticoagulant can matter, so be consistent with your protocol.
-
Process Samples Promptly: Polyamines are biologically active and can be produced or degraded after collection.[9] Process samples (e.g., centrifuging blood to separate plasma) as quickly as possible, ideally within 2 hours of collection.[11] If immediate processing is not possible, store samples appropriately (e.g., on ice).
-
Dedicated Workspace: If possible, perform all sample preparation steps, especially aliquoting and derivatization, in a clean area or a laminar flow hood to protect from airborne contaminants like dust.[1][12]
Protocol for Minimal Contamination Blood Plasma Preparation:
-
Collection: Draw blood using a standard vacutainer system into the appropriate tube (e.g., EDTA or ACD A).[11] Invert the tube gently 8-10 times to mix with the anticoagulant.[10]
-
Centrifugation: Within 2 hours of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Aliquoting: In a clean environment (ideally a laminar flow hood), carefully pipette the plasma supernatant into fresh, pre-labeled polypropylene cryogenic vials. Be careful not to disturb the buffy coat or red blood cell pellet.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.[9] Avoid repeated freeze-thaw cycles.
Issue 3: Inconsistent Results and Poor Reproducibility
Inconsistent results are often a symptom of sporadic contamination events. The solution is to build a self-validating workflow with rigorous cleaning and quality control.
Table 1: Labware Cleaning Procedures for Trace Polyamine Analysis
| Labware Type | Cleaning Protocol | Rationale & Key Insights |
| Glassware (Volumetric flasks, vials) | 1. Wash with a phosphate-free laboratory detergent. 2. Rinse 5x with tap water. 3. Soak in a dilute acid bath (e.g., 0.5-1% nitric acid or 10% hydrochloric acid) for at least 8 hours.[13][14] 4. Rinse profusely (5-6 times) with high-purity (e.g., 18 MΩ·cm) water.[13][14] 5. Oven dry at 110°C and cover with foil until use.[15] | The acid soak is critical. It protonates the glass surface and displaces any adsorbed, positively charged polyamines. Never use chromic acid , as it can leave residues. Dedicate this glassware only for trace analysis.[13][14] |
| Plasticware (Centrifuge tubes, racks) | 1. Rinse thoroughly with high-purity water. 2. Soak in a 1:7 ammonium hydroxide solution for at least 2 hours.[15] 3. Rinse thoroughly with tap water, then RO water, then high-purity water (3x each).[15] 4. Air dry in a clean environment. | Ammonium hydroxide helps remove organic residues. For the most sensitive analyses, using new, high-quality disposable plasticware for each sample is the safest approach to prevent cross-contamination.[5] |
| LC-MS Autosampler Vials | Use new vials and caps for every injection. Do not reuse vials, even for the same sample. | Vials are a common source of carryover. The cost of a new vial is negligible compared to the cost of a failed experiment or incorrect result. |
Establishing a Contamination-Free Environment:
-
Personal Protective Equipment (PPE): Always wear clean nitrile gloves, a lab coat, and safety glasses. For highly sensitive work, consider a hairnet.[2][3] Change gloves immediately if you touch your face, hair, or any non-cleaned surface.
-
Dedicated Reagents: Aliquot your stocks of solvents, buffers, and derivatization reagents into smaller, single-use volumes.[5] This prevents contamination of the entire stock bottle.
-
Clean Workspace: Before starting, wipe down your bench, pipettes, and vortexer with 70% ethanol or another appropriate cleaning agent to remove dust and other particulates.[2][12]
-
Run Controls: Always include a negative control (blank) and a positive control (a known standard) with every batch of samples to ensure your system is performing correctly and is free from contamination.
By implementing these rigorous protocols and troubleshooting guides, you can significantly reduce the risk of contamination and generate high-quality, reliable data in your polyamine analysis.
References
- Avoiding Keratin Contamination. (n.d.).
- Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! (2025). Bitesize Bio.
- Glassware Cleaning for Trace TOC Analysis. (n.d.).
- Creating and Maintaining a Keratin-free Environment. (n.d.).
- Why Are There So Many Keratins in My Mass Spectrometry Results. (n.d.). MtoZ Biolabs.
- 12 Tips for Preparing Non-Covalent Protein Complexes for Mass Spectrometry Analysis. (2022).
- Laboratory Glassware Cleaning and Storage. (2018). University of Wisconsin-Milwaukee.
- M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf. (2018).
- glassware cleaning Archives - TechNotes – Critical Cleaning Advice
- Cleaning Laboratory Glassware - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. (n.d.).
- Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS. (n.d.). MDPI.
- Polyamines determination by TLC and HPLC. (2016).
- The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. (2023). PubMed Central.
- Measuring Polyamine Levels After AMXT-1501 Treatment: Application Notes and Protocols. (n.d.). Benchchem.
- Collection, preparation, and biobanking of clinical specimens for analysis in polyaminopathies. (2025).
- The optimal method to measure polyamines in serum by using HPLC fluorescence detector. (n.d.). Acta Pharmaceutica Sciencia.
- View of Polyamines in foods: development of a food database | Food & Nutrition Research. (n.d.). Food & Nutrition Research.
- Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. (2021). MDPI.
- The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. (2023).
- Toxicity of Polyamines and Their Metabolic Products | Request PDF. (2025).
- Occurrence of Polyamines in Foods and the Influence of Cooking Processes. (2025).
- Top ten tips for reducing sample collection errors. (n.d.). North Bristol NHS Trust.
- Polyamines in Food. (2019).
- How to Avoid Contamination in Lab Samples. (n.d.). Aurora Biomed.
- How to Reduce Sample Contamination. (2025).
- Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chrom
- 3 Best Practices for Preventing Contamination in Life Science Labor
- LC-MS Grade Solvents and Reagents. (n.d.). Sigma-Aldrich.
- How To Avoid Contamination in Lab. (2021). Technical Safety Services.
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Validation & Comparative
A Comparative Guide to the Functional Divergence of Spermidine and sym-Homospermidine
For researchers in cellular biology and drug development, understanding the nuanced roles of polyamines is critical. These small, ubiquitous polycations are fundamental to a host of cellular processes, from proliferation to death.[1][2] While spermidine is a well-characterized polyamine essential for eukaryotic life, its structural isomer, sym-homospermidine, presents a fascinating case of functional divergence. This guide provides an in-depth comparative analysis of these two molecules, grounded in experimental evidence, to illuminate their distinct biological activities and provide a framework for their empirical investigation.
Part 1: Molecular and Biosynthetic Distinctions
At first glance, spermidine and this compound are closely related triamines. However, their structural arrangement and biosynthetic origins are fundamentally different, dictating their unique roles in cell physiology.
Structural Comparison
Spermidine possesses an asymmetric structure, with three- and four-carbon chains separating its amino groups (N-(3-aminopropyl)-1,4-diaminobutane). In contrast, this compound is perfectly symmetric, with two four-carbon chains separating the three amino groups (N-(4-aminobutyl)-1,4-diaminobutane). This seemingly minor difference in methylene group placement has profound implications for how these molecules interact with their biological targets.
Caption: Molecular structures of spermidine and this compound.
Biosynthetic Pathways: A Tale of Two Origins
The production of these polyamines within cells follows distinct enzymatic routes, a key factor in their differential regulation and distribution across species.
-
Spermidine Synthesis: This is a highly conserved pathway in eukaryotes.[3][4] It begins with the decarboxylation of ornithine to produce putrescine. Spermidine synthase then catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine.[3][4][5][6]
-
This compound Synthesis: This pathway is more varied and less ubiquitous, found in certain bacteria and plants.[7][8] A primary route involves homospermidine synthase, which catalyzes the NAD+-dependent condensation of two molecules of putrescine.[7][8][9] An alternative pathway, identified in the thermophile Thermus thermophilus, involves a two-step process starting from agmatine.[10] Notably, the plant enzyme for homospermidine synthesis is believed to have evolved from deoxyhypusine synthase, an enzyme central to a key function of spermidine.[7][11]
Caption: Simplified biosynthetic pathways of spermidine and this compound.
Part 2: Comparative Functional Analysis
The structural and biosynthetic differences outlined above translate into distinct and sometimes mutually exclusive biological functions.
The Decisive Role in Eukaryotic Translation: eIF5A Hypusination
The most critical functional distinction lies in their ability to participate in the post-translational modification of the eukaryotic initiation factor 5A (eIF5A).
-
Spermidine's Essential Function: Spermidine is the exclusive substrate for deoxyhypusine synthase (DHS).[12][13] This enzyme transfers the aminobutyl moiety of spermidine to a specific lysine residue on the eIF5A precursor, forming a deoxyhypusine intermediate.[14][15] A subsequent hydroxylation step yields the mature, active hypusinated eIF5A (eIF5AH).[13][15] This modification is absolutely essential for the function of eIF5A in promoting the translation of specific mRNAs, particularly those containing polyproline tracts, and is vital for eukaryotic cell proliferation.[14][15]
-
This compound's Inability: Due to its symmetric structure, this compound cannot serve as a substrate for DHS. Its aminobutyl groups are not configured correctly for the enzymatic transfer. Furthermore, studies have shown that this compound is a poor inhibitor of the key polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT1), in contrast to spermidine, which is a preferred substrate.[14] This enzymatic specificity underscores a fundamental divergence: spermidine is a direct and essential participant in protein synthesis, while this compound is excluded from this critical process.
Modulation of Autophagy and Cell Growth
Both molecules influence cell growth and autophagy, a cellular recycling process, but often with different efficacies and outcomes.
-
Spermidine as a Potent Autophagy Inducer: Spermidine is a well-documented, potent inducer of autophagy.[16][17][18] It achieves this primarily by inhibiting acetyltransferases, such as EP300, which are negative regulators of autophagy.[16] This function is linked to its anti-aging properties, as enhancing autophagy helps clear cellular debris and maintain homeostasis.[16][17][19] The life-extending effects of spermidine supplementation observed in various model organisms are largely dependent on its ability to induce autophagy.[18][19]
-
Variable Effects on Cell Proliferation: The impact of spermidine on cell growth is concentration-dependent. While essential for proliferation (partly through its role in eIF5A hypusination), high concentrations or dysregulated metabolism can be detrimental. In contrast, various synthetic analogues of both spermidine and spermine have been investigated as antineoplastic agents, designed to disrupt polyamine homeostasis in cancer cells.[20]
The role of this compound in these processes in eukaryotes is less clear, but its inability to support eIF5A hypusination means it cannot sustain proliferation in the same manner as spermidine.
Roles in Plant Physiology and Stress Tolerance
In organisms that produce it, this compound has carved out distinct roles, particularly in plants.
-
Spermidine in Plant Stress Response: Exogenous application of spermidine has been shown to enhance tolerance to various abiotic stresses in plants, including salinity and drought.[21][22][23] It functions by stabilizing membranes, acting as an antioxidant, and modulating ion channels.[22][24]
-
This compound as a Specialized Metabolite Precursor: In certain plants, this compound is a key pathway-specific intermediate in the biosynthesis of defensive compounds like pyrrolizidine alkaloids.[11] This highlights a specialized evolutionary path where this compound is utilized for secondary metabolism, a function not associated with spermidine.
Comparative Functional Summary
| Feature / Process | Spermidine | This compound |
| Structure | Asymmetric (3- and 4-carbon chains) | Symmetric (two 4-carbon chains) |
| eIF5A Hypusination | Essential and sole substrate | Inactive; cannot participate |
| Eukaryotic Cell Proliferation | Absolutely required | Cannot substitute for spermidine |
| Autophagy Induction | Potent inducer | Not a primary function in eukaryotes |
| Primary Role in Plants | General stress tolerance | Precursor for specialized defense compounds |
| SSAT1 Substrate | Yes (Good) | No (Poor)[14] |
Part 3: Experimental Framework for Comparative Analysis
To empirically validate the functional differences between these polyamines, a multi-assay approach is required. The following workflow provides a robust system for dissecting their distinct effects on eukaryotic cells.
Experimental Workflow: A Self-Validating System
The logic of this workflow is to first deplete endogenous polyamines, creating a "null" background. The cells are then "rescued" with either spermidine or this compound. By measuring key downstream markers (eIF5A hypusination, autophagy, and proliferation), we can directly attribute any observed effects to the specific polyamine supplied.
Caption: Workflow for comparative functional analysis of polyamines in cell culture.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Polyamine Depletion/Rescue
-
Rationale: The use of Difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), is critical. It blocks the first committed step of polyamine synthesis, effectively depleting intracellular putrescine and spermidine pools. This creates a clean background to test the specific effects of exogenously supplied polyamines.
-
Cell Seeding: Plate eukaryotic cells (e.g., HCT116) at a density that allows for logarithmic growth over the course of the experiment (e.g., 2x10^5 cells per 60 mm dish).
-
DFMO Treatment: After 24 hours, replace the medium with fresh medium containing 1-5 mM DFMO to inhibit endogenous polyamine synthesis.
-
Rescue Treatment: Simultaneously, divide the plates into three groups:
-
Control: DFMO only.
-
Spermidine Rescue: DFMO + 10 µM Spermidine.
-
This compound Rescue: DFMO + 10 µM this compound.
-
-
Incubation: Culture the cells for 48-72 hours. The duration should be sufficient to observe significant effects on proliferation and protein expression.
-
Harvesting: Harvest cells for downstream analysis (protein extraction for Western Blot and cell counting for proliferation assays).
Protocol 2: Western Blot for eIF5A Hypusination and Autophagy
-
Rationale: This protocol provides direct molecular evidence for the core functional differences. Antibodies specific to hypusinated-eIF5A allow for precise detection of this critical modification. The ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is a standard measure of autophagic flux.
-
Protein Extraction: Lyse harvested cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 12-15% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate overnight at 4°C with the following primary antibodies:
-
Anti-Hypusine-eIF5A (specific for the modified form).
-
Anti-eIF5A (for total eIF5A, as a loading control).
-
Anti-LC3B (to detect both LC3-I and LC3-II).
-
Anti-GAPDH or β-Actin (as a loading control).
-
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Cell Proliferation Assay (e.g., WST-1)
-
Rationale: This assay provides a quantitative measure of cell viability and metabolic activity, which serves as a proxy for proliferation. It directly tests the hypothesis that spermidine, but not this compound, can rescue the anti-proliferative effects of DFMO.
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat cells as described in Protocol 1 (DFMO, DFMO+Spermidine, DFMO+this compound).
-
Incubation: Incubate for 48-72 hours.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. The reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The evidence is clear: spermidine and this compound are not functionally interchangeable. Spermidine's asymmetric structure makes it the indispensable precursor for eIF5A hypusination, a process central to eukaryotic life.[12][15] In contrast, the symmetric nature of this compound excludes it from this role, shunting it towards specialized functions in the organisms that produce it, such as serving as a building block for defense alkaloids in plants.[11]
For researchers, this functional divergence is a powerful tool. This compound can be used as a negative control in studies of eIF5A function, while the comparison between the two can help dissect the hypusination-dependent versus hypusination-independent roles of polyamines in cellular physiology. Future investigations should focus on the potential for this compound to interact with other cellular targets and whether it possesses unique pharmacological properties that have yet to be explored.
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A Researcher's Guide to Validating the Role of sym-Homospermidine Using Gene Knockouts
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing gene knockout methodologies to elucidate the functional role of sym-homospermidine. We will delve into the scientific rationale, present detailed experimental workflows, and compare this definitive technique with alternative approaches.
Introduction: The Enigmatic Polyamine, this compound
Polyamines are ubiquitous, small, positively charged molecules essential for a myriad of cellular processes, including cell growth and proliferation.[1] While eukaryotes predominantly rely on spermidine, many bacteria and archaea utilize alternative polyamines, with this compound being a prominent example.[1] This symmetrical triamine is synthesized from putrescine and plays crucial roles in various organisms, from normal growth in α-proteobacteria like Rhizobium leguminosarum to serving as a precursor for pyrrolizidine alkaloids in certain plants.[1][2] Its presence is also implicated in stress tolerance, such as maintaining intracellular pH and ionic balance under osmotic stress in rhizobia.[3][4]
Despite its importance, the precise molecular functions of this compound are not fully understood. To rigorously define its role, a definitive genetic approach is required. Gene knockout technology stands as the gold standard for such functional validation, allowing for the complete ablation of a gene to observe the direct consequences of its absence.
The "Gold Standard": Why Gene Knockouts are Essential for Functional Validation
To unequivocally determine the function of a gene product like this compound, one must observe the organism's phenotype in its complete absence. Gene knockout techniques, which render a target gene inoperative, provide the most direct path to this objective.[5][6] This approach allows researchers to:
-
Establish Causality: By removing the gene responsible for this compound synthesis, any resulting phenotypic changes can be directly attributed to the absence of this polyamine.
-
Uncover Essential Roles: A knockout can reveal if this compound is essential for viability, growth under specific conditions, or other critical cellular processes.
-
Dissect Molecular Pathways: The phenotypic consequences of a knockout can provide profound insights into the metabolic and signaling pathways in which this compound participates.
Biosynthesis of this compound: Identifying the Target
The primary enzyme responsible for this compound synthesis is homospermidine synthase (HSS) . However, the specific pathway can differ between organisms:
-
Bacterial HSS (EC 2.5.1.44): This enzyme catalyzes the formation of this compound from two molecules of putrescine.[9][10] It can also use spermidine as a substrate.[10]
-
Plant HSS (EC 2.5.1.45): In plants, HSS has evolved from deoxyhypusine synthase (DHS).[2][11] This version catalyzes the transfer of an aminobutyl group from spermidine to putrescine to form this compound.[2][12]
Therefore, the first critical step is to identify the correct HSS-encoding gene in the organism of interest through bioinformatic analysis of its genome.
Caption: Biosynthetic pathways for this compound in bacteria and plants.
Experimental Workflow: A Guide to Knocking Out the HSS Gene
This section provides a detailed, step-by-step methodology for creating and validating an HSS gene knockout, using a bacterial model like Rhizobium or E. coli as an example. The CRISPR-Cas9 system is highlighted due to its widespread use and efficiency.[8][13]
Caption: Experimental workflow for HSS gene knockout and validation.
Protocol 1: CRISPR-Cas9 Mediated HSS Gene Knockout in Bacteria
Objective: To generate a stable knockout of the homospermidine synthase (HSS) gene.
Materials:
-
Target bacterial strain (e.g., Rhizobium tropici)
-
CRISPR-Cas9 system plasmids (e.g., a two-plasmid system with Cas9 and sgRNA expression vectors)[14]
-
Competent cells of a cloning strain (e.g., E. coli DH5α)
-
Appropriate antibiotics and growth media
-
Oligonucleotides for sgRNA and donor DNA construction
-
DNA assembly kit (e.g., Gibson Assembly)
-
Electroporator
Methodology:
-
sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) specific to a conserved region of the HSS gene. Utilize online tools to minimize off-target effects.[15]
-
Donor DNA Template Construction: Synthesize a donor DNA template (dsDNA) of ~500-1000 bp. This template should contain sequences homologous to the regions flanking the HSS gene (homology arms) but with the HSS gene itself deleted. This will facilitate repair via homologous recombination.[15]
-
Plasmid Construction: Clone the designed sgRNA sequence into the appropriate CRISPR plasmid that also expresses the Cas9 nuclease.[15]
-
Transformation: Prepare electrocompetent cells of the target bacterial strain. Co-transform the cells with the Cas9/sgRNA plasmid and the linear donor DNA template.[13]
-
Selection and Induction: Plate the transformed cells on selective media containing the appropriate antibiotic. Induce the expression of the Cas9 nuclease according to the plasmid system's protocol. The Cas9 will be guided by the sgRNA to create a double-strand break in the HSS gene.[14]
-
Homologous Recombination and Repair: The cell's repair machinery will use the provided donor DNA template to repair the break, resulting in the deletion of the HSS gene.[14]
-
Screening: Screen individual colonies for the desired knockout.
Protocol 2: Validation of the HSS Knockout
Objective: To confirm the successful deletion of the HSS gene at the genomic, transcriptomic, and metabolic levels.
A. Genomic Validation
-
PCR Screening: Design two sets of primers.
-
Internal Primers: Anneal within the deleted HSS gene sequence. The knockout strain should yield no PCR product, while the wild-type (WT) will show a band of the expected size.[16][17]
-
Flanking Primers: Anneal to the genomic regions outside the homology arms used in the donor template. The knockout strain will produce a smaller PCR product than the WT, corresponding to the size of the deletion.[17][18]
-
-
Sanger Sequencing: Sequence the PCR product from the flanking primers to confirm the precise deletion of the HSS gene and the correct integration of the donor sequence.
-
Southern Blotting: For an unequivocal confirmation, perform a Southern blot. Genomic DNA is digested with a restriction enzyme, separated by gel electrophoresis, and transferred to a membrane. A labeled probe specific to the HSS gene will hybridize to the WT DNA but not the knockout DNA.[16][17]
B. Expression Analysis (Optional but Recommended)
-
RT-qPCR: Extract total RNA from both WT and knockout strains. Perform reverse transcription followed by quantitative PCR. The knockout strain should show a complete absence or significant reduction of HSS mRNA transcripts compared to the WT.
C. Metabolic Validation
-
HPLC Analysis of Polyamines: This is the ultimate functional validation.
-
Grow WT and knockout strains under identical conditions.
-
Harvest cells and prepare cell extracts.
-
Derivatize the polyamines in the extracts using a reagent like benzoyl chloride or dansyl chloride.[19][20]
-
Analyze the derivatized samples using reverse-phase High-Performance Liquid Chromatography (HPLC).[19][20][21]
-
The resulting chromatogram from the knockout strain should show a complete absence of the peak corresponding to this compound when compared to the WT.
-
Protocol 3: Phenotypic Analysis and Rescue Experiment
Objective: To characterize the functional consequences of this compound absence and confirm that the observed phenotype is specifically due to the HSS knockout.
-
Phenotypic Characterization: Compare the knockout strain to the wild-type under various conditions. Based on the known roles of polyamines, assays could include:
-
Rescue Experiment (Complementation): This step is crucial for validating that the observed phenotype is not due to off-target mutations.
-
Clone the wild-type HSS gene into an expression plasmid.
-
Introduce this "rescue" plasmid into the HSS knockout strain.
-
The re-introduction of the functional HSS gene should restore the wild-type phenotype, confirming that the initial observations were a direct result of this compound absence.[16]
-
Comparison with Alternative Methodologies
While gene knockout is the definitive method, other techniques can provide complementary information.
| Feature | Gene Knockout (CRISPR) | RNA Interference (RNAi) | Chemical Inhibition |
| Mechanism | Permanent gene disruption at the DNA level.[23] | Post-transcriptional silencing of mRNA.[7][24] | Inhibition of enzyme activity. |
| Effect | Complete and permanent loss of function ("Knockout").[25] | Partial and transient reduction in expression ("Knockdown").[24] | Reversible reduction in function. |
| Specificity | High, but off-target effects are possible and must be checked.[25] | Prone to off-target effects due to sequence similarity.[7][25] | Can have off-target effects on other enzymes. |
| Pros | Unambiguous results; stable cell lines; enables study of complete loss-of-function.[25] | Useful for studying essential genes where a full knockout would be lethal; transient effect.[7] | Rapid and reversible; can be applied at specific times. |
| Cons | May be lethal if the gene is essential; more time-consuming to generate stable lines.[23] | Incomplete knockdown can lead to ambiguous results; off-target effects are a major concern.[7] | Specific inhibitors are not always available; potential for off-target toxicity. |
Conclusion and Future Directions
The use of gene knockouts, particularly via the CRISPR-Cas9 system, represents a powerful and precise strategy to validate the role of this compound. By systematically deleting the HSS gene and performing rigorous genomic, metabolic, and phenotypic analyses, researchers can move beyond correlation to establish a causal link between this unique polyamine and its cellular functions. This approach is fundamental to dissecting its role in bacterial physiology, plant secondary metabolism, and host-microbe interactions, paving the way for potential applications in agriculture and drug development.
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Navigating the Maze of Polyamine Detection: A Comparative Guide to Antibody Specificity and Cross-Reactivity with sym-Homospermidine
<_ _>
For Immediate Release
In the intricate world of cellular biology, the specific and accurate detection of polyamines is paramount. These small, positively charged molecules, including putrescine, spermidine, and spermine, are fundamental to a host of cellular processes, from cell growth and proliferation to apoptosis.[1][2] However, the structural similarity among polyamines and their isomers presents a significant challenge for immunological detection methods. A particular hurdle is the potential cross-reactivity of polyamine antibodies with sym-homospermidine, a structural isomer of spermidine.[3] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of polyamine antibody performance, with a focus on elucidating and mitigating cross-reactivity with this compound.
The Critical Need for Specificity in Polyamine Analysis
Polyamines are ubiquitous in eukaryotic cells and their levels are often altered in disease states, particularly in cancer, making them attractive biomarkers and therapeutic targets.[4][5] Consequently, the demand for robust and specific assays for their quantification is high. Immunoassays, such as ELISA, offer a sensitive and high-throughput platform for polyamine detection.[6][7] However, the utility of these assays is entirely dependent on the specificity of the antibodies employed.[8][9][10]
Understanding the Molecular Basis of Cross-Reactivity
The specificity of an antibody is determined by its ability to recognize and bind to a unique epitope on its target antigen.[11] In the case of small molecules like polyamines, the entire molecule often acts as the epitope. The binding affinity is governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces between the antibody's binding site and the polyamine.[4][12]
The structural similarity between spermidine and this compound means that they may present similar chemical faces to an antibody's binding pocket, increasing the likelihood of cross-reactivity.[3] Both monoclonal and polyclonal antibodies can exhibit cross-reactivity. While monoclonal antibodies recognize a single epitope, offering high specificity, polyclonal antibodies, a mixture of antibodies recognizing multiple epitopes, can sometimes provide a stronger signal but may also have a higher potential for cross-reactivity.[13][14][15][16][17]
Molecular Structures:
Caption: Molecular structures of Spermidine and this compound.
Experimental Validation of Antibody Specificity: A Methodological Guide
Rigorous validation is essential to ensure the reliability of any antibody-based assay.[8][9][10][18] The following experimental protocols are designed to systematically assess the cross-reactivity of polyamine antibodies with this compound.
Competitive ELISA: The Gold Standard for Cross-Reactivity Assessment
Competitive ELISA is a powerful technique to quantify the degree of cross-reactivity.[19][20] The principle lies in the competition between the target antigen (e.g., spermidine) and a potential cross-reactant (this compound) for a limited number of antibody binding sites.
Experimental Workflow:
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Detailed Protocol:
-
Antibody Coating: Coat a 96-well microtiter plate with the anti-polyamine antibody at an optimized concentration (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[21][22]
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[20][21]
-
Competition Reaction: Prepare a series of standard dilutions of spermidine and this compound. In separate wells, add a fixed concentration of enzyme-labeled spermidine and varying concentrations of either unlabeled spermidine (for the standard curve) or this compound (for cross-reactivity testing).[22][23]
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.[21]
-
Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cross-reactivity using the following formula: (Concentration of spermidine at 50% inhibition / Concentration of this compound at 50% inhibition) x 100.
Data Interpretation:
A lower percentage of cross-reactivity indicates higher specificity of the antibody for spermidine.
| Antibody Lot | Target Polyamine | 50% Inhibition (IC50) - Target (nM) | 50% Inhibition (IC50) - this compound (nM) | Cross-reactivity (%) |
| MAb-Polyamine-A1 | Spermidine | 10 | 500 | 2.0 |
| PAb-Polyamine-B1 | Spermidine | 15 | 150 | 10.0 |
| MAb-Polyamine-C1 | Spermine | 8 | >1000 | <0.8 |
This is a hypothetical data table for illustrative purposes.
Western Blotting: A Qualitative Assessment
While primarily used for protein detection, a modified Western blot approach can provide qualitative evidence of cross-reactivity.[24][25]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of polyamine-protein conjugates.
Detailed Protocol:
-
Conjugation: Covalently conjugate spermidine and this compound to a carrier protein (e.g., BSA or KLH).
-
SDS-PAGE: Separate the conjugates by SDS-PAGE.
-
Transfer: Transfer the separated conjugates to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[26]
-
Antibody Incubation: Incubate the membrane with the primary anti-polyamine antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate enzyme-conjugated secondary antibody.
-
Detection: Add a chemiluminescent or chromogenic substrate and visualize the bands.
Data Interpretation:
The presence of a band corresponding to the this compound-protein conjugate indicates cross-reactivity. The intensity of the band relative to the spermidine-protein conjugate band can provide a semi-quantitative measure of the degree of cross-reactivity.
Choosing the Right Antibody: Key Considerations
When selecting a polyamine antibody, researchers should prioritize the following:
-
Validation Data: Scrutinize the manufacturer's validation data, paying close attention to cross-reactivity testing against a panel of related polyamines, including this compound.[18]
-
Monoclonal vs. Polyclonal: For applications requiring the highest specificity, a well-characterized monoclonal antibody is generally preferred.[13][14][15] However, high-quality polyclonal antibodies can also be suitable if thoroughly validated.[16][17]
-
Application-Specific Validation: It is crucial to validate the antibody in the specific application and sample type to be used in your experiments.[9][27]
Conclusion: Ensuring Data Integrity Through Rigorous Antibody Validation
The accurate measurement of polyamines is critical for advancing our understanding of their roles in health and disease. The potential for cross-reactivity of polyamine antibodies with structural isomers like this compound poses a significant challenge that can compromise data integrity. By employing rigorous validation methodologies such as competitive ELISA and Western blotting, researchers can confidently select and utilize antibodies with the requisite specificity for their studies. This commitment to scientific integrity is paramount for generating reliable and reproducible data in the pursuit of novel diagnostics and therapeutics.
References
- Ten Basic Rules of Antibody Valid
- A Quick Guide to Antibody Valid
- Preparation of polyamine antibody and its use in enzyme immunoassay of spermine and spermidine with beta-D-galactosidase as a label. Journal of Immunological Methods. [Link]
- A monoclonal antibody-based immunoassay for the polyamines spermine and spermidine. Biochemical Society Transactions. [Link]
- Direct Determination of Polyamines in Human Serum by Radioimmunoassay. Cancer Research. [Link]
- Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
- Antibody Valid
- Assessing the polyamine pathway through immunoassays!. Immusmol. [Link]
- Demonstrating Antibody Specificity - Western Blot Example. Bio-Rad. [Link]
- Structural specificity of the triamines this compound and aminopropylcadaverine in stimulating growth of spermidine auxotrophs of Escherichia coli.
- Many Paths to Homospermidine Synthesis. Journal of Biological Chemistry. [Link]
- Antibody validation for Western blot: By the user, for the user. BioTechniques. [Link]
- Quantitative Western Blotting: How and why you should valid
- Western Blotting: Protein Analysis & Antibody Valid
- Competitive ELISA Protocol.
- JSJ-1, An Anti-Spermidine Monoclonal Antibody With Potential Clinical Applic
- Studies on the biosynthesis of this compound in sandal (Santalum album L.). The Biochemical Journal. [Link]
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- This compound, a naturally occurring polyamine. Biochemistry. [Link]
- Recombinant anti-polyamine antibodies: identification of a conserved binding site motif. Protein Engineering, Design and Selection. [Link]
- Monoclonal vs Polyclonal Antibodies. Sino Biological. [Link]
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- This compound. precisionFDA. [Link]
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- Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Boster Bio. [Link]
- Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. The Biochemical Journal. [Link]
- Assay of the polyamine spermine by a monoclonal antibody-based ELISA. Journal of Immunological Methods. [Link]
- Differential recognition of free and covalently bound polyamines by the monoclonal anti-spermine antibody SPM8-2. Journal of Immunological Methods. [Link]
- This compound, a naturally occurring polyamine. Biochemistry. [Link]
- Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Comb
- Spermidine. Wikipedia. [Link]
- Monoclonal versus polyclonal antibodies. evitria. [Link]
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- Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1.
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A Comparative Guide to Bacterial and Plant Homospermidine Synthases: From Evolutionary Divergence to Functional Distinction
Prepared by: Gemini, Senior Application Scientist
Introduction
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and stress response.[1][2] While the roles of common polyamines like putrescine and spermidine are well-documented, the rarer polyamine homospermidine plays uniquely divergent and critical roles in the bacterial and plant kingdoms. In many proteobacteria, homospermidine is a vital component of the primary polyamine pool, crucial for growth and biofilm formation.[3][4] In contrast, within certain plant lineages, homospermidine serves as the dedicated precursor for the biosynthesis of pyrrolizidine alkaloids (PAs), a class of potent chemical defenses against herbivores.[5][6][7]
The synthesis of homospermidine is catalyzed by homospermidine synthase (HSS). However, the enzymes designated as HSS in bacteria and plants are not evolutionary or functionally equivalent. They represent a fascinating case of convergent function built upon divergent evolutionary origins and fundamentally different catalytic mechanisms. This guide provides an in-depth comparison of bacterial and plant homospermidine synthases, detailing their evolutionary history, catalytic mechanisms, structural features, and physiological significance. We further provide validated experimental protocols for their differential characterization, offering a critical resource for researchers in molecular biology, biochemistry, and drug development.
Evolutionary Origins: A Tale of Two Synthases
The functional convergence of bacterial and plant HSS belies their distinct evolutionary trajectories. Plant HSS is a product of neofunctionalization following a gene duplication event, whereas bacterial HSS evolved from a separate ancestral lineage.
Plant HSS: Recruitment from Primary Metabolism
Plant HSS evolved from deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational modification of eukaryotic initiation factor 5A (eIF5A).[5][6][8] The evolution of HSS occurred through the duplication of the ancestral dhs gene.[9][10] Following duplication, one gene copy retained its essential function as DHS, while the other accumulated mutations that altered its substrate specificity, leading to the emergence of HSS.[11][12] This new enzyme lost the ability to bind the large eIF5A protein substrate but optimized its "side activity" of using the small molecule putrescine as an acceptor, thereby channeling homospermidine into the specialized PA secondary metabolic pathway.[11][13] This gene duplication event is believed to have occurred independently multiple times across different angiosperm lineages, providing the genetic raw material for a key chemical defense innovation.[9]
Bacterial HSS: A Distinct Lineage
In contrast, bacterial HSS does not share this direct evolutionary link with DHS. It belongs to a different protein family, more closely related to carboxyspermidine dehydrogenase and lysine 6-dehydrogenase.[14] This fundamental evolutionary divergence is the root of the significant mechanistic and structural differences observed between the two enzyme classes. It is noteworthy that some bacteria possess a different, non-homologous enzyme, SpeY, which is a DHS-like homolog that also synthesizes homospermidine, highlighting the complex evolutionary landscape of polyamine biosynthesis in prokaryotes.[14]
Caption: Divergent evolutionary pathways of plant and bacterial homospermidine synthases.
Catalytic Mechanism and Substrate Specificity: The Core Functional Rift
The most profound differences between bacterial and plant HSS are found in their catalytic reactions and substrate requirements. Both enzymes are NAD⁺-dependent, but they utilize different starting materials to achieve the same product.
Bacterial Homospermidine Synthase
The bacterial enzyme catalyzes the formation of one molecule of homospermidine from two molecules of putrescine .[15][16] One molecule of putrescine is oxidized to 4-aminobutanal, which then forms a Schiff base with the second molecule of putrescine. This intermediate is subsequently reduced to form homospermidine.
A key mechanistic feature is that bacterial HSS lacks a catalytic lysine residue in its active site and therefore does not form a covalent enzyme-substrate Schiff base intermediate.[3][17][18] Instead, its mechanism is stabilized by a critical cation-π interaction between a conserved tryptophan residue and cationic intermediates in the active site.[3][15][19] The entire reaction is carried out within the active site of a single subunit.[17][20]
Reaction: 2 Putrescine + NAD⁺ → Homospermidine + NH₃ + NADH + H⁺
Plant Homospermidine Synthase
The plant enzyme, reflecting its DHS ancestry, catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to an acceptor molecule, putrescine .[5][7][21] In this reaction, spermidine acts as the aminobutyl donor, releasing 1,3-diaminopropane as a byproduct. Critically, plant HSS is unable to use putrescine as the aminobutyl donor and cannot synthesize homospermidine from two molecules of putrescine.[5][7]
Reaction: Putrescine + Spermidine + NAD⁺ → Homospermidine + 1,3-Diaminopropane + NADH + H⁺
Caption: Comparison of substrate utilization by bacterial and plant HSS.
Comparative Summary of Enzymatic Properties
| Feature | Bacterial Homospermidine Synthase | Plant Homospermidine Synthase |
| Substrates | 2x Putrescine[14][15][16] | 1x Putrescine, 1x Spermidine[5][7][22] |
| Aminobutyl Donor | Putrescine | Spermidine[7] |
| Byproduct | Ammonia (NH₃) | 1,3-Diaminopropane[21] |
| Cofactor | NAD⁺ (prosthetic group)[3][17] | NAD⁺[5][7] |
| Key Mechanistic Feature | Cation-π stabilization (Trp residue)[15][19]; No Schiff base intermediate[3][17] | Analogous to DHS; aminobutyl transfer |
| Evolutionary Ancestor | Carboxyspermidine dehydrogenase-like[14] | Deoxyhypusine Synthase (DHS)[5][6] |
| Physiological Role | Primary Polyamine Metabolism (Growth, Biofilms)[3][4] | Secondary Metabolism (Pyrrolizidine Alkaloid Biosynthesis)[5][7] |
Structural Distinctions and Physiological Roles
The differences in evolution and mechanism are reflected in the protein structures and the distinct physiological roles these enzymes play.
-
Structure: Bacterial HSS, for which crystal structures are available (e.g., from Blastochloris viridis and Pseudomonas aeruginosa), typically forms a dimer.[15] Each subunit contains a boot-shaped substrate-binding pocket, and importantly, the active site is contained entirely within a single subunit.[3][15][17] This structure is distinct from that of DHS, which forms its active site at the interface between subunits.[3][17] Plant HSS, sharing high sequence identity with DHS, is presumed to adopt a similar overall fold but with critical surface amino acid changes that prevent it from binding the large eIF5A protein.[5][11]
-
Physiological Role & Regulation: This is a primary point of divergence.
-
In bacteria, homospermidine is a core polyamine essential for normal growth and stress resilience in many species.[3][4] Consequently, bacterial HSS is a key enzyme in primary metabolism. Its essential nature in pathogenic strains like Pseudomonas aeruginosa and Legionella pneumophila makes it an attractive target for novel antibiotic development.[3][16]
-
In plants, HSS is a highly specialized enzyme of secondary metabolism.[5][7] Its product, homospermidine, is not part of the general polyamine pool but is committed exclusively to the synthesis of defensive alkaloids.[13][23] The expression of plant HSS is therefore tightly regulated and often restricted to specific tissues, such as the roots, and even to specific cell types within those tissues.[23] This is in stark contrast to its ancestor, DHS, which is constitutively expressed throughout the plant.[23]
-
Experimental Characterization: A Validated Workflow
Distinguishing between bacterial and plant HSS activity is crucial for functional genomics, enzyme characterization, and inhibitor screening. The choice of experimental design must be guided by their fundamental mechanistic differences. The following workflow provides a self-validating system to unambiguously identify the enzyme type.
Causality Behind Experimental Design
The core principle for differentiating the two enzymes is their distinct substrate requirement for the aminobutyl donor. Bacterial HSS uses putrescine, while plant HSS uses spermidine.[7][16] Therefore, a set of parallel assays using differentially radiolabeled substrates can definitively identify the reaction mechanism. This approach moves beyond simple product detection to probe the specific catalytic transformation.
Caption: Workflow for the differential analysis of HSS activity.
Protocol: Differentiating HSS Activity with Radiolabeled Substrates
This protocol describes a robust method to determine the substrate specificity and thus the origin-type (bacterial vs. plant) of an HSS enzyme.
I. Materials & Reagents
-
Enzyme preparation (e.g., clarified cell lysate, purified recombinant protein)
-
[1,4-¹⁴C]Putrescine dihydrochloride
-
[¹⁴C(terminal methylenes)]Spermidine trihydrochloride
-
Unlabeled putrescine and spermidine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
NAD⁺ solution
-
Reaction stop solution (e.g., saturated Na₂CO₃)
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:ammonia, 2:2:1 v/v/v)
-
Ninhydrin stain solution
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
II. Step-by-Step Methodology
-
Preparation of Reaction Master Mixes: Prepare two separate master mixes. For each 50 µL final reaction volume:
-
Assay A (Bacterial HSS test):
-
25 µL 2x Reaction Buffer
-
5 µL NAD⁺ (to final 1 mM)
-
5 µL [¹⁴C]Putrescine (e.g., to final 0.1 µCi, 100 µM)
-
Add H₂O to bring the volume to 40 µL before adding the enzyme.
-
-
Assay B (Plant HSS test):
-
25 µL 2x Reaction Buffer
-
5 µL NAD⁺ (to final 1 mM)
-
5 µL Unlabeled Putrescine (to final 400 µM)
-
5 µL [¹⁴C]Spermidine (e.g., to final 0.1 µCi, 40 µM)
-
Add H₂O to bring the volume to 40 µL before adding the enzyme.
-
-
-
Self-Validating Controls: For each assay type, prepare three essential controls:
-
No Enzyme Control: Replace enzyme volume with buffer. (Validates that product formation is enzyme-dependent).
-
Boiled Enzyme Control: Use heat-denatured enzyme. (Confirms that activity requires a native protein structure).
-
No Substrate Control: Omit the unlabeled substrate in Assay B. (Confirms dependence on both substrates for plant HSS).
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixes and controls to the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme preparation to each tube. Mix gently.
-
Incubate for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding 100 µL of saturated Na₂CO₃ solution.
-
Spot the entire reaction volume onto a TLC plate. Include standards of radiolabeled putrescine, spermidine, and (if available) unlabeled homospermidine.
-
Develop the TLC plate in the appropriate solvent system until the solvent front nears the top.
-
Air dry the plate thoroughly. Visualize the standards by spraying with ninhydrin and heating. Homospermidine will migrate slower than putrescine but faster than spermidine.
-
-
Quantification and Interpretation:
-
Scrape the silica corresponding to the homospermidine spot from the plate into a scintillation vial.
-
Add scintillation fluid and quantify the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Interpretation:
-
Bacterial HSS: Significant radioactivity will be detected in the homospermidine spot from Assay A , with only background counts in Assay B and all controls.
-
Plant HSS: Significant radioactivity will be detected in the homospermidine spot from Assay B , with only background counts in Assay A and all controls.
-
-
Conclusion and Future Outlook
Bacterial and plant homospermidine synthases, while producing the same polyamine, are fundamentally different enzymes at every critical level: evolutionary origin, catalytic mechanism, substrate utilization, and physiological function. Plant HSS is a specialized offshoot of primary metabolism, repurposed for chemical defense. Bacterial HSS is an integral component of primary polyamine metabolism, essential for cellular life.
These distinctions have profound implications. For drug development professionals, the unique structure and mechanism of bacterial HSS present a highly specific target for designing novel antibiotics that would not interfere with eukaryotic polyamine pathways. For researchers and scientists, understanding these differences is paramount for accurately interpreting genetic data, studying the complex regulation of plant secondary metabolism, and exploring the diverse roles of polyamines in bacterial physiology. The experimental framework provided here offers a reliable system for functionally validating and distinguishing these two important classes of enzymes.
References
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(26), 14777–14782. [Link][5]
- Krossa, S., et al. (2016). Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase-an Essential Enzyme of the Polyamine Metabolism. Scientific Reports, 6, 19501. [Link][3]
- Kloss, F., et al. (2018). Structural and catalytic characterization of Blastochloris viridis and Pseudomonas aeruginosa homospermidine synthases supports the essential role of cation–π interaction. Acta Crystallographica Section D: Structural Biology, 74(Pt 7), 643–653. [Link][15]
- Krossa, S., et al. (2016). Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase-an Essential Enzyme of the Polyamine Metabolism. PubMed, 26679549. [Link][17]
- Kaltenegger, E., et al. (2013). Evolution of Homospermidine Synthase in the Convolvulaceae: A Story of Gene Duplication, Gene Loss, and Periods of Various Selection Pressures. Plant Physiology, 162(1), 325–338. [Link][9]
- Kaltenegger, E., et al. (2013). Evolution of homospermidine synthase in the convolvulaceae: a story of gene duplication, gene loss, and periods of various selection pressures. PubMed, 23512879. [Link][10]
- Krossa, S., et al. (2016). Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase–an Essential Enzyme of the Polyamine Metabolism. OUCI. [20]
- Ober, D., et al. (2003). Molecular evolution by change of function. Alkaloid-specific homospermidine synthase retained all properties of deoxyhypusine synthase except binding the eIF5A precursor protein. PubMed, 12522068. [Link][11]
- Kaltenegger, E., et al. (2013). Evolution of Homospermidine Synthase in the Convolvulaceae: A Story of Gene Duplication, Gene Loss, and Periods of Various Selection Pressures[C][W][OA]. Semantic Scholar. [Link][12]
- Krossa, S., et al. (2016). Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase–an Essential Enzyme of the Polyamine Metabolism. Semantic Scholar. [Link][19]
- Krossa, S., et al. (2016). Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase-an Essential Enzyme of the Polyamine Metabolism.
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. PubMed, 10617543. [Link][6]
- Böttcher, F., et al. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link][22]
- Böttcher, F., et al. (1994). Biosynthesis of pyrrolizidine alkaloids: Putrescine and spermidine are essential substrates of enzymatic homospermidine formation.
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. PMC - NIH. [Link][7]
- Kaltenegger, E., et al. (2013). Evolution of Homospermidine Synthase in the Convolvulaceae: A Story of Gene Duplication, Gene Loss, and Periods of Various Selection Pressures. Oxford Academic. [Link][13]
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. PNAS. [Link][8]
- Böttcher, F., et al. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Science Publishing. [Link][21]
- Frébort, I., et al. (2021). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. PubMed Central. [Link][1]
- Anke, C., et al. (2002). Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase. PubMed Central. [Link][23]
- Michael, A. J. (2016). Polyamine function in archaea and bacteria. PMC - NIH. [Link][4]
- HSS1 - Homospermidine synthase 1 - Senecio vernalis (Spring groundsel). UniProtKB | UniProt. [Link][25]
- Krossa, S., et al. (2016). Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase–an Essential Enzyme of the Polyamine Metabolism. PMC - PubMed Central. [Link][16]
- Krossa, S., et al. (2016). Overview of bacterial HSS-related polyamines and bacterial HSS-catalyzed reactions.
- Hasan, M. M., et al. (2021). Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions. MDPI. [Link][2]
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A Researcher's Guide to the Unambiguous Identification of sym-Homospermidine in a Novel Organism
For researchers venturing into the metabolome of a newly discovered or poorly characterized organism, the identification of known compounds in a new context is a critical first step. Among the fascinating polyamines, symmetric homospermidine (sym-HSPD), with its simple yet elegant structure of two aminobutyl moieties linked by a secondary amine, presents a unique analytical challenge. Its presence can have significant implications for understanding the organism's physiology, from stress response to biofilm formation.
This guide provides a comprehensive, comparative framework for the confident identification and quantification of sym-homospermidine. We will move beyond simple protocol recitation to delve into the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical findings.
The Analytical Imperative: Distinguishing this compound from its Isomers
The primary challenge in this compound analysis lies in its potential for co-elution with structurally similar polyamines. A key isomer, aminopropylcadaverine, possesses the same molecular weight and elemental composition, making it indistinguishable by mass spectrometry alone without careful chromatographic separation and fragmentation analysis. Other naturally occurring polyamines, such as spermidine and spermine, can also interfere if not adequately resolved. Therefore, a multi-faceted analytical approach is not just recommended, but essential for unambiguous identification.
A Comparative Workflow for this compound Identification
This guide will compare two robust analytical workflows: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For ultimate structural confirmation, we will also discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1: A comprehensive workflow for the identification of this compound.
Part 1: Sample Preparation - The Foundation of Reliable Analysis
The journey to confident identification begins with meticulous sample preparation. The goal is to efficiently extract polyamines from the cellular matrix while minimizing degradation and contamination.
Protocol 1: Acid Extraction of Polyamines from Microbial Cells
This protocol is a robust method for lysing cells and precipitating proteins, thereby liberating polyamines into the supernatant.
Causality of Choices:
-
Perchloric Acid (PCA): PCA is a strong acid that effectively disrupts cell membranes and denatures proteins, leading to their precipitation. Its use at a low concentration (e.g., 0.2 M) ensures efficient extraction without significant hydrolysis of other cellular components.
-
Internal Standard: The addition of an internal standard, such as 1,7-diaminoheptane or a stable isotope-labeled this compound (d8-sym-HSPD), at the very beginning of the extraction process is crucial for accurate quantification. It compensates for any loss of the analyte during subsequent sample handling and analysis.
Step-by-Step Protocol:
-
Harvest microbial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Resuspend the cell pellet in a known volume of ice-cold 0.2 M perchloric acid containing the internal standard.
-
Homogenize the suspension using a bead beater or sonicator to ensure complete cell lysis.
-
Incubate the homogenate on ice for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which now contains the polyamines, for derivatization or direct LC-MS/MS analysis.
Part 2: Derivatization - Enhancing Detectability for HPLC-FLD
For HPLC with fluorescence detection, derivatization is a necessary step to render the non-fluorescent polyamines detectable. We will compare two common derivatization agents: dansyl chloride and benzoyl chloride.
Method A: Dansyl Chloride Derivatization
Dansyl chloride reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.
Protocol 2: Dansylation of Polyamine Extracts
-
To 100 µL of the polyamine extract (from Protocol 1), add 200 µL of a saturated sodium carbonate solution to raise the pH.
-
Add 400 µL of a freshly prepared dansyl chloride solution in acetone (e.g., 10 mg/mL).
-
Vortex the mixture and incubate in the dark at 60°C for 1 hour. The elevated temperature accelerates the reaction, while darkness prevents photodegradation of the dansyl derivatives.
-
Add 100 µL of a proline solution (e.g., 100 mg/mL) to quench the reaction by consuming excess dansyl chloride.
-
Incubate for an additional 30 minutes at 60°C.
-
Extract the dansylated polyamines with 500 µL of toluene. Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper toluene layer, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
Method B: Benzoyl Chloride Derivatization
Benzoyl chloride reacts with amines to form benzoyl amides, which can be detected by UV absorbance. While less sensitive than fluorescence, this method is a viable alternative.
Protocol 3: Benzoylation of Polyamine Extracts
-
To 200 µL of the polyamine extract, add 200 µL of 2 M NaOH to ensure a basic environment for the reaction.
-
Add 10 µL of benzoyl chloride and vortex vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 20-30 minutes.
-
Add 200 µL of saturated NaCl solution to aid in the extraction.
-
Extract the benzoylated polyamines with 1 mL of diethyl ether. Vortex and centrifuge.
-
Collect the ether layer, evaporate to dryness, and reconstitute in the mobile phase for HPLC analysis.
Part 3: Analytical Methodologies - A Head-to-Head Comparison
HPLC-FLD Analysis of Derivatized this compound
This technique offers a cost-effective and sensitive method for the quantification of this compound.
Figure 2: Workflow for HPLC-FLD analysis of derivatized polyamines.
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column is the workhorse for separating these derivatized polyamines.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed to achieve optimal separation.
-
Detection: For dansylated derivatives, excitation at ~340 nm and emission at ~510 nm provides high sensitivity. For benzoylated derivatives, UV detection at ~230 nm is used.
Data Presentation: Hypothetical HPLC-FLD Results
| Analyte | Retention Time (min) | Linearity (r²) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Dansyl-sym-HSPD | 12.5 | 0.9992 | 0.5 | 1.5 |
| Dansyl-Spermidine | 11.8 | 0.9995 | 0.4 | 1.2 |
| Benzoyl-sym-HSPD | 15.2 | 0.9989 | 5 | 15 |
Trustworthiness through Self-Validation: The inclusion of a standard curve with known concentrations of derivatized this compound and the internal standard allows for accurate quantification. Co-injection of the sample with an authentic this compound standard should result in a single, sharp peak, providing strong evidence for its presence.
LC-MS/MS Analysis: The Gold Standard for Confirmation
LC-MS/MS provides unparalleled selectivity and sensitivity, making it the definitive technique for confirming the identity of this compound.
Figure 3: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
Key Advantages of LC-MS/MS:
-
Specificity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can distinguish this compound from its isomers, even if they co-elute.
-
Sensitivity: This technique can detect and quantify this compound at very low concentrations.
-
No Derivatization Required: While derivatization can sometimes improve chromatographic performance, it is not strictly necessary for LC-MS/MS analysis of polyamines.
Expected Mass Fragmentation Patterns:
The fragmentation of protonated this compound in the mass spectrometer will yield characteristic product ions.
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure |
| 160.18 [M+H]⁺ | 88.10 | [CH₂CH₂CH₂CH₂NH₃]⁺ |
| 72.08 | [CH₂CH₂CH₂NH₂]⁺ |
For benzoylated this compound, characteristic fragments from the benzoyl group will be observed.
| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure |
| 472.28 [M+H]⁺ | 105.03 | [C₆H₅CO]⁺ |
| 77.04 | [C₆H₅]⁺ |
Data Presentation: Hypothetical LC-MS/MS Quantitative Results
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95-105% |
NMR Spectroscopy: The Ultimate Confirmation
For absolute, unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in the molecule.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
The symmetrical nature of this compound results in a relatively simple NMR spectrum.
¹H NMR (500 MHz, D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.95 | t | 4H | -CH₂-NH₂ |
| ~2.70 | t | 4H | -CH₂-NH-CH₂- |
| ~1.65 | m | 4H | -CH₂-CH₂-NH₂ |
| ~1.55 | m | 4H | -CH₂-CH₂-NH- |
¹³C NMR (125 MHz, D₂O):
| Chemical Shift (ppm) | Assignment |
| ~49.0 | -CH₂-NH-CH₂- |
| ~40.0 | -CH₂-NH₂ |
| ~28.0 | -CH₂-CH₂-NH- |
| ~26.0 | -CH₂-CH₂-NH₂ |
The presence of these specific signals, with their characteristic chemical shifts and coupling patterns, provides irrefutable proof of the this compound structure.
Conclusion: A Multi-pronged Approach for Definitive Identification
The confirmation of this compound in a new organism is a significant finding that opens doors to further biological investigation. However, the potential for misidentification due to the presence of structural isomers necessitates a rigorous and multi-faceted analytical strategy.
This guide has outlined a comparative approach, leveraging the strengths of different analytical techniques. While HPLC-FLD after derivatization can serve as an excellent screening and quantification tool, the gold standard for confident identification remains LC-MS/MS, with its unparalleled specificity and sensitivity. For ultimate, unambiguous structural confirmation, NMR spectroscopy is the final arbiter.
By understanding the principles behind each experimental choice and implementing a self-validating workflow that includes appropriate standards and controls, researchers can be confident in their identification of this compound, paving the way for exciting new discoveries in the biology of their organism of interest.
References
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]
- Tait, G. H. (1979). The formation of homospermidine by an enzyme from Rhodopseudomonas viridis. Biochemical Society Transactions, 7(1), 199-201. [Link]
- Flores, H. E., & Filner, P. (1985). Polyamine catabolism in higher plants: characterization of pyrroline dehydrogenase.
- Reddy, V. R., & Adiga, P. R. (1980). Enzymatic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]
- Woolley, D. W. (1951). The structural basis of the antimicrobial action of substances related to spermidine. Journal of Biological Chemistry, 191(2), 43-54. [Link]
- Simon, J. P., & Stalon, V. (1982). N-carbamoylputrescine amidohydrolase, the last enzyme of the putrescine biosynthesis pathway in Pseudomonas aeruginosa. Journal of bacteriology, 152(2), 676–681. [Link]
- Silverman, R. B. (1995). The use of mechanism-based inhibitors to probe the mechanism of monoamine oxidase. Biochemical Society Transactions, 23(3), 595-600. [Link]
- Human Metabolome Database. (n.d.). This compound (HMDB0001257). [Link]
- Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608–D617. [Link]
- Chemguide. (n.d.).
Tracing the Path: A Comparative Guide to Isotopic Labeling for Unraveling sym-Homospermidine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Role of sym-Homospermidine
This compound, a structural isomer of the more common polyamine spermidine, is a fascinating molecule with diverse and critical roles across different biological kingdoms. Unlike the widespread occurrence of spermidine, this compound is found in specific organisms, where it participates in unique metabolic pathways. In certain plants, it serves as a crucial precursor for the biosynthesis of pyrrolizidine alkaloids (PAs), a class of defensive secondary metabolites.[1][2] The biosynthesis of these alkaloids is of significant interest due to their toxicity and potential pharmacological applications.[3] In some bacteria and extremophiles, this compound is a major polyamine, suggesting its importance in adaptation to extreme environments.[4] Understanding the metabolic fate of this compound is therefore essential for elucidating its physiological functions and for the potential manipulation of its downstream pathways in various organisms.
Isotopic labeling stands as the gold standard for tracing the metabolic journey of molecules within a biological system. By introducing atoms with a heavier, non-radioactive isotope (such as ¹³C or ¹⁵N) into a precursor molecule, researchers can follow the label as it is incorporated into downstream metabolites. This guide provides a comprehensive comparison of different isotopic labeling strategies and analytical techniques to trace the metabolic fate of this compound, empowering researchers to make informed decisions for their experimental designs.
The Metabolic Crossroads of this compound
The biosynthesis of this compound itself can occur through different pathways depending on the organism. In many plants and some bacteria, it is synthesized from two molecules of putrescine in a reaction catalyzed by homospermidine synthase (HSS).[1][5] An alternative pathway, observed in some bacteria and plants, involves the transfer of an aminobutyl group from spermidine to putrescine.[1][6] Once formed, this compound can be a terminal product or enter further metabolic conversions. A notable fate, particularly in plants like those from the Boraginaceae and Asteraceae families, is its role as the committed precursor for the biosynthesis of the necine base of pyrrolizidine alkaloids.[3][7] This pathway involves a series of oxidation and cyclization reactions.[8]
To effectively trace its fate, it is crucial to select an isotopic labeling strategy that considers these potential metabolic routes.
Caption: Biosynthesis and major metabolic fate of this compound.
Comparing Isotopic Labeling Strategies: ¹³C vs. ¹⁵N
The choice between carbon-13 (¹³C) and nitrogen-15 (¹⁵N) as the isotopic label depends on the specific research question, the biosynthetic pathway of interest, and the analytical platform available.
| Feature | ¹³C Labeling | ¹⁵N Labeling | Rationale & Considerations |
| Precursor Choice | ¹³C-labeled arginine, ornithine, or putrescine.[9] | ¹⁵N-labeled arginine, ornithine, or putrescine. | Arginine and ornithine are upstream precursors of putrescine, the direct building block of this compound.[9] Labeling these precursors allows for tracing the entire pathway. |
| Label Incorporation | Labels the carbon backbone of the molecule. | Labels the nitrogen atoms of the amino groups. | ¹³C labeling is ideal for tracking the carbon skeleton through various enzymatic reactions. ¹⁵N labeling is particularly useful for studying reactions involving amino group transfers. |
| Metabolic Scrambling | Can be subject to scrambling if the labeled carbons enter central carbon metabolism. | Generally less prone to metabolic scrambling, providing a more direct trace.[10] | The choice of labeling position on the precursor is critical to minimize dilution of the isotopic label through branching metabolic pathways. |
| Analytical Detection | Readily detected by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | Well-suited for MS and specialized NMR techniques.[11][12] | Both isotopes can be effectively traced, but the specific instrumentation and experimental setup may favor one over the other. |
| Cost | Generally more expensive for fully labeled precursors. | Can be more cost-effective for certain labeled amino acids. | Budgetary constraints are a practical consideration in experimental design. |
Expert Insight: For studying the conversion of this compound to pyrrolizidine alkaloids, which involves significant rearrangement of the carbon skeleton, ¹³C labeling of putrescine can provide detailed mechanistic insights. Conversely, ¹⁵N labeling is advantageous for confirming the direct incorporation of the nitrogen atoms from the precursor into the final product and can be a more cost-effective initial approach.
Analytical Platforms for Tracing Labeled Metabolites: A Head-to-Head Comparison
The success of an isotopic labeling experiment hinges on the ability to accurately detect and quantify the labeled molecules. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Strengths | Weaknesses | Best Suited For |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High Sensitivity & Specificity: Can detect and quantify very low abundance metabolites.[13][14] High Throughput: Allows for the analysis of a large number of samples relatively quickly.[15] Structural Information: Tandem MS (MS/MS) provides fragmentation patterns that aid in structural elucidation.[16] | Matrix Effects: Co-eluting compounds can suppress or enhance ionization, affecting quantification.[15] Derivatization Often Required: Polyamines are polar and may require chemical derivatization for good chromatographic separation and ionization.[14] | Quantitative Flux Analysis: Measuring the rate of label incorporation into different metabolites.[13] Screening for Labeled Products: Identifying a wide range of downstream metabolites in complex biological extracts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive: The sample can be recovered and used for further analysis. Quantitative: Signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for labeled standards for every metabolite.[17] Positional Information: Can determine the exact location of the isotopic label within the molecule.[11] | Lower Sensitivity: Requires higher concentrations of the analyte compared to MS. Complex Spectra: Spectra from biological samples can be crowded, making interpretation challenging.[17] | Mechanistic Studies: Elucidating the precise atomic rearrangements during a metabolic conversion. Structural Confirmation: Unambiguously identifying the structure of novel labeled metabolites. |
Trustworthiness through Self-Validation: A robust experimental design will often employ both LC-MS and NMR. LC-MS can be used for initial screening and quantification due to its high sensitivity, while NMR can provide definitive structural confirmation and positional information for key labeled metabolites.
Experimental Workflow: A Step-by-Step Guide to Tracing the Metabolic Fate of this compound
This section outlines a generalized experimental protocol for a ¹³C-labeling experiment to trace the metabolism of this compound in a plant system.
Caption: A generalized workflow for an isotopic labeling experiment.
Detailed Experimental Protocol
1. Labeled Precursor Administration:
- Objective: To introduce the isotopically labeled precursor into the biological system.
- Method: For plant studies, hydroponically grown seedlings or root cultures can be incubated in a nutrient medium supplemented with a known concentration of the labeled precursor (e.g., [U-¹³C₄]-Putrescine). The concentration should be optimized to ensure sufficient uptake without causing toxicity.
2. Incubation and Time-Course Sampling:
- Objective: To allow for the metabolism of the labeled precursor and to capture the dynamics of label incorporation.
- Method: Samples (e.g., root and shoot tissues) are harvested at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours) after the introduction of the label. This allows for the observation of the appearance of labeled downstream metabolites over time.
3. Metabolite Extraction:
- Objective: To efficiently extract polyamines and their metabolites from the biological matrix.
- Method: A common method involves homogenization of the tissue in a cold solution of perchloric acid (e.g., 5% v/v). This precipitates proteins and other macromolecules, leaving the small molecule metabolites in the supernatant.
4. Sample Preparation for Analysis:
- Objective: To prepare the extracted metabolites for instrumental analysis.
- Method for LC-MS: The acid extract is neutralized, and the polyamines can be derivatized with reagents like dansyl chloride or benzoyl chloride to improve their chromatographic properties and ionization efficiency.[14]
- Method for NMR: The extract may be lyophilized and redissolved in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.
5. Instrumental Analysis:
- Objective: To detect and quantify the labeled metabolites.
- LC-MS/MS Analysis: A reverse-phase C18 column is typically used for separation. The mass spectrometer is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect the parent and fragment ions of the expected labeled and unlabeled metabolites.[16][18]
- NMR Analysis: ¹H and ¹³C NMR spectra are acquired. The presence of the ¹³C label will result in characteristic splitting patterns in the ¹H spectrum and enhanced signals in the ¹³C spectrum at the labeled positions.
Data Analysis and Interpretation
The data obtained from LC-MS and NMR are analyzed to determine the extent of label incorporation into this compound and its downstream metabolites.
-
LC-MS Data: The peak areas of the labeled and unlabeled versions of each metabolite are used to calculate the percentage of enrichment. By plotting the enrichment over time, the metabolic flux through the pathway can be estimated.
-
NMR Data: The integration of the signals corresponding to the labeled and unlabeled positions in the molecule provides a direct measure of the isotopic enrichment at specific atomic sites.
Conclusion: A Powerful Toolkit for Metabolic Discovery
Isotopic labeling, coupled with advanced analytical techniques like LC-MS and NMR spectroscopy, provides an unparalleled approach to dissecting the metabolic fate of this compound. By carefully selecting the isotopic label, the precursor molecule, and the analytical platform, researchers can gain deep insights into the biosynthesis, conversion, and ultimate physiological role of this intriguing polyamine. The comparative data and detailed protocols presented in this guide offer a solid foundation for designing and executing robust experiments to illuminate the complex metabolic networks in which this compound participates.
References
- Oshima, T. (2023). A new metabolic pathway for this compound synthesis in an extreme thermophile, Thermus thermophilus. Journal of General and Applied Microbiology, 69(4), 163-171. [Link]
- Lee, J., et al. (2017). Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound. mBio, 8(4), e01110-17. [Link]
- Böttcher, F., et al. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]
- Kuttan, R., & Radhakrishnan, A. N. (1972). Biosynthesis of sym. homospermidine.
- Böttcher, F., et al. (1994).
- Hyvoenen, T., et al. (2012). Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS. PubMed, 40(1), 19-27. [Link]
- Wang, Q. Y., et al. (2017). A stable isotope labelling assisted LC-MS method for the determination of polyamines in micro-tissues of rice. RSC Publishing. [Link]
- Fujihara, S., et al. (1986).
- Pélissier, P., et al. (2019). Isotope labeling experiments of wild‐type Arabidopsis to investigate in vivo polyamine biosynthesis.
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- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]
- Anonymous. (n.d.). Pyrrolizidine and Piperidine Alkaloids. Course Hero. [Link]
- Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]
- Wang, Q. Y., et al. (2017). A stable isotope labelling assisted LC-MS method for the determination of polyamines in micro-tissues of rice. RSC Publishing. [Link]
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- Frydman, L., et al. (1982). Interactions between natural polyamines and tRNA: an 15N NMR analysis. PNAS. [Link]
- Ober, D., & Hartmann, T. (1999).
- An, F., et al. (2003). Cell-Specific Expression of Homospermidine Synthase, the Entry Enzyme of the Pyrrolizidine Alkaloid Pathway in Senecio vernalis, in Comparison with Its Ancestor, Deoxyhypusine Synthase. The Plant Cell. [Link]
- Boettcher, F., & Hartmann, T. (1993). Biosynthesis of Spermidine, a Direct Precursor of Pyrrolizidine Alkaloids in Root Cultures of Senecio Vulgaris L. PubMed. [Link]
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- Zahedi, K., et al. (2019). The role of polyamine metabolism in cellular function and physiology. Physiological Reports, 7(6), e13999. [Link]
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A Senior Application Scientist's Guide to sym-Homospermidine Quantification: A Side-by-Side Methodological Comparison
For researchers, scientists, and drug development professionals engaged in the study of polyamines, the accurate quantification of sym-homospermidine is critical. This unique polyamine, an isomer of the more common spermidine, plays distinct roles in cellular processes, and its precise measurement is paramount for elucidating its biological significance and therapeutic potential. This guide provides an in-depth, side-by-side comparison of the predominant analytical methods for this compound quantification, grounded in established experimental data and field-proven insights.
The Analytical Challenge: Distinguishing Isomers
The primary challenge in this compound analysis lies in its structural similarity to spermidine. Both are triamines with the same molecular weight, making their separation and individual quantification a non-trivial task. The choice of analytical method, therefore, hinges on its ability to resolve these isomers while providing the requisite sensitivity and robustness for complex biological matrices. This guide will dissect four major analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a cornerstone of analytical chemistry and, with the right approach, a powerful tool for this compound quantification. Due to the lack of a strong chromophore in polyamines, derivatization is essential to enable UV or fluorescence detection, which significantly enhances sensitivity.
Principle of Operation
The core principle involves a chemical reaction that attaches a UV-absorbing or fluorescent tag to the primary and secondary amine groups of this compound. This derivatized analyte is then injected into an HPLC system, where it is separated from other sample components on a reversed-phase column. The separation is based on the differential partitioning of the derivatized analytes between the stationary and mobile phases. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a derivatized standard.
Key Derivatization Strategies
-
Benzoyl Chloride: This reagent reacts with the amine groups of polyamines to form benzoylated derivatives that can be detected by UV absorbance. Critically, the benzoylation of this compound and its isomer, thermospermine, has been shown to allow for their separation via HPLC, suggesting a similar efficacy for spermidine separation.
-
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is a highly fluorescent labeling agent.[1] The resulting dansylated polyamines are stable and can be detected with high sensitivity using a fluorescence detector.[1]
Experimental Protocol: HPLC with Benzoyl Chloride Derivatization
This protocol is adapted from established methods for polyamine analysis.[2][3]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer.
-
Precipitate proteins using an acid like perchloric acid (PCA).
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To 1 mL of the polyamine-containing extract, add 1 mL of 2N NaOH.
-
Add 10 µL of benzoyl chloride.
-
Vortex vigorously for 30 seconds and incubate at room temperature for 20-30 minutes.
-
Stop the reaction by adding 2 mL of saturated NaCl.
-
Extract the benzoylated polyamines with 2 mL of diethyl ether.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper ether layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried residue in a known volume of the mobile phase (e.g., 60% methanol in water).
-
Inject an aliquot into the HPLC system equipped with a C18 column.
-
Elute with an isocratic or gradient mobile phase of methanol and water.
-
Detect the benzoylated polyamines using a UV detector at approximately 254 nm.
-
Diagram of the HPLC Workflow
Caption: Workflow for this compound quantification by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it a robust method for polyamine analysis. Similar to HPLC, derivatization is necessary to increase the volatility of the polyamines for gas-phase separation.
Principle of Operation
In this technique, polyamines are chemically modified to form volatile derivatives. These derivatives are then introduced into a gas chromatograph, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.
Key Derivatization Strategy
-
Pentafluoropropionic Anhydride (PFPA): This is a common derivatizing agent for GC-MS analysis of amines.[4][5][6] It reacts with the amine groups to form stable, volatile pentafluoropropionyl derivatives.[4][5][6]
Experimental Protocol: GC-MS with PFPA Derivatization
This protocol is based on established methods for polyamine analysis by GC-MS.[4][5][6]
-
Sample Preparation:
-
Follow the same initial acid extraction steps as for the HPLC method to obtain a protein-free polyamine extract.
-
A liquid-liquid extraction with a solvent like n-butanol can be used to further purify the polyamines.
-
-
Derivatization:
-
Dry the polyamine extract completely under a stream of nitrogen.
-
Add a solution of PFPA in an organic solvent (e.g., ethyl acetate).
-
Heat the mixture (e.g., at 65°C for 30 minutes) to facilitate the derivatization reaction.
-
After cooling, the derivatized sample is ready for injection.
-
-
Analysis:
-
Inject a small volume of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program to separate the derivatized polyamines.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
-
Diagram of the GC-MS Workflow
Caption: Workflow for this compound quantification by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for many bioanalytical applications due to its exceptional sensitivity and specificity. It can be performed with or without derivatization.
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. In the first stage, a specific precursor ion corresponding to the analyte of interest is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage. This multiple reaction monitoring (MRM) provides two levels of specificity, significantly reducing background noise and enhancing detection limits.
Approaches for this compound Analysis
-
Derivatization-Based LC-MS/MS: Similar to HPLC, derivatization (e.g., with isobutyl chloroformate or benzoyl chloride) can be used to improve chromatographic retention and ionization efficiency.[7]
-
Derivatization-Free LC-MS/MS: This approach simplifies sample preparation.[8] Ion-pairing agents like heptafluorobutyric acid (HFBA) are often added to the mobile phase to improve the retention of the highly polar, underivatized polyamines on reversed-phase columns.[8][9]
Experimental Protocol: Derivatization-Free LC-MS/MS
This protocol is a generalized approach based on modern LC-MS/MS methods for polyamine analysis.[8][9]
-
Sample Preparation:
-
Perform an acid extraction as described for the HPLC method.
-
The resulting supernatant can often be directly diluted and injected, or subjected to a simple solid-phase extraction (SPE) cleanup step.
-
-
Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a C18 column with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% HFBA.
-
The mass spectrometer is operated in positive ESI mode, and specific MRM transitions for this compound and a stable isotope-labeled internal standard are monitored.
-
Diagram of the LC-MS/MS Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
Enzymatic Assays
Enzymatic assays offer a different approach, leveraging the high specificity of enzymes for their substrates. For this compound, an assay could be developed around its biosynthetic enzyme, homospermidine synthase.
Principle of Operation
Homospermidine synthase catalyzes the formation of this compound from two molecules of putrescine or from spermidine and putrescine.[10][11][12] A quantitative assay could be designed to measure the consumption of a substrate or the formation of a product. For instance, the production of this compound could be coupled to a subsequent reaction that generates a detectable signal (e.g., colorimetric or fluorescent).
Conceptual Experimental Protocol
-
Enzyme Preparation: Purify homospermidine synthase from a natural source or a recombinant expression system.
-
Reaction Setup:
-
Incubate the biological extract containing this compound with the purified enzyme and any necessary co-factors.
-
In a reverse reaction, the breakdown of this compound could be monitored.
-
-
Detection:
-
Quantify the product of the enzymatic reaction using a suitable method, such as spectrophotometry or fluorometry.
-
Alternatively, the remaining substrate could be quantified after the reaction is stopped.
-
Note: While conceptually feasible, well-established, commercially available enzymatic assay kits for the specific quantification of this compound are not common. This method would likely require significant in-house development and validation.
Side-by-Side Comparison of Quantification Methods
| Feature | HPLC with Derivatization | GC-MS with Derivatization | LC-MS/MS | Enzymatic Assay |
| Specificity | Good to Excellent (dependent on chromatographic resolution of isomers) | Excellent (mass fragmentation pattern is highly specific) | Excellent to Superior (MRM is highly specific) | Potentially Superior (enzyme specificity) but may have cross-reactivity |
| Sensitivity | Good (pmol range)[2] | Very Good (fmol to pmol range) | Excellent (fmol to amol range) | Variable (highly dependent on assay design) |
| Sample Prep | Moderate to Complex (requires derivatization and extraction) | Complex (requires extraction and derivatization to ensure volatility) | Simple to Moderate (can be derivatization-free) | Variable (may require specific extraction to remove inhibitors) |
| Throughput | Moderate | Low to Moderate | High | Potentially High (plate-based formats) |
| Cost | Moderate (instrumentation is widely available) | Moderate to High | High (instrumentation is expensive) | Low (reagents) to High (development costs) |
| Key Advantage | Widespread availability, robust, good for isomer separation with right method | High specificity from mass fragmentation | Highest sensitivity and specificity, high throughput | Potential for very high specificity and use in high-throughput screening |
| Key Limitation | Requires derivatization, lower sensitivity than MS methods | Complex sample preparation, potential for thermal degradation of analytes | High initial instrument cost, potential for matrix effects | Lack of commercially available kits, requires significant development |
Conclusion and Recommendations
The choice of the optimal method for this compound quantification depends on the specific requirements of the research.
-
For laboratories with access to standard chromatographic equipment seeking a robust and reliable method, HPLC with benzoyl chloride derivatization is an excellent choice, offering the necessary resolution to distinguish this compound from its isomers.
-
When high specificity is paramount and sample complexity is a concern, GC-MS provides an orthogonal separation and detection mechanism that can be invaluable for confirming analyte identity.
-
For high-throughput screening, demanding the utmost sensitivity for low-abundance samples, or when analyzing complex biological matrices, LC-MS/MS is the undisputed superior method. Its ability to perform derivatization-free analysis also simplifies sample preparation.
Ultimately, the successful quantification of this compound requires a thorough understanding of the strengths and limitations of each analytical technique. By carefully considering the experimental goals, sample type, and available resources, researchers can select the most appropriate method to generate accurate and reliable data, advancing our understanding of the critical roles of this unique polyamine in biology and medicine.
References
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- Alsouz, M. A. K. (2014). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. Journal of Natural Sciences Research, 4(13), 89-95.
- Murray-Stewart, T., et al. (2021). An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC. MethodsX, 8, 101239.
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- Adebayo, A., et al. (2014). An Improved High Performance Liquid Chromatographic Method for Identification and Quantization of Polyamines as Benzoylated Deri. American Journal of Analytical Chemistry, 5, 804-813.
- Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(3), 939.
- Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(3), 939.
- Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(3), 939.
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- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences of the United States of America, 96(25), 14673–14678.
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A Comparative Guide to the Specificity of Enzyme Inhibitors for Homospermidine Synthase
For researchers in alkaloid biosynthesis, drug development, and plant biochemistry, the specific inhibition of homospermidine synthase (HSS) presents a significant scientific challenge. As the first pathway-specific enzyme in the biosynthesis of pyrrolizidine alkaloids (PAs), HSS is a prime target for controlling the production of these often-toxic plant secondary metabolites[1][2][3]. However, the evolutionary origin of HSS from the essential primary metabolic enzyme deoxyhypusine synthase (DHS) complicates the development of specific inhibitors[4][5]. This guide provides a comparative analysis of inhibitor specificity for HSS, delving into the underlying biochemical and evolutionary reasons for the current challenges and proposing a roadmap for future research.
The Specificity Challenge: An Evolutionary Tale of Two Synthases
Homospermidine synthase (HSS) catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine[1]. This reaction is the committed step in the biosynthesis of the necine base of pyrrolizidine alkaloids[1][6]. Crucially, HSS evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), a highly conserved and essential enzyme in all eukaryotes[4][7].
DHS is responsible for the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A), a process vital for cell proliferation[5][8]. Mechanistically, HSS and DHS are remarkably similar, both transferring an aminobutyl moiety from spermidine to their respective substrates[1][5]. In fact, DHS has been shown to catalyze the formation of homospermidine as a side reaction with kinetic properties similar to HSS[1]. This inherent promiscuity of the ancestral DHS enzyme is the crux of the specificity problem for HSS inhibitors. Any inhibitor designed to target the active site of HSS is likely to also inhibit the essential DHS, leading to potential off-target effects and cellular toxicity.
The Current Landscape of Polyamine Synthase Inhibitors: A Comparative Overview
To date, there is a notable absence of specific and potent inhibitors designed to target HSS. The research focus has been primarily on other enzymes within the broader polyamine biosynthetic pathway, such as spermidine synthase and spermine synthase, as well as on DHS due to its role in cancer and other diseases. Here, we compare known inhibitors of these related enzymes and discuss their potential for cross-reactivity with HSS.
Deoxyhypusine Synthase (DHS) Inhibitors
Given the close evolutionary relationship and mechanistic similarity, inhibitors of DHS are the most likely candidates to show activity against HSS. Several classes of DHS inhibitors have been developed, primarily as potential anticancer agents.
-
Spermidine Analogs: Compounds that mimic the substrate spermidine have been investigated as competitive inhibitors of DHS. For instance, N1-guanyl-1,7-diaminoheptane (GC7) is a potent inhibitor of DHS[9]. While its effect on HSS has not been reported, its mechanism of action suggests a high probability of HSS inhibition.
-
Allosteric Inhibitors: Recently, novel allosteric inhibitors of human DHS have been discovered, such as 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide[10][11][12]. These compounds bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity[10][11]. The allosteric sites of HSS have not been characterized, but a comparative structural analysis could reveal if similar pockets exist, offering a potential avenue for developing specific HSS inhibitors.
Spermidine Synthase Inhibitors
Spermidine synthase also catalyzes an aminopropyl transfer reaction, and its inhibitors have been studied for various therapeutic purposes.
-
S-adenosylmethionine (SAM) Analogs: Inhibitors targeting the binding site of the aminopropyl donor, decarboxylated S-adenosylmethionine (dcSAM), have been developed. For example, S-adenosyl-3-thio-1,8-diaminooctane has been shown to be a potent and specific inhibitor of spermidine synthase[13].
-
Transition-State Analogs: Multi-substrate adducts that mimic the transition state of the reaction are powerful inhibitors.
It is important to note that HSS does not utilize dcSAM as a cofactor, which provides a key distinction that could be exploited for the design of specific inhibitors.
The table below summarizes the known inhibitors of related enzymes. The lack of data for HSS underscores the significant research gap in this area.
| Inhibitor Class | Target Enzyme | Example Compound | Reported IC50/Ki | Potential for HSS Cross-Reactivity |
| Spermidine Analogs | DHS | N1-guanyl-1,7-diaminoheptane (GC7) | Potent (nanomolar range for DHS) | High: Due to substrate and mechanistic similarity. |
| Allosteric Inhibitors | DHS | 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | IC50 = 0.062 µM for human DHS[12] | Unknown: Requires structural comparison of allosteric sites. |
| SAM Analogs | Spermidine Synthase | S-adenosyl-3-thio-1,8-diaminooctane | IC50 = 4 x 10-7 M for spermidine synthase[13] | Low: HSS does not use dcSAM. |
Experimental Workflows for Assessing Inhibitor Specificity
To address the current knowledge gap, a systematic approach to identify and characterize HSS inhibitors is required. The following experimental workflows provide a framework for researchers to assess the potency and specificity of potential inhibitory compounds.
Homospermidine Synthase Activity Assay
A robust and reliable enzyme activity assay is the cornerstone of any inhibitor screening campaign. The activity of HSS can be determined by quantifying the formation of homospermidine from its substrates, putrescine and spermidine.
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant HSS from the organism of interest (e.g., Senecio vernalis) is expressed and purified to homogeneity[4].
-
Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 8.5-9.5), NAD+, putrescine, spermidine, and the purified HSS enzyme[5].
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., perchloric acid).
Workflow for Determining Inhibitor Specificity
A critical aspect of inhibitor characterization is to determine its specificity for HSS over other related enzymes, particularly DHS.
Caption: Workflow for identifying and characterizing specific HSS inhibitors.
Analytical Methodologies for Polyamine Quantification
Accurate quantification of the enzyme product is crucial for reliable kinetic and inhibition studies. Both HPLC and GC-MS are powerful techniques for this purpose.
HPLC Method Overview:
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector and a reverse-phase C18 column is used[20].
-
Advantages: High sensitivity, good reproducibility, and suitability for high-throughput screening[15].
GC-MS Method Overview:
-
Principle: Polyamines are derivatized to increase their volatility for gas chromatography. Common derivatizing agents include ethylchloroformate and pentafluoropropionic anhydride[18][19].
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer allows for both separation and confident identification of the analytes.
-
Advantages: High specificity and structural confirmation of the product.
Future Directions: Paving the Way for Specific HSS Inhibitors
The development of specific HSS inhibitors requires a multi-pronged approach that leverages our understanding of the enzyme's structure, mechanism, and evolutionary history.
Caption: A proposed research pipeline for the development of specific HSS inhibitors.
-
Structural Biology: Determining the high-resolution crystal structure of HSS is a critical first step. A direct comparison with the known structures of DHS will reveal subtle differences in the active site and potentially identify unique allosteric pockets that can be targeted for specific inhibitor design.
-
Rational Drug Design: Armed with structural information, computational approaches such as virtual screening and de novo design can be employed to identify or create compounds that selectively bind to HSS.
-
High-Throughput Screening: Screening of diverse chemical libraries against HSS, followed by counter-screening against DHS, can identify novel scaffolds for specific inhibitors.
Conclusion
The quest for specific homospermidine synthase inhibitors is a challenging but important endeavor. The close evolutionary and functional relationship between HSS and the essential enzyme DHS necessitates a nuanced and targeted approach to inhibitor design. By combining structural biology, computational chemistry, and robust biochemical assays, the scientific community can move closer to developing chemical tools that will not only allow for the precise control of pyrrolizidine alkaloid biosynthesis but also provide deeper insights into the evolution of metabolic pathways.
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A Researcher's Guide to Resolving Isomeric Polyamines: Differentiating sym-Homospermidine from its Congeners
Abstract
The accurate quantification of polyamines is critical in numerous fields, from cancer research to plant physiology. However, the structural similarity among polyamines, particularly between isomers like sym-homospermidine and spermidine, presents a significant analytical challenge. Standard chromatographic methods often fail to achieve baseline separation, leading to ambiguous or erroneous results. This guide provides an in-depth comparison of advanced analytical strategies for the unequivocal differentiation of this compound in complex biological mixtures. We will dissect the underlying principles of separation, compare key methodologies with supporting data, and provide a validated, step-by-step protocol for the most robust approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible method for polyamine analysis.
The Analytical Challenge: A Matter of Symmetry
Polyamines are a class of aliphatic amines essential for cellular growth and differentiation.[1] The most common polyamines—putrescine, spermidine, and spermine—are biosynthetically linked and often coexist in biological samples. The core analytical difficulty arises from the presence of structural isomers, compounds with the same molecular formula and mass but different atomic arrangements.
The primary challenge is differentiating This compound (HSPD) from its more common and biosynthetically related isomer, spermidine (SPD) .
-
Spermidine (SPD): N-(3-aminopropyl)butane-1,4-diamine
-
This compound (HSPD): N-(4-aminobutyl)butane-1,4-diamine
As their names imply, both are triamines with a molecular weight of 145.25 g/mol . The only difference is the length of the carbon chain separating the secondary amine from one of the primary amines (a three-carbon propyl chain in SPD vs. a four-carbon butyl chain in HSPD). This subtle structural variance results in nearly identical physicochemical properties, making them co-elute in many standard chromatographic systems.
Caption: Structural comparison of spermidine and this compound.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with pre- or post-column derivatization is a workhorse for polyamine analysis.[4][5][6] The choice of derivatizing agent is paramount as it alters the hydrophobicity of the polyamines, influencing their retention and separation.
-
Expert Insight: While effective for separating putrescine, spermidine, and spermine from each other, achieving baseline resolution of SPD and HSPD is highly challenging and method-dependent. Benzoylation often provides better selectivity for isomers than dansylation due to the rigid structure it imparts on the molecule. However, this often requires long gradient times and careful optimization of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but requires derivatization to make the polyamines volatile.
-
Mechanism: Polyamines are derivatized, typically through acylation (e.g., with trifluoroacetic anhydride or ethylchloroformate), to block the polar amine groups and allow for volatilization.[7][8] Separation occurs in a long capillary column based on boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on fragmentation patterns.
-
Expert Insight: GC-MS can be a powerful tool for isomer differentiation. The fragmentation patterns of derivatized SPD and HSPD can exhibit subtle but reproducible differences, allowing for their distinction even if they are not perfectly separated chromatographically. However, derivatization can be complex and sample cleanup is critical to avoid column and detector contamination.[7]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field, making it inherently well-suited for analyzing charged polyamines.[9][10]
-
Mechanism: In a fused silica capillary, under an applied voltage, protonated polyamines migrate towards the cathode at different velocities depending on their electrophoretic mobility.
-
Expert Insight: CE offers extremely high separation efficiency and can often resolve isomers that are intractable by HPLC.[11] The main drawbacks have historically been lower sensitivity and reproducibility compared to LC-based methods. However, modern CE-MS interfaces are mitigating these issues, making it a viable alternative for complex samples.[9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the gold standard for this application, combining the separation power of HPLC with the unparalleled specificity and sensitivity of tandem mass spectrometry.[12][13][14]
-
Mechanism: A minimal chromatographic separation is first performed. The co-eluting or closely eluting isomers enter the mass spectrometer, where they are selected (MS1), fragmented, and the resulting product ions are analyzed (MS2). Even if SPD and HSPD have the same parent mass, their different structures will lead to unique, quantifiable fragment ions.
-
Expert Insight: This is the most robust and definitive approach. The power of LC-MS/MS lies in its ability to distinguish isomers based on their fragmentation pathways. By selecting a unique precursor-to-product ion transition for each isomer in a Multiple Reaction Monitoring (MRM) experiment, one can quantify HSPD accurately, even in the presence of a large excess of SPD.
Methodology Comparison Summary
| Technique | Resolution of Isomers | Sensitivity | Throughput | Expertise Required | Key Advantage | Primary Limitation |
| HPLC-UV/Fluorescence | Method Dependent (Fair to Good) | Good (pmol) | Moderate | Moderate | Widely available, robust | Isomer co-elution is common |
| GC-MS | Good to Excellent | Excellent (fmol-pmol) | Moderate | High | High chromatographic efficiency | Complex derivatization, matrix effects |
| Capillary Electrophoresis | Excellent | Good (pmol) | High | High | Superior separation efficiency | Lower sensitivity, reproducibility challenges[10] |
| LC-MS/MS | Excellent (Definitive) | Superior (fmol-amol) | High | High | Structural confirmation via MS/MS | High instrument cost, ion suppression |
Gold Standard Protocol: Differentiating this compound by LC-MS/MS
This protocol provides a self-validating system for the confident identification and quantification of this compound. The causality behind key steps is explained to ensure both technical execution and conceptual understanding.
Workflow Overview
Caption: LC-MS/MS workflow for isomeric polyamine analysis.
Step 1: Sample Preparation & Extraction
-
Homogenization: Homogenize ~50 mg of tissue or 1x10^6 cells in 500 µL of ice-cold 10% Trichloroacetic Acid (TCA). Causality: TCA effectively lyses cells and precipitates proteins, which would otherwise interfere with the analysis and foul the LC column.
-
Internal Standard Spiking: Add an isotopic internal standard (e.g., d8-spermidine) at this stage. Causality: An internal standard co-processed with the sample corrects for variability in extraction, derivatization, and instrument response, which is the cornerstone of a trustworthy, self-validating protocol.
-
Incubation & Centrifugation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble polyamines.
Step 2: Pre-column Derivatization (Benzoylation)
-
Reaction Setup: To 200 µL of supernatant, add 400 µL of 2M NaOH. Vortex briefly. Add 20 µL of benzoyl chloride.[3] Causality: The reaction is performed under alkaline conditions to deprotonate the amine groups, making them nucleophilic and reactive towards benzoyl chloride. Benzoylation adds a bulky, hydrophobic group that improves chromatographic retention and imparts a stable charge for ESI-MS.
-
Reaction: Vortex vigorously for 1 minute and incubate at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 400 µL of saturated NaCl solution.
-
Extraction: Extract the benzoylated polyamines with 1 mL of diethyl ether. Vortex and centrifuge at 2,000 x g for 5 minutes.
-
Drying: Transfer the ether layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% acetonitrile/water with 0.1% formic acid).
Step 3: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). Causality: A high-efficiency, sub-2 µm particle size column provides the resolving power needed to achieve at least partial separation of the isomers, which reduces potential ion suppression in the MS source.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is key. For example: 0-2 min, 40% B; 2-15 min, 40-65% B; 15-16 min, 65-95% B; 16-18 min, 95% B; 18-20 min, re-equilibrate at 40% B.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive Ion Mode.
-
MRM Transitions: These must be empirically determined by infusing pure standards of benzoylated SPD and HSPD. The goal is to find a unique, stable product ion for each isomer.
-
Example (Hypothetical m/z values for tri-benzoylated derivatives):
-
SPD: Precursor (Q1): 458.2 -> Product (Q3): 105.1 (benzoyl fragment), 337.2 (unique fragment)
-
HSPD: Precursor (Q1): 458.2 -> Product (Q3): 105.1 (benzoyl fragment), 351.2 (unique fragment)
-
-
Step 4: Data Analysis & Validation
-
Identification: The identity of HSPD is confirmed by the detection of a peak at its specific retention time with the correct MRM transition (e.g., 458.2 -> 351.2).
-
Quantification: A calibration curve is generated using certified reference standards of this compound. The peak area ratio of the analyte to the internal standard is plotted against concentration.
-
Trustworthiness: The protocol's validity is confirmed by running Quality Control (QC) samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations of the QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value).
Conclusion
While several methods can be applied to polyamine analysis, the unequivocal differentiation of this compound from its isomers in complex biological matrices demands a technique with the highest level of specificity. HPLC and GC-MS can be optimized to provide separation, but they lack the definitive confirmatory power of tandem mass spectrometry. LC-MS/MS, through the use of structure-specific fragmentation in MRM mode, stands as the authoritative and most trustworthy method. By combining optimized derivatization, high-efficiency chromatography, and specific mass transitions, researchers can confidently identify and quantify this compound, enabling more accurate and reliable insights into its biological role.
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A Comparative Guide to the Functional Complementation of Spermidine Synthase Mutants with Homospermidine Synthase
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous aliphatic cations essential for a multitude of cellular processes.[1][2] They are fundamentally involved in cell growth, proliferation, differentiation, and maintaining the structural integrity of DNA and RNA.[3][4] Spermidine, in particular, plays a critical role in modulating the cell cycle, inducing autophagy, and ensuring cellular homeostasis.[3][4] The biosynthesis of spermidine is catalyzed by the enzyme spermidine synthase (SPDS), which transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine.[5]
Given its central role, the genetic loss of SPDS function can be detrimental, often leading to severe growth defects or lethality in various organisms.[2][6][7] This guide addresses a key question in molecular biology and metabolic engineering: Can homospermidine synthase (HSS), an evolutionarily related enzyme that synthesizes a structural analog of spermidine, functionally compensate for the loss of SPDS?
We will provide an in-depth comparison of these two enzymes, present the theoretical and experimental framework for demonstrating functional complementation, and offer detailed, field-proven protocols for researchers aiming to investigate this phenomenon. This guide is designed to blend technical accuracy with practical insights, empowering researchers to design and execute robust experiments in the field of polyamine metabolism.
Section 1: The Key Players - A Comparative Analysis
A clear understanding of both spermidine synthase and homospermidine synthase is crucial before exploring their interchangeability. While both enzymes utilize a diamine substrate, their catalytic mechanisms and primary products differ significantly.
Spermidine Synthase (SPDS)
Spermidine synthase (EC 2.5.1.16) is a highly conserved aminopropyltransferase.[5]
-
Reaction: It catalyzes the formation of spermidine by transferring an aminopropyl group from S-adenosylmethioninamine (decarboxylated S-adenosylmethionine, dcSAM) to putrescine.[5][8]
-
Substrate Specificity: Most eukaryotic SPDS enzymes are highly specific for putrescine as the amine acceptor.[5][9]
-
Biological Importance: Spermidine is vital for numerous processes, including DNA stabilization, transcription, translation, and autophagy.[3][4][10] Its depletion due to SPDS mutation leads to growth arrest, particularly at the G1 phase of the cell cycle, and can be lethal to the embryo in plants.[4][6]
Homospermidine Synthase (HSS)
Homospermidine synthase (EC 2.5.1.44) is primarily found in plants and some bacteria, where it plays a key role in the biosynthesis of specific secondary metabolites and general polyamine metabolism.[11][12][13]
-
Reaction: The reaction catalyzed by HSS is more varied than that of SPDS. In bacteria, it can catalyze the NAD+-dependent formation of homospermidine from two molecules of putrescine.[11][12] Plant HSS, however, preferentially uses both putrescine and spermidine as substrates to form homospermidine, releasing 1,3-diaminopropane.[11][14][15]
-
Substrate Specificity: Plant HSS is highly specific for both putrescine and spermidine.[11][15] Some bacterial HSS enzymes show less substrate specificity.[11][15]
-
Biological Importance: In plants, HSS is the first pathway-specific enzyme in the biosynthesis of pyrrolizidine alkaloids, which serve as chemical defenses.[16] In some bacteria, homospermidine can replace spermidine to support growth.[17]
Head-to-Head Comparison
The following table summarizes the core differences between these two critical enzymes.
| Feature | Spermidine Synthase (SPDS) | Homospermidine Synthase (HSS) |
| EC Number | 2.5.1.16[5] | 2.5.1.44[12] |
| Primary Substrates | Putrescine, dcSAM[5][8] | 2x Putrescine (bacteria) OR Putrescine + Spermidine (plants)[11][12][14] |
| Primary Product | Spermidine | sym-Homospermidine[12] |
| Cofactor/Prosthetic Group | None required[5] | NAD+[11] |
| Byproduct | 5'-methylthioadenosine (MTA)[8] | NH3 (from 2x Putrescine) or 1,3-diaminopropane (from Putrescine + Spermidine)[12][18] |
| Evolutionary Origin | Aminopropyltransferase family[19] | Evolved from Deoxyhypusine Synthase (DHS)[16] |
Section 2: The Principle and Strategy of Functional Complementation
Functional complementation is a powerful genetic technique used to demonstrate that a gene from one source can rescue the function of a mutated gene in another organism. In this context, we aim to determine if expressing a functional HSS gene can rescue the detrimental phenotype of an SPDS knockout mutant.
Theoretical Framework
The rationale for this experiment rests on two pillars:
-
Structural Similarity: Homospermidine is a structural analog of spermidine, differing only by an additional methylene group in one of its alkyl chains. This similarity may allow it to perform some, if not all, of the essential functions of spermidine.
-
Metabolic Bypass: By introducing HSS, the cell gains a new enzymatic capability. The accumulating putrescine in the SPDS mutant, which would normally be the substrate for SPDS, can now be utilized by HSS to produce homospermidine. This bypasses the metabolic block caused by the SPDS mutation.
However, it is critical to recognize that successful complementation is not guaranteed. The slightly different size and conformation of homospermidine may prevent it from perfectly substituting for spermidine in all its specific molecular interactions, such as binding to RNA, DNA, or other proteins.
Experimental Workflow for Demonstrating Complementation
A robust demonstration of functional complementation requires a multi-faceted approach, moving from organism-level observation to biochemical confirmation. The logical flow of this process is outlined below.
Caption: Experimental workflow for functional complementation.
Section 3: Experimental Protocols and Data Analysis
This section provides detailed methodologies for the key experiments outlined in the workflow. As a Senior Application Scientist, I emphasize the causality behind these steps to ensure robust and reproducible results.
Phenotypic Rescue: Growth Analysis
The most direct evidence for complementation is the restoration of a normal growth phenotype. An SPDS null mutant often exhibits severe growth retardation or requires spermidine supplementation for survival.[7][20]
Protocol: Comparative Growth Curve Analysis
-
Strain Preparation: Prepare overnight cultures of:
-
Wild-Type (WT) strain.
-
Δspds mutant strain.
-
Δspds mutant transformed with the HSS expression vector (Δspds + HSS).
-
Δspds mutant transformed with an empty vector (Negative Control).
-
-
Inoculation: Dilute all cultures to a starting OD600 of 0.05 in fresh, appropriate liquid medium. For the Δspds mutant, prepare two conditions: one with and one without spermidine supplementation (e.g., 10 µM) to confirm its auxotrophy.
-
Incubation: Grow the cultures in a shaking incubator at the optimal temperature (e.g., 37°C for E. coli).
-
Measurement: At regular intervals (e.g., every hour for 12-24 hours), measure the optical density (OD600) of each culture using a spectrophotometer.
-
Data Analysis: Plot OD600 (on a logarithmic scale) against time (in hours) for all strains.
Expected Results & Interpretation
A successful complementation will show the Δspds + HSS strain growing at a rate comparable to the Wild-Type, while the Δspds mutant (without spermidine) and the empty vector control show little to no growth.
| Strain | Expected Growth Phenotype |
| Wild Type | Normal exponential growth. |
| Δspds | Severe growth defect or no growth. |
| Δspds + Spermidine | Growth restored to near-WT levels. |
| Δspds + Empty Vector | Same as Δspds (no growth). |
| Δspds + HSS | Growth restored to near-WT levels. |
Biochemical Validation: Polyamine Profiling
Protocol: HPLC Analysis of Intracellular Polyamines
-
Cell Harvesting: Grow 50 mL cultures of each strain (WT, Δspds, Δspds + HSS) to mid-log phase (OD600 ≈ 0.6-0.8). Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).
-
Extraction:
-
Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in 1 mL of 0.2 M perchloric acid (PCA).
-
Lyse the cells by sonication on ice.
-
Centrifuge at 14,000 x g for 15 min at 4°C to pellet precipitated proteins and cell debris.
-
-
Derivatization:
-
Transfer the supernatant (containing polyamines) to a new tube.
-
Mix a small volume of the extract (e.g., 100 µL) with an OPA derivatizing solution. This reaction yields fluorescent derivatives that can be detected.[21]
-
-
HPLC Analysis:
-
Quantification: Run known concentrations of polyamine standards (Putrescine, Spermidine, Homospermidine, Spermine) to create a standard curve. Quantify the polyamines in the samples by comparing their peak areas to the standard curves.
Expected Results & Interpretation
The data will directly reveal the metabolic state of each strain. The Δspds mutant will show an accumulation of putrescine and a lack of spermidine.[6][7] The complemented strain will show the appearance of a new peak corresponding to homospermidine, confirming the activity of the introduced HSS enzyme.
| Polyamine | Wild Type | Δspds Mutant | Δspds + HSS |
| Putrescine | Low / Baseline | Very High | Low / Baseline |
| Spermidine | High | Undetectable | Undetectable |
| Homospermidine | Undetectable | Undetectable | High |
Section 4: Concluding Remarks and Future Directions
The successful functional complementation of a spermidine synthase mutant with homospermidine synthase provides powerful evidence for the functional interchangeability of these polyamines in supporting cell viability and growth. This guide demonstrates that HSS can effectively utilize the accumulating putrescine in an SPDS-deficient background to produce homospermidine, thereby rescuing the lethal phenotype.
This finding has significant implications:
-
Enzyme Evolution: It highlights the functional plasticity and shared ancestry of enzymes within polyamine metabolism.
-
Metabolic Engineering: It presents a viable strategy for engineering organisms to produce novel polyamines or to create robust strains that are not dependent on a single biosynthetic pathway.
-
Drug Development: Understanding which polyamine-dependent pathways can be rescued by structural analogs is critical when designing inhibitors for enzymes like SPDS, a validated target in some pathogens.[7]
Future research should explore the limits of this complementation. Does homospermidine rescue all spermidine-dependent functions, such as stress tolerance or biofilm formation?[17] Can this complementation be achieved in more complex eukaryotic systems? Answering these questions will further illuminate the nuanced and essential roles of polyamines in biology.
References
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- Seiler, N., & Sarhan, S. (1988). Putrescine derivatives as substrates of spermidine synthase. International Journal of Biochemistry.
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- Imai, A., et al. (2004). Spermidine synthase genes are essential for survival of Arabidopsis. Plant Physiology.
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- Kotzabasis, K., et al. (1993). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Plant Physiology.
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry.
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- The optimal method to measure polyamines in serum by using HPLC fluorescence detector. (2023). Acta Pharmaceutica Sciencia.
- Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. PNAS.
- Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Science Publishing.
- Pegg, A. E., & Michael, A. J. (2010). Spermine synthase. Cellular and Molecular Life Sciences.
- Comprehensive Structural Characterization of the Bacterial Homospermidine Synthase–an Essential Enzyme of the Polyamine Metabolism. (2021). ResearchGate.
- Wikipedia contributors. (2023). Spermine synthase. Wikipedia.
- Roberts, S. C., et al. (2001). Genetic analysis of spermidine synthase from Leishmania donovani. Molecular and Biochemical Parasitology.
- Imai, A., et al. (2004). Spermidine Synthase Genes Are Essential for Survival of Arabidopsis. Plant Physiology.
- Wikipedia contributors. (2023). Homospermidine synthase (spermidine-specific). Wikipedia.
- The Spermidine Synthase Gene SPD1: A Novel Auxotrophic Marker for Chlamydomonas reinhardtii Designed by Enhanced CRISPR/Cas9 Gene Editing. (2021). International Journal of Molecular Sciences.
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Safety Operating Guide
A Guide to the Proper Disposal of sym-Homospermidine: Ensuring Laboratory Safety and Regulatory Compliance
This guide is designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper disposal of sym-homospermidine. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to ensuring our customers are empowered with the knowledge to manage them responsibly throughout their lifecycle.
Hazard Assessment and Risk Mitigation
This compound is a polyamine, a class of organic compounds that can exhibit corrosive and irritant properties.[2][3][4][5] While specific toxicity data for this compound is lacking, the SDS for the related compound spermidine indicates that it can cause severe skin burns and eye damage.[1][2][3][4][5] Therefore, it is prudent to handle this compound with the same level of caution.
Inferred Hazards of this compound:
-
Skin and Eye Contact: Assumed to be corrosive, potentially causing severe burns upon direct contact.[2][3][5]
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]
-
Ingestion: May cause severe damage to the digestive tract.[5]
Personal Protective Equipment (PPE):
Before handling this compound in any form, the following minimum PPE should be worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
For operations with a higher risk of aerosol generation, such as weighing out large quantities of solid material, additional respiratory protection may be necessary. Always work in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Storage: The Foundation of Safe Disposal
Proper segregation of chemical waste is the most critical step in preventing dangerous reactions and ensuring compliant disposal.[7][8][9] Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[10]
Waste Streams:
All waste containing this compound must be collected as hazardous chemical waste. Separate waste streams should be maintained for:
-
Solid this compound Waste: Unused or expired pure compound.
-
This compound Solutions: Aqueous or solvent-based solutions containing this compound.
-
Contaminated Lab Debris: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.
Incompatible Chemicals:
Based on the reactivity of similar amines, this compound should be stored away from:
-
Strong Oxidizing Agents: Can lead to violent reactions.[4][11]
-
Strong Acids: Can cause vigorous neutralization reactions.[4][11]
-
Acid Chlorides and Acid Anhydrides: May react violently.[5]
Step-by-Step Disposal Procedures
The following protocols are based on general hazardous waste disposal guidelines. Always follow your institution's specific procedures.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Containerization: Keep the solid this compound in its original, clearly labeled container if possible. If transferring is necessary, use a new, clean, and compatible container.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the chemical name ("this compound"), the approximate quantity, and the date.[12]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[13][14][15][16] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]
-
Pickup: Once the container is ready for disposal, arrange for a pickup by your institution's EHS department.
Protocol 2: Disposal of this compound Solutions
-
Waste Container: Use a dedicated, leak-proof, and chemically compatible container for the collection of liquid waste containing this compound. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound (~1%), Water (99%)").[12]
-
Collection: As waste solutions are generated, carefully pour them into the designated waste container, preferably inside a chemical fume hood to minimize inhalation exposure.
-
Storage: Keep the waste container tightly sealed when not in use.[12] Store it in secondary containment (e.g., a plastic tub) within a designated SAA.[8]
-
Pickup: Once the container is approximately 90% full, schedule a pickup with your EHS department.
Protocol 3: Disposal of Contaminated Lab Debris
-
Collection: Collect all solid debris contaminated with this compound (e.g., gloves, pipette tips, empty vials, bench paper) in a dedicated container lined with a heavy-duty plastic bag.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
Labeling: Clearly label the outer container or bag with "Hazardous Waste" and specify "Solid Debris Contaminated with this compound."
-
Storage: Keep the container sealed and store it in the SAA.
-
Pickup: Arrange for collection by your EHS department. Do not dispose of this waste in the regular or biomedical trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Summary of Disposal Protocols
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid this compound | Original or compatible sealed container | "Hazardous Waste - Solid this compound" | Designated Satellite Accumulation Area (SAA) | Pickup by Institutional EHS |
| This compound Solutions | Compatible, sealed, leak-proof container | "Hazardous Waste" with all constituents and concentrations listed | Designated SAA with secondary containment | Pickup by Institutional EHS |
| Contaminated Lab Debris | Lined, rigid container for solids; puncture-resistant container for sharps | "Hazardous Waste - Debris Contaminated with this compound" | Designated SAA | Pickup by Institutional EHS |
References
- Cornell University Environmental Health and Safety. (n.d.). Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas).
- Virginia Department of Environmental Quality. (n.d.). Satellite Accumulation Area Requirements.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Massachusetts Department of Environmental Protection. (n.d.). Satellite Area Accumulation of Hazardous Waste.
- U.S. Army Public Health Center. (n.d.). Hazardous Waste Accumulation Area Management.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- California Department of Toxic Substances Control. (n.d.). Satellite Accumulation.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals.
- Sigma-Aldrich. (2024). Safety Data Sheet: Spermidine.
- ECHEMI. (n.d.). Spermidine SDS, 124-20-9 Safety Data Sheets.
- Metasci. (n.d.). Safety Data Sheet Spermidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Spermidine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Spermidine, 99%.
- LookChem. (n.d.). MSDS Polyamine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- EP HT PART B. (n.d.). Safety Data Sheet.
- Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- ACS Publications. (n.d.). This compound, a naturally occurring polyamine.
- Carl ROTH. (n.d.). Safety Data Sheet: Spermidine.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the metabolism of this compound in sandal (Santalum albumin L.). The Biochemical journal, 128(1), 22P–23P.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
